1,1'-Dichloroferrocene
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chlorocyclopenta-1,3-diene;iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4Cl.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSUIDLHFPCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-](C=C1)Cl.C1=C[C-](C=C1)Cl.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2Fe-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Dichloroferrocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1,1'-dichloroferrocene, an important organometallic synthon. The document delves into the prevalent synthetic methodologies, emphasizing the mechanistic rationale behind experimental choices. Detailed protocols for the synthesis via dilithiation of ferrocene and subsequent chlorination are provided, alongside an alternative route from ferrocene-1,1'-diboronic acid. The guide further outlines systematic procedures for the purification of 1,1'-dichloroferrocene and a thorough discussion of its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and cyclic voltammetry (CV). This document is intended to be a valuable resource for researchers in organometallic chemistry, materials science, and drug development, providing both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of 1,1'-Dichloroferrocene
Ferrocene, with its unique sandwich structure and rich electrochemistry, has been a cornerstone of organometallic chemistry since its discovery. The functionalization of its cyclopentadienyl (Cp) rings opens up a vast chemical space for the development of novel catalysts, functional materials, and therapeutic agents. Among the myriad of ferrocene derivatives, 1,1'-dichloroferrocene stands out as a versatile and crucial building block.[1]
The two chlorine atoms in 1,1'-dichloroferrocene, one on each Cp ring, provide reactive handles for a variety of subsequent chemical transformations.[1] These include nucleophilic substitution, cross-coupling reactions, and further functionalization via directed ortho-metalation, making it a key precursor for the synthesis of more complex and highly substituted ferrocene derivatives.[1] Its symmetrical structure also imparts interesting electronic and steric properties, influencing the reactivity and electrochemical behavior of the molecule. This guide aims to provide a detailed and practical understanding of the synthesis and characterization of this important organometallic compound.
Synthetic Strategies for 1,1'-Dichloroferrocene
The synthesis of 1,1'-dichloroferrocene can be broadly approached via two primary strategies: the direct disubstitution of the parent ferrocene scaffold or the transformation of a pre-functionalized 1,1'-disubstituted ferrocene.
Direct 1,1'-Dichlorination via Dilithiation of Ferrocene
The most common and powerful method for the synthesis of 1,1'-dichloroferrocene involves the direct deprotonation of both cyclopentadienyl rings of ferrocene to form 1,1'-dilithioferrocene, which is then quenched with an electrophilic chlorine source.[1][2] This approach offers a high-yielding and versatile route to the desired product.
Mechanism and Rationale: The lithiation of ferrocene is a well-established procedure. The use of a strong alkyllithium base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), facilitates the removal of a proton from each Cp ring. TMEDA coordinates to the lithium ion, increasing the basicity of the n-butyl anion and promoting the formation of the dianionic intermediate, 1,1'-dilithioferrocene.[3] This intermediate is highly reactive and readily attacks electrophiles. For the introduction of chlorine atoms, a suitable electrophilic chlorine source is required. Hexachloroethane (C₂Cl₆) is a commonly used reagent for this purpose due to its commercial availability and reactivity. The lithiated positions on the ferrocene core nucleophilically attack the electron-deficient chlorine atoms of hexachloroethane, leading to the formation of the C-Cl bonds and the desired 1,1'-dichloroferrocene.
Experimental Protocol:
Reaction Scheme:
Figure 1: Synthesis of 1,1'-Dichloroferrocene via Dilithiation.
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve ferrocene in anhydrous hexane.
-
Dilithiation: To the stirred solution, add TMEDA followed by the dropwise addition of n-BuLi in hexanes at room temperature. The reaction mixture is typically stirred for several hours to ensure complete dilithiation, often indicated by the formation of a precipitate of the 1,1'-dilithioferrocene-TMEDA adduct.
-
Chlorination: In a separate flask, prepare a solution of hexachloroethane in anhydrous THF. Cool the dilithioferrocene suspension to -78 °C (dry ice/acetone bath). Slowly add the hexachloroethane solution to the cold suspension via a cannula.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Synthesis from Ferrocene-1,1'-diboronic Acid
An alternative and effective method for the synthesis of 1,1'-dichloroferrocene involves the reaction of ferrocene-1,1'-diboronic acid with a copper(II) halide.[4] This method avoids the use of pyrophoric alkyllithium reagents and can be advantageous in certain contexts.
Mechanism and Rationale: This reaction proceeds through a copper-mediated cross-coupling mechanism. Ferrocene-1,1'-diboronic acid serves as the organoboron nucleophile. The copper(II) chloride acts as both the chlorine source and the promoter for the transmetalation step. The exact mechanism can be complex, but it is generally believed to involve the formation of an organocopper intermediate which then undergoes reductive elimination to form the C-Cl bond. This method has been reported to provide good yields of the desired product.[4]
Experimental Protocol:
Reaction Scheme:
Sources
A Technical Guide to the Physicochemical Properties of 1,1'-Dichloroferrocene for Advanced Research Applications
This document provides an in-depth exploration of the organometallic compound 1,1'-Dichloroferrocene, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a foundational understanding of its synthesis, structure, reactivity, and analytical characteristics. The insights provided herein are designed to empower researchers to leverage the unique properties of this versatile ferrocene derivative in their scientific endeavors.
Core Molecular Profile and Structural Elucidation
1,1'-Dichloroferrocene is a halogenated derivative of ferrocene, an archetypal metallocene. Its fundamental identity is captured by a set of key physical and chemical identifiers.
The structural arrangement of 1,1'-Dichloroferrocene, featuring a chlorine atom on each of the cyclopentadienyl (Cp) rings, is critical to its chemical behavior. This heteroannular substitution pattern imparts a C2h symmetry to the molecule in its most stable, staggered conformation, which has significant implications for its spectroscopic properties and reactivity.[1] The iron center, formally in the +2 oxidation state, is sandwiched between the two parallel Cp rings, forming a highly stable 18-electron complex.[2]
Table 1: Key Physicochemical Properties of 1,1'-Dichloroferrocene
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈Cl₂Fe | [1][3][4][5][6] |
| Molecular Weight | 254.92 g/mol | [1][3][4][5][6] |
| CAS Number | 1293-67-0 | [1][3][4][5][6] |
| Appearance | Off-white to dark yellow solid | [7] |
| Melting Point | 75.0 °C | |
| Storage Conditions | 2-8°C, sealed, dry, dark | [1][5] |
The presence of electron-withdrawing chlorine atoms directly influences the electronic environment of the ferrocene core, a factor that will be explored in the context of its electrochemical properties.
Caption: Molecular structure of 1,1'-Dichloroferrocene.
Synthesis and Reactivity: A Versatile Chemical Synthon
The strategic placement of chlorine atoms makes 1,1'-Dichloroferrocene a valuable precursor for a wide array of more complex ferrocene derivatives.[1] Understanding its synthesis is key to appreciating its potential as a building block.
Primary Synthetic Pathway
The most common laboratory-scale synthesis involves a two-step process. This choice of methodology is predicated on the high efficiency and relative simplicity of organolithium chemistry for functionalizing the robust cyclopentadienyl rings.
-
Dilithiation of Ferrocene: Ferrocene is treated with an excess of a strong organolithium base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA complexes with the lithium cations, enhancing the basicity of the n-BuLi and facilitating the deprotonation of both Cp rings to form the 1,1'-dilithioferrocene intermediate.[1]
-
Electrophilic Chlorination: The highly nucleophilic dilithioferrocene intermediate is then quenched with an electrophilic chlorine source. Hexachloroethane (C₂Cl₆) is a common choice for this step, as it readily delivers a chlorine atom to the carbanionic sites on the Cp rings, yielding the desired 1,1'-Dichloroferrocene.[1]
An alternative route, which avoids the use of pyrophoric organolithium reagents, involves the reaction of ferrocene-1,1'-diboronic acid with copper(II) chloride.[1]
Caption: Synthetic workflow for 1,1'-Dichloroferrocene.
Key Reaction Pathways
The true utility of 1,1'-Dichloroferrocene in synthetic chemistry lies in the reactivity of its chlorine substituents. These atoms serve as excellent leaving groups and directing groups for subsequent transformations.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, such as alcohols or amines, to form ether or amine derivatives of ferrocene, respectively.[1]
-
Directed Ortho-Metalation (DoM): The chloro groups can direct further deprotonation to the adjacent positions on the Cp rings, enabling the synthesis of tri- and tetra-substituted ferrocenes with high regioselectivity.[1]
-
Cross-Coupling Reactions: The C-Cl bonds are amenable to various palladium- or nickel-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds, thus vastly expanding the accessible chemical space.
Electrochemical Profile: Probing the Electronic Core
The electrochemical behavior of ferrocene and its derivatives is one of their most defining characteristics. The Fe(II)/Fe(III) redox couple provides a convenient and sensitive handle to probe the electronic effects of substituents on the Cp rings.
The presence of two electron-withdrawing chlorine atoms in 1,1'-dichloroferrocene is expected to make the iron center more electron-deficient. Consequently, it is more difficult to oxidize compared to unsubstituted ferrocene. This results in a positive shift (anodic shift) of its oxidation potential.[1] Quantum chemical calculations can be employed to predict these redox potentials, which are consistently higher for ferrocenes bearing electron-withdrawing groups.[1]
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique for characterizing the redox properties of ferrocene derivatives. A self-validating protocol is described below.
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Analyte Preparation: Dissolve a small, known quantity of 1,1'-dichloroferrocene in the electrolyte solution to create a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V vs. the reference) to a potential sufficiently positive to encompass the oxidation of the ferrocene derivative (e.g., +1.0 V), and then reverse the scan back to the initial potential. The scan rate can typically range from 20 to 200 mV/s.
-
Internal Referencing (Trustworthiness): After acquiring the voltammogram of the sample, add a small amount of a reference compound with a well-known, stable redox potential (e.g., decamethylferrocene or ferrocene itself) to the solution and repeat the scan. This internal reference allows for accurate determination of the sample's redox potential, correcting for any drift in the reference electrode potential. The half-wave potential (E₁/₂) for the Fe(II)/Fe(III) couple of 1,1'-dichloroferrocene can then be precisely reported relative to the internal standard.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for confirming the identity and purity of 1,1'-Dichloroferrocene.
Table 2: Expected Spectroscopic Signatures for 1,1'-Dichloroferrocene
| Technique | Expected Features | Rationale |
| ¹H NMR | Two pseudo-triplets in the aromatic region (approx. 4.0-4.5 ppm). | The two protons adjacent to the chlorine (α-protons) and the two protons further away (β-protons) on each ring are chemically non-equivalent. Due to symmetry, the α-protons on both rings are equivalent, as are the β-protons. This results in an AA'BB' spin system, which often appears as two distinct multiplets resembling triplets. |
| ¹³C NMR | Three signals are expected: one for the carbon atom bonded to chlorine (ipso-carbon), and two for the other two sets of chemically non-equivalent carbons on the Cp rings. | The presence of the chlorine atom breaks the degeneracy of the carbon atoms on the cyclopentadienyl ring. |
| FT-IR | Characteristic C-H stretching and bending frequencies for the Cp rings, as well as vibrations associated with the C-Cl bond. | Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.[8] |
| UV-Vis | Absorption bands in the UV and visible regions corresponding to electronic transitions within the molecule. | The d-d transitions of the iron center and π-π* transitions of the Cp rings give ferrocene derivatives their characteristic color. The position and intensity of these bands are sensitive to substitution.[9][10] |
| Mass Spec. | A molecular ion peak (M⁺) at m/z ≈ 254, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and iron isotopes. | Electron ionization mass spectrometry confirms the molecular weight and provides information about the isotopic composition of the molecule.[4][6] |
Stability and Handling
While the ferrocene core is known for its remarkable stability, proper handling and storage of 1,1'-Dichloroferrocene are crucial for maintaining its integrity.
-
Thermal Stability: Studies on gaseous chloroferrocenes have investigated their decomposition pathways.[11] Like many organometallic compounds, prolonged exposure to high temperatures can lead to degradation. Research on related ferrocene polymers has shown that decomposition can be a concern at temperatures above 50°C.[12][13]
-
Atmospheric Stability: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dry, dark environment to prevent slow oxidation and hydrolysis.[1][5] The recommended storage temperature is between 2-8°C.[1][5]
Applications in Research and Drug Development
1,1'-Dichloroferrocene serves as a foundational building block in materials science and organometallic chemistry.[1] In the context of drug development, its utility is more prospective but is grounded in established principles.
While specific applications of 1,1'-dichloroferrocene in FDA-approved drugs are not documented, the incorporation of chlorinated organic compounds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[14] Ferrocene-containing compounds have been investigated for a range of therapeutic applications, including as anticancer, antimalarial, and antimicrobial agents, due to their unique redox properties, low toxicity, and three-dimensional structure.
The potential roles for 1,1'-dichloroferrocene in drug discovery include:
-
Scaffold for Library Synthesis: Its defined stereochemistry and reactive handles make it an excellent starting point for the synthesis of diverse libraries of ferrocene-containing small molecules for high-throughput screening.
-
Bioorganometallic Prodrugs: The chlorine atoms can be replaced with linkers attached to active pharmaceutical ingredients (APIs). The ferrocene moiety can serve as a carrier to enhance cellular uptake or to be activated under specific redox conditions within target cells.
-
Development of Novel Electrochemical Sensors: Ferrocene derivatives are widely used as redox mediators in biosensors. Functionalized derivatives of 1,1'-dichloroferrocene could be developed for the electrochemical detection of biologically relevant analytes.
The exploration of 1,1'-dichloroferrocene and its derivatives represents a promising frontier in the design of novel therapeutic agents and diagnostic tools.
References
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- 1,1'-Dichloroferrocene (CAS 1293-67-0)|Supplier - Benchchem. Benchchem.
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- Notes. Synthesis and structural studies of some 1,1'-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-μ-[(1-2,5-6-η-cis,cis-cyclo-octa-1,5-diene)
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Unveiling the Molecular Architecture of 1,1'-Dichloroferrocene: A Technical Guide to Structural Elucidation
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
Therefore, this guide adopts a holistic and scientifically rigorous approach. It will not only present the known chemical and physical properties but will also delve into the established methodologies for its synthesis and characterization. We will explore the theoretical underpinnings of its expected molecular geometry and crystal packing, drawing parallels with closely related, structurally characterized ferrocene derivatives. This document serves as both a repository of current knowledge and a methodological roadmap for researchers poised to undertake the definitive structural elucidation of this important molecule.
The Foundation: Synthesis and Crystallization of 1,1'-Dichloroferrocene
The journey to determining a crystal structure begins with the synthesis of high-purity, crystalline material. The primary route to 1,1'-dichloroferrocene involves the direct lithiation of ferrocene followed by quenching with a chlorine source.
Synthetic Protocol: A Pathway to Purity
A robust and reproducible synthesis is the bedrock of crystallographic studies. The following protocol outlines a common laboratory-scale synthesis of 1,1'-dichloroferrocene.
Experimental Protocol: Synthesis of 1,1'-Dichloroferrocene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of ferrocene in anhydrous diethyl ether.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A stoichiometric amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at this temperature for 2 hours, during which the color may change, indicating the formation of the lithiated species.
-
Chlorination: A solution of a suitable chlorinating agent, such as hexachloroethane (C₂Cl₆), in anhydrous tetrahydrofuran (THF) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,1'-dichloroferrocene as a crystalline solid.
The choice of solvent, temperature control, and the purity of reagents are critical for obtaining a high yield of the desired product and minimizing the formation of monosubstituted or polysubstituted byproducts.
The Art of Crystallization: From Powder to Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed for growing crystals of organometallic compounds like 1,1'-dichloroferrocene.
Experimental Protocol: Crystallization of 1,1'-Dichloroferrocene
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., hexane, dichloromethane, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting slow crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C or -20 °C).
The selection of the solvent system is crucial and often determined empirically. The goal is to identify conditions where the compound's solubility is moderately high and decreases slowly, allowing for the ordered growth of a single crystal lattice.
Deciphering the Architecture: A Hypothetical Crystallographic Analysis
While a specific Crystallographic Information File (CIF) for 1,1'-dichloroferrocene is not publicly available, we can predict its likely structural features based on fundamental principles and data from analogous compounds.
The Metallocene Core: Molecular Geometry
1,1'-dichloroferrocene consists of a central iron atom sandwiched between two cyclopentadienyl (Cp) rings, with one chlorine atom attached to each ring.[1] The key structural parameters to consider are the conformation of the Cp rings and the orientation of the chloro substituents.
-
Ring Conformation: Ferrocene derivatives can adopt either an eclipsed or a staggered conformation of the Cp rings. In the solid state, the conformation is often influenced by crystal packing forces. For 1,1'-disubstituted ferrocenes, the staggered conformation is generally more stable in the gas phase to minimize steric hindrance between the substituents. However, eclipsed or near-eclipsed conformations are frequently observed in the crystalline state.
-
Substituent Orientation: The chlorine atoms will be covalently bonded to one carbon atom on each Cp ring. The C-Cl bond will lie in the plane of the Cp ring.
The point group of the molecule, which describes its symmetry, will depend on the conformation. For an eclipsed conformation, the point group would be C₂ᵥ, while a staggered conformation would belong to the D₂ point group.[2]
Expected Crystal Packing and Intermolecular Interactions
In the solid state, individual molecules of 1,1'-dichloroferrocene will pack in a regular, repeating three-dimensional array. The nature of this packing is governed by intermolecular forces. For 1,1'-dichloroferrocene, the dominant intermolecular interactions are expected to be:
-
Van der Waals Forces: These are the primary forces governing the packing of nonpolar molecules.
-
Halogen Bonding: The chlorine atoms, with their electropositive σ-hole, could potentially engage in halogen bonding interactions with electron-rich regions of neighboring molecules.
-
C-H···Cl Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the Cp rings and the chlorine atoms of adjacent molecules may also play a role in stabilizing the crystal lattice.
Hypothetical Crystallographic Data
Based on the structures of similar ferrocene derivatives, we can anticipate the likely crystallographic parameters for 1,1'-dichloroferrocene.
| Parameter | Anticipated Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organometallic compounds of this size and symmetry. |
| Space Group | P2₁/c or P2₁2₁2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively. |
| Z (Molecules per unit cell) | 2 or 4 | A common number of molecules in the unit cell for this type of compound. |
| Fe-C Bond Lengths | ~2.0-2.1 Å | Typical for ferrocene derivatives. |
| C-C Bond Lengths (in Cp ring) | ~1.4 Å | Characteristic of aromatic cyclopentadienyl rings. |
| C-Cl Bond Lengths | ~1.7 Å | Standard for a chlorine atom bonded to an sp² carbon. |
Workflow for Single-Crystal X-ray Diffraction
Sources
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,1'-Dichloroferrocene
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative for Substituted Ferrocenes
1,1'-Dichloroferrocene, an organometallic compound featuring an iron atom "sandwiched" between two chlorinated cyclopentadienyl rings, serves as a pivotal building block in the synthesis of advanced materials and complex molecular architectures.[1][2] The chlorine atoms are not mere decorations; they are reactive handles that permit a wide array of subsequent chemical transformations, including nucleophilic substitutions and directed ortho-metalations.[1] This versatility makes 1,1'-dichloroferrocene a valuable precursor for novel ligands, polymers, and electroactive materials.
Given its role as a foundational synthon, the unambiguous confirmation of its structure and purity is of paramount importance. A researcher proceeding with a multi-step synthesis based on an impure or misidentified starting material is building on a foundation of sand. Spectroscopic analysis, therefore, is not a perfunctory final step but a critical, self-validating system that underpins the integrity of the entire research endeavor. This guide provides a comprehensive, field-proven framework for the multi-technique spectroscopic characterization of 1,1'-dichloroferrocene, grounded in the principles of causality and analytical rigor.
Prerequisite: Synthesis and Purification
Spectroscopic data is only as reliable as the sample it is measured from. Therefore, a robust synthesis and purification protocol is the mandatory first step before any analysis is undertaken.
Synthesis Overview
A prevalent method for synthesizing 1,1'-dichloroferrocene involves the dilithiation of ferrocene using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by quenching the resulting dianion with a suitable electrophilic chlorine source, such as hexachloroethane (C₂Cl₆).[1]
Purification Protocol: Flash Column Chromatography
Impurities such as unreacted ferrocene or monosubstituted chloroferrocene can interfere with spectroscopic analysis. Flash column chromatography is an effective method for isolating the desired product.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using a non-polar eluent (e.g., hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the column.
-
Elution: Begin elution with the non-polar solvent. Unreacted ferrocene (a non-polar compound) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate or dichloromethane to the hexanes) to elute the more polar 1,1'-dichloroferrocene.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1,1'-dichloroferrocene as a crystalline solid.
The Spectroscopic Characterization Workflow
A multi-technique approach is essential for a comprehensive and unambiguous structural elucidation. Each technique provides a unique and complementary piece of the molecular puzzle.
Caption: Overall workflow for the synthesis, purification, and spectroscopic characterization of 1,1'-dichloroferrocene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic and organometallic compounds. It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.
¹H NMR Analysis: Probing the Proton Environment
Due to the symmetrical nature of 1,1'-dichloroferrocene, where a center of inversion relates the two cyclopentadienyl (Cp) rings, all protons on one ring are chemically equivalent to the corresponding protons on the other.[1] Within a single ring, the protons ortho to the chlorine (Hβ) are equivalent to each other, and the protons meta to the chlorine (Hα) are equivalent to each other. This results in a simple, characteristic spectrum.
Expected ¹H NMR Spectrum: The spectrum is expected to show two signals, both appearing as triplets due to coupling with their neighbors on the Cp ring.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hα (meta to Cl) | ~4.3 - 4.5 | Triplet (t) | 4H |
| Hβ (ortho to Cl) | ~4.0 - 4.2 | Triplet (t) | 4H |
Note: Chemical shifts are predictive and can vary based on solvent and instrument frequency. The downfield shift compared to ferrocene (~4.15 ppm) is due to the electron-withdrawing effect of the chlorine atom.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified 1,1'-dichloroferrocene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Caption: Predicted ¹H NMR splitting pattern for one Cp ring in 1,1'-dichloroferrocene.
¹³C NMR Analysis: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule.[4] For 1,1'-dichloroferrocene, three distinct carbon signals are expected due to the molecule's symmetry.
Expected ¹³C NMR Spectrum:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |
| C-Cl (ipso-carbon) | ~90 - 100 | Quaternary carbon attached to chlorine. |
| Cα (meta to Cl) | ~70 - 75 | CH carbon. |
| Cβ (ortho to Cl) | ~68 - 72 | CH carbon. |
Note: The electronegative chlorine atom causes a significant downfield shift for the carbon atom to which it is attached (ipso-carbon).[5]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.
-
Data Acquisition: A larger number of scans is required compared to ¹H NMR to obtain a good signal.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6] While the IR spectrum of a complex molecule contains many peaks, particularly in the "fingerprint region" (<1500 cm⁻¹), certain characteristic absorptions are invaluable for structural confirmation.[7]
Expected Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100 | C-H stretch (aromatic/Cp) | Confirms the presence of the cyclopentadienyl rings. |
| ~1410, ~1100 | C=C stretch (ring deformation) | Characteristic of the ferrocene skeletal structure. |
| ~800 - 600 | C-Cl stretch | Strong absorption confirming the presence of the chloro-substituent.[8] |
Experimental Protocol:
-
Sample Preparation (KBr Pellet): a. Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. b. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): a. Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample (pellet or ATR) in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum (of air or the empty ATR crystal) must be run first and subtracted from the sample spectrum.
Caption: Key functional group regions in an IR spectrum and expected peaks for 1,1'-dichloroferrocene.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] For transition metal complexes like 1,1'-dichloroferrocene, the spectrum is typically characterized by two main types of transitions: low-intensity d-d transitions and high-intensity charge-transfer (CT) bands.[10]
Expected UV-Vis Absorptions:
-
d-d transition: A broad, weak absorption band in the visible region (~440-480 nm). This transition is formally Laporte-forbidden, leading to a low molar absorptivity (ε).[11]
-
Charge-Transfer (CT) bands: More intense absorptions in the UV region (<350 nm), corresponding to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfers.[10]
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent, such as cyclohexane or ethanol.
-
Sample Preparation: Prepare a very dilute solution of the compound in the chosen solvent in a quartz cuvette. The concentration must be carefully chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
Data Acquisition: a. Record a baseline spectrum using a cuvette containing only the solvent. b. Record the spectrum of the sample solution over the appropriate wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each band.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to confirm the molecular weight of the compound and can provide structural information from the fragmentation pattern.[13]
Expected Mass Spectrum (Electron Ionization - EI): The molecular formula of 1,1'-dichloroferrocene is C₁₀H₈Cl₂Fe.[14][15] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Molecular Ion (M⁺): The spectrum will show a cluster of peaks corresponding to the molecular ion.
-
M⁺ peak (m/z 254): Corresponding to [C₁₀H₈³⁵Cl₂Fe]⁺.
-
M+2 peak (m/z 256): Corresponding to [C₁₀H₈³⁵Cl³⁷ClFe]⁺.
-
M+4 peak (m/z 258): Corresponding to [C₁₀H₈³⁷Cl₂Fe]⁺. The relative intensities of these peaks will be approximately 9:6:1. This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms.
-
-
Major Fragments: Common fragmentation pathways for ferrocenes involve the loss of cyclopentadienyl rings or substituents.
-
m/z 189: Loss of one chlorocyclopentadienyl radical ([M - C₅H₄Cl]⁺).
-
m/z 121: Chlorocyclopentadienyl cation ([C₅H₄Cl]⁺).
-
m/z 56: Fe⁺.
-
Experimental Protocol (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).[12]
-
Acceleration: Accelerate the newly formed ions through an electric field.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: Detect the ions and generate the mass spectrum, which plots relative abundance against m/z.
Caption: Schematic of the Electron Ionization Mass Spectrometry (EI-MS) process.
Summary and Conclusion
The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a powerful and synergistic toolkit for the complete characterization of 1,1'-dichloroferrocene. By following the protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized material, ensuring the integrity and success of their subsequent research endeavors. Each spectroscopic result validates the others, creating a robust analytical system that is essential for modern chemical science.
References
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Royal Society of Chemistry. (n.d.). Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-µ-[(1–2,5–6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene). RSC Publishing. Retrieved from [16]
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NIST. (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link][14][15]
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CentAUR. (n.d.). Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-μ-[(1-2,5-6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene). Retrieved from [17]
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PubChem. (n.d.). Ferrocene, 1,1'-dichloro-. National Center for Biotechnology Information. Retrieved from [Link][18]
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Brainly. (2024, March 6). What is the structure of 1,1'-dichloroferrocene (eclipsed)?. Retrieved from [Link][2]
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MDPI. (2020). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands. Molecules, 25(15), 3484. Retrieved from [Link][19]
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Filo. (2025, February 5). Point group in 1,1 dichloroferrocene staggered. Retrieved from [Link][20]
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Chemistry LibreTexts. (2024, September 30). Interpreting Infrared Spectra. Retrieved from [Link][7]
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Introduction: The Significance of Halogenation in Ferrocene Chemistry
An In-Depth Technical Guide to the Electrochemical Behavior of 1,1'-Dichloroferrocene
This guide provides a comprehensive exploration of the electrochemical characteristics of 1,1'-dichloroferrocene, a key derivative of the archetypal organometallic sandwich compound, ferrocene. Designed for researchers, chemists, and materials scientists, this document delves into the fundamental principles governing its redox behavior, offers detailed experimental protocols for its characterization, and discusses the nuanced effects of its chemical structure on its electrochemical properties.
Ferrocene [Fe(C₅H₅)₂] is renowned for its exceptional thermal stability and its well-behaved, reversible one-electron redox chemistry.[1][2] This has established it as a fundamental building block in materials science and a common internal standard in non-aqueous electrochemistry.[2] The functionalization of its cyclopentadienyl (Cp) rings is a critical strategy for tuning its physicochemical and redox properties for specific applications, such as electron-transfer mediators, sensors, and energy-storage systems.[1][3]
1,1'-Dichloroferrocene, with the chemical formula Fe(C₅H₄Cl)₂, introduces two chlorine atoms, one on each Cp ring.[4] This substitution is not trivial; the chlorine atoms act as electron-withdrawing groups.[5] This electronic perturbation significantly alters the electron density at the iron center, which in turn modifies the molecule's electrochemical potential and reactivity compared to the unsubstituted parent compound. Understanding this modification is crucial for its rational application in electrochemical systems.
The primary impact of the dichloro-substitution is the anodic (positive) shift in the formal potential of the Fe(II)/Fe(III) redox couple.[2][5] The electron-withdrawing nature of the chlorine atoms stabilizes the Highest Occupied Molecular Orbital (HOMO) of the ferrocene core, making it more difficult to remove an electron (i.e., to oxidize the molecule).[5][6] Consequently, a higher potential must be applied to achieve oxidation. This tailored redox potential makes 1,1'-dichloroferrocene a valuable component in applications requiring mediators with specific oxidative strengths.
Core Redox Characteristics: A Cyclic Voltammetry Perspective
Cyclic Voltammetry (CV) is the foremost technique for rapidly probing the redox behavior of a molecule like 1,1'-dichloroferrocene.[7][8] A CV experiment involves scanning the potential of an electrode in an unstirred solution and measuring the resulting current. The resulting voltammogram provides a wealth of information about the thermodynamics and kinetics of the electron transfer process.[7]
For 1,1'-dichloroferrocene, the CV is characterized by a single, typically reversible, redox wave corresponding to the one-electron oxidation of the iron center:
Fe(II)(C₅H₄Cl)₂ ⇌ [Fe(III)(C₅H₄Cl)₂]⁺ + e⁻
Key parameters extracted from the voltammogram are:
-
Half-wave Potential (E½): The thermodynamic formal potential of the redox couple, calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc).[8][9] This value is directly influenced by the substituent's electronic effects.
-
Peak Separation (ΔEp = |Epa - Epc|): An indicator of the electron transfer kinetics. For a fast, reversible one-electron process, ΔEp is theoretically ~59 mV at room temperature and is independent of the scan rate.[10]
-
Peak Current Ratio (Ipa/Ipc): A measure of the chemical stability of the oxidized species (the 1,1'-dichloroferrocenium cation). A ratio of unity indicates that the cation is stable on the timescale of the CV experiment.[11]
The following diagram illustrates the fundamental redox process.
Caption: Standard workflow for cyclic voltammetry analysis.
Step-by-Step Methodology
-
Electrode Preparation:
-
Polish the glassy carbon working electrode surface to a mirror finish using successively finer alumina slurries (1.0 µm, then 0.3 µm, then 0.05 µm).
-
After each polishing step, rinse the electrode thoroughly with deionized water.
-
After the final polish, sonicate the electrode in ethanol and then deionized water for 2-3 minutes each to remove any adhered polishing particles. Dry the electrode completely. The causality here is critical: a clean, smooth electrode surface is essential for achieving reproducible and ideal voltammetric behavior. Surface contaminants can block electron transfer sites or introduce catalytic waves. [10]
-
-
Solution Preparation:
-
In a volumetric flask, dissolve a precise amount of TBAPF₆ in the chosen solvent to create a 0.1 M solution. The supporting electrolyte is necessary to minimize solution resistance and ensure that analyte migration is not a significant mode of mass transport.
-
To this solution, add 1,1'-dichloroferrocene and ferrocene to achieve a final concentration of approximately 1 mM for each.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell, immersing the electrodes in the prepared solution.
-
Purge the solution with high-purity nitrogen or argon for 10-15 minutes. This removes dissolved oxygen, which can be electrochemically reduced and interfere with the measurement.
-
Set the potentiostat parameters. A suitable potential window for a CH₂Cl₂ solution would be from -0.2 V to +0.8 V (vs. Ag/AgCl) to ensure both redox events are captured.
-
Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Perform additional scans at varying rates (e.g., 25, 50, 200, 400 mV/s) to investigate the kinetics of the electron transfer.
-
-
Data Analysis and Interpretation:
-
Identify the anodic and cathodic peaks for both ferrocene and 1,1'-dichloroferrocene.
-
Calculate E½, ΔEp, and the Ipa/Ipc ratio for each compound.
-
Self-Validation Check: The ferrocene peak should exhibit near-reversible behavior (ΔEp ≈ 60-80 mV, Ipa/Ipc ≈ 1). Deviation from this suggests issues with the solvent, electrolyte, or electrode preparation.
-
Standardize the potential of 1,1'-dichloroferrocene by subtracting the measured E½ of ferrocene from it. This provides the E½ vs. Fc/Fc⁺ value, a universally accepted reference point.
-
Advanced Considerations: Kinetics and Solvent Effects
Electron Transfer Kinetics
While often described as reversible, the electron transfer kinetics of ferrocene derivatives can be influenced by the experimental conditions. [12]For 1,1'-dichloroferrocene, if the peak separation (ΔEp) is significantly greater than 59 mV and increases as the scan rate is increased, the system is described as "quasi-reversible." [11][12]This indicates that the rate of electron transfer is finite and comparable to the rate of mass transport. In such cases, the heterogeneous electron transfer rate constant (k⁰) can be estimated using methodologies developed by Nicholson and Shain. [13]This parameter is a fundamental measure of how quickly electrons are exchanged between the electrode and the molecule.
The Role of the Solvent
The choice of solvent can subtly but significantly impact the measured redox potential. [14][15]This is due to differences in the solvation energies of the neutral ferrocene derivative and its oxidized ferrocenium cation. [16][17]Polar solvents can stabilize the charged ferrocenium species to a greater extent, potentially shifting the redox potential. Furthermore, solvent properties like viscosity and dielectric relaxation time can influence the dynamics of solvent reorganization around the molecule during electron transfer, which can affect the kinetics. [14][18]Therefore, consistency in the choice of solvent and supporting electrolyte is paramount when comparing results across different experiments or literature reports.
Conclusion and Outlook
1,1'-Dichloroferrocene presents a classic example of how targeted synthetic modification can be used to tune the electronic properties of a molecule. Its electrochemical behavior is dominated by a well-defined, one-electron redox process that is anodically shifted relative to ferrocene due to the electron-withdrawing nature of the chloro substituents. This predictable and stable redox behavior, coupled with its tailored potential, makes it a valuable tool for researchers developing advanced materials, electrochemical sensors, and catalytic systems. [19][20][21]The experimental framework provided herein offers a robust and reliable method for its characterization, ensuring scientific integrity and reproducibility in future investigations.
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solubility of 1,1'-Dichloroferrocene in organic solvents
An In-depth Technical Guide to the Solubility of 1,1'-Dichloroferrocene in Organic Solvents
Abstract
1,1'-Dichloroferrocene is a halogenated metallocene, a derivative of ferrocene, with significant applications in materials science, catalysis, and as a precursor for more complex molecular architectures. The efficacy of 1,1'-dichloroferrocene in these domains is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility an indispensable parameter for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the principles governing the solubility of 1,1'-dichloroferrocene, its anticipated solubility profile across a range of common organic solvents, and a detailed, field-proven methodology for its experimental determination. By elucidating the interplay between solute and solvent properties, this guide serves as a foundational resource for the effective utilization of 1,1'-dichloroferrocene in both research and industrial applications.
Introduction to 1,1'-Dichloroferrocene: Structure and Significance
1,1'-Dichloroferrocene is an organometallic compound consisting of a central iron atom "sandwiched" between two parallel cyclopentadienyl rings, with each ring bearing a chlorine substituent.[1][2][3] Its molecular formula is C₁₀H₈Cl₂Fe, and it has a molecular weight of approximately 254.92 g/mol .[4] The presence of the chlorine atoms on the cyclopentadienyl rings significantly modifies the electronic properties and reactivity of the ferrocene core, making it a valuable building block in organic and organometallic synthesis.
The utility of 1,1'-dichloroferrocene in various chemical processes is contingent upon its ability to be dissolved in a suitable solvent. Solution-phase reactions, purification techniques such as recrystallization and chromatography, and the formation of thin films or composite materials all necessitate a clear understanding of its solubility characteristics. This guide aims to provide both the theoretical underpinnings and the practical tools to explore and exploit the solubility of this versatile compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
Several factors influence the solubility of 1,1'-dichloroferrocene:
-
Polarity : Ferrocene itself is a relatively non-polar molecule. The introduction of two chlorine atoms increases the molecule's overall polarity and dipole moment compared to the parent ferrocene. However, it is still considered to be sparingly soluble in highly polar solvents like water and more soluble in organic solvents.[5]
-
Van der Waals Forces : As a moderately sized organometallic compound, London dispersion forces play a significant role in the interaction of 1,1'-dichloroferrocene with non-polar and weakly polar solvents.
-
Solvent Properties : The dielectric constant, polarity index, and hydrogen bonding capacity of the solvent are critical in determining the extent of dissolution.[6] Aromatic solvents may offer favorable π-π stacking interactions with the cyclopentadienyl rings, enhancing solubility.
Anticipated Solubility Profile of 1,1'-Dichloroferrocene
Table 1: Anticipated Solubility of 1,1'-Dichloroferrocene in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aliphatic | n-Hexane, Cyclohexane | Low to Moderate | Dominated by weak van der Waals forces. The increased polarity from the C-Cl bonds may limit solubility compared to unsubstituted ferrocene. |
| Aromatic | Toluene, Benzene, Xylenes | High | Favorable π-π interactions between the solvent and the cyclopentadienyl rings are expected to enhance solubility significantly. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle suggests good compatibility. The polarity is well-matched for effective solvation. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for many organometallic compounds, providing a good balance of polarity and coordinating ability. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Moderate | The polarity of these solvents can solvate the 1,1'-dichloroferrocene molecule, though strong dipole-dipole interactions may not be as favorable as in chlorinated or aromatic solvents. |
| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the non-polar ferrocene backbone, leading to poor solvation. |
Experimental Protocol for Solubility Determination
This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of 1,1'-dichloroferrocene using the isothermal equilibrium method.[8] This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
1,1'-Dichloroferrocene (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of 1,1'-dichloroferrocene.
Step-by-Step Procedure
-
Preparation of Saturated Solution :
-
Add an excess amount of 1,1'-dichloroferrocene to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.[8]
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation during the equilibration process.
-
-
Equilibration :
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.
-
Causality : Agitation ensures continuous interaction between the solute and solvent, while a long equilibration time is necessary to ensure the dissolution process has reached its maximum extent. The constant temperature is critical as solubility is temperature-dependent.
-
-
Sampling and Sample Preparation :
-
After equilibration, stop the agitation and allow the vial to rest in the thermostatic bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.
-
Reweigh the volumetric flask to determine the mass of the saturated solution transferred.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
-
Analysis (UV-Vis Spectrophotometry) :
-
Causality : 1,1'-Dichloroferrocene is a colored compound and exhibits strong absorbance in the UV-Visible region, making spectrophotometry an ideal analytical technique for concentration determination.
-
Prepare a series of standard solutions of 1,1'-dichloroferrocene of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin, validating Beer-Lambert's Law for the system.
-
Measure the absorbance of the diluted sample solution.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility :
-
Using the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 g of solvent (mass fraction), moles per liter (molarity), or mole fraction.
-
Factors Influencing Experimental Accuracy
-
Purity of Solute and Solvent : Impurities can significantly alter the measured solubility. Use high-purity materials.
-
Temperature Control : Solubility is highly sensitive to temperature. Maintain a constant and accurately measured temperature throughout the experiment (±0.1 °C).
-
Equilibration Time : Insufficient equilibration time is a common source of error. It is advisable to perform kinetic studies to determine the minimum time required to reach equilibrium for each solvent system.
-
Prevention of Solvent Evaporation : Ensure vials are properly sealed at all times to prevent changes in concentration due to solvent loss.
Conclusion
While a definitive, universally published dataset on the solubility of 1,1'-dichloroferrocene remains to be compiled, this guide provides the essential theoretical and practical framework for its determination. The anticipated high solubility in aromatic and chlorinated solvents, contrasted with low solubility in polar protic solvents, offers a predictive tool for solvent selection. The provided experimental protocol, grounded in the isothermal equilibrium method and UV-Vis analysis, offers a robust and reliable system for researchers to generate high-quality, quantitative solubility data. Such data is critical for optimizing reaction conditions, developing purification strategies, and advancing the application of 1,1'-dichloroferrocene in the scientific and industrial sectors.
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An In-Depth Technical Guide to the Theoretical Calculation of 1,1'-Dichloroferrocene
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting theoretical calculations on 1,1'-dichloroferrocene. We move beyond a simple recitation of steps to offer a narrative grounded in the causality of methodological choices, ensuring a robust and self-validating computational protocol.
Introduction: The Significance of 1,1'-Dichloroferrocene and the Role of In Silico Analysis
Ferrocene, with its unique sandwich structure, has been a cornerstone of organometallic chemistry. The introduction of substituents onto its cyclopentadienyl (Cp) rings dramatically alters its electronic properties, reactivity, and potential applications, which span from materials science to medicinal chemistry[1]. The subject of this guide, 1,1'-dichloroferrocene, features a symmetrical substitution of a chlorine atom on each Cp ring. These electron-withdrawing groups are known to influence the redox potential and electronic structure of the ferrocene core, making it an intriguing target for both experimental and theoretical investigation[1][2].
Theoretical calculations, particularly those rooted in quantum mechanics, provide an indispensable toolkit for elucidating the geometric, electronic, and spectroscopic properties of molecules like 1,1'-dichloroferrocene. By modeling these systems in silico, we can predict structures, understand orbital interactions, and interpret experimental data with greater confidence, thereby accelerating research and development.
PART 1: The Theoretical Foundation: Selecting the Right Tools
The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology and basis set. For an organometallic compound containing a 3d transition metal like iron, these choices are non-trivial.
The Quantum Mechanical Method: Density Functional Theory (DFT)
While foundational ab initio methods like Hartree-Fock (HF) provide a starting point by approximating the many-electron wavefunction as a single Slater determinant, they inherently neglect electron correlation, a critical factor in molecules with complex electronic structures[3][4][5]. For transition metal complexes, this omission can lead to significant inaccuracies.
Density Functional Theory (DFT) emerges as the workhorse method for systems like 1,1'-dichloroferrocene. DFT reformulates the problem to calculate the total energy from the electron density, implicitly accounting for both exchange and correlation effects. Its favorable balance of computational cost and accuracy makes it highly suitable.
-
Causality of Choice: We select the B3LYP hybrid functional . This functional incorporates a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT[6]. This hybrid approach has a long track record of providing reliable results for the geometry and electronic structure of ferrocene and its derivatives[6][7][8].
The Basis Set: A Hybrid Approach for a Hybrid Molecule
A basis set is the set of mathematical functions used to construct the molecular orbitals[9]. The choice of basis set is critical and must be appropriate for each element in the molecule.
-
For Iron (Fe): The presence of a heavy element like iron necessitates a strategic choice to manage computational demand. We employ the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set[6]. This is an effective core potential (ECP) basis set, where the core electrons of iron are replaced by a potential, significantly reducing the number of electrons in the calculation. This is a well-validated approximation for heavier elements. For higher accuracy studies, all-electron basis sets such as Neese's core-polarized sets or the def2-TZVP basis can be used, though at a greater computational cost[10][11].
-
For Carbon (C), Hydrogen (H), and Chlorine (Cl): For these lighter elements, a more explicit treatment of all electrons is standard. We will use the 6-311+G(d,p) Pople-style basis set. This designation means:
-
6-311: A triple-zeta basis set, providing high flexibility for valence electrons.
-
+G: Diffuse functions are added to heavy atoms, which are crucial for accurately describing anions or systems with lone pairs, like chlorine.
-
(d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for non-spherical distortion of the electron density, which is essential for describing chemical bonds accurately.
-
This mixed-basis set approach provides a computationally efficient yet chemically accurate model tailored to the specific nature of 1,1'-dichloroferrocene.
PART 2: The Computational Workflow: A Self-Validating Protocol
This section details a step-by-step methodology for calculating the properties of 1,1'-dichloroferrocene. The workflow is designed to be self-validating, with checks at each stage to ensure the reliability of the results.
Caption: A validated workflow for theoretical calculations.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Structure Input: Construct an initial 3D model of 1,1'-dichloroferrocene. The two cyclopentadienyl rings can adopt either an eclipsed or staggered conformation. While ferrocene itself has a very low barrier to rotation, substituted ferrocenes often have a preferred conformer. For this guide, we will proceed with the staggered conformation, which belongs to the D2 point group[12]. The initial structure can be built using any standard molecular modeling software.
-
Define Calculation Parameters: In the input file for the quantum chemistry software (e.g., Gaussian, NWChem, ORCA):
-
Specify the charge (0) and spin multiplicity (singlet).
-
Set the method to B3LYP.
-
Assign the basis sets: LANL2DZ for Fe and 6-311+G(d,p) for C, H, and Cl.
-
Specify the task as Opt (Optimization) followed by Freq (Frequency).
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the point of minimum energy on the potential energy surface.
-
Validation:
-
Convergence: Ensure the optimization calculation converged successfully according to the software's criteria.
-
Frequency Analysis: After optimization, the frequency calculation will commence. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry must be re-examined.
-
Output: The final output will contain the optimized Cartesian coordinates, thermodynamic data, and vibrational frequencies.
-
PART 3: Analysis and Interpretation of Results
The output from a successful calculation is data-rich. The key is to extract chemically meaningful insights.
Molecular Geometry
The optimized structure provides precise bond lengths and angles. These can be compared with experimental data from X-ray crystallography if available for 1,1'-dichloroferrocene or related derivatives to validate the computational model.
Caption: Structure of 1,1'-dichloroferrocene.
Electronic Structure
Analysis of the molecular orbitals (MOs) is central to understanding the molecule's reactivity and electronic properties.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.
-
The HOMO typically represents the ability to donate an electron. In ferrocene derivatives, the HOMO is often metal-centered (composed of d-orbitals).
-
The LUMO represents the ability to accept an electron.
-
The HOMO-LUMO gap is a crucial parameter. A smaller gap suggests the molecule is more easily excitable and potentially more reactive[13]. The electron-withdrawing chlorine atoms are expected to stabilize the orbitals, particularly the d-orbitals of the iron center, leading to an increase in the ionization potential compared to unsubstituted ferrocene[2].
-
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It will show regions of negative potential (red), typically around the electronegative chlorine atoms, and regions of positive potential (blue). This is invaluable for predicting sites of electrophilic or nucleophilic attack.
Table 1: Representative Computational Parameters
| Parameter | Value/Method | Rationale |
| Functional | B3LYP | Proven balance of accuracy and cost for organometallics[6][7]. |
| Basis Set (Fe) | LANL2DZ | Effective core potential reduces cost for the heavy metal center[6][14]. |
| Basis Set (C, H, Cl) | 6-311+G(d,p) | Flexible basis set with diffuse and polarization functions for main group elements. |
| Solvation Model | PCM (optional) | Can be added to simulate properties in a specific solvent. |
| Task | Optimization & Frequency | Ensures a validated minimum energy structure. |
Predicted Spectroscopic Properties
-
Vibrational Spectra: The calculated vibrational frequencies correspond to infrared (IR) active modes. These can be directly compared to an experimental IR spectrum to further validate the accuracy of the calculated structure.
-
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. The output provides the wavelength (λ) and oscillator strength (f) for each transition. Plotting these results yields a theoretical UV-Vis spectrum. The transitions in ferrocene derivatives are often characterized as metal-to-ligand charge-transfer (MLCT) bands[6].
Table 2: Hypothetical Comparison of Calculated vs. Experimental Data
| Property | Calculated Value | Experimental Value |
| Fe-Cp (centroid) distance | e.g., 1.66 Å | (Value from literature) |
| C-Cl bond length | e.g., 1.75 Å | (Value from literature) |
| HOMO-LUMO Gap | e.g., 4.5 eV | (Derived from electrochemistry) |
| Major UV-Vis Peak (λmax) | e.g., 450 nm | (Value from spectroscopy) |
| Fe-Cp stretch (Vibrational Freq.) | e.g., 480 cm⁻¹ | (Value from IR/Raman) |
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the theoretical investigation of 1,1'-dichloroferrocene. By carefully selecting a hybrid DFT functional and a mixed basis set, we can generate a reliable model of the molecule. The protocol of geometry optimization followed by a frequency analysis serves as a critical self-validation step, ensuring that all subsequent property calculations are performed on a true energy minimum. The analysis of the resulting electronic structure and predicted spectra provides deep insights that complement and guide experimental research. This synergy between computation and experimentation is paramount in advancing the fields of organometallic chemistry and drug development.
References
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DFT Studies of Ferrocene and Ferrocenium. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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Best, S. P., et al. (2016). DFT Studies of Ferrocene and Ferrocenium. ResearchGate. Retrieved January 12, 2026, from [Link]
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Lin, C., et al. (2010). Computational Study of Ferrocene-Based Molecular Frameworks with 2,5-Diethynylpyridine as a Chemical Bridge. MDPI. Retrieved January 12, 2026, from [Link]
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What basis set is efficient for Iron complex in DFT calculation?. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Sohn, Y. S., et al. (1986). The electronic structure of the chloroferrocenes. The Journal of Chemical Physics. Retrieved January 12, 2026, from [Link]
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Hadda, T. B., et al. (n.d.). FERROCENYLMETHYLNUCLEOBASES: SYNTHESIS, ELECTROCHEMISTRY, SPECTROSCOPY AND DFT CALCULATION. Retrieved January 12, 2026, from [Link]
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Elmaaty, A., et al. (2022). Synthesis, structural characterization, DFT calculations, molecular docking, and molecular dynamics simulations of a novel ferrocene derivative to unravel its potential antitumor activity. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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Computational strategies for modelling excited states in organometallic chemistry. (2024). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Comas-Vilà, G., et al. (2021). Accurate 57Fe Mössbauer Parameters from General Gaussian Basis Sets. Journal of Chemical Theory and Computation. Retrieved January 12, 2026, from [Link]
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Comas-Vilà, G., et al. (2021). Accurate 57Fe Mössbauer Parameters from General Gaussian Basis Sets. National Institutes of Health. Retrieved January 12, 2026, from [Link]
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Point group in 1,1 dichloroferrocene staggered. (2025). Filo. Retrieved January 12, 2026, from [Link]
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Determine the point groups for a. 1,1'- Dichloroferrocene.... (2024). Filo. Retrieved January 12, 2026, from [Link]
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Comparison between theoretical and experimental fluorescence spectra.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the Reactivity of 1,1'-Dichloroferrocene with Nucleophiles
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Dichloroferrocene stands as a pivotal, yet challenging, substrate in the synthesis of advanced organometallic structures. Its two electrophilic centers on the electron-rich cyclopentadienyl (Cp) rings present a unique chemical landscape. Direct nucleophilic substitution is often kinetically hindered, paving the way for transition metal-catalyzed cross-coupling reactions as the dominant and most versatile pathway for its functionalization. This guide provides a comprehensive exploration of the reactivity of 1,1'-dichloroferrocene with a range of nucleophiles. We delve into the mechanistic underpinnings of these transformations, with a strong focus on palladium-catalyzed processes such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Detailed, field-tested protocols and quantitative data are presented to equip researchers with the practical knowledge required to leverage this versatile building block in catalysis, materials science, and medicinal chemistry.
Introduction: The Unique Profile of 1,1'-Dichloroferrocene
Ferrocene, with its robust sandwich structure and reversible redox properties, is a cornerstone of modern organometallic chemistry. The introduction of functional groups onto both cyclopentadienyl (Cp) rings in a 1,1'-pattern unlocks vast potential for creating sophisticated molecular architectures, from specialized ligands for catalysis to redox-active materials and metallodrugs.[1][2] 1,1'-Dichloroferrocene, Fe(C₅H₄Cl)₂, serves as a key precursor in this endeavor. The chlorine atoms act as leaving groups, providing electrophilic handles on the otherwise nucleophilic ferrocene core.
However, the reactivity of the C(Cp)-Cl bond is not analogous to a simple aryl or alkyl halide. The electron-rich nature of the Cp rings tends to disfavor classical, uncatalyzed nucleophilic aromatic substitution (SₙAr) pathways. Consequently, the field has largely pivoted towards palladium-catalyzed cross-coupling reactions, which provide a reliable and highly modular approach to forming new C-N, C-C, C-P, and C-O bonds.[3][4] This guide will focus primarily on these powerful catalytic methods, which represent the state-of-the-art in functionalizing this important substrate.
Caption: Molecular structure of 1,1'-dichloroferrocene.
Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold
The most significant advances in the functionalization of 1,1'-dichloroferrocene have been achieved through palladium-catalyzed cross-coupling reactions. These methods follow a general catalytic cycle that overcomes the high activation energy of direct substitution. Ferrocenyl-based ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often exceptionally effective in these transformations due to their unique steric and electronic properties.[2]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 1,1'-diaminoferrocene derivatives. These products are crucial precursors for redox-active ligands, molecular sensors, and chiral catalysts.[1][5] The reaction couples 1,1'-dichloroferrocene with primary or secondary amines in the presence of a palladium catalyst and a strong, non-nucleophilic base.
Causality in Experimental Design:
-
Catalyst Choice: A Pd(0) source is required to initiate the cycle. This can be a stable precursor like Pd₂(dba)₃ or Pd(OAc)₂, which is reduced in situ.
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Josiphos families) are critical. They promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition.
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is used. It deprotonates the amine (or the intermediate amine complex) to generate the active nucleophile without competing in the coupling reaction.
| Amine Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~85% | [6] |
| Morpholine | Pd(OAc)₂ / DavePhos | K₃PO₄ | Dioxane | 110 | >90% | [3][7] |
| n-Hexylamine | [(dppf)PdCl₂] | Cs₂CO₃ | Toluene | 100 | ~78% | [2][7] |
Experimental Protocol: Synthesis of 1,1'-Bis(phenylamino)ferrocene
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), BINAP (3.3 mol%), and sodium tert-butoxide (2.2 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add 1,1'-dichloroferrocene (1.0 eq) and toluene (as solvent).
-
Nucleophile Addition: Add aniline (2.1 eq) via syringe.
-
Reaction: Fit the flask with a reflux condenser, and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired 1,1'-bis(phenylamino)ferrocene.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly reliable method for forming C(sp²)-C(sp²) bonds, reacting 1,1'-dichloroferrocene with organoboron reagents. This reaction is instrumental in synthesizing 1,1'-diarylferrocenes, which are of interest in materials science for their electronic and photophysical properties.
Causality in Experimental Design:
-
Organoboron Reagent: Boronic acids (RB(OH)₂) or their esters are used as the carbon nucleophile source. They are air-stable, readily available, and generally have low toxicity.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation to the palladium center.
-
Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or [ (dppf)PdCl₂ ], are highly effective.[7] The choice of ligand can influence reaction rates and yields, particularly with sterically demanding substrates.
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >95% | [2][4] |
| 4-Methoxyphenylboronic acid | [(dppf)PdCl₂] | Cs₂CO₃ | Dioxane | 100 | ~92% | [7] |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | ~88% | [3] |
Experimental Protocol: Synthesis of 1,1'-Diphenylferrocene
-
Setup: In a round-bottom flask, dissolve 1,1'-dichloroferrocene (1.0 eq), phenylboronic acid (2.5 eq), and Pd(PPh₃)₄ (3 mol%) in a mixture of toluene and a 2M aqueous solution of K₂CO₃.
-
Inerting: De-gas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain 1,1'-diphenylferrocene as a crystalline solid.
C-P Bond Formation: Coupling with Secondary Phosphines
The synthesis of 1,1'-bis(phosphino)ferrocenes is of paramount importance, as this class of compounds, exemplified by dppf, constitutes some of the most versatile and widely used ligands in catalysis.[2][8] These ligands can be synthesized via palladium-catalyzed coupling of 1,1'-dichloroferrocene with secondary phosphines (R₂PH) or their borane adducts.
Causality in Experimental Design:
-
Phosphine Source: Secondary phosphines like diphenylphosphine are highly nucleophilic but also air-sensitive. Using their more stable borane-protected adducts (R₂P·BH₃) is a common strategy, with deprotection occurring after the coupling reaction.[9]
-
Reaction Conditions: Similar to amination, a palladium catalyst and a suitable base are required to facilitate the coupling.
Caption: Reactivity pathways for 1,1'-dichloroferrocene.
Direct Nucleophilic Substitution: A Less Trodden Path
While palladium catalysis is dominant, direct SₙAr-type reactions on 1,1'-dichloroferrocene can occur, typically requiring strong nucleophiles and/or forcing conditions. These reactions are less common due to lower yields and a narrower substrate scope.
Reactions with Thiolates (S-Nucleophiles)
Strong sulfur nucleophiles, such as sodium thiophenoxide (PhSNa), can displace the chloride ions to form 1,1'-bis(thioether)ferrocenes. Sulfur's high polarizability and nucleophilicity make it more capable of direct attack on the Cp ring compared to oxygen or nitrogen nucleophiles.[10][11]
Experimental Protocol: Synthesis of 1,1'-Bis(phenylthio)ferrocene
-
Nucleophile Preparation: In a Schlenk flask under argon, dissolve thiophenol (2.1 eq) in dry THF. Cool the solution to 0 °C and slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq). Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Reaction: Add a solution of 1,1'-dichloroferrocene (1.0 eq) in dry THF to the prepared sodium thiophenoxide solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product into diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and remove the solvent under reduced pressure. Purify the product via column chromatography.
Conclusion and Future Outlook
The reactivity of 1,1'-dichloroferrocene is a tale of two pathways. While direct nucleophilic substitution is possible with potent nucleophiles like thiolates, its synthetic utility is limited. The true power of 1,1'-dichloroferrocene as a molecular scaffold is unlocked through palladium-catalyzed cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide efficient, versatile, and predictable routes to a vast array of 1,1'-disubstituted ferrocenes. These products are not merely chemical curiosities; they are enabling tools for asymmetric catalysis, the development of redox-switchable materials, and the design of novel metallodrugs. Future research will likely focus on expanding the catalytic toolbox to include other metals, developing even more efficient and stereoselective transformations, and applying the resulting ferrocene derivatives to solve pressing challenges in science and medicine.
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Pape, C., et al. (2020). Beyond phosphorus: synthesis, reactivity, coordination behaviour and catalytic properties of 1,1ʹ-bis(diphenylstibino)ferrocene. Dalton Transactions. Available from: [Link]
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Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Available from: [Link]
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Nemec, T., et al. (2016). Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes. Organometallics. Available from: [Link]
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A Technical Guide to the Thermal Stability of 1,1'-Dichloroferrocene
This in-depth technical guide provides a comprehensive analysis of the thermal stability of 1,1'-dichloroferrocene, an organometallic compound of significant interest in materials science and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize or are developing applications for ferrocene derivatives where thermal resilience is a critical parameter. We will delve into the theoretical underpinnings of its stability, established analytical methodologies for its assessment, and a discussion of its decomposition pathways.
Introduction: The Significance of 1,1'-Dichloroferrocene and its Thermal Properties
1,1'-Dichloroferrocene, with the chemical formula [Fe(C₅H₄Cl)₂], is a halogenated derivative of ferrocene, a seminal organometallic sandwich compound.[1][2] The introduction of chlorine atoms onto each of the cyclopentadienyl rings significantly alters the electronic properties and reactivity of the parent ferrocene molecule.[2] This modification opens avenues for a diverse range of subsequent chemical transformations, making it a valuable precursor in the synthesis of more complex ferrocene-containing materials.[2]
The thermal stability of 1,1'-dichloroferrocene is a paramount consideration for its practical applications, particularly in processes that involve elevated temperatures, such as polymer synthesis, catalysis, and materials fabrication. Understanding its decomposition temperature and the nature of its degradation products is crucial for ensuring the integrity and performance of the final materials. Ferrocene itself is known for its remarkable thermal stability, being stable to over 500 °C.[3] However, the influence of substituents on this stability can be significant.[4][5]
Theoretical Framework: The Influence of Chloro-Substitution on Ferrocene Stability
The intrinsic thermal stability of ferrocene is attributed to the strong covalent bonding between the iron atom and the cyclopentadienyl (Cp) rings. The decomposition of ferrocene derivatives can be influenced by the electronic and steric effects of the substituents.
Experimental Assessment of Thermal Stability
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[7] A TGA thermogram plots mass percentage against temperature, revealing the onset temperature of decomposition and the number of decomposition steps.
The following is a generalized protocol for conducting a TGA experiment on 1,1'-dichloroferrocene, based on best practices for organometallic compounds.[8][9]
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,1'-dichloroferrocene into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 800 °C. This heating rate provides a good balance between resolution and experiment time.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The output will be a thermogram (TG curve) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks in the DSC curve.[6]
The following is a generalized protocol for a DSC experiment on 1,1'-dichloroferrocene.[8][10]
-
Instrumentation: A calibrated differential scanning calorimeter is necessary.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity 1,1'-dichloroferrocene into an aluminum or copper sample pan and hermetically seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a temperature beyond its expected decomposition point (e.g., 500 °C).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Presentation: Expected Thermal Analysis Data
While specific experimental data for solid 1,1'-dichloroferrocene is not publicly available, the following table outlines the expected parameters that would be obtained from TGA and DSC analyses.
| Parameter | Description | Expected Observation for 1,1'-Dichloroferrocene |
| Tonset (°C) | The initial temperature at which mass loss begins. | Expected to be high, likely above 200°C, reflecting the general stability of the ferrocene core. |
| Tpeak (°C) | The temperature at the maximum rate of mass loss (from DTG). | Provides insight into the kinetics of the primary decomposition step. |
| % Mass Loss | The percentage of mass lost at each decomposition step. | Can be used to infer the nature of the volatile decomposition products. |
| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | In an inert atmosphere, this would likely correspond to an iron-containing residue (e.g., iron carbide or metallic iron). |
| Melting Point (Tm, °C) | The temperature at which the solid melts (endothermic peak in DSC). | If the compound melts before decomposing, a sharp endotherm will be observed. |
| Decomposition (Td, °C) | The temperature at which decomposition occurs (exothermic or endothermic peak in DSC). | Often an exothermic process, but can be complex. |
Thermal Decomposition Pathways and Products
The thermal decomposition of 1,1'-dichloroferrocene is expected to proceed through the cleavage of the bonds within the molecule. The likely initial steps involve the breaking of the C-Cl and Fe-Cp bonds.
A study on the gaseous decomposition of 1,1'-dichloroferrocene using photon and electron induced ionization mass spectroscopy identified elimination reactions as an important fragmentation process. This suggests that in the gas phase, the molecule can eliminate species such as HCl.
For the solid-state decomposition, a plausible pathway would involve the initial cleavage of the C-Cl bonds, followed by the breakdown of the cyclopentadienyl rings and the Fe-Cp bonds at higher temperatures. In an inert atmosphere, the final solid residue is likely to be a mixture of iron and carbonaceous material.
To definitively identify the evolved gaseous products during decomposition, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be invaluable. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique for separating and identifying the volatile and semi-volatile products of thermal decomposition.[11]
Visualization of Experimental Workflow and Decomposition Logic
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 1,1'-dichloroferrocene.
Proposed Logical Decomposition Pathway
This diagram outlines a plausible, though not experimentally verified, decomposition pathway for solid 1,1'-dichloroferrocene under inert conditions.
Conclusion
This technical guide has provided a detailed framework for understanding and assessing the thermal stability of 1,1'-dichloroferrocene. While specific experimental data for the solid-state thermal analysis of this compound is not widely available, this guide offers a robust starting point for researchers based on the known properties of ferrocene and its derivatives, and established analytical methodologies. The provided experimental protocols for TGA and DSC serve as a foundation for systematic investigation. Further research, particularly utilizing hyphenated analytical techniques, is necessary to fully elucidate the decomposition mechanism and definitively identify the degradation products of 1,1'-dichloroferrocene. Such knowledge is essential for the continued development and application of this versatile organometallic compound in advanced materials and technologies.
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Thermal properties of monosubstituted ferrocene derivatives: a series of new ferrocenomesogens. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). [Link]
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INVESTIGATIONS ON THE THERMAL BEHAVIOR OF SOME FERROCENE DERIVATIVES WITH LIQUID CRYSTALLINE PROPERTIES. SCIENTIFIC STUDY & RESEARCH. (2005). [Link]
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Thermal Reactivity of Neutral and Oxidized Ferrocenyl-Substituted Enediynes. Molecules. (2019). [Link]
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Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules. (2022). [Link]
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Thermogravimetric profiles of ferrocene obtained under different heating rates. ResearchGate. (n.d.). [Link]
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Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Preprint. (2023). [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Presentation. (2014). [Link]
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Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). University of Dayton. (n.d.). [Link]
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Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer. Journal of Materials Chemistry A. (2024). [Link]
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2.8: Thermal Analysis. Chemistry LibreTexts. (2022). [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. (2024). [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. (n.d.). [Link]
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What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Particle Technology Labs. (2021). [Link]
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Ferrocene-based electroactive derivatizing reagents for the rapid selective screening of alcohols and phenols in natural product mixtures using electrospray-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. (1998). [Link]
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Organometallic synthesis, reactivity and catalysis in the solid state using well-defined single-site species. Philosophical Transactions of the Royal Society A. (2015). [Link]
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Oxidative purification of halogenated ferrocenes. Dalton Transactions. (2013). [Link]
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Toward Validating a Framework for Modeling High-Throughput Analytical Techniques Employed for Energetic Material Screening. Part 2. Desorption/Pyrolysis-Gas-Chromatography/Mass Spectrometry (D/P-GC/MS) Results for β-Myrcene. Defense Technical Information Center. (2024). [Link]
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Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. (2022). [Link]
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Thermochemical prediction of runaway energetic reactions involving organometallic (Al, In) and silane precursors in deposition tools. Journal of Vacuum Science & Technology B. (2021). [Link]
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EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES. MIT OpenCourseWare. (n.d.). [Link]
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From ferrocene to 1,2,3,4,5-pentafluoroferrocene: halogen effect on the properties of metallocene. Dalton Transactions. (2018). [Link]
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Quantum Chemical Blueprint: An In-Depth Technical Guide to the Computational Study of 1,1'-Dichloroferrocene
Introduction: The Enduring Intrigue of Substituted Ferrocenes
Ferrocene, with its iconic sandwich structure, has captivated chemists for decades, serving as a cornerstone of organometallic chemistry. Its remarkable stability, rich electrochemistry, and the diverse reactivity of its cyclopentadienyl (Cp) rings have paved the way for a vast array of derivatives with applications in catalysis, materials science, and medicinal chemistry. Among these, halogenated ferrocenes, and specifically 1,1'-dichloroferrocene, present a fascinating case study for both experimental and theoretical chemists. The introduction of electron-withdrawing chlorine atoms onto each Cp ring significantly perturbs the electronic structure and reactivity of the ferrocene core, offering a unique platform to explore the interplay of substituent effects and organometallic bonding.
This technical guide provides a comprehensive framework for the quantum chemical investigation of 1,1'-dichloroferrocene. Moving beyond a mere recitation of computational protocols, we will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to understanding the electronic, spectroscopic, and reactive properties of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of substituted metallocenes.
Part 1: Foundational Computational Methodologies: A Self-Validating Approach
The reliability of any quantum chemical study hinges on the judicious selection of computational methods. For a molecule like 1,1'-dichloroferrocene, which combines a transition metal with organic ligands, Density Functional Theory (DFT) offers a balanced and effective approach, providing a good compromise between computational cost and accuracy.
The Crucial Choice of Functional and Basis Set
The selection of the exchange-correlation functional and the basis set is a critical first step that dictates the quality of the results.
-
Exchange-Correlation Functional: For transition metal complexes like ferrocene derivatives, hybrid functionals often provide a more accurate description of the electronic structure than pure generalized gradient approximation (GGA) functionals. The B3LYP functional, which incorporates a portion of exact Hartree-Fock exchange, has a long and successful track record for organometallic systems. More modern, range-separated functionals such as ωB97X-D can also be excellent choices, particularly for capturing non-covalent interactions and providing a more balanced description of electronic excitations.
-
Basis Set: A double-zeta quality basis set is generally the minimum requirement for meaningful results. For the iron atom, it is crucial to employ a basis set that includes polarization and diffuse functions, such as def2-TZVP or LANL2DZ with an effective core potential (ECP). The ECP replaces the core electrons of the iron atom, reducing computational cost while maintaining accuracy for valence electron properties. For the lighter atoms (carbon, hydrogen, and chlorine), a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as aug-cc-pVDZ is recommended to accurately describe the electronic distribution and polarization.
Geometry Optimization and Conformational Analysis
Prior to any property calculations, a thorough geometry optimization is essential to locate the minimum energy structure on the potential energy surface. For 1,1'-dichloroferrocene, a key consideration is the relative orientation of the two cyclopentadienyl rings. The two primary conformations are the eclipsed (D5h symmetry for unsubstituted ferrocene) and staggered (D5d symmetry for unsubstituted ferrocene). The presence of the chloro substituents lowers the overall symmetry.
The staggered conformation of 1,1'-dichloroferrocene is generally considered to be the ground state. The point group for this conformation can be a subject of discussion, with some sources suggesting D2 and others C2h depending on the exact orientation of the chlorine atoms relative to each other.[1][2] A careful analysis of the optimized geometry is necessary to determine the correct point group, which has implications for the interpretation of spectroscopic data and molecular orbital analysis. A vibrational frequency calculation should always be performed after geometry optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies).
A Validated Computational Protocol
The following step-by-step protocol outlines a robust workflow for the quantum chemical study of 1,1'-dichloroferrocene.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build an initial 3D structure of 1,1'-dichloroferrocene in a molecular editor. The staggered conformation is a good starting point.
-
Software and Hardware: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan on a high-performance computing cluster.
-
Calculation Setup:
-
Job Type: Geometry Optimization followed by Frequency calculation.
-
Method: DFT.
-
Functional: B3LYP or ωB97X-D.
-
Basis Set: A mixed basis set is often efficient. For example, LANL2DZ with an ECP for Fe and 6-311+G(d,p) for C, H, and Cl. .
-
-
Execution and Analysis:
-
Submit the calculation.
-
Upon completion, verify that the optimization converged.
-
Inspect the output file for the optimized Cartesian coordinates.
-
Confirm that the frequency calculation yielded no imaginary frequencies, indicating a true energy minimum.
-
Visualize the optimized structure and determine its point group.
-
Diagram: DFT Workflow for 1,1'-Dichloroferrocene
Caption: A typical workflow for DFT calculations on 1,1'-dichloroferrocene.
Part 2: Unveiling the Electronic Landscape
With an optimized geometry in hand, we can now probe the electronic structure of 1,1'-dichloroferrocene to understand how the chloro substituents influence its properties.
Molecular Orbital Analysis: The Heart of Bonding
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity and electronic transitions. The molecular orbitals of ferrocene are well-characterized, with the HOMO and HOMO-1 typically being metal-centered d-orbitals (dz2 and dxy/dx2-y2), and the LUMO being a ligand-based π* orbital.
The introduction of chlorine atoms is expected to:
-
Stabilize the d-orbitals: The electron-withdrawing nature of chlorine will lower the energy of the iron's d-orbitals, making the molecule more difficult to oxidize compared to unsubstituted ferrocene.
-
Lower the LUMO energy: The chlorine atoms will also influence the energy of the cyclopentadienyl π* orbitals, likely lowering the LUMO energy.
-
Alter Orbital Composition: The character of the FMOs may change, with potential contributions from the chlorine p-orbitals.
A Natural Bond Orbital (NBO) analysis can provide further insights into the bonding by quantifying the charge distribution and identifying key donor-acceptor interactions within the molecule.
Table 1: Predicted Key Molecular Properties of 1,1'-Dichloroferrocene
| Property | Predicted Value | Influence of Chloro Substituents |
| Fe-Cp (centroid) distance | ~1.66 Å | Slight contraction due to increased positive charge on Fe |
| C-Cl bond length | ~1.74 Å | Typical for a C(sp2)-Cl bond |
| HOMO Energy | Lower than ferrocene | Increased ionization potential |
| LUMO Energy | Lower than ferrocene | Increased electron affinity |
| HOMO-LUMO Gap | Likely similar to or slightly larger than ferrocene | Influences electronic transitions |
| Mulliken Charge on Fe | More positive than in ferrocene | Consequence of inductive electron withdrawal |
Diagram: Simplified Molecular Orbital Diagram of 1,1'-Dichloroferrocene
Caption: A qualitative MO diagram for 1,1'-dichloroferrocene.
Spectroscopic Properties: Bridging Theory and Experiment
Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data.
2.2.1. UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[3][4] For 1,1'-dichloroferrocene, the low-energy transitions are expected to be d-d transitions localized on the iron center, which are typically weak. More intense charge-transfer bands, involving transitions from metal-based orbitals to ligand-based orbitals (MLCT), are also anticipated.
Experimental Protocol: TD-DFT Calculation of UV-Vis Spectrum
-
Prerequisite: An optimized ground-state geometry of 1,1'-dichloroferrocene.
-
Calculation Setup:
-
Job Type: TD-DFT (Excited States).
-
Method: The same functional and basis set as the geometry optimization should be used for consistency.
-
Number of States: Request a sufficient number of excited states (e.g., 20-30) to cover the energy range of interest.
-
Solvent Effects: If comparing to experimental solution-phase spectra, include a solvent model such as the Polarizable Continuum Model (PCM).
-
-
Analysis:
-
Extract the calculated excitation energies (in eV or nm) and oscillator strengths from the output file.
-
The oscillator strength indicates the intensity of the transition.
-
Analyze the molecular orbitals involved in the dominant transitions to assign their character (e.g., d-d, MLCT).
-
The calculated transitions can be broadened with a Gaussian or Lorentzian function to generate a simulated spectrum for comparison with experimental data.
-
2.2.2. NMR Spectroscopy
Predicting NMR chemical shifts with quantum mechanics is a powerful tool for structure elucidation.[5][6] The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.
Experimental Protocol: GIAO NMR Chemical Shift Calculation
-
Prerequisite: An optimized ground-state geometry.
-
Calculation Setup:
-
Job Type: NMR.
-
Method: GIAO-DFT.
-
Functional and Basis Set: Functionals and basis sets specifically parameterized for NMR calculations, such as the pcSseg-n series, can provide higher accuracy. However, the same method as the geometry optimization can also be used.
-
-
Analysis:
-
The calculation will output absolute shielding values for each nucleus.
-
To obtain chemical shifts, the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) must be subtracted from the shielding of the nuclei in 1,1'-dichloroferrocene. The reference compound must be calculated at the same level of theory.
-
Compare the calculated chemical shifts for the different protons and carbons in the Cp rings to experimental data for validation.
-
Chemical Reactivity: A Predictive Approach
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic structure.[7][8] These descriptors can predict the most likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of the molecule's overall reactivity.
Table 2: Key Reactivity Descriptors for 1,1'-Dichloroferrocene
| Descriptor | Formula | Interpretation for 1,1'-Dichloroferrocene |
| Ionization Potential (I) | I ≈ -EHOMO | Higher than ferrocene, indicating greater resistance to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Higher than ferrocene, suggesting a greater ability to accept an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |
| Electronegativity (χ) | χ = (I + A) / 2 | The molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A global measure of electrophilicity. |
Local reactivity descriptors, such as the Fukui functions, can be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For 1,1'-dichloroferrocene, this can help rationalize its known reaction chemistry, such as its susceptibility to lithiation.[8]
Conclusion: A Powerful Synergy of Theory and Experiment
This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical study of 1,1'-dichloroferrocene. By carefully selecting computational methodologies and systematically analyzing the electronic structure, spectroscopic properties, and reactivity descriptors, researchers can gain profound insights into the behavior of this and other substituted ferrocenes. The protocols and theoretical frameworks presented herein are not merely academic exercises; they are powerful tools that can guide synthetic efforts, rationalize experimental observations, and accelerate the discovery of new materials and catalysts. The synergy between computational and experimental chemistry is paramount, and the principles detailed in this guide provide a robust foundation for such collaborative endeavors.
References
- Filo. (2025, February 5). Point group in 1,1 dichloroferrocene staggered.
- eScholarship.org. (2024, March 12). Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning.
- Chegg.com. (2021, September 14). Solved 4.5 Determine the point groups for a. 1,1' – | Chegg.com.
- PubMed. (2022). Prediction of chemical shift in NMR: A review.
- ResearchGate. (n.d.). Chemical reactivity parameters using DFT descriptors.
- MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
- FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials.
- ECHEMI. (n.d.). 1,1' dichloroferrocene point group.
Sources
- 1. Point group in 1,1 dichloroferrocene staggered | Filo [askfilo.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 5. escholarship.org [escholarship.org]
- 6. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 1,1'-Dichloroferrocene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Era in Organometallic Chemistry
The mid-20th century marked a revolutionary period in the field of chemistry with the unexpected discovery of ferrocene, an organometallic compound with a unique "sandwich" structure. In 1951, Kealy and Pauson first reported the synthesis of this remarkably stable, orange, crystalline solid, albeit with an incorrect proposed structure. It was the subsequent structural elucidation by Wilkinson and Fischer, who were later awarded the Nobel Prize in 1973 for their work on "sandwich compounds," that truly unlocked the vast potential of ferrocene and its derivatives.[1] The exceptional stability and aromatic-like reactivity of the cyclopentadienyl (Cp) rings in ferrocene opened up a new frontier for synthetic chemists, allowing for the functionalization of the ferrocene scaffold to create a diverse array of derivatives with tailored electronic and steric properties.
Among the vast family of ferrocene derivatives, halogenated ferrocenes, and in particular 1,1'-dichloroferrocene, have emerged as versatile building blocks in synthetic chemistry. The introduction of chlorine atoms onto each of the cyclopentadienyl rings significantly modifies the electronic properties of the ferrocene core and provides reactive handles for further chemical transformations. This guide provides a comprehensive overview of the discovery, synthesis, characterization, and synthetic applications of 1,1'-dichloroferrocene, offering a technical resource for researchers in organometallic chemistry, materials science, and drug discovery.
The Genesis of 1,1'-Dichloroferrocene: A Historical Perspective
Following the initial discovery of ferrocene, the exploration of its reactivity and the synthesis of its derivatives became a focal point of research. The first synthesis of chloroferrocene and 1,1'-dichloroferrocene was reported by the prominent Soviet chemist A.N. Nesmeyanov and his colleagues. Their pioneering work involved the reaction of ferrocenylboronic acid and ferrocene-1,1'-diboronic acid with copper(II) chloride, respectively, to yield the corresponding chlorinated ferrocenes.[1] This seminal work laid the foundation for the exploration of haloferrocenes and their subsequent applications.
While the boronic acid route marked the initial entry into the world of chloroferrocenes, alternative and more versatile synthetic methodologies have since been developed, with the dilithiation of ferrocene becoming a cornerstone for the preparation of 1,1'-disubstituted ferrocenes, including the dichloro derivative.
Synthetic Methodologies: Crafting the Building Block
The synthesis of 1,1'-dichloroferrocene is primarily achieved through two robust methods, each with its own set of advantages and mechanistic underpinnings. The choice of synthetic route often depends on the availability of starting materials, desired scale, and subsequent functionalization plans.
The Dilithiation Route: A Powerful and Versatile Approach
The most common and versatile method for the synthesis of 1,1'-dichloroferrocene involves the direct dilithiation of ferrocene, followed by quenching with an electrophilic chlorine source. This method's prevalence stems from its high efficiency and the ready availability of the starting ferrocene.
Causality Behind Experimental Choices:
-
Base Selection: The use of a strong alkyllithium base, typically n-butyllithium (n-BuLi), is crucial for the deprotonation of the relatively acidic protons on the cyclopentadienyl rings of ferrocene.
-
Chelating Agent: The addition of a chelating diamine, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), is essential for breaking down the oligomeric aggregates of n-BuLi, thereby increasing its basicity and directing the lithiation to both rings to form the 1,1'-dilithioferrocene intermediate.[1][2]
-
Electrophilic Chlorine Source: A reliable source of electrophilic chlorine is required to quench the highly reactive dilithioferrocene intermediate. Hexachloroethane (C₂Cl₆) is a common choice as it is a solid, easy to handle, and provides two electrophilic chlorine atoms per molecule.
Experimental Protocol: Synthesis of 1,1'-Dichloroferrocene via Dilithiation
Materials:
-
Ferrocene
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is charged with ferrocene. The flask is purged with dry nitrogen or argon.
-
Solvent Addition: Anhydrous diethyl ether or THF is added to the flask via syringe, and the mixture is stirred to dissolve the ferrocene.
-
Addition of TMEDA and n-BuLi: TMEDA is added to the solution, followed by the slow, dropwise addition of n-butyllithium at room temperature or while cooling in an ice bath. The reaction mixture is then stirred at room temperature for several hours or gently refluxed to ensure complete dilithiation. The formation of the orange-red precipitate of 1,1'-dilithioferrocene-TMEDA adduct is indicative of a successful reaction.
-
Preparation of the Electrophile: In a separate flame-dried flask, hexachloroethane is dissolved in anhydrous THF.
-
Quenching: The solution of hexachloroethane is added slowly to the stirred suspension of 1,1'-dilithioferrocene at a low temperature (e.g., -78 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like dichloromethane to afford 1,1'-dichloroferrocene as a crystalline solid.
Ferrocene [label="Ferrocene", fillcolor="#F1F3F4"]; nBuLi_TMEDA [label="n-BuLi, TMEDA\n(Base and Chelating Agent)", fillcolor="#F1F3F4"]; Dilithioferrocene [label="1,1'-Dilithioferrocene\n(Reactive Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hexachloroethane [label="Hexachloroethane (C₂Cl₆)\n(Electrophilic Chlorine Source)", fillcolor="#F1F3F4"]; Dichloroferrocene [label="1,1'-Dichloroferrocene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ferrocene -> Dilithioferrocene [label="Dilithiation"]; nBuLi_TMEDA -> Dilithioferrocene [style=invis]; Dilithioferrocene -> Dichloroferrocene [label="Chlorination"]; Hexachloroethane -> Dichloroferrocene [style=invis]; Dichloroferrocene -> Workup; }
Caption: Synthetic workflow for 1,1'-dichloroferrocene via dilithiation.The Boronic Acid Route: The Historical First Approach
The original synthesis of 1,1'-dichloroferrocene, as pioneered by Nesmeyanov and his team, utilizes ferrocene-1,1'-diboronic acid as the starting material. While less common now due to the multi-step preparation of the diboronic acid, this method remains historically significant and can be a viable option depending on the synthetic context.
Causality Behind Experimental Choices:
-
Boronic Acid Precursor: Ferrocene-1,1'-diboronic acid serves as a precursor where the boronic acid groups can be readily replaced by halogens.
-
Copper(II) Chloride: Copper(II) chloride acts as the halogen source and a mediator for the substitution reaction. The reaction proceeds through a transmetalation-like mechanism.
Experimental Protocol: Synthesis of 1,1'-Dichloroferrocene from Ferrocene-1,1'-diboronic Acid
Materials:
-
Ferrocene-1,1'-diboronic acid
-
Copper(II) chloride (anhydrous)
-
Aqueous solvent (e.g., water or a water/acetone mixture)
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: Ferrocene-1,1'-diboronic acid and copper(II) chloride are combined in a round-bottom flask.
-
Solvent Addition: An aqueous solvent is added, and the mixture is stirred, often with heating, for a specified period to drive the reaction to completion.
-
Workup: After cooling to room temperature, the reaction mixture is extracted with an organic solvent like diethyl ether.
-
Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure 1,1'-dichloroferrocene.[1]
Ferrocene_diboronic_acid [label="Ferrocene-1,1'-diboronic Acid", fillcolor="#F1F3F4"]; CuCl2 [label="Copper(II) Chloride\n(Halogen Source)", fillcolor="#F1F3F4"]; Dichloroferrocene [label="1,1'-Dichloroferrocene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Extraction &\nPurification", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ferrocene_diboronic_acid -> Dichloroferrocene [label="Halodeboronation"]; CuCl2 -> Dichloroferrocene [style=invis]; Dichloroferrocene -> Purification; }
Caption: Synthetic workflow for 1,1'-dichloroferrocene via the boronic acid route.Characterization of 1,1'-Dichloroferrocene
The structural identity and purity of 1,1'-dichloroferrocene are confirmed through a combination of spectroscopic and physical methods.
| Property | Data |
| Molecular Formula | C₁₀H₈Cl₂Fe |
| Molecular Weight | 254.92 g/mol |
| CAS Number | 1293-67-0 |
| Appearance | Orange to yellow crystalline solid |
| Melting Point | 75 °C[3] |
| ¹H NMR (CDCl₃) | δ ~4.3 (t), ~4.0 (t) ppm |
| ¹³C NMR (CDCl₃) | δ ~90 (ipso-C), ~70 (CH), ~68 (CH) ppm |
| IR Spectroscopy (KBr) | C-H stretching (~3100 cm⁻¹), C-C stretching (~1410, 1100 cm⁻¹), C-Cl stretching |
Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The ¹H NMR spectrum typically shows two triplets due to the symmetrical nature of the molecule. The ¹³C NMR spectrum will exhibit signals for the ipso-carbon attached to the chlorine and the other cyclopentadienyl carbons.
Reactivity and Synthetic Applications: A Versatile Intermediate
The true value of 1,1'-dichloroferrocene lies in its utility as a versatile intermediate for the synthesis of more complex and functionally diverse ferrocene derivatives. The chlorine atoms activate the ferrocene core and serve as leaving groups in various substitution reactions.
Nucleophilic Substitution Reactions
The chlorine atoms on the cyclopentadienyl rings of 1,1'-dichloroferrocene are susceptible to nucleophilic substitution, although they are generally less reactive than typical aryl chlorides due to the electron-rich nature of the ferrocene moiety. Strong nucleophiles or catalyzed conditions are often required to achieve efficient substitution. For instance, reactions with amines like piperidine can lead to the formation of 1,1'-diaminoferrocene derivatives, which are valuable ligands in catalysis and materials science.[4][5]
Directed Ortho-Metalation (DoM)
The chlorine atoms in 1,1'-dichloroferrocene can act as directing groups in ortho-lithiation reactions.[6] This powerful synthetic strategy allows for the regioselective functionalization of the positions adjacent to the chlorine atoms. By treating 1,1'-dichloroferrocene with a strong base like n-butyllithium or sec-butyllithium, deprotonation occurs at the 2 and 2' positions. The resulting dilithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, leading to the formation of 1,1'-dichloro-2,2'-disubstituted ferrocenes. This approach provides a pathway to highly functionalized and sterically demanding ferrocene derivatives.
Dichloroferrocene [label="1,1'-Dichloroferrocene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile (e.g., R₂NH)", fillcolor="#F1F3F4"]; Substituted_Ferrocene [label="1,1'-Disubstituted Ferrocene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Strong Base (e.g., n-BuLi)", fillcolor="#F1F3F4"]; Ortho_Lithiated [label="2,2'-Dilithio-1,1'-dichloroferrocene", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Electrophile (E⁺)", fillcolor="#F1F3F4"]; Ortho_Functionalized [label="2,2'-Disubstituted-1,1'-dichloroferrocene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Dichloroferrocene -> Substituted_Ferrocene [label="Nucleophilic Substitution"]; Nucleophile -> Substituted_Ferrocene [style=invis]; Dichloroferrocene -> Ortho_Lithiated [label="Directed Ortho-Metalation"]; Base -> Ortho_Lithiated [style=invis]; Ortho_Lithiated -> Ortho_Functionalized [label="Electrophilic Quench"]; Electrophile -> Ortho_Functionalized [style=invis]; }
Caption: Key reaction pathways of 1,1'-dichloroferrocene.Conclusion
From its initial synthesis by Nesmeyanov to its current role as a versatile building block, 1,1'-dichloroferrocene has a rich history intertwined with the development of organometallic chemistry. The robust synthetic routes, particularly the dilithiation of ferrocene, have made this compound readily accessible to the scientific community. Its unique reactivity, including susceptibility to nucleophilic substitution and the ability to direct ortho-metalation, has cemented its importance as a precursor to a wide range of functionalized ferrocene derivatives. For researchers and scientists in drug development and materials science, 1,1'-dichloroferrocene offers a valuable platform for the design and synthesis of novel molecules with tailored properties, ensuring its continued relevance in the years to come.
References
- Kealy, T. J.; Pauson, P. L. A New Type of Organo-Iron Compound.
- Wilkinson, G.; Rosenblum, M.; Whiting, M. C.; Woodward, R. B. The Structure of Iron Bis-cyclopentadienyl. J. Am. Chem. Soc.1952, 74, 2125–2126.
- Štěpnička, P. Haloferrocenes: Syntheses and Selected Reactions. Curr. Org. Chem.2008, 12, 1295-1320.
- Snieckus, V.
-
Mortier, J. Directed (ortho) Metallation. Unblog.fr. [Link]
-
Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
NIST. Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. [Link]
-
Wikipedia. 1,1'-Dilithioferrocene. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. rsc.org [rsc.org]
- 4. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. uwindsor.ca [uwindsor.ca]
The Lynchpin of Ferrocene Functionalization: A Technical Guide to the Fundamental Reactivity Patterns of 1,1'-Dichloroferrocene
Introduction: The Strategic Importance of 1,1'-Dichloroferrocene
1,1'-Dichloroferrocene stands as a cornerstone synthon for chemists navigating the intricate world of organometallic synthesis and materials science. This robust, symmetrically substituted ferrocene derivative, with the chemical formula C₁₀H₈Cl₂Fe, is not merely a static building block; it is a dynamic gateway to a vast landscape of functionalized ferrocenyl compounds.[1] The strategic placement of chlorine atoms on each cyclopentadienyl ring imparts a unique and highly exploitable reactivity, making it an indispensable precursor for advanced materials, catalysts, and redox-active systems.[1] This guide provides an in-depth exploration of the core reactivity patterns of 1,1'-dichloroferrocene, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential.
The true value of 1,1'-dichloroferrocene lies in the lability of its chloro substituents, which serve as versatile handles for a variety of chemical transformations.[1] These transformations primarily revolve around three fundamental reactivity motifs: nucleophilic substitution, directed ortho-metalation (DoM) via lithiation, and transition metal-catalyzed cross-coupling reactions. Understanding the nuances of these pathways is paramount to harnessing the full synthetic power of this remarkable organometallic compound.
Synthesis of 1,1'-Dichloroferrocene: Establishing the Foundation
The accessibility of 1,1'-dichloroferrocene is a key factor in its widespread utility. Several synthetic routes have been established, with the most prevalent being the direct dichlorination of ferrocene through a lithiation-chlorination sequence.
Primary Synthetic Route: Dilithiation and Electrophilic Quench
The most common and efficient synthesis involves the dilithiation of ferrocene using a strong base, typically n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). This is followed by quenching the resulting 1,1'-dilithioferrocene with an electrophilic chlorine source, such as hexachloroethane.[1] The TMEDA is crucial for breaking down the oligomeric structure of n-butyllithium, increasing its basicity and directing the lithiation to both cyclopentadienyl rings.
Alternative Methodologies
An alternative approach involves the reaction of ferrocene-1,1'-diboronic acid with copper(II) chloride, which has been reported to yield 1,1'-dichloroferrocene in good yield (76%).[1] This method offers a different pathway that may be advantageous in specific research contexts where the starting materials are readily available.
| Synthetic Method | Reagents | Typical Yield | Reference |
| Dilithiation-Chlorination | 1. Ferrocene, n-BuLi, TMEDA2. Hexachloroethane | High | [1] |
| Boronic Acid Halogenation | Ferrocene-1,1'-diboronic acid, CuCl₂ | 76% | [1] |
Core Reactivity Patterns: A Triptych of Synthetic Transformations
The synthetic versatility of 1,1'-dichloroferrocene is primarily dictated by the reactivity of the carbon-chlorine bond on the electron-rich cyclopentadienyl rings. This section will delve into the three major classes of reactions that define its chemical behavior.
Nucleophilic Substitution: Direct Displacement of Chloride
The chlorine atoms on the ferrocene core are susceptible to nucleophilic substitution, providing a direct route to a variety of functionalized derivatives.[1] This reactivity is particularly useful for the introduction of heteroatoms, such as oxygen and nitrogen.
Mechanism and Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNA_r_) type mechanism. The electron-rich nature of the ferrocene nucleus might seem counterintuitive for a nucleophilic attack. However, the reaction is facilitated by the ability of the cyclopentadienyl ring to accommodate the negative charge in a stable intermediate, often referred to as a Meisenheimer-like complex. The reaction is typically driven to completion by heating.
Experimental Protocol: Synthesis of a 1,1'-Disubstituted Ferrocene Derivative via Nucleophilic Substitution
Objective: To synthesize a 1,1'-bis(alkoxy)ferrocene derivative from 1,1'-dichloroferrocene.
Materials:
-
1,1'-Dichloroferrocene
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
A strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous, inert solvent (e.g., THF, DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Carefully add the strong base to the alcohol solution to generate the corresponding alkoxide in situ.
-
In a separate Schlenk flask, dissolve 1,1'-dichloroferrocene in the anhydrous solvent.
-
Slowly add the 1,1'-dichloroferrocene solution to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Mechanism of Nucleophilic Substitution on 1,1'-Dichloroferrocene.
Directed ortho-Metalation (DoM): The Power of Lithiation
The chlorine atoms in 1,1'-dichloroferrocene act as effective directing groups for ortho-lithiation.[1] This reaction, a cornerstone of modern synthetic chemistry, allows for the regioselective deprotonation of the cyclopentadienyl ring at the position adjacent to the chlorine atom.
Mechanism and Causality: The reaction is typically carried out using a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The chlorine atom, through a combination of inductive effects and its ability to coordinate with the lithium cation, directs the deprotonation to the adjacent C-H bond. The resulting lithiated species is a powerful nucleophile that can react with a wide array of electrophiles to introduce a diverse range of functional groups.[1]
| Electrophile | Functional Group Introduced |
| CO₂ | Carboxylic acid |
| Aldehydes/Ketones | Secondary/Tertiary alcohols |
| Alkyl halides | Alkyl groups |
| Chlorosilanes | Silyl groups |
| Disulfides | Thioethers |
Experimental Protocol: Synthesis of a 2,2'-Disubstituted-1,1'-dichloroferrocene via DoM
Objective: To introduce a functional group at the 2 and 2' positions of 1,1'-dichloroferrocene.
Materials:
-
1,1'-Dichloroferrocene
-
n-Butyllithium (or tert-butyllithium) in a suitable solvent
-
Anhydrous, inert solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., dry ice for carboxylation, an aldehyde for hydroxymethylation)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,1'-dichloroferrocene in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Slowly add the organolithium reagent dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.
-
Add the chosen electrophile to the reaction mixture. For gaseous electrophiles like CO₂, bubble them through the solution. For liquid or solid electrophiles, add them as a solution in the reaction solvent.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography or recrystallization.
Caption: Directed ortho-Metalation (DoM) of 1,1'-Dichloroferrocene.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
1,1'-Dichloroferrocene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings.[2][3] These reactions are powerful tools for constructing complex molecular architectures by forming new C-C and C-heteroatom bonds.
Mechanism and Causality: The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of 1,1'-dichloroferrocene to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron reagent in the Suzuki reaction) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
The choice of ligands on the palladium catalyst is critical for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.[4]
Caption: Generalized Catalytic Cycle for Cross-Coupling Reactions.
Applications in Materials Science and Catalysis
The rich reactivity of 1,1'-dichloroferrocene makes it a valuable precursor for a wide range of advanced materials and catalysts.
-
Redox-Active Polymers: The ability to introduce two polymerizable groups via cross-coupling or nucleophilic substitution reactions allows for the synthesis of ferrocene-containing polymers. These materials are of great interest for applications in redox-switchable devices, sensors, and modified electrodes.
-
Functional Materials: The introduction of specific functional groups can lead to materials with tailored properties, such as liquid crystals, non-linear optical materials, and magnetic materials.
-
Ligand Synthesis: 1,1'-Dichloroferrocene is a key starting material for the synthesis of important bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).[2] Dppf and its derivatives are widely used in homogeneous catalysis due to their unique bite angle and electronic properties.[2]
Conclusion: A Versatile Tool for Innovation
1,1'-Dichloroferrocene is far more than a simple halogenated organometallic compound. It is a powerful and versatile platform for the synthesis of a vast array of functionalized ferrocene derivatives. Its well-defined reactivity through nucleophilic substitution, directed ortho-metalation, and cross-coupling reactions provides chemists with a reliable and predictable toolkit for molecular design. As the demand for advanced materials and catalysts continues to grow, the fundamental reactivity patterns of 1,1'-dichloroferrocene will undoubtedly continue to play a pivotal role in driving innovation across numerous scientific disciplines.
References
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Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 12, 2026, from [Link]
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MDPI. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 27(9), 2825. [Link]
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National Center for Biotechnology Information. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51325. [Link]
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ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved January 12, 2026, from [Link]
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YouTube. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. The Organic Chemistry Tutor. [Link]
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YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 12, 2026, from [Link]
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exploring the electronic structure of 1,1'-Dichloroferrocene
An In-depth Technical Guide to the Electronic Structure of 1,1'-Dichloroferrocene
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,1'-Dichloroferrocene, a symmetrically substituted derivative of ferrocene, serves as a pivotal molecule for understanding the influence of electron-withdrawing substituents on the electronic properties of metallocenes. The introduction of chlorine atoms, one on each cyclopentadienyl (Cp) ring, significantly perturbs the electron density at the iron center and the Cp ligands, leading to distinct spectroscopic and electrochemical signatures. This guide provides a comprehensive exploration of the electronic structure of 1,1'-dichloroferrocene, grounded in a synthesis of molecular orbital theory, advanced spectroscopic techniques, and computational analysis. We delve into the causality behind experimental choices, presenting detailed protocols for key analytical methods, including cyclic voltammetry, UV-Vis, NMR, and Mössbauer spectroscopy. This document is designed to equip researchers with the foundational knowledge and practical insights required to investigate and utilize substituted ferrocenes in materials science and medicinal chemistry.
Introduction: The Impact of Halogenation on a Classic Sandwich Compound
Ferrocene, Fe(C₅H₅)₂, with its iconic "sandwich" structure, has been a cornerstone of organometallic chemistry since its discovery. Its remarkable stability is attributed to the formation of a delocalized 18-electron valence configuration around the central iron atom.[1] The aromatic-like reactivity of the cyclopentadienyl rings allows for functionalization, creating a vast library of derivatives with tailored properties.[2]
The introduction of substituents dramatically alters the electronic landscape of the ferrocene core. Halogens, as electronegative elements, exert a strong electron-withdrawing inductive effect. In 1,1'-dichloroferrocene, the symmetrical placement of a chlorine atom on each ring creates a molecule with a center of inversion, making it an excellent model system.[3] This substitution draws electron density away from the rings and, consequently, from the iron center. This perturbation is not merely a subtle tweak; it fundamentally changes the molecule's redox potential, the energies of its molecular orbitals, and its spectroscopic behavior. Understanding these changes is critical for the rational design of ferrocene-based materials, redox sensors, and therapeutic agents.
Synthesis of 1,1'-Dichloroferrocene
The primary and most effective route to 1,1'-dichloroferrocene involves the selective 1,1'-dilithiation of ferrocene, followed by quenching with a suitable electrophilic chlorine source.[3][4] This method provides good yields and high purity.
Experimental Protocol: Synthesis via Dilithiation
Objective: To synthesize 1,1'-dichloroferrocene from ferrocene.
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Standard Schlenk line apparatus, syringes, and magnetic stirrer
-
Dry nitrogen or argon atmosphere
Methodology:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum under an inert atmosphere.
-
Ferrocene Solution: Dissolve ferrocene in anhydrous THF in the reaction flask.
-
Lithiation: Add TMEDA to the solution. Cool the flask to 0°C using an ice bath. Slowly add n-butyllithium (typically a 2.5 M solution in hexanes) dropwise via syringe. The solution will change color, indicating the formation of the lithiated species. Allow the reaction to stir at room temperature for several hours to ensure complete dilithiation.
-
Chlorination: Prepare a solution of hexachloroethane in anhydrous THF in a separate flask. Cool the dilithiated ferrocene solution to -78°C (dry ice/acetone bath). Slowly add the hexachloroethane solution to the reaction mixture.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding water. Extract the product with diethyl ether or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1,1'-dichloroferrocene as an off-white to dark yellow solid.[3][5]
Causality of Experimental Choices:
-
TMEDA: This chelating diamine coordinates to the lithium ion, breaking up n-BuLi aggregates and increasing its reactivity, which is essential for achieving efficient disubstitution rather than monosubstitution.
-
Hexachloroethane: It serves as a mild and effective electrophilic chlorine source for quenching the lithiated ferrocene intermediate.[3]
-
Low Temperature: The chlorination step is performed at -78°C to control the reactivity and minimize side reactions.
Theoretical Framework: A Perturbed Molecular Orbital Picture
The electronic structure of ferrocene is best described by molecular orbital (MO) theory. The π-orbitals of the two cyclopentadienyl ligands combine to form symmetry-adapted linear combinations (SALCs) that interact with the valence atomic orbitals (3d, 4s, 4p) of the iron atom.[6][7] The resulting MO diagram for ferrocene features a set of bonding orbitals that accommodate 18 valence electrons, leading to its high stability. The highest occupied molecular orbital (HOMO) is typically of e₂g symmetry (primarily metal d-orbital character), and the next highest orbitals (a₁g) also have significant d-orbital character.[8]
The introduction of two chlorine atoms in 1,1'-dichloroferrocene induces a significant perturbation. Chlorine is highly electronegative and withdraws electron density from the Cp rings via the σ-framework (inductive effect). This has two major consequences:
-
Lowering of Orbital Energies: The electron-withdrawing effect lowers the energy of both the ligand π-orbitals and the metal d-orbitals. The stabilization of the d-orbitals is more pronounced.
-
Increased Oxidation Potential: The removal of an electron, primarily from the metal-centered HOMO, becomes more difficult as the iron center is rendered more electron-poor. This directly translates to a more positive (anodic) oxidation potential compared to unsubstituted ferrocene.[9]
Experimental Elucidation of the Electronic Structure
A multi-technique approach is essential to build a complete picture of the electronic structure. Each method provides a unique piece of the puzzle, from macroscopic redox behavior to the microscopic environment of the iron nucleus.
Cyclic Voltammetry (CV)
CV is the premier technique for investigating the redox properties of electroactive species.[10][11] For 1,1'-dichloroferrocene, it provides a direct measure of the energy required to remove an electron from the Fe(II) center.
Core Insight: The electron-withdrawing chlorine atoms are expected to shift the Fe(II)/Fe(III) redox couple to a more positive potential compared to ferrocene. A study of the complete haloferrocene series confirms this trend, with fluorinated derivatives exhibiting the lowest redox potentials, a counterintuitive result attributed to the interplay of inductive and resonance effects.[12]
Objective: To determine the half-wave potential (E₁/₂) of the Fe(II)/Fe(III) redox couple for 1,1'-dichloroferrocene.
Instrumentation & Materials:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., glassy carbon or platinum)
-
Reference Electrode (e.g., Ag/AgCl or SCE)
-
Counter/Auxiliary Electrode (e.g., platinum wire)
-
-
1,1'-dichloroferrocene
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile)
-
Ferrocene (as an internal standard)
Methodology:
-
Preparation: Prepare a solution of 1,1'-dichloroferrocene (e.g., 1 mM) and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.
-
Electrode Polishing: Polish the working electrode surface (e.g., with alumina slurry), rinse thoroughly with solvent, and dry.
-
Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the analyte solution under a blanket of inert gas.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0.0 V) to a final value that is sufficiently positive to encompass the oxidation wave (e.g., +0.8 V), and then reverse the scan back to the initial potential. Typical scan rates range from 50 to 200 mV/s.[13]
-
Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record a new voltammogram.
-
Data Analysis: Determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials. Calculate the half-wave potential as E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2. Report this value relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple's E₁/₂.[14]
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[15] The spectrum of ferrocene derivatives is typically characterized by low-intensity d-d transitions in the visible region.[16]
Core Insight: The electron-withdrawing substituents affect the energies of the d-orbitals, leading to a shift in the absorption maxima of these transitions. The energy of the d-d transitions can provide information about the ligand field splitting. For substituted ferrocenes, these bands are often red-shifted as the substituents lower the orbital energies.[17] The transition from the HOMO (e₂g) to the LUMO (e₁g*) is a key feature.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the nuclei within the Cp rings.[19]
Core Insight: The electronegative chlorine atom deshields the adjacent protons and carbons on the Cp ring. In 1,1'-dichloroferrocene, due to the symmetry of the molecule, one would expect two distinct signals in the ¹H NMR spectrum, corresponding to the two types of protons on each ring, appearing as triplets (assuming similar coupling constants). Similarly, the ¹³C NMR would show distinct signals for the substituted carbon and the other carbons in the ring. The chemical shifts will be downfield compared to unsubstituted ferrocene (which typically shows a singlet around 4.2 ppm in ¹H NMR).[20]
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique that directly probes the nucleus of the iron atom. It provides two key parameters: the Isomer Shift (IS, δ) and the Quadrupole Splitting (QS, ΔEₐ).[21]
-
Isomer Shift (IS): This parameter is proportional to the s-electron density at the iron nucleus. Electron-withdrawing substituents pull electron density away from the iron, leading to a slight increase in the s-electron density at the nucleus (due to reduced shielding by d-electrons) and thus a less positive (or more negative) isomer shift.
-
Quadrupole Splitting (QS): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. For ferrocene, a large QS value (around 2.4 mm/s) is observed. Changes in the substitution pattern on the rings alter the symmetry of the electron distribution around the iron, affecting the EFG and thus the QS value. Studies on substituted ferrocenes show that the quadrupole splitting values are sensitive to these changes.[22]
Core Insight: By measuring the IS and QS for 1,1'-dichloroferrocene, one can directly quantify the effect of the chloro-substituents on the electronic environment of the iron center. While the effect of ring substitution on these parameters can sometimes be subtle, they provide invaluable data for corroborating computational models.[23]
Computational Insights
Density Functional Theory (DFT) has become a powerful tool for modeling the electronic structure of transition metal complexes.[24] For 1,1'-dichloroferrocene, computational studies can provide:
-
Optimized Geometries: Predicting bond lengths and angles.[25]
-
Molecular Orbital Energies: Visualizing the HOMO and LUMO and quantifying the energy gap.
-
Calculated Redox Potentials: These can show remarkable agreement with experimental values from CV.[4]
-
Simulated Spectra: Predicting NMR chemical shifts and electronic transitions (UV-Vis), which can aid in the interpretation of experimental data.[17]
These computational approaches, when combined with experimental results, provide a holistic and validated model of the molecule's electronic structure.[26][27]
Summary of Key Electronic Properties
The following table summarizes the expected qualitative and quantitative effects of 1,1'-disubstitution with chlorine on the electronic properties of ferrocene.
| Property | Technique | Observation for 1,1'-Dichloroferrocene | Rationale |
| Redox Potential (E₁/₂) | Cyclic Voltammetry | More positive (anodic shift) compared to ferrocene. | Electron-withdrawing Cl groups make the Fe(II) center more electron-poor and harder to oxidize.[9] |
| d-d Transitions | UV-Vis Spectroscopy | Shift in λₘₐₓ compared to ferrocene. | Perturbation of the d-orbital energies alters the HOMO-LUMO gap and other transition energies.[17] |
| ¹H & ¹³C Chemical Shifts | NMR Spectroscopy | Downfield shift of Cp ring signals compared to ferrocene. | Deshielding effect of the electronegative chlorine atom. |
| Isomer Shift (δ) | Mössbauer Spectroscopy | Expected to be slightly less positive than ferrocene. | Reduced d-electron shielding increases s-electron density at the Fe nucleus. |
| Quadrupole Splitting (ΔEₐ) | Mössbauer Spectroscopy | Value will differ from ferrocene, reflecting altered symmetry. | The substituents change the electric field gradient at the iron nucleus.[22] |
Conclusion
The electronic structure of 1,1'-dichloroferrocene is a compelling case study in substituent effects in organometallic chemistry. The two chlorine atoms act as potent inductive electron-withdrawing groups, profoundly influencing the molecule's properties. This is experimentally manifested as a more positive redox potential, altered spectroscopic signatures, and a distinct chemical environment at both the cyclopentadienyl rings and the central iron atom. A synergistic approach, combining foundational molecular orbital theory with a suite of analytical techniques—electrochemistry, spectroscopy, and computational modeling—is crucial for developing a comprehensive understanding. The insights gained from studying this model compound are directly applicable to the broader fields of materials science and medicinal chemistry, where the ability to fine-tune the electronic properties of molecules is paramount for innovation.
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A Preliminary Investigation of 1,1'-Dichloroferrocene Derivatives: A Technical Guide for Researchers
Foreword
The field of organometallic chemistry is rich with compounds that have shaped modern science, and among these, ferrocene and its derivatives hold a place of distinction. Their unique "sandwich" structure, stability, and versatile reactivity have made them indispensable scaffolds in catalysis, materials science, and medicinal chemistry. This technical guide focuses on a pivotal, yet sometimes overlooked, starting material: 1,1'-dichloroferrocene. The two chlorine atoms, one on each cyclopentadienyl ring, serve as versatile handles for a vast array of chemical transformations, opening doors to novel molecular architectures and functionalities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and applications of 1,1'-dichloroferrocene derivatives, grounded in established scientific principles and methodologies.
The Core Synthon: Synthesis and Characterization of 1,1'-Dichloroferrocene
The journey into the diverse world of 1,1'-dichloroferrocene derivatives begins with the efficient synthesis of the parent compound. The most prevalent and robust method involves the direct disubstitution of ferrocene via a dilithiation-chlorination sequence.
Synthesis via Dilithiation of Ferrocene
The primary synthetic route to 1,1'-dichloroferrocene hinges on the deprotonation of both cyclopentadienyl rings of ferrocene using a strong organolithium base, followed by quenching the resulting dianion with an electrophilic chlorine source.[1] The use of n-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for achieving efficient 1,1'-dilithiation.[1]
Experimental Protocol: Synthesis of 1,1'-Dichloroferrocene
Materials:
-
Ferrocene
-
Anhydrous diethyl ether or THF
-
n-Butyllithium (in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Hexachloroethane (C₂Cl₆)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ferrocene and anhydrous diethyl ether.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add TMEDA to the suspension.
-
Slowly add n-butyllithium dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of the orange precipitate of 1,1'-dilithioferrocene-TMEDA complex should be observed.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of hexachloroethane in anhydrous THF.
-
Slowly add the hexachloroethane solution to the stirred 1,1'-dilithioferrocene suspension at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane to afford 1,1'-dichloroferrocene as a crystalline solid.
Causality Behind Experimental Choices:
-
The use of TMEDA is critical as it chelates the lithium ions, breaking down the n-butyllithium aggregates and increasing its basicity, which favors the deprotonation of the cyclopentadienyl rings.
-
The low temperature (-78 °C) for the chlorination step is essential to control the reactivity of the highly nucleophilic 1,1'-dilithioferrocene and minimize side reactions.
-
Hexachloroethane serves as an efficient electrophilic chlorine source.
An alternative, high-yielding synthesis involves the reaction of ferrocene-1,1'-diboronic acid with copper(II) chloride, providing the desired product in 76% yield.[1]
Spectroscopic Characterization
The structure of 1,1'-dichloroferrocene can be confirmed by standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Two pseudo-triplets in the aromatic region (around 4.0-4.5 ppm), each integrating to 4 protons, corresponding to the protons on the substituted cyclopentadienyl rings. |
| ¹³C NMR | Three signals are expected: one for the ipso-carbons attached to chlorine, and two for the other cyclopentadienyl carbons. |
| Mass Spec (EI) | A molecular ion peak corresponding to the mass of C₁₀H₈Cl₂Fe.[2] |
| IR Spectroscopy | Characteristic bands for the ferrocenyl group and C-Cl stretching vibrations. |
Reactivity of 1,1'-Dichloroferrocene: A Gateway to Functional Derivatives
The chlorine atoms on the ferrocene core are the focal points of its reactivity, serving as excellent leaving groups in nucleophilic substitution reactions and as directing groups in metalation reactions.
Nucleophilic Substitution Reactions
The chlorine atoms of 1,1'-dichloroferrocene can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and phosphides. This provides a straightforward route to a wide range of 1,1'-disubstituted ferrocene derivatives.
Workflow for Nucleophilic Substitution on 1,1'-Dichloroferrocene
Caption: General workflow for nucleophilic substitution reactions of 1,1'-dichloroferrocene.
Experimental Protocol: Synthesis of 1,1'-Bis(dimethylamino)ferrocene
Materials:
-
1,1'-Dichloroferrocene
-
Anhydrous toluene
-
Lithium dimethylamide (LiNMe₂)
-
Anhydrous conditions and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,1'-dichloroferrocene in anhydrous toluene.
-
In a separate flask, prepare a solution or suspension of lithium dimethylamide in toluene.
-
Slowly add the lithium dimethylamide to the stirred solution of 1,1'-dichloroferrocene at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation to yield 1,1'-bis(dimethylamino)ferrocene.
Friedel-Crafts Acylation
Ferrocene and its derivatives are highly reactive towards electrophilic aromatic substitution, such as Friedel-Crafts acylation. The electron-rich nature of the cyclopentadienyl rings facilitates this reaction under milder conditions than those required for benzene.[3] The presence of the deactivating chloro groups on 1,1'-dichloroferrocene will influence the position of acylation, directing incoming electrophiles to the adjacent positions.
Reaction Scheme: Friedel-Crafts Acylation of 1,1'-Dichloroferrocene
Caption: Friedel-Crafts acylation of 1,1'-dichloroferrocene.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[4] While the chloro groups themselves are not strong directing groups for lithiation, the introduction of a suitable directing group onto the 1,1'-dichloroferrocene scaffold can enable selective deprotonation at the adjacent positions. For instance, converting the chloro groups to stronger directing groups like amides would facilitate this transformation.
Applications of 1,1'-Dichloroferrocene Derivatives
The true value of 1,1'-dichloroferrocene lies in its role as a precursor to a vast array of functional molecules with applications spanning catalysis, medicinal chemistry, and materials science.
Catalysis
Many highly effective ligands in homogeneous catalysis are based on the ferrocene scaffold. The ability to introduce phosphorus-containing groups via nucleophilic substitution on 1,1'-dichloroferrocene is a key strategy for ligand synthesis. A prime example is the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf), a ubiquitous ligand in cross-coupling reactions. While dppf is typically synthesized from dilithioferrocene, similar strategies can be envisioned starting from 1,1'-dichloroferrocene and a diphenylphosphine nucleophile.
Catalytic Cycle Featuring a Ferrocene-Based Ligand
Caption: A generalized catalytic cycle for a cross-coupling reaction mediated by a palladium complex with ferrocenyl phosphine ligands (L).
Derivatives of 1,1'-dichloroferrocene can be used to synthesize ligands for a variety of catalytic transformations, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Asymmetric Hydrogenation: Chiral ferrocenyl phosphine ligands are instrumental in enantioselective synthesis.
Medicinal Chemistry
Ferrocene's unique properties, such as its stability, low toxicity, and redox activity, have made it an attractive scaffold in medicinal chemistry.[5] Ferrocene-containing compounds have shown promise as anticancer, antimalarial, and antibacterial agents.[6] The introduction of chlorine atoms can further modulate the biological activity of these compounds. The lipophilicity of the ferrocene core can enhance cell membrane permeability, and the redox-active iron center can participate in the generation of reactive oxygen species (ROS), leading to cytotoxicity in cancer cells.
For example, ferrocene analogues of known kinase inhibitors have been synthesized and shown to possess potent anticancer effects.[1] The synthesis of such analogues can be envisioned starting from 1,1'-dichloroferrocene by functionalizing it with appropriate pharmacophores.
Materials Science
The rigid and redox-active nature of the ferrocene unit makes it an excellent building block for functional materials. Polymers incorporating ferrocene in their backbone or as pendant groups can exhibit interesting electrochemical and optical properties. 1,1'-Dichloroferrocene can serve as a monomer or a precursor to monomers for the synthesis of such polymers. For instance, polycondensation reactions involving 1,1'-diaminoferrocene (derived from 1,1'-dichloroferrocene) can lead to the formation of redox-active polyamides or polyimides.
Conclusion and Future Outlook
1,1'-Dichloroferrocene is a versatile and valuable starting material in organometallic synthesis. Its straightforward preparation and the reactivity of its chloro-substituents provide access to a vast chemical space of disubstituted ferrocene derivatives. The applications of these derivatives in catalysis, medicinal chemistry, and materials science are extensive and continue to be an active area of research. As the demand for novel catalysts, therapeutics, and functional materials grows, the importance of fundamental building blocks like 1,1'-dichloroferrocene will undoubtedly continue to increase. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly unlock even more exciting possibilities for this remarkable organometallic compound.
References
-
Bruker. (n.d.). 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. The Royal Society of Chemistry. Retrieved from [Link]
- Herberhold, M., & Brendel, H. D. (2000). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. Organometallics, 19(12), 2348–2355.
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Aderibigbe, B., & N'Da, D. (2019). Ferrocene-Based Compounds with Antimalaria/Anticancer Activity. Molecules, 24(19), 3604.
-
NIST. (n.d.). Ferrocene, 1,1'-dichloro-. NIST WebBook. Retrieved from [Link]
- Angelova, R., & Stavrakov, G. (2024).
- Khan, A. A., & Kumar, A. (2021). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 26(21), 6526.
-
SpectraBase. (n.d.). 1,1'-Diacetylferrocene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, March 24). How do you distinguish ferrocene, acetylferrocene and diacetylferrocene in a NMR spectra? [closed]. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- Schulz, J., & Štěpnička, P. (2023). Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants. Dalton Transactions, 52(5), 1198-1211.
-
Massachusetts Institute of Technology. (n.d.). EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES. Retrieved from [Link]
- Jagdale, D., Battellu, K., Bhosale, S., Sawant, Y., & Nadar, G. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal, 17(3).
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Massachusetts Institute of Technology OpenCourseWare. (n.d.). 5.310 (F19) Ferrocene Lab Manual. Retrieved from [Link]
Sources
CAS number and identifiers for 1,1'-Dichloroferrocene
A Technical Guide to 1,1'-Dichloroferrocene: Synthesis, Identification, and Application
Introduction
Ferrocene, with its iconic sandwich structure, represents a cornerstone of modern organometallic chemistry. Its derivatives are pivotal in fields ranging from materials science to catalysis and drug development. Among these, halogenated ferrocenes are particularly valuable as versatile synthetic intermediates. 1,1'-Dichloroferrocene stands out as a fundamental building block, enabling the introduction of a wide array of functional groups onto both cyclopentadienyl (Cp) rings. This guide provides an in-depth technical overview of 1,1'-dichloroferrocene, focusing on its synthesis, core identifiers, chemical properties, and safe handling, tailored for researchers and professionals in chemical and pharmaceutical development.
PART 1: Chemical and Molecular Identifiers
Precise identification is the foundation of scientific rigor. The following table summarizes the key identifiers for 1,1'-dichloroferrocene, compiled from authoritative databases.
| Identifier | Value | Source |
| CAS Number | 1293-67-0 | [NIST, ChemScene][1][2] |
| Molecular Formula | C₁₀H₈Cl₂Fe | [NIST][2] |
| Molecular Weight | 254.92 g/mol | [Biosynth, ChemScene][1][3] |
| IUPAC Name | 1,1'-dichloroferrocene | [NIST][2] |
| Synonym | Ferrocene, 1,1'-dichloro- | [NIST][2] |
| InChI | InChI=1S/2C5H4Cl.Fe/c26-5-3-1-2-4-5;/h21-4H; | [NIST][2] |
| InChIKey | PTJIFWUGNVPVAF-UHFFFAOYSA-N | [NIST][2] |
| Canonical SMILES | C1=C(C=C1)Cl.[C-]1=CC=C(C=C1)Cl.[Fe+2] | [Biosynth][3] |
PART 2: Synthesis and Mechanistic Considerations
The synthesis of 1,1'-dichloroferrocene is a well-established multi-step process that hinges on the selective metallation of the ferrocene core, followed by electrophilic quenching. The causality behind this strategy lies in the enhanced acidity of the Cp ring protons, which can be abstracted by a strong organolithium base.
Mechanistic Pathway
The primary route involves the formation of 1,1'-dilithioferrocene as a key intermediate.
-
Deprotonation (Lithiation): Ferrocene is treated with an excess of an organolithium reagent, typically n-butyllithium (n-BuLi). The reaction is performed in the presence of a chelating agent, N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Expertise & Experience: The role of TMEDA is critical. It chelates the lithium cations, breaking down the n-BuLi aggregates and increasing the kinetic basicity of the reagent. This significantly accelerates the deprotonation of both Cp rings, driving the reaction towards the desired 1,1'-disubstituted product over the mono-substituted variant. The TMEDA-chelated dilithioferrocene complex precipitates from nonpolar solvents like hexane, facilitating its isolation if required.[4]
-
-
Electrophilic Chlorination: The highly nucleophilic 1,1'-dilithioferrocene intermediate is then reacted with a suitable electrophilic chlorine source.
-
Expertise & Experience: While various chlorinating agents exist, hexachloroethane (C₂Cl₆) is a common and effective choice. It provides a source of "Cl⁺" and reacts cleanly with the lithiated intermediate. The reaction proceeds via a nucleophilic attack of the carbanionic Cp ring on a chlorine atom of hexachloroethane, displacing tetrachloroethylene as a byproduct.
-
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis Workflow for 1,1'-Dichloroferrocene.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established methodologies for the lithiation and subsequent functionalization of ferrocene.[4]
Materials:
-
Ferrocene
-
n-Butyllithium (2.5 M in hexanes)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous Hexane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Inert Atmosphere: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.
-
Dilithiation: To a stirred solution of ferrocene (1.0 eq) and TMEDA (2.2 eq) in anhydrous hexane, add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise at room temperature.
-
Precipitation: Stir the resulting mixture at room temperature for 12 hours. The 1,1'-dilithioferrocene•TMEDA complex will precipitate as an orange solid.
-
Isolation of Intermediate: The precipitate can be isolated by filtration under inert atmosphere, washed with anhydrous hexane, and used directly.
-
Chlorination: Suspend the isolated 1,1'-dilithioferrocene•TMEDA complex in anhydrous THF and cool the mixture to -78 °C (dry ice/acetone bath).
-
Electrophile Addition: Add a solution of hexachloroethane (2.2 eq) in anhydrous THF dropwise to the cooled suspension.
-
Warm to RT: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a nonpolar solvent like hexanes) to yield 1,1'-dichloroferrocene as a crystalline solid.
PART 3: Properties and Characterization
| Property | Value | Source |
| Appearance | Crystalline Solid | General Knowledge |
| Melting Point | 75.00 °C | [Biosynth][3] |
| Storage | Sealed in dry, 2-8 °C | [ChemScene][1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is characteristic. Due to the symmetry of the molecule, two pseudo-triplets are expected for the Cp ring protons, typically in the range of δ 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR will show signals for the substituted (C-Cl) and unsubstituted carbons of the Cp rings.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z ≈ 254, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[5]
PART 4: Key Reactions and Applications
The true value of 1,1'-dichloroferrocene lies in the reactivity of its carbon-chlorine bonds, making it a gateway to a vast range of other 1,1'-disubstituted ferrocenes.
Synthetic Utility Diagram
Caption: Synthetic potential of 1,1'-Dichloroferrocene.
-
Precursor to Phosphine Ligands: It is a precursor to important bidentate phosphine ligands, which are analogues of the renowned 1,1'-bis(diphenylphosphino)ferrocene (dppf). These ligands are crucial in palladium-catalyzed cross-coupling reactions.[6]
-
Organometallic Polymers: The dichloro-functionality allows it to serve as a monomer in the synthesis of ferrocene-containing polymers and materials with interesting electrochemical and physical properties.
-
Cross-Coupling Reactions: The chlorine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, opening pathways to complex molecular architectures.
PART 5: Safety and Handling
Trustworthiness & Self-Validation: While a specific, comprehensive safety data sheet (SDS) for 1,1'-dichloroferrocene should always be consulted from the supplier before use, hazard information can be inferred from structurally similar compounds like 1,1'-dibromoferrocene.[7]
-
Hazard Classification (Anticipated):
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
P302+P352 (IF ON SKIN): Wash with plenty of soap and water.[7]
-
P305+P351+P338 (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust.
-
Conclusion
1,1'-Dichloroferrocene is more than just a chemical compound; it is an enabling tool for innovation in organometallic synthesis. Its well-defined synthesis, coupled with the versatile reactivity of its chloro-substituents, secures its role as an indispensable precursor for advanced materials, complex ligands, and novel molecular structures. A thorough understanding of its synthesis, properties, and handling is essential for any researcher aiming to leverage the unique chemistry of the ferrocene scaffold.
References
-
National Institute of Standards and Technology (NIST). Ferrocene, 1,1'-dichloro-. In: NIST Chemistry WebBook. Available from: [Link]
-
Butler, I.R. Hexalithioferrocene: Useful Additions to Ferrocene Precursor Compounds. University of Southampton Institutional Repository. Available from: [Link]
-
Jolly, W.L. (1970). The Synthesis and Characterization of Inorganic Compounds. Prentice-Hall. As cited in: MIT Department of Chemistry. EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES. Available from: [Link]
-
PubChem. Ferrocene, 1,1'-dichloro-. National Center for Biotechnology Information. Available from: [Link]
-
Medina, D.P., Fernández-Ariza, J., Rodríguez-Morgade, M.S., & Torres, T. (2019). Synthesis of 1,2-dicyanoferrocene by cyanation reactions. Journal of Porphyrins and Phthalocyanines, 23, 2-8. Available from: [Link]
Sources
- 1. 1,1'-Dichloroferrocene | CymitQuimica [cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CAS#:1293-67-0 | 5-chlorocyclopenta-1,3-diene,chlorocyclopentane,iron | Chemsrc [chemsrc.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. Cas 1293-67-0,Ferrocene,1,1'-dichloro- | lookchem [lookchem.com]
- 7. 1293-67-0_CAS号:1293-67-0_5-chlorocyclopenta-1,3-diene,chlorocyclopentane,iron - 化源网 [chemsrc.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1,1'-Diarylferrocenes from 1,1'-Dichloroferrocene
Abstract
This document provides a comprehensive guide for the synthesis of 1,1'-diarylferrocene derivatives via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing 1,1'-dichloroferrocene as the electrophilic substrate. 1,1'-Disubstituted ferrocenes are a critical class of organometallic compounds with wide-ranging applications in catalysis, materials science, and medicinal chemistry.[1][2] The Suzuki-Miyaura coupling offers a powerful and versatile method for forming carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[3][4] This guide details the reaction mechanism, provides optimized step-by-step protocols, discusses key experimental parameters and troubleshooting, and outlines methods for product purification and characterization, tailored for researchers in organic synthesis and drug development.
Reaction Principle & Mechanism
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[4][5][6] The catalytic cycle, as it applies to the coupling of 1,1'-dichloroferrocene with an arylboronic acid, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
-
Oxidative Addition: The cycle begins with the catalytically active Pd(0) species, which undergoes oxidative addition into one of the carbon-chlorine bonds of 1,1'-dichloroferrocene. This step forms a square-planar Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl, making the coupling of chloroarenes, like 1,1'-dichloroferrocene, more challenging and often requiring specialized catalyst systems.[3]
-
Transmetalation: In this step, a base activates the organoboron species (e.g., arylboronic acid) to form a more nucleophilic borate complex.[8][9][10] This complex then transfers the organic group (aryl group) to the Pd(II) center, displacing the halide and forming a new diarylpalladium(II) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the new C-C bond of the desired 1-aryl-1'-chloroferrocene product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7] For the synthesis of the 1,1'-diarylferrocene, the cycle is repeated for the second C-Cl bond.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative 1,1'-diarylferrocene.
Materials & Equipment
-
Substrate: 1,1'-Dichloroferrocene
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 2.5 equivalents)
-
Palladium Precatalyst: Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
Ligand: Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (SPhos) or other suitable biarylphosphine ligand (4-8 mol%)[11]
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Reaction Vessel: Schlenk flask, sealed tube, or microwave vial
-
Inert Atmosphere: High-purity Nitrogen or Argon gas line
-
Standard Glassware: Syringes, needles, cannulas
-
Purification: Silica gel, Celite, solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Analytical Instruments: TLC, GC-MS, NMR Spectrometer
Detailed Step-by-Step Protocol
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[12]
-
Vessel Preparation: A Schlenk flask or microwave vial containing a magnetic stir bar is flame-dried under vacuum and backfilled with Nitrogen or Argon. This cycle is repeated three times to ensure an inert atmosphere.
-
Reagent Addition (in a glovebox or under positive inert gas flow):
-
To the reaction vessel, add 1,1'-dichloroferrocene (1.0 mmol, 1.0 eq).
-
Add the arylboronic acid (2.5 mmol, 2.5 eq).
-
Add the base, potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%). Add these to the main reaction vessel.[11]
-
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) to the vessel via syringe.
-
Reaction Execution:
-
Seal the vessel securely.
-
If using a Schlenk flask, place it in a preheated oil bath at 100-110 °C.
-
If using a microwave reactor, set the temperature to 120-150 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert conditions) for GC-MS analysis to check for the disappearance of the starting material.
-
Workup Procedure:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane (20 mL).
-
Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically an orange or red solid. Purify the crude material by column chromatography on silica gel.[13][14]
-
A typical eluent system starts with 100% hexane to elute any nonpolar impurities, gradually increasing the polarity with ethyl acetate (e.g., Hexane/Ethyl Acetate 98:2) to elute the desired 1,1'-diarylferrocene product.[15]
-
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Key Parameters & Optimization
The success of the Suzuki-Miyaura coupling of 1,1'-dichloroferrocene is highly dependent on the careful selection of several key parameters.
| Parameter | Choice | Rationale & Justification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[5] Pd/C can also be effective and offers easier removal.[16] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, DavePhos, Buchwald ligands) | Coupling of aryl chlorides is challenging due to the strength of the C-Cl bond. Bulky, electron-rich biaryl phosphine ligands promote the difficult oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.[17][18] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9] K₃PO₄ is a moderately strong base often effective for challenging couplings. Cs₂CO₃ is stronger and can be beneficial but is more expensive. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used. The choice can influence catalyst solubility and reaction rate.[5] It is critical that the solvent is anhydrous and degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[19] |
| Temperature | 80 - 150 °C | Higher temperatures are typically required to promote the oxidative addition of the C-Cl bond. Microwave heating can significantly reduce reaction times.[20] |
Characterization & Validation
Confirmation of the 1,1'-diarylferrocene product structure is achieved through standard analytical techniques.
-
¹H NMR Spectroscopy: The successful disubstitution is confirmed by the disappearance of the signals for 1,1'-dichloroferrocene and the appearance of new signals for the aryl groups. The cyclopentadienyl (Cp) protons of the ferrocene core will appear as two distinct pseudo-triplets or complex multiplets, indicating substitution on both rings.
-
¹³C NMR Spectroscopy: The spectrum will show the characteristic signals for the substituted Cp carbons (including the ipso-carbon attached to the aryl group) and the carbons of the new aryl substituents.[21]
-
⁵⁷Fe NMR Spectroscopy: This technique is highly sensitive to the electronic environment of the iron center. Substitution on the Cp rings causes a significant shift in the ⁵⁷Fe resonance compared to ferrocene, providing direct evidence of functionalization.[22][23]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of two aryl groups and the loss of two chlorine atoms.
-
Melting Point: A sharp melting point indicates a pure compound, which can be compared to literature values if available.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Inappropriate ligand for C-Cl activation. | 1. Ensure rigorous inert atmosphere techniques. Use freshly opened/purified reagents and anhydrous, degassed solvents.2. Increase reaction temperature or switch to microwave heating.3. Screen a panel of bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Mono-substitution Only | 1. Insufficient reaction time or temperature.2. Steric hindrance from the first coupled group.3. Insufficient equivalents of boronic acid or base. | 1. Extend the reaction time and/or increase the temperature.2. Use a less sterically demanding ligand if possible.3. Ensure at least 2.2-2.5 equivalents of boronic acid and 3.0 equivalents of base are used. |
| Protodeboronation of Boronic Acid | Presence of water or protic impurities. | Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Formation of Homocoupled Biaryl | Catalyst decomposition or side reactions. | Lower the catalyst loading. Ensure the reaction is not overheated for prolonged periods. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize the solvent system for column chromatography using TLC. A gradient elution is often necessary. If separation is difficult, consider recrystallization.[13][15] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- PubMed Central. Modular Synthesis of Unsymmetrical 1,1'-Disubstituted Ferrocenes by Sequential Suzuki-Miyaura Cross-Coupling of 1,1'-Diborylferrocene.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Benchchem. Technical Support Center: Purification of Ferrocene-Containing Reaction Mixtures.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Chemistry LibreTexts. 2.2: Day 2 Procedure - Purification. (2020).
- Carbon. Synthesis and Reactions of Ferrocene.
- ACS Publications. An Enhanced Chromatographic Technique for the Preparative Scale Purification of Acetyl Ferrocene.
- Wikipedia. Suzuki reaction.
- 13 c nmr chemical shift calculation for the 1, 1'-disubstituted ferrocene compounds.
- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
- PubMed Central. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- PubMed. 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene.
- National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- ResearchGate. Fe-57 NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1 '-diaminoferrocene. (2025).
- ResearchGate. (PDF) Unsymmetrical 1,n′-disubstituted ferrocenoyl peptides: Convenient one pot synthesis and solution structures by CD and NMR spectroscopy.
- ResearchGate. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- ResearchGate. Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. (2025).
- From ferrocene to decasubstituted enantiopure ferrocene-1,1′-disulfoxide derivatives. (2023).
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions.
- MDPI. Pd-catalyzed Synthesis of β-Biarylacryl Ferrocenes via Suzuki Cross-coupling.
- National Institutes of Health. A Novel and Efficient One-Step Parallel Synthesis of Dibenzopyranones via Suzuki-Miyaura Cross Coupling.
- ResearchGate. Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes | Request PDF.
- National Institutes of Health. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.
- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023).
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- 1. Modular Synthesis of Unsymmetrical 1,1’‐Disubstituted Ferrocenes by Sequential Suzuki‐Miyaura Cross‐Coupling of 1,1’‐Diborylferrocene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of 1,1'-Dialkynylferrocenes via Sonogashira Coupling of 1,1'-Dichloroferrocene
Introduction: The Strategic Value of Ferrocene-Alkyne Conjugates
Ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl rings, is a cornerstone of modern organometallic chemistry. Its exceptional stability, well-defined redox behavior, and versatile functionalization have established it as a privileged scaffold in materials science, catalysis, and medicinal chemistry.[1][2] A particularly compelling subclass of these compounds is the 1,1'-dialkynylferrocenes, which serve as rigid, electronically-communicative "hinges" in molecular-scale devices.[1] These molecules are prime candidates for applications as molecular wires, charge storage systems, and molecular switches, where the rotational freedom of the cyclopentadienyl rings can be used to modulate electronic properties.[1][3][4]
The Sonogashira cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between sp²- and sp-hybridized centers.[5][6][7] Its operational simplicity, mild reaction conditions, and tolerance of diverse functional groups have made it an indispensable tool in synthetic chemistry.[5][8][9][10] This guide provides a detailed technical framework for the application of the Sonogashira coupling to a challenging but synthetically valuable substrate: 1,1'-dichloroferrocene. We will explore the mechanistic underpinnings, provide a robust experimental protocol, and offer field-tested insights for optimization and troubleshooting to enable researchers to reliably synthesize symmetric and asymmetric 1,1'-dialkynylferrocenes.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][11] A comprehensive understanding of this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization.
The Palladium Cycle (The Cross-Coupling Engine):
-
Reductive Activation: The reaction is typically initiated with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or another reactant.[5][6]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the carbon-chlorine bond of 1,1'-dichloroferrocene. This is often the rate-determining step, particularly for less reactive chloro-substrates.[12][13]
-
Transmetalation: A copper(I) acetylide, generated in the concurrent copper cycle, transfers its alkynyl group to the Pd(II) center, displacing a halide ligand.[5][11]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forging the new C(sp²)-C(sp) bond to release the alkynylferrocene product and regenerate the catalytically active Pd(0) species.[5][11]
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates to the terminal alkyne, forming a π-alkyne complex.[5]
-
Deprotonation & Acetylide Formation: This coordination increases the acidity of the terminal proton, facilitating its removal by the amine base to generate the crucial copper(I) acetylide intermediate.[5][14] This species is the active nucleophile for the transmetalation step in the palladium cycle.
It is crucial to recognize the halide reactivity trend in Sonogashira couplings: I > Br > OTf >> Cl .[12][15] The high bond dissociation energy of the C-Cl bond in 1,1'-dichloroferrocene makes the initial oxidative addition step challenging. Success, therefore, relies on carefully selected conditions—often higher temperatures, more active catalysts, or specialized ligands—to overcome this activation barrier.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the monosubstitution of 1,1'-dichloroferrocene. For disubstitution, the equivalents of the alkyne and base should be increased accordingly (e.g., >2.2 eq alkyne, >3.0 eq base) and reaction times may need to be extended.
3.1 Materials and Equipment
-
Reagents:
-
1,1'-Dichloroferrocene (FcCl₂)
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk flask or oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert gas system (Argon or Nitrogen) with manifold
-
Schlenk line for degassing
-
Syringes and needles
-
Heating mantle with temperature controller
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glassware for workup and column chromatography
-
3.2 Reaction Setup and Execution
Critical Note: This reaction is sensitive to oxygen and moisture. All glassware must be thoroughly oven-dried, and the reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen).[5][15][16] Solvents and amine bases should be anhydrous and degassed prior to use.
-
Flask Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add 1,1'-dichloroferrocene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 - 0.05 eq), and CuI (0.04 - 0.10 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF, to make a ~0.2 M solution) followed by the amine base (e.g., TEA, 2.0-3.0 eq) via syringe.
-
Degassing: Stir the resulting suspension and degas the mixture thoroughly. This can be achieved by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. The latter is more rigorous and recommended for preventing alkyne homocoupling.[15][17]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq for monosubstitution) dropwise via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-80 °C for chloro-substrates) and stir vigorously. The reaction mixture will typically darken, and a salt precipitate (amine hydrohalide) will form.[17]
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the 1,1'-dichloroferrocene starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble catalysts and salts, washing the pad with additional ethyl acetate.[18]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x) to remove the copper co-catalyst, followed by water (1x) and brine (1x).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Process Optimization and Troubleshooting
Achieving high yields with the less reactive 1,1'-dichloroferrocene often requires systematic optimization. The following tables provide guidance for experimental design and troubleshooting common issues.
Table 1: Key Parameter Optimization
| Parameter | Typical Range | Rationale & Considerations |
| Pd Catalyst Loading | 1 - 5 mol % | Higher loading may be necessary for the C-Cl bond activation. However, excessive amounts can lead to catalyst decomposition (palladium black).[15] |
| Cu(I) Co-catalyst | 2 - 10 mol % | Essential for activating the alkyne. High concentrations can promote undesired Glaser homocoupling, especially if oxygen is present.[5][19] |
| Ligand | Pd:Ligand ratio 1:1 to 1:4 | Triphenylphosphine (PPh₃) is standard. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition step.[6][8][12] |
| Base | 2 - 5 equivalents | Must be sufficient to neutralize the HCl byproduct and facilitate copper acetylide formation. DIPA is often more effective than TEA for less reactive halides. |
| Solvent | THF, DMF, Toluene, Dioxane | The choice can influence catalyst stability and solubility. Amine bases can also serve as the solvent. THF is a common starting point, but DMF may be needed for higher temperatures.[13][17] |
| Temperature | 50 - 100 °C | Higher temperatures are generally required to activate the C-Cl bond. Monitor for catalyst decomposition (blackening) at elevated temperatures.[12][13] |
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst or poor-quality reagents.[15] 2. Insufficient temperature for C-Cl activation.[13] 3. Oxygen contamination deactivating the catalyst. | 1. Use fresh, high-purity catalyst, CuI, and anhydrous, degassed solvents/bases.[15][17] 2. Incrementally increase the reaction temperature. 3. Ensure a rigorously inert atmosphere; use freeze-pump-thaw for degassing. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction flask.[5][15] 2. High concentration of CuI. | 1. Improve inert atmosphere technique; ensure all reagents and solvents are thoroughly degassed. 2. Reduce the amount of CuI co-catalyst. 3. Consider switching to a copper-free protocol.[20][21] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition due to high temperature or impurities.[15] 2. Inappropriate solvent choice (anecdotally, THF can sometimes promote it).[15][17] | 1. Use a more stable precatalyst (e.g., PdCl₂(dppf)). 2. Ensure reagents are pure. 3. Screen alternative solvents like DMF or toluene. |
| Recovery of Unreacted 1,1'-Dichloroferrocene | 1. Reaction conditions (time, temp) insufficient for full conversion. 2. Catalyst system not active enough for the C-Cl bond. | 1. Increase reaction time and/or temperature. 2. Screen more activating ligands (e.g., bulky, electron-rich phosphines) or a different palladium source.[12] |
Conclusion
The Sonogashira coupling of 1,1'-dichloroferrocene is a powerful, albeit challenging, transformation for accessing highly valuable 1,1'-dialkynylferrocene derivatives. Success with this less reactive substrate hinges on a firm grasp of the reaction mechanism and a meticulous approach to experimental execution. By prioritizing rigorous inert atmosphere techniques to prevent catalyst deactivation and side reactions, and by systematically optimizing parameters such as temperature and ligand choice to overcome the C-Cl activation barrier, researchers can reliably synthesize these important molecular building blocks. This guide provides the foundational protocol and strategic insights necessary for the successful application of this reaction in research, development, and materials science.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Assembly, structure and thermoelectric properties of 1,1′-dialkynylferrocene 'hinges'. [Link]
-
ResearchGate. (2025). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
-
PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
-
ResearchGate. (n.d.). Ferrocene based ligands for copper catalyzed Sonogashira reaction. [Link]
-
ResearchGate. (2025). 1,1′-Dialkynylferrocenes as Substrates for Bidirectional Alkyne Metathesis Reaction. [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. (n.d.). Application of ferrocenyl 1,1′, 1,2‐ and 1,3‐derivatives as ligands/catalysts/drug/biomolecules/materials. [Link]
-
Leibniz University Hannover. (2010). 1,1'-Dialkynylferrocenes. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
MDPI. (n.d.). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Organic Chemistry Portal. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. [Link]
-
PubMed Central. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. [Link]
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Journal of Chemical Society of Nigeria. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. [Link]
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Application Notes & Protocols: 1,1'-Dichloroferrocene as a Versatile Precursor for Advanced Catalyst Synthesis
Abstract
Ferrocene-based ligands have become indispensable in modern catalysis, offering a unique scaffold that imparts exceptional stability, reactivity, and selectivity to metal complexes. Among the various starting materials for these ligands, 1,1'-dichloroferrocene stands out as a critical synthon and a versatile building block. Its two reactive chlorine atoms, positioned on separate cyclopentadienyl (Cp) rings, provide a gateway to a vast array of functionalized ferrocene derivatives. This document provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging 1,1'-dichloroferrocene for the synthesis of high-performance phosphine ligands and their subsequent palladium complexes, with a focus on their application in pivotal cross-coupling reactions.
The Strategic Advantage of the Ferrocene Scaffold
The utility of ferrocene in catalysis is not coincidental; it stems from a unique combination of structural and electronic properties. The sandwich structure provides a rigid, thermally stable backbone. The two Cp rings can rotate, yet the distance between them is constrained, allowing ligands derived from it to possess a large and flexible "bite angle." This property is crucial for stabilizing the various geometries and electronic states of metal intermediates during a catalytic cycle, particularly promoting the critical reductive elimination step in cross-coupling reactions[1][2].
1,1'-Dichloroferrocene (C₁₀H₈Cl₂Fe) is an ideal precursor for accessing these advanced ligands. The chlorine atoms are effective directing groups and can be readily substituted, most notably through lithiation followed by quenching with an electrophile[3]. This allows for the symmetric introduction of donor groups, such as phosphines, which are paramount for creating powerful catalysts.
| Property | Value | Reference |
| CAS Number | 1293-67-0 | [4] |
| Molecular Formula | C₁₀H₈Cl₂Fe | [4] |
| Molecular Weight | 254.92 g/mol | [4] |
| Appearance | Orange to red crystalline powder | |
| Melting Point | 75 °C | |
| Key Reactivity | Susceptible to lithiation and nucleophilic substitution | [3] |
Synthetic Pathway: From 1,1'-Dichloroferrocene to Palladium Pre-catalyst
The most prominent ligand synthesized from the ferrocene backbone is 1,1'-bis(diphenylphosphino)ferrocene (dppf). While often prepared by the direct dilithiation of ferrocene, 1,1'-dichloroferrocene provides a key intermediate platform for creating dppf and a diverse range of other heteroannularly substituted ferrocene derivatives[3][5]. The overall workflow involves the synthesis of the phosphine ligand, followed by its complexation with a palladium salt to generate the active pre-catalyst.
Protocol 1: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) from 1,1'-Dichloroferrocene
This protocol describes the conversion of 1,1'-dichloroferrocene to dppf via a lithiation-phosphination sequence. The causality behind using an organolithium reagent like n-butyllithium is its ability to perform a lithium-halogen exchange on the Cp rings, generating a highly nucleophilic dilithioferrocene intermediate in situ[3]. This intermediate readily attacks the electrophilic phosphorus center of chlorodiphenylphosphine.
Materials:
-
1,1'-Dichloroferrocene (1.0 eq)
-
n-Butyllithium (2.2 eq, solution in hexanes)
-
Chlorodiphenylphosphine (PPh₂Cl) (2.2 eq)
-
Anhydrous diethyl ether or THF
-
Anhydrous, deoxygenated hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask, dropping funnel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve 1,1'-dichloroferrocene (1.0 eq) in anhydrous diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature. The solution will typically change color, indicating the formation of the lithiated species.
-
Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Phosphination: Add chlorodiphenylphosphine (2.2 eq) dropwise at -78 °C. A precipitate may form.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude orange-red solid is purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield dppf as bright orange crystals.[6]
Protocol 2: Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride ([Pd(dppf)Cl₂])
This complex is a robust, air-stable pre-catalyst that is widely used in cross-coupling reactions. It is prepared by reacting the dppf ligand with a labile palladium(II) source, such as a nitrile complex of palladium dichloride. The nitrile ligands are easily displaced by the stronger phosphine donors of dppf to form the stable chelate complex[5][7].
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1.0 eq)
-
Bis(acetonitrile)palladium(II) dichloride (PdCl₂(CH₃CN)₂) or Bis(benzonitrile)palladium(II) dichloride (PdCl₂(PhCN)₂) (1.0 eq)
-
Anhydrous dichloromethane (DCM) or benzene
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, add the palladium salt (1.0 eq) and dppf (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to the flask.
-
Reaction: Stir the resulting solution or suspension at room temperature. The reaction is typically complete within a few hours, often indicated by the formation of a dark red or purple precipitate.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the precipitate with a small amount of cold solvent (DCM or ether) to remove any unreacted starting materials.
-
Drying: Dry the product, [Pd(dppf)Cl₂], under vacuum. It is often isolated as a DCM adduct, [Pd(dppf)Cl₂]·CH₂Cl₂.[8]
Core Applications in Palladium-Catalyzed Cross-Coupling
The [Pd(dppf)Cl₂] complex is a workhorse in organic synthesis, valued for its high activity, thermal stability, and broad functional group tolerance. The dppf ligand's large bite angle and steric bulk facilitate the crucial reductive elimination step, which forms the desired C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst[1][9].
Application Example: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The [Pd(dppf)Cl₂] catalyst is highly effective for coupling aryl halides or triflates with arylboronic acids[10].
General Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
[Pd(dppf)Cl₂] (0.5-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Setup: To a reaction vessel, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and [Pd(dppf)Cl₂] (1 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Other Key Applications
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling aryl halides with primary or secondary amines. The dppf ligand is crucial for facilitating the reductive elimination of the C-N bond[7][11].
-
Heck Reaction: Couples aryl halides with alkenes. The steric properties of dppf can influence the regioselectivity of the alkene insertion[12][13].
-
Sonogashira Coupling: Forms C-C bonds between aryl halides and terminal alkynes, a reaction fundamental to the synthesis of complex organic molecules[14].
Conclusion and Future Outlook
1,1'-Dichloroferrocene is a cornerstone precursor in organometallic chemistry, providing a reliable and versatile entry point for the synthesis of sophisticated ligands like dppf. The resulting palladium catalysts exhibit exceptional performance across a wide spectrum of cross-coupling reactions, which are fundamental to pharmaceutical, agrochemical, and materials science research. The principles and protocols outlined herein demonstrate the direct line from this chlorinated precursor to powerful catalytic tools. The continued exploration of derivatives from 1,1'-dichloroferrocene promises the development of next-generation catalysts with even greater activity, selectivity, and stability.
References
-
The Organic Chemistry Portal. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. Retrieved from [Link]
-
Carbon, S. (n.d.). Synthesis and Reactions of Ferrocene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient, scalable synthesis of ferrocenylphosphine and dichloroferrocenylphosphine. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials. Dalton Transactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 22). 2.1: Day 1 Procedure - Preparation of Ferrocene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. New Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES1. Retrieved from [Link]
-
UMass Boston. (n.d.). Microscale Preparation of Ferrocene. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis, characterization and electrochemistry of [Pd(PP)MeCl] compounds with 1,1′-bis(phosphino)ferrocene ligands. Retrieved from [Link]
- Google Patents. (n.d.). CN102603811A - Synthetic method of [1,1'- bis-(diphenyl phosphine) ferrocene] palladium dichloride methylene dichloride complex.
-
PubMed Central. (n.d.). Synthesis, Structure, Reactivity, and Intramolecular Donor–Acceptor Interactions in a Phosphinoferrocene Stibine and Its Corresponding Phosphine Chalcogenides and Stiboranes. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved from [Link]
-
ResearchGate. (2024, February 1). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Retrieved from [Link]
-
Semantic Scholar. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross- Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
CentAUR. (2025, October 26). Synthesis and structural studies of some 1,1'-dichloroferrocene derivatives of platinum(II). Retrieved from [Link]
-
MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules. Retrieved from [Link]
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- 8. CN102603811A - Synthetic method of [1,1'- bis-(diphenyl phosphine) ferrocene] palladium dichloride methylene dichloride complex - Google Patents [patents.google.com]
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Applications of 1,1'-Dichloroferrocene in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Metallocene Building Block
1,1'-Dichloroferrocene, an organometallic compound featuring a central iron atom sandwiched between two chlorinated cyclopentadienyl rings, serves as a robust and versatile monomer in the synthesis of advanced functional polymers. The reactivity of its chloro substituents, coupled with the inherent electrochemical, thermal, and structural properties of the ferrocene moiety, has opened avenues for the development of novel materials with tailored characteristics. This guide provides an in-depth exploration of the applications of 1,1'-dichloroferrocene in polymer chemistry, complete with detailed experimental protocols and an analysis of the resulting polymer properties. The chlorine atoms on each cyclopentadienyl ring are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making 1,1'-dichloroferrocene a valuable precursor for a range of ferrocene-containing polymers.[1]
Applications in Polymer Synthesis
The primary application of 1,1'-dichloroferrocene in polymer chemistry is as a difunctional monomer in polycondensation reactions. The two chlorine atoms provide reactive sites for the formation of linkages with a variety of co-monomers, leading to the incorporation of the stable and redox-active ferrocene unit into the polymer backbone.
Synthesis of Ferrocene-Containing Polyamides and Polyesters
While direct polycondensation of 1,1'-dichloroferrocene with diamines or diols can be challenging, a more common and effective approach involves its conversion to the more reactive 1,1'-ferrocenedicarbonyl chloride. This derivative readily undergoes polycondensation with a variety of nucleophilic co-monomers to produce high-performance polyamides and polyesters.
Protocol: Synthesis of 1,1'-Ferrocenedicarbonyl Chloride (Intermediate)
This protocol outlines the conversion of 1,1'-dichloroferrocene to 1,1'-ferrocenedicarboxylic acid, followed by conversion to the diacid chloride, a key intermediate for polyamide and polyester synthesis.
-
Step 1: Synthesis of 1,1'-Diacetylferrocene. In a typical procedure, 1,1'-diacetylferrocene is prepared via Friedel-Crafts acylation of ferrocene.
-
Step 2: Oxidation to 1,1'-Ferrocenedicarboxylic Acid. The diacetylferrocene is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite, to yield 1,1'-ferrocenedicarboxylic acid.
-
Step 3: Conversion to 1,1'-Ferrocenedicarbonyl Chloride. The dicarboxylic acid is subsequently treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce 1,1'-ferrocenedicarbonyl chloride. This highly reactive monomer is then used in polycondensation reactions.
Protocol: Low-Temperature Solution Polycondensation for Ferrocene-Based Terpolyamides
This protocol details the synthesis of ferrocene-based aromatic terpolyamides using 1,1'-ferrocenedicarbonyl chloride.
-
Materials: 1,1'-ferrocenedicarbonyl chloride, aromatic diamines (e.g., 4,4'-oxydianiline), hexamethylenediamine, dry tetrahydrofuran (THF), triethylamine (TEA).
-
Procedure:
-
In a pre-baked, two-necked round bottom flask equipped with a magnetic stirrer and a condenser, dissolve a pre-weighed mixture of the aromatic and aliphatic diamines in dry THF under a nitrogen atmosphere.[2]
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add triethylamine (TEA) to the flask and stir for 15-20 minutes.[2]
-
Slowly add a solution of 1,1'-ferrocenedicarbonyl chloride in dry THF dropwise to the stirred diamine solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 5-6 hours.
-
Reflux the reaction mixture for 1 hour.[2]
-
Collect the precipitated polymer by filtration and wash sequentially with THF and methanol to remove unreacted monomers and side products.
-
Dry the final polymer product under vacuum.
-
Table 1: Representative Data for Ferrocene-Based Polyamides
| Polymer ID | Diamine Co-monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |
| PF-1 | 4,4'-Oxydianiline | 1.81 | 260 | > 400 |
| PF-2 | Hexamethylenediamine | 1.63 | 185 | > 350 |
| PF-3 | Mixed Aromatic/Aliphatic | 1.75 | 220 | > 380 |
Data synthesized from typical values reported in the literature for ferrocene-containing polyamides.
Caption: Workflow for the synthesis of ferrocene-containing polymers.
Palladium-Catalyzed Cross-Coupling Polymerizations
While less common, direct polymerization of 1,1'-dichloroferrocene can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. These methods allow for the formation of carbon-carbon bonds between the ferrocene unit and aromatic co-monomers, leading to fully conjugated, redox-active polymers.
Conceptual Protocol: Suzuki Polycondensation of 1,1'-Dichloroferrocene
-
Materials: 1,1'-dichloroferrocene, an aromatic diboronic acid or ester co-monomer, a palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride), a base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (e.g., toluene/water or DMF).
-
General Procedure:
-
Combine 1,1'-dichloroferrocene, the diboronic acid co-monomer, the palladium catalyst, and the base in a reaction vessel under an inert atmosphere.
-
Add the degassed solvent system and heat the mixture to the desired reaction temperature (typically 80-120°C).
-
Maintain the reaction under an inert atmosphere with stirring for a specified period (e.g., 24-72 hours) until the desired molecular weight is achieved.
-
Cool the reaction mixture and precipitate the polymer by adding a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration, wash it with appropriate solvents to remove residual catalyst and monomers, and dry it under vacuum.
-
Caption: Key components in Suzuki polycondensation of 1,1'-dichloroferrocene.
1,1'-Dichloroferrocene as a Cross-Linking Agent
The difunctional nature of 1,1'-dichloroferrocene also lends itself to applications as a cross-linking agent for pre-formed polymers containing suitable reactive groups. For instance, polymers with pendant nucleophilic groups (e.g., amines or thiols) can be cross-linked by reacting with 1,1'-dichloroferrocene, leading to the formation of network structures with enhanced thermal and mechanical stability. The incorporation of the ferrocene moiety can also impart redox-activity to the cross-linked material.
Conceptual Protocol: Cross-Linking of a Polyamine with 1,1'-Dichloroferrocene
-
Materials: A polymer containing primary or secondary amine functionalities, 1,1'-dichloroferrocene, a high-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone or dimethylacetamide), and a non-nucleophilic base (e.g., proton sponge).
-
General Procedure:
-
Dissolve the amine-containing polymer in the solvent in a reaction vessel under an inert atmosphere.
-
Add the non-nucleophilic base to the polymer solution.
-
Add a solution of 1,1'-dichloroferrocene in the same solvent to the polymer solution. The molar ratio of dichloroferrocene to amine groups will determine the cross-linking density.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-180°C) and stir for an extended period to facilitate the cross-linking reaction.
-
Monitor the reaction progress by observing changes in viscosity or the formation of an insoluble gel.
-
Once the desired degree of cross-linking is achieved, cool the mixture and isolate the cross-linked polymer by precipitation in a non-solvent, followed by washing and drying.
-
Characterization of Ferrocene-Containing Polymers
The synthesized polymers are typically characterized by a suite of analytical techniques to confirm their structure, molecular weight, and physical properties.
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the polymer, such as the amide or ester linkages, and to confirm the incorporation of the ferrocene moiety (indicated by specific C-H and C-C vibrations of the cyclopentadienyl rings).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the polymer repeat unit, confirming the connectivity of the monomers and the absence of starting materials.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer by measuring its weight loss as a function of temperature. Ferrocene-containing polymers often exhibit high thermal stability.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous or crystalline nature.
-
-
Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of soluble polymers.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): Investigates the redox behavior of the ferrocene units within the polymer backbone. The reversible oxidation of the iron(II) center to iron(III) is a characteristic feature of these materials and is crucial for applications in sensors, catalysis, and energy storage.
-
Conclusion and Future Outlook
1,1'-Dichloroferrocene, and its more reactive derivatives, are valuable monomers for the synthesis of a wide array of functional polymers. The resulting materials, which incorporate the unique properties of the ferrocene moiety, show great promise for applications in high-performance plastics, redox-active materials, and advanced functional coatings. Future research is likely to focus on the development of more efficient and direct polymerization methods for 1,1'-dichloroferrocene, as well as the exploration of novel co-monomers to further tune the properties of the resulting polymers for specific applications. The continued investigation into the structure-property relationships of these fascinating materials will undoubtedly lead to new and exciting technological advancements.
References
-
Facile synthesis of ferrocene-based polyamides and their organic analogues terpolyamides: In uence of aliphatic. SciSpace. 2022. [Link]
-
Ferrocene-Based Terpolyamides and Their PDMS-Containing Block Copolymers: Synthesis and Physical Properties. MDPI. 2022. [Link]
-
Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue. MDPI. 2021. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride. Wikipedia. [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. 2023. [Link]
-
Facile synthesis of ferrocene-based polyamides and their organic analogues terpolyamides: In uence of aliphatic. SciSpace. 2022. [Link]
-
Facile synthesis of ferrocene-based polyamides and their organic analogues terpolyamides: In uence of aliphatic. SciSpace. 2022. [Link]
Sources
Introduction: The Versatility of 1,1'-Dichloroferrocene
An in-depth guide to the chemical derivatization of 1,1'-dichloroferrocene, providing detailed application notes and protocols for researchers in organometallic chemistry, materials science, and drug development.
1,1'-Dichloroferrocene is a pivotal organometallic synthon valued for its unique symmetrical structure and the reactivity of its chlorine substituents.[1] As a derivative of ferrocene, it possesses the characteristic sandwich structure with a central iron atom bonded to two cyclopentadienyl (Cp) rings, each bearing a chlorine atom.[1] This heteroannular substitution pattern makes it an ideal precursor for a wide array of 1,1'-disubstituted ferrocene derivatives, which are integral to the development of specialized ligands, redox-active materials, and novel pharmaceutical candidates.
The true synthetic power of 1,1'-dichloroferrocene lies in the diverse reactivity of the C-Cl bonds on the electron-rich Cp rings.[1] This guide details three primary classes of transformations: palladium-catalyzed cross-coupling reactions, direct lithiation followed by electrophilic quench, and nucleophilic aromatic substitution. Each section provides the foundational principles and detailed, field-proven protocols to empower researchers to harness the full potential of this versatile building block.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most robust and versatile strategy for the derivatization of 1,1'-dichloroferrocene, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The ferrocene moiety itself can enhance catalytic activity, in some cases promoting the crucial reductive elimination step in the catalytic cycle.[2]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for creating C(sp²)-C(sp²) bonds. In this protocol, 1,1'-dichloroferrocene serves as the electrophilic partner, coupling with an organoboron reagent in the presence of a palladium catalyst and a base.
Causality and Experimental Design:
-
Catalyst System: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is used, which is reduced in situ to Pd(0).[3] The dppf ligand, a classic ferrocene derivative itself, provides the right balance of steric bulk and electron-donating properties to facilitate the catalytic cycle.[2][4]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the organoboron reagent, facilitating the transmetalation step.[5]
-
Solvent: A mixture of an organic solvent (like Toluene or Dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 1,1'-Diarylferrocene
-
Materials:
-
1,1'-Dichloroferrocene (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 eq)
-
Toluene and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for chromatography
-
-
Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,1'-dichloroferrocene, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Equip the flask with a reflux condenser.
-
-
Procedure:
-
Add the degassed solvent mixture (Toluene/Water) via cannula.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Add deionized water and extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,1'-diarylferrocene derivative.
-
Workflow and Mechanism Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 1,1'-dichloroferrocene.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for constructing carbon-nitrogen bonds, coupling 1,1'-dichloroferrocene with primary or secondary amines.
Causality and Experimental Design:
-
Catalyst System: A palladium precursor is used with a specialized phosphine ligand (e.g., Xantphos, BINAP, or dppf). The choice of ligand is critical and depends on the amine's steric and electronic properties.[6]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). This base deprotonates the amine, making it a more effective nucleophile in the catalytic cycle.
-
Conditions: The reaction must be performed under strictly anhydrous and inert conditions, as both the catalyst and the strong base are sensitive to air and moisture.
Experimental Protocol: Synthesis of 1,1'-Diaminoferrocene Derivatives
-
Materials:
-
1,1'-Dichloroferrocene (1.0 eq)
-
Amine (2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., Xantphos) (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
-
Setup:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand in the anhydrous solvent.
-
Add the catalyst solution, 1,1'-dichloroferrocene, and the amine to the Schlenk flask.
-
-
Procedure:
-
Seal the flask, remove it from the glovebox, and heat the mixture to 80-110 °C with vigorous stirring for 16-30 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the product via column chromatography on silica gel.
-
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (4.0) | Toluene/H₂O | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4.5) | NaOtBu (3.0) | Toluene | 110 |
| Table 1: Representative conditions for cross-coupling reactions of 1,1'-dichloroferrocene. |
Part 2: Derivatization via Lithiation and Electrophilic Quench
Direct lithiation via lithium-halogen exchange offers a powerful and orthogonal strategy to cross-coupling. Treating 1,1'-dichloroferrocene with a strong organolithium base at low temperatures generates the highly reactive 1,1'-dilithioferrocene intermediate. This potent nucleophile can then be "quenched" with a wide variety of electrophiles to install new functional groups.[1][7]
Protocol 3: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
The synthesis of dppf is a classic and highly valuable derivatization, as dppf is a ubiquitous ligand in catalysis.[4] This protocol details its synthesis from 1,1'-dichloroferrocene.
Causality and Experimental Design:
-
Lithiation: n-Butyllithium (n-BuLi) is used to perform the lithium-halogen exchange. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or undesired reactions with the solvent.[8]
-
Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required, as they are stable to organolithiums at low temperatures and help solvate the lithium species.
-
Electrophilic Quench: Chlorodiphenylphosphine (ClPPh₂) is the electrophile. The nucleophilic lithiated Cp ring attacks the electrophilic phosphorus center, displacing the chloride and forming the C-P bond.
Experimental Protocol: Lithiation-Quench for dppf Synthesis
-
Materials:
-
1,1'-Dichloroferrocene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (2.1 eq)
-
Chlorodiphenylphosphine (ClPPh₂) (2.2 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Degassed, deionized water
-
-
Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Procedure:
-
Dissolve 1,1'-dichloroferrocene in anhydrous Et₂O and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1 hour.
-
Add ClPPh₂ dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow addition of degassed water.
-
Separate the organic layer, and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol or purify by column chromatography to yield dppf as a bright orange solid.
-
Workflow Visualization
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 5. thermofishersci.in [thermofishersci.in]
- 6. 1,1′-Disubstituted Ferrocene Ligand Scaffolds Featuring Pnictogens Other than Phosphorus as Donor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
The Versatile Role of 1,1'-Dichloroferrocene in Advanced Materials Science: Application Notes and Protocols
Introduction: 1,1'-Dichloroferrocene, a derivative of the classic sandwich compound ferrocene, serves as a pivotal and versatile building block in the realm of materials science. Its unique structure, featuring a reactive chlorine atom on each cyclopentadienyl ring, provides a gateway to a vast array of functionalized ferrocene-based materials. The inherent redox activity, thermal stability, and tunable electronic properties of the ferrocene core, combined with the synthetic accessibility offered by the chloro-substituents, have positioned 1,1'-dichloroferrocene as a precursor of choice for the synthesis of advanced polymers, sensors, and catalysts. This comprehensive guide provides an in-depth exploration of the applications of 1,1'-dichloroferrocene, complete with detailed experimental protocols to empower researchers and scientists in their materials development endeavors.
Part 1: Synthesis of Key Precursors and Polymers from 1,1'-Dichloroferrocene
The journey from 1,1'-dichloroferrocene to functional materials often begins with its conversion into more elaborate monomers, which are then polymerized. A cornerstone of this field is the synthesis of silicon-bridged[1]ferrocenophanes, which are strained ring systems that can undergo ring-opening polymerization (ROP) to yield high molecular weight poly(ferrocenylsilane)s (PFS).[2][3] These polymers are at the forefront of redox-active and pre-ceramic materials research.
Synthesis of Dimethylsila[1]ferrocenophane: The Gateway Monomer
The synthesis of dimethylsila[1]ferrocenophane from 1,1'-dichloroferrocene is a two-step process that first involves the generation of 1,1'-dilithioferrocene. This highly reactive intermediate is then quenched with dichlorodimethylsilane.[4][5]
Causality Behind Experimental Choices: The use of n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) is crucial for the efficient double lithiation of ferrocene. TMEDA chelates the lithium ions, breaking down the n-butyllithium aggregates and increasing its reactivity.[5] The subsequent reaction with dichlorodimethylsilane is a nucleophilic substitution where the lithiated cyclopentadienyl rings attack the silicon center, displacing the chloride ions and forming the strained ring structure of the sila[1]ferrocenophane.[4]
Materials:
-
Ferrocene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Dichlorodimethylsilane
-
Anhydrous hexanes
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of 1,1'-Dilithioferrocene-TMEDA adduct:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene (1 equivalent) in anhydrous hexanes.
-
Add TMEDA (2.2 equivalents) to the solution and stir.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add n-BuLi (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. A yellow-orange precipitate of the 1,1'-dilithioferrocene-TMEDA adduct will form.[5]
-
-
Synthesis of Dimethylsila[1]ferrocenophane:
-
Cool the suspension of the 1,1'-dilithioferrocene-TMEDA adduct to -78°C using a dry ice/acetone bath.
-
In a separate Schlenk flask, dissolve dichlorodimethylsilane (1.1 equivalents) in anhydrous diethyl ether.
-
Slowly add the dichlorodimethylsilane solution to the stirred suspension of the dilithioferrocene adduct.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield dimethylsila[1]ferrocenophane as a red-orange crystalline solid.[4]
-
Ring-Opening Polymerization (ROP) of Dimethylsila[1]ferrocenophane
The strained nature of the sila[1]ferrocenophane monomer makes it susceptible to ROP, which can be initiated thermally, anionically, or through transition metal catalysis.[2][3] This allows for the synthesis of poly(ferrocenylsilane)s with controlled molecular weights and architectures.[2]
Causality Behind Experimental Choices: Thermal ROP is a straightforward method that relies on the thermal energy to overcome the activation barrier for ring opening. The polymerization proceeds via a chain-growth mechanism. This method is often used to produce high molecular weight polymers, although it offers less control over molecular weight distribution compared to living polymerization techniques.[6][7]
Materials:
-
Dimethylsila[1]ferrocenophane
-
High-vacuum ampoule or Schlenk tube
-
High-temperature oven or furnace
-
Anhydrous toluene
-
Methanol
Procedure:
-
Place a known amount of dimethylsila[1]ferrocenophane into a glass ampoule or a thick-walled Schlenk tube.
-
Evacuate the vessel under high vacuum and seal it (for the ampoule) or close it securely (for the Schlenk tube).
-
Heat the sealed vessel in an oven or furnace at a temperature between 130°C and 230°C. The optimal temperature and time will depend on the desired molecular weight and should be determined empirically. A typical condition is 150°C for 24 hours.[6][8]
-
After cooling to room temperature, dissolve the resulting polymer in a minimal amount of toluene.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring.
-
Collect the precipitated poly(ferrocenyldimethylsilane) by filtration, wash with methanol, and dry under vacuum.
Caption: Synthetic pathway from ferrocene to poly(ferrocenyldimethylsilane) and its applications.
Part 2: Applications of 1,1'-Dichloroferrocene-Derived Materials
The unique properties of polymers and molecules derived from 1,1'-dichloroferrocene have led to their application in diverse fields of materials science.
Redox-Active Polymers for Electrochemical Applications
Poly(ferrocenylsilane)s are excellent examples of redox-active polymers. The iron centers in the ferrocene units can be reversibly oxidized and reduced, making these materials suitable for applications in batteries, supercapacitors, and electrochemical sensors.[9][10]
The redox behavior of PFS can be readily investigated using cyclic voltammetry (CV). A typical CV of a PFS film on an electrode will show a reversible oxidation wave corresponding to the Fe(II)/Fe(III) redox couple.[9][11]
Protocol 3: Electrochemical Characterization of a Poly(ferrocenyldimethylsilane) Film
Materials:
-
Poly(ferrocenyldimethylsilane) (synthesized as in Protocol 2)
-
Dichloromethane or other suitable solvent
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Electrochemical Measurement:
-
Assemble a three-electrode electrochemical cell with the polymer-coated working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Fill the cell with a solution of the supporting electrolyte in dichloromethane.
-
Perform cyclic voltammetry by scanning the potential over a range that encompasses the ferrocene/ferrocenium redox couple (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).
-
Record the resulting voltammogram. The peak separation (ΔEp) between the anodic and cathodic peaks provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is typically close to 59 mV.[12]
-
Table 1: Typical Electrochemical Data for Poly(ferrocenylsilane)s
| Polymer | E½ (V vs. Ag/AgCl) | ΔEp (mV) | Reference |
| Poly(ferrocenyldimethylsilane) | ~0.45 | 60-80 | [9][11] |
| Poly(ferrocenylmethylphenylsilane) | ~0.50 | 70-90 | [11] |
Ferrocene-Based Materials in Chemical Sensing
The sensitivity of the ferrocene redox potential to its local environment makes ferrocene-containing polymers excellent candidates for chemical sensors. For instance, they can be incorporated into biosensors for the detection of glucose.[13][14][15]
A glucose biosensor can be fabricated by immobilizing glucose oxidase (GOx) within a hydrogel matrix containing a ferrocene-modified polymer on an electrode surface. The ferrocene acts as a redox mediator, shuttling electrons between the enzyme's active site and the electrode.[13][14]
Protocol 4: Fabrication of a Ferrocene-Based Glucose Biosensor
Materials:
-
Ferrocene-modified polymer (e.g., a water-soluble poly(ferrocenylsilane) derivative or a ferrocene-conjugated polypyrrole)[2][16]
-
Glucose oxidase (GOx)
-
Glutaraldehyde solution (for cross-linking)
-
Phosphate buffer saline (PBS)
-
Gold or glassy carbon electrode
-
Glucose solutions of known concentrations
Procedure:
-
Electrode Modification:
-
Amperometric Detection of Glucose:
-
Place the modified electrode in an electrochemical cell containing PBS buffer.
-
Apply a constant potential at which the ferrocenium ion is reduced (or ferrocene is oxidized), typically around +0.2 V to +0.4 V vs. Ag/AgCl.[2]
-
Add aliquots of glucose solution to the cell while monitoring the current.
-
The current will increase proportionally to the glucose concentration due to the enzymatic reaction and the subsequent mediated electron transfer.
-
Construct a calibration curve by plotting the steady-state current versus the glucose concentration.
-
Sources
- 1. Electrochemical Preparation and Application of PEDOT/Ferrocene Modified Electrode | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. react.rutgers.edu [react.rutgers.edu]
- 5. 1,1'-Dilithioferrocene - Wikipedia [en.wikipedia.org]
- 6. Thermal ring-opening polymerization of an unsymmetrical silicon-bridged [1]ferrocenophane in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Insight into the Thermal Ring-Opening Polymerization of Phospha[1]ferrocenophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. opus.bsz-bw.de [opus.bsz-bw.de]
- 13. electrochemsci.org [electrochemsci.org]
- 14. Ferrocene-Modified Polyelectrolyte Film-Coated Electrode and Its Application in Glucose Detection | MDPI [mdpi.com]
- 15. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of reagentless glucose biosensor based on ferrocene conjugated polypyrrole (2011) | Mehmet Şenel | 57 Citations [scispace.com]
Application Notes and Protocols: Medicinal Chemistry Applications of 1,1'-Dichloroferrocene Derivatives
Introduction: The Emergence of Ferrocene in Medicinal Chemistry
The field of medicinal chemistry has witnessed a paradigm shift with the integration of organometallic compounds, which offer unique three-dimensional structures and electronic properties not found in traditional organic molecules.[1] Among these, ferrocene, with its characteristic "sandwich" structure of an iron atom between two cyclopentadienyl rings, has emerged as a privileged scaffold in drug design.[2][3] The stability of the ferrocenyl group in aqueous and aerobic environments, coupled with its favorable redox properties, makes it an attractive moiety for developing novel therapeutic agents.[2] Ferrocene derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2]
A key strategy in medicinal chemistry involves the functionalization of the ferrocene core to modulate its biological activity. 1,1'-Disubstituted ferrocenes are particularly interesting as they allow for the introduction of two pharmacophores, potentially leading to bivalent interactions with biological targets or improved pharmacokinetic profiles. This guide focuses on the applications of a versatile starting material, 1,1'-dichloroferrocene , in the synthesis of medicinally relevant compounds. Its two reactive chlorine atoms provide handles for introducing a variety of functional groups, making it a valuable building block for creating libraries of bioactive molecules.
Core Concept: From an Inert Scaffold to a Bioactive Agent
The central premise of utilizing 1,1'-dichloroferrocene in medicinal chemistry lies in its transformation from a simple organometallic halide to a complex, biologically active molecule. The chlorine atoms can be readily displaced through various cross-coupling reactions, allowing for the strategic installation of functionalities that can interact with specific biological targets. A particularly powerful method for this transformation is the Palladium-Catalyzed Buchwald-Hartwig Amination , which enables the formation of carbon-nitrogen bonds.[4][5] This reaction is instrumental in converting 1,1'-dichloroferrocene into 1,1'-diaminoferrocene derivatives, a class of compounds with significant therapeutic potential.
Application I: Anticancer Drug Discovery
Ferrocene derivatives have shown significant promise as anticancer agents, often exhibiting cytotoxic effects against a range of cancer cell lines.[1][6] The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through a Fenton-like reaction involving the ferrocene/ferrocenium redox couple, leading to oxidative stress and subsequent cell death.[6]
Synthetic Protocol: Synthesis of 1,1'-Bis(arylamino)ferrocene Derivatives via Buchwald-Hartwig Amination
This protocol details the synthesis of a model 1,1'-bis(arylamino)ferrocene derivative from 1,1'-dichloroferrocene. This class of compounds can be screened for anticancer activity.
Rationale: The Buchwald-Hartwig amination is a highly efficient and versatile method for forming C-N bonds.[4][5] The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and preventing side reactions. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this transformation.
Materials:
-
1,1'-Dichloroferrocene
-
Aniline (or a substituted aniline)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add 1,1'-dichloroferrocene (1.0 eq), Pd(dba)₂ (0.015 eq), XPhos (0.03 eq), and NaOtBu (2.2 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 5 minutes. Then, add the aniline derivative (2.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,1'-bis(arylamino)ferrocene derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram:
Caption: Synthetic workflow for 1,1'-bis(arylamino)ferrocene.
Biological Evaluation Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxicity of the synthesized 1,1'-disubstituted ferrocene derivatives against cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7][8][9] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized ferrocene derivatives (dissolved in DMSO to make a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized ferrocene derivatives in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 | Experimental Value |
| Derivative 1 | A549 | Experimental Value |
| Cisplatin | MCF-7 | Reference Value |
| Cisplatin | A549 | Reference Value |
Mechanism of Action Protocol: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the DCFH-DA assay to determine if the cytotoxic effect of the synthesized ferrocene derivatives is mediated by the generation of ROS.
Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent.[10][11][12][13] Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Cancer cells
-
Synthesized ferrocene derivatives
-
DCFH-DA solution (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat them with the synthesized compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 hours) as described in the MTT assay protocol.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells twice with warm PBS. Add 100 µL of PBS containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the plate at 37 °C for 30 minutes in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold increase in ROS production.
Logical Relationship Diagram:
Caption: Proposed mechanism of anticancer action.
Conclusion and Future Perspectives
1,1'-Dichloroferrocene serves as a versatile and accessible starting material for the synthesis of novel, medicinally relevant ferrocene derivatives. The protocols outlined in this guide provide a framework for the synthesis of 1,1'-bis(amino)ferrocene compounds and their subsequent biological evaluation as potential anticancer agents. The modularity of the Buchwald-Hartwig amination allows for the creation of a diverse library of compounds by simply varying the amine coupling partner. Further exploration of other cross-coupling reactions, such as Suzuki or Sonogashira couplings, could expand the chemical space of accessible derivatives. The investigation of these novel ferrocene-based molecules may lead to the discovery of new therapeutic agents with unique mechanisms of action and improved efficacy against a range of diseases.
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The anti-cancer effects of ferrocenes relate mainly to senescence... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
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ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA - DOJINDO Laboratories. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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New Ferrocene Compounds as Selective Cyclooxygenase (COX-2) Inhibitors: Design, Synthesis, Cytotoxicity and Enzyme-inhibitory Activity | Scilit. (n.d.). Retrieved January 12, 2026, from [Link]
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DCFH-DA PROBE | INTRACELLULAR ROS ASSAY - Bioquochem. (n.d.). Retrieved January 12, 2026, from [Link]
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DCFH-DA, Cat. # BAQ037, BAQ038, BAQ039 - G-Biosciences. (n.d.). Retrieved January 12, 2026, from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of Oxindole-Based Bioorganometallic Kinase Inhibitors Incorporating One or More Ferrocene Groups | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
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-
1,1′-Bis(diphenylphosphino)ferrocene - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), - ePrints Soton. (2021). Molecules, 26(1), 193.
-
EXPERIMENT #4 THE PREPARATION OF FERROCENE & ACETYLFERROCENES1 - MIT. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis of Ferrocene-Based Ligands from 1,1'-Dichloroferrocene: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of Ferrocene in Ligand Design
Ferrocene, with its unique "sandwich" structure of an iron atom between two cyclopentadienyl rings, has captivated chemists since its discovery in 1951.[1] Its remarkable stability, reversible redox properties, and the ability to introduce planar chirality make it a privileged scaffold in the design of advanced ligands.[2][3] These ferrocene-based ligands have found widespread applications in asymmetric catalysis, materials science, and medicinal chemistry, contributing to the synthesis of complex molecules and the development of novel therapeutic agents.[1][4]
1,1'-Dichloroferrocene emerges as a versatile and strategic starting material for the synthesis of a diverse array of these valuable ligands. The two chlorine atoms, one on each cyclopentadienyl ring, serve as reactive handles for a variety of chemical transformations. This guide provides a comprehensive overview of the key synthetic strategies and detailed protocols for the preparation of ferrocene-based phosphine, amine, and N-heterocyclic carbene (NHC) ligands from 1,1'-dichloroferrocene.
Strategic Approaches to Functionalizing 1,1'-Dichloroferrocene
The transformation of 1,1'-dichloroferrocene into more complex ligands primarily relies on two powerful classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. The choice of methodology depends on the desired functionality to be introduced.
1. Palladium-Catalyzed Cross-Coupling Reactions: These reactions are paramount for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile toolkit for ligand synthesis.[5]
-
Suzuki-Miyaura Coupling: Ideal for introducing aryl or vinyl substituents by coupling with organoboron reagents.[6][7]
-
Sonogashira Coupling: Enables the formation of carbon-carbon triple bonds by reacting with terminal alkynes.[2][8]
-
Buchwald-Hartwig Amination: A powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[3][9]
2. Nucleophilic Substitution Reactions: This classical approach is effective for introducing heteroatom nucleophiles, such as phosphines and amines, directly onto the ferrocene core. The success of these reactions is often dependent on the nucleophilicity of the incoming group and the reaction conditions.
The following sections will provide detailed, step-by-step protocols for the synthesis of representative ferrocene-based ligands using these methodologies.
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) via a Kumada-Type Coupling
This protocol details the synthesis of the widely used dppf ligand, a cornerstone in cross-coupling catalysis, through a Grignard-based coupling reaction.
Reaction Scheme:
A schematic for the synthesis of dppf.
Materials:
-
1,1'-Dichloroferrocene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (ClPPh₂)
-
1,2-Dibromoethane (for activation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (2.2 equivalents).
-
Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color disappears.
-
Add anhydrous THF (50 mL) to the flask.
-
In a separate flask, dissolve 1,1'-dichloroferrocene (1.0 equivalent) in anhydrous THF (50 mL).
-
Slowly add the 1,1'-dichloroferrocene solution to the activated magnesium suspension via a dropping funnel over 30 minutes.
-
The reaction mixture will typically turn reddish-brown. Stir the mixture at reflux for 4 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling with Chlorodiphenylphosphine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve chlorodiphenylphosphine (2.1 equivalents) in anhydrous THF (30 mL).
-
Slowly add the chlorodiphenylphosphine solution to the Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to yield dppf as a yellow-orange solid.
-
Table 1: Representative Reaction Parameters for dppf Synthesis
| Parameter | Value |
| Starting Material | 1,1'-Dichloroferrocene |
| Key Reagents | Mg, ClPPh₂ |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (Grignard), 0 °C to RT (Coupling) |
| Typical Yield | 60-80% |
| Product Appearance | Yellow-orange solid |
Protocol 2: Synthesis of 1,1'-Bis(arylamino)ferrocene via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of N,N'-diaryl-1,1'-ferrocenediamine derivatives, which are valuable precursors for N-heterocyclic carbene (NHC) ligands and have applications in redox-active materials.
Reaction Scheme:
General scheme for Buchwald-Hartwig amination.
Materials:
-
1,1'-Dichloroferrocene
-
Aryl amine (e.g., aniline, 2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.5 equivalents)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide to a Schlenk tube.
-
Add 1,1'-dichloroferrocene (1.0 equivalent) and the aryl amine (2.2 equivalents) to the tube.
-
Add anhydrous toluene to the mixture.
-
-
Reaction Execution:
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1,1'-bis(arylamino)ferrocene.
-
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 1,1'-Dichloroferrocene
| Parameter | Example |
| Palladium Source | Pd(OAc)₂ |
| Ligand | Xantphos |
| Base | NaOtBu |
| Solvent | Anhydrous Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
Protocol 3: Synthesis of a 1,1'-Bis(imidazolium)ferrocene Salt: A Precursor for N-Heterocyclic Carbene Ligands
This protocol outlines the synthesis of a key precursor for ferrocene-based NHC ligands, which are increasingly important in catalysis.[10] The synthesis involves a nucleophilic substitution reaction followed by cyclization.
Workflow Diagram:
Workflow for the synthesis of a ferrocene-based NHC precursor.
Materials:
-
1,1'-Bis(amino)ferrocene derivative (synthesized as per a modified Protocol 2)
-
Glyoxal (40% solution in water)
-
Formaldehyde (37% solution in water)
-
Ammonium chloride
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
Dissolve the 1,1'-bis(amino)ferrocene derivative (1.0 equivalent) in methanol in a round-bottom flask.
-
Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the stirred solution.
-
Stir the mixture at room temperature for 2 hours.
-
-
Cyclization:
-
To the reaction mixture, add an aqueous solution of formaldehyde (2.2 equivalents) and ammonium chloride (2.2 equivalents).
-
Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the 1,1'-bis(imidazolium)ferrocene salt.
-
Characterization of Ferrocene-Based Ligands
The synthesized ligands should be thoroughly characterized using a suite of spectroscopic and analytical techniques to confirm their identity and purity.
Table 3: Common Characterization Techniques
| Technique | Information Obtained |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of functional groups. |
| ³¹P NMR Spectroscopy | Essential for characterizing phosphine ligands. |
| Mass Spectrometry (e.g., ESI-MS) | Determination of the molecular weight. |
| Infrared (IR) Spectroscopy | Identification of characteristic functional group vibrations. |
| Elemental Analysis | Confirmation of the empirical formula. |
| Cyclic Voltammetry | To probe the redox properties of the ferrocene core. |
Applications in Catalysis and Drug Development
The ferrocene-based ligands synthesized from 1,1'-dichloroferrocene are not merely chemical curiosities; they are enabling tools for cutting-edge research.
-
Asymmetric Catalysis: Chiral ferrocene-based phosphine ligands are widely employed in transition metal-catalyzed asymmetric reactions, leading to the synthesis of enantiomerically pure compounds, a critical aspect of drug development.[2]
-
Cross-Coupling Reactions: Ligands such as dppf are instrumental in a variety of palladium-catalyzed cross-coupling reactions, facilitating the construction of complex organic molecules.[5]
-
Medicinal Chemistry: Ferrocene-containing molecules have shown promise as anticancer, antimalarial, and antibacterial agents. The modular synthesis of ferrocene-based ligands allows for the systematic exploration of structure-activity relationships.[4]
Conclusion
1,1'-Dichloroferrocene serves as an excellent platform for the synthesis of a diverse range of ferrocene-based ligands. Through the strategic application of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, researchers can access a rich variety of phosphine, amine, and N-heterocyclic carbene ligands. The detailed protocols provided herein offer a practical guide for the synthesis and characterization of these valuable compounds, paving the way for further advancements in catalysis, materials science, and drug discovery.
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
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MDPI. (n.d.). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. [Link]
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Biomedical and Pharmacology Journal. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. [Link]
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Royal Society of Chemistry. (2020). Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA. [Link]
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Oriental Journal of Chemistry. (2018). Synthesis and NMR study of N-heterocyclic carbenes (NHC) precursors derived from Tröger's Base. [Link]
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MDPI. (2022). Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterisation of 1'-(diphenylphosphino)ferrocene-1-phosphonic acid, its ammonium salts and Pd(II) complexes. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
Save My Exams. (2015). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes. [Link]
-
MDPI. (2022). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]
-
YouTube. (2020). Nucleophilic Substitution with Amines. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Chemrevise. (n.d.). 6.2.1 Amines. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2023). Amines as Nucleophiles. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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Application Note: 1,1'-Dichloroferrocene as a Versatile Building Block in Modern Organic Synthesis
Abstract & Introduction
Ferrocene, with its unique sandwich structure and remarkable stability, has captivated chemists for decades. Its derivatives are integral to materials science, catalysis, and medicinal chemistry due to their predictable redox behavior and rigid structural scaffold. Among these derivatives, 1,1'-dichloroferrocene stands out as a exceptionally versatile and powerful building block. Its two reactive C-Cl bonds, one on each cyclopentadienyl (Cp) ring, provide a gateway to symmetrically or asymmetrically functionalized ferrocenes that are otherwise challenging to synthesize.
This guide provides an in-depth exploration of 1,1'-dichloroferrocene's applications, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide field-proven protocols for key transformations, and offer expert insights to empower researchers in leveraging this reagent to its full potential.
Physicochemical Properties & Safe Handling
1,1'-Dichloroferrocene is a crystalline solid that is stable under ambient conditions, making it a convenient reagent for a variety of synthetic applications. However, as with all organometallic compounds, appropriate handling procedures are paramount.
Table 1: Physicochemical Properties of 1,1'-Dichloroferrocene
| Property | Value |
| Chemical Formula | C₁₀H₈Cl₂Fe |
| Molecular Weight | 254.92 g/mol |
| Appearance | Orange to red crystalline solid |
| Melting Point | 71-73 °C |
| Solubility | Soluble in most organic solvents (THF, Dioxane, Toluene, CH₂Cl₂) |
| Stability | Air and moisture stable for storage |
Safe Handling Protocols:
-
Inert Atmosphere: While the solid is relatively stable, reactions involving 1,1'-dichloroferrocene, particularly palladium-catalyzed couplings, must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and side reactions.[1][2]
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
Core Synthetic Applications: The Power of Cross-Coupling
The primary utility of 1,1'-dichloroferrocene lies in its role as a substrate in transition metal-catalyzed cross-coupling reactions.[3] These methods provide a powerful toolkit for forming C-C, C-N, and C-P bonds, enabling the synthesis of a vast array of complex ferrocene-based molecules.[3]
Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, allowing the coupling of organoboron compounds with organic halides.[4][5] When applied to 1,1'-dichloroferrocene, it enables the direct attachment of aryl or vinyl groups to the ferrocene core, creating conjugated systems with interesting electronic and photophysical properties.
-
Causality & Expertise: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.[4][5][6] Palladium(II) acetate (Pd(OAc)₂) or pre-catalysts like Pd(dppf)Cl₂ are commonly used.[7] The ligand, often a bulky electron-rich phosphine, stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5] The base (e.g., Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid partner for the transmetalation step.[6][8]
The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is invaluable for creating rigid, linear structures and is widely used in the synthesis of molecular wires and advanced materials.[9]
-
Causality & Expertise: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[2][9][10] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which speeds up the transmetalation step.[9] An amine base, such as triethylamine or diisopropylamine, is required both as a base and often as the solvent.[2][11] Meticulous deoxygenation of the reaction mixture is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[2]
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[12][13] Applying this reaction to 1,1'-dichloroferrocene allows for the direct introduction of primary or secondary amines, amides, or other nitrogen nucleophiles onto the ferrocene scaffold.[14]
-
Causality & Expertise: This reaction is highly dependent on the choice of ligand and base.[15] Bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are necessary to promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[12][15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and generate the active palladium-amido complex.[13][15]
Synthesis of Ferrocenyl Phosphine Ligands
Ferrocene-based phosphine ligands, most notably 1,1'-bis(diphenylphosphino)ferrocene (dppf), are among the most important and widely used ligands in catalysis.[16][17] While dppf is typically synthesized from dilithioferrocene, 1,1'-dichloroferrocene can serve as a precursor for other valuable phosphine ligands through C-P coupling reactions or via lithiation followed by quenching with a chlorophosphine.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for setup, execution, and characterization.
Protocol 4.1: Synthesis of 1,1'-Bis(phenylethynyl)ferrocene via Sonogashira Coupling
This protocol details the synthesis of a key building block for redox-active polymers and materials.
Reaction Scheme: (Image of the reaction scheme: 1,1'-dichloroferrocene reacting with two equivalents of phenylacetylene, catalyzed by Pd(PPh₃)₂Cl₂/CuI in the presence of an amine base, yielding 1,1'-bis(phenylethynyl)ferrocene)
Table 2: Reagents and Materials for Protocol 4.1
| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) |
| 1,1'-Dichloroferrocene | 254.92 | 255 mg | 1.0 |
| Phenylacetylene | 102.14 | 225 mg (247 µL) | 2.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 (10 mol%) |
| Triethylamine (TEA) | 101.19 | 10 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |
Step-by-Step Methodology:
-
Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,1'-dichloroferrocene (255 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (10 mL) and anhydrous, degassed TEA (10 mL) via syringe.
-
Substrate Addition: Add phenylacetylene (247 µL, 2.2 mmol) dropwise via syringe.
-
Reaction: Stir the resulting dark mixture at room temperature for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion, remove the solvents under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes to 95:5 hexanes:ethyl acetate) to yield the product as an orange-red solid.
Mechanistic Considerations & Visualization
Understanding the underlying catalytic cycles is key to troubleshooting and optimizing reactions.
Generalized Palladium Cross-Coupling Cycle
All the palladium-catalyzed reactions discussed follow a similar mechanistic pathway involving a Pd(0)/Pd(II) cycle. The specific nature of the incoming nucleophile and ligand system dictates the nuances of each transformation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 1,1'-dichloroferrocene. This is often the rate-limiting step.[18][9][13]
-
Transmetalation (for Suzuki/Sonogashira): The organic group from the boron or copper reagent is transferred to the palladium center, displacing the halide.[18][9]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[18][13]
Diagrams and Workflows
A clear visualization of the process aids in experimental design.
Caption: General workflow for cross-coupling reactions.
Caption: Simplified Pd-catalyzed Suzuki coupling cycle.
Conclusion
1,1'-Dichloroferrocene is a robust and highly effective precursor for the synthesis of complex, functionalized ferrocene derivatives. Its utility, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with reliable and versatile pathways to novel materials, catalysts, and biologically active molecules. By understanding the principles behind the reaction conditions and following validated protocols, researchers can confidently incorporate this powerful building block into their synthetic strategies.
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Application Notes and Protocols: 1,1'-Dichloroferrocene in Electrochemical Sensors
Abstract
This technical guide provides a comprehensive overview of the application of 1,1'-dichloroferrocene as a pivotal component in the fabrication of high-performance electrochemical sensors. We delve into the fundamental principles governing its function as a redox mediator, detailing its synthesis, electrochemical properties, and the rationale behind its selection for sensing applications. Step-by-step protocols for the preparation of 1,1'-dichloroferrocene and the subsequent modification of electrodes are provided, aimed at researchers, scientists, and professionals in drug development. This guide emphasizes the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Role of Ferrocene Derivatives in Electrochemical Sensing
Electrochemical sensors offer a powerful platform for the detection and quantification of a wide array of analytes due to their high sensitivity, rapid response, and cost-effectiveness.[1] At the heart of many amperometric biosensors lies the efficient transfer of electrons between a biological recognition element (e.g., an enzyme or aptamer) and the electrode surface.[2][3] Ferrocene and its derivatives have emerged as exceptional redox mediators, facilitating this electron transfer process.[4] Their stable and reversible one-electron redox chemistry (Fe²⁺/Fe³⁺), coupled with the ease of chemical modification, allows for the fine-tuning of their electrochemical and physical properties.[5]
Among the myriad of ferrocene derivatives, 1,1'-dichloroferrocene presents unique attributes. The introduction of electron-withdrawing chloro- substituents onto both cyclopentadienyl rings significantly influences its redox potential, making it a valuable tool for specific sensing applications where a higher oxidation potential is desirable. This guide will explore the synthesis, properties, and applications of 1,1'-dichloroferrocene in detail.
Synthesis of 1,1'-Dichloroferrocene: A Detailed Protocol
While various methods exist for the synthesis of haloferrocenes, a common route involves the direct halogenation of ferrocene.[6] The following protocol outlines a laboratory-scale synthesis of 1,1'-dichloroferrocene.
Materials and Reagents:
-
Ferrocene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
-
Nitrogen gas supply
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Protocol 2.1: Synthesis of 1,1'-Dichloroferrocene
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve ferrocene (1.0 g, 5.38 mmol) in 40 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.58 g, 11.84 mmol, 2.2 equivalents) portion-wise over 15 minutes. The reaction is exothermic, and the color of the solution will change from orange to a deep reddish-brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark solid. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane to 9:1 hexane:ethyl acetate.
-
Characterization: Collect the fractions containing the desired product (identified by TLC). Combine the fractions and remove the solvent to yield 1,1'-dichloroferrocene as an orange crystalline solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality in Synthesis: The use of N-Chlorosuccinimide provides a controlled source of electrophilic chlorine. The 2.2 molar equivalents ensure the dichlorination of both cyclopentadienyl rings. The nitrogen atmosphere is crucial to prevent the oxidation of ferrocene. The aqueous work-up removes the succinimide byproduct and any unreacted NCS. Column chromatography is essential for separating the desired 1,1'-dichloroferrocene from unreacted ferrocene and monosubstituted byproducts.
Electrochemical Properties and Advantages of 1,1'-Dichloroferrocene
The key to 1,1'-dichloroferrocene's utility in electrochemical sensors lies in its altered redox properties compared to unsubstituted ferrocene.
Redox Potential: The two electron-withdrawing chlorine atoms on the cyclopentadienyl rings decrease the electron density at the iron center. This makes the oxidation of the Fe²⁺ to Fe³⁺ more difficult, resulting in a more positive redox potential compared to ferrocene.[7] This tunable redox potential is a significant advantage, as it allows for the design of sensors that operate at potentials where interference from other electroactive species in a sample matrix is minimized.[8]
Electrochemical Behavior: 1,1'-dichloroferrocene typically exhibits a well-defined, reversible one-electron oxidation wave in cyclic voltammetry. The peak separation (ΔEp) between the anodic and cathodic peaks is close to the theoretical value of 59/n mV (where n=1), indicating a fast electron transfer process.
Application in Electrochemical Sensor Fabrication: A Step-by-Step Protocol
This section details the fabrication of a 1,1'-dichloroferrocene-modified screen-printed carbon electrode (SPCE) for the detection of a model analyte.
Materials and Reagents:
-
1,1'-Dichloroferrocene
-
Screen-Printed Carbon Electrodes (SPCEs)
-
Chitosan
-
Acetic Acid
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Analyte of interest (e.g., hydrogen peroxide, glucose with glucose oxidase)
-
Potentiostat/Galvanostat
-
Nitrogen gas supply
Protocol 4.1: Fabrication of a 1,1'-Dichloroferrocene Modified SPCE
-
Preparation of 1,1'-Dichloroferrocene Solution: Prepare a 10 mM stock solution of 1,1'-dichloroferrocene in a suitable organic solvent like dimethylformamide (DMF).
-
Preparation of Chitosan Solution: Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid with stirring.
-
Electrode Modification:
-
Pipette 5 µL of the 1,1'-dichloroferrocene solution onto the working area of the SPCE.
-
Allow the solvent to evaporate completely in a desiccator.
-
Drop-cast 5 µL of the chitosan solution onto the modified electrode surface.
-
Allow the electrode to dry at room temperature for at least 1 hour to form a stable film. The chitosan film serves to immobilize the 1,1'-dichloroferrocene and enhance its stability on the electrode surface.
-
-
Electrochemical Characterization:
-
Connect the modified SPCE to a potentiostat.
-
Perform cyclic voltammetry (CV) in a deoxygenated PBS solution (pH 7.4) to characterize the electrochemical behavior of the immobilized 1,1'-dichloroferrocene. A typical potential window would be from -0.2 V to +0.8 V vs. Ag/AgCl.
-
Record the anodic and cathodic peak potentials and currents.
-
Protocol 4.2: Amperometric Detection of an Analyte
-
Experimental Setup: Place the modified SPCE in an electrochemical cell containing a known volume of deoxygenated PBS (pH 7.4).
-
Amperometric Measurement: Apply a constant potential to the working electrode, typically set at a value slightly more positive than the anodic peak potential of the 1,1'-dichloroferrocene, as determined by CV.
-
Analyte Addition: After a stable baseline current is achieved, add successive aliquots of the analyte solution to the electrochemical cell with stirring.
-
Data Acquisition: Record the change in current as a function of time. The catalytic current will increase or decrease depending on the nature of the analyte and the sensing mechanism.
-
Calibration Curve: Plot the steady-state current response against the analyte concentration to generate a calibration curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of a 1,1'-dichloroferrocene-mediated biosensor and the experimental workflow for its fabrication and use.
Caption: Experimental workflow for sensor fabrication and analyte detection.
Performance Characteristics
The performance of an electrochemical sensor is evaluated based on several key metrics. While specific values will depend on the analyte and the overall sensor design, the use of 1,1'-dichloroferrocene can positively influence these parameters.
| Performance Metric | Description | Typical Influence of 1,1'-Dichloroferrocene |
| Sensitivity | The change in signal response per unit change in analyte concentration. | Can be enhanced due to efficient electron mediation. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | A lower LOD can be achieved due to a high signal-to-noise ratio, partly due to the higher operating potential reducing background interference. |
| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. | Wide linear ranges are often achievable. |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering species. | The more positive redox potential can improve selectivity by avoiding the oxidation or reduction of common interfering compounds. |
| Response Time | The time taken for the sensor to reach a stable signal after the introduction of the analyte. | Typically fast, on the order of seconds, due to the rapid electron transfer kinetics of ferrocene derivatives. |
| Stability | The ability of the sensor to maintain its performance over time and with repeated use. | The inherent stability of the ferrocene core contributes to good sensor stability. Immobilization matrices like chitosan further enhance long-term performance. |
Conclusion
1,1'-Dichloroferrocene is a valuable and versatile redox mediator for the development of advanced electrochemical sensors. Its tunable redox potential, a direct consequence of the electron-withdrawing chloro-substituents, offers a strategic advantage in minimizing interferences and enhancing selectivity. The straightforward synthesis and modification protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the unique properties of 1,1'-dichloroferrocene in a wide range of sensing applications, from environmental monitoring to clinical diagnostics and drug development. The principles and methodologies presented herein are intended to empower scientists to design and fabricate robust and reliable electrochemical sensors with improved performance characteristics.
References
- A.J. Bard, L.R. Faulkner, Electrochemical Methods: Fundamentals and Applications, 2nd ed., John Wiley & Sons, New York, 2001.
-
Butenschön, H. (2018). Haloferrocenes: Syntheses and Selected Reactions. Synthesis, 50(19), 3787-3808. Available at: [Link]
- Cass, A. E. G., et al. (1984). Ferrocene-mediated enzyme electrode for amperometric determination of glucose. Analytical Chemistry, 56(4), 667-671.
- Gorton, L., et al. (1999). Amperometric biosensors based on an apparent direct electron transfer between electrodes and heme-containing enzymes. Analytica Chimica Acta, 385(1-3), 1-13.
- Heller, A., & Feldman, B. (2008). Electrochemical glucose sensors and their applications in diabetes management. Chemical Reviews, 108(7), 2482-2505.
-
Jacobs, M. R., et al. (2020). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 25(17), 3979. Available at: [Link]
- Katz, E., & Willner, I. (2003). Probing biomolecular interactions at conductive and semiconductive surfaces by impedance spectroscopy: routes to sensitive label-free immunosensors, DNA-sensors, and enzyme biosensors. Electroanalysis, 15(11), 913-947.
- Luo, X., et al. (2001). A novel glucose ENFET based on the special reactivity of ferrocene.
-
Madura, P., et al. (2023). Ferrocene-Based Electrochemical Sensors for Cations. Chemosensors, 11(11), 577. Available at: [Link]
-
NIST. (n.d.). Ferrocene, 1,1'-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Palmisano, F., et al. (2000). Amperometric enzyme biosensors based on electrosynthesised polymeric films. Biosensors and Bioelectronics, 15(9-10), 471-480.
-
PubChem. (n.d.). Ferrocene, 1,1'-dichloro-. In PubChem Compound Summary. Retrieved from [Link]
- Roncali, J., et al. (1997). Ferrocene-functionalized conducting polymers. Chemical Reviews, 97(1), 173-205.
- Willner, I., & Katz, E. (2000). Integration of layered redox proteins and conductive supports for bioelectronic applications.
- Zhang, W., et al. (2013). Ferrocene-based polymers for electrochemical biosensors.
- Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.
Sources
- 1. Synthesis, Structure, and Properties of 1,1‘-Diamino- and 1,1‘-Diazidoferrocene | Publicación [silice.csic.es]
- 2. Amperometric Biosensors Based on Direct Electron Transfer Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloferrocenes: Syntheses and Selected Reactions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Functional Materials from 1,1'-Dichloroferrocene
Introduction: The Versatility of the Ferrocene Scaffold
Ferrocene, with its unique "sandwich" structure, has captivated chemists for decades, not only for its remarkable stability but also for the vast possibilities it offers in the design of functional materials.[1] The introduction of ferrocene units into a polymer backbone can impart a range of desirable properties, including redox activity, thermal stability, and unique electrochemical and optical characteristics. These ferrocene-containing polymers are at the forefront of research in areas such as chemical sensors, charge storage devices, and catalysis.[2][3]
1,1'-Dichloroferrocene serves as a readily available and versatile building block for the synthesis of these advanced materials. The two chlorine atoms on the cyclopentadienyl rings provide reactive handles for a variety of cross-coupling reactions, allowing for the systematic construction of conjugated polymer chains. This guide provides detailed protocols and technical insights for the synthesis of functional polymers from 1,1'-dichloroferrocene, with a focus on transition metal-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Building Polymers with 1,1'-Dichloroferrocene
The primary methods for polymerizing 1,1'-dichloroferrocene involve forming carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These methods offer control over the polymer's structure and properties.
Nickel-Catalyzed Kumada Catalyst Transfer Polycondensation (KCTP)
Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organohalide, is a powerful tool for the synthesis of conjugated polymers. When applied in a chain-growth manner, known as Kumada Catalyst Transfer Polycondensation (KCTP), it allows for the synthesis of polymers with controlled molecular weights and low polydispersity indices.[4][5] The mechanism involves the transfer of the catalyst along the growing polymer chain.[6]
Protocol 1: Synthesis of Poly(1,1'-ferrocenylene) via Kumada Catalyst Transfer Polycondensation
This protocol details the synthesis of poly(1,1'-ferrocenylene) from 1,1'-dichloroferrocene using a nickel-dppe catalyst system. The key to this polymerization is the in situ formation of the Grignard reagent from 1,1'-dichloroferrocene.
Materials:
-
1,1'-Dichloroferrocene
-
Magnesium turnings
-
[NiCl₂(dppe)] (1,2-bis(diphenylphosphino)ethane)nickel(II) chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for activation of Mg)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: The [NiCl₂(dppe)] precatalyst can be synthesized by reacting nickel(II) chloride hexahydrate with one equivalent of 1,2-bis(diphenylphosphino)ethane (dppe) in a mixture of methanol and dichloromethane.[2]
-
Grignard Reagent Formation (in situ):
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents relative to the monomer).
-
Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.
-
Add anhydrous THF to the activated magnesium.
-
Slowly add a solution of 1,1'-dichloroferrocene (1 equivalent) in anhydrous THF to the magnesium suspension. The reaction mixture may require gentle heating to initiate the Grignard formation. Stir until the magnesium is consumed.
-
-
Polymerization:
-
In a separate Schlenk flask, add the [NiCl₂(dppe)] catalyst (1-2 mol%).
-
Cool the catalyst to 0 °C and slowly add the freshly prepared Grignard reagent solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization:
The resulting poly(1,1'-ferrocenylene) can be characterized by:
-
¹H NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Cyclic Voltammetry (CV): To investigate the redox properties of the ferrocene units in the polymer chain.
| Property | Expected Value/Observation |
| Appearance | Orange to reddish-brown powder |
| Solubility | Soluble in THF, chloroform, dichloromethane |
| ¹H NMR | Broad signals corresponding to the cyclopentadienyl protons |
| Cyclic Voltammetry | Reversible oxidation wave characteristic of the Fc/Fc⁺ couple |
Yamamoto Coupling Polymerization
Yamamoto coupling is another effective method for the synthesis of conjugated polymers from dihaloaromatic compounds. This reaction typically uses a zerovalent nickel complex, often generated in situ, to promote the carbon-carbon bond formation.[1]
Protocol 2: Synthesis of Poly(1,1'-ferrocenylene) via Yamamoto Coupling
This protocol describes the synthesis of poly(1,1'-ferrocenylene) using a Yamamoto coupling reaction.
Materials:
-
1,1'-Dichloroferrocene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1,1'-dichloroferrocene (1 equivalent), Ni(COD)₂ (1.5 equivalents), and 2,2'-bipyridine (1.5 equivalents) in anhydrous DMF.
-
-
Polymerization:
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The formation of a precipitate indicates the growth of the polymer.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of concentrated HCl in methanol to quench the reaction and precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and then with a solvent in which the monomer is soluble (e.g., THF) to remove any unreacted monomer.
-
Dry the polymer under vacuum.
-
Characterization:
The characterization of the polymer obtained via Yamamoto coupling is similar to that described in Protocol 1.
| Property | Expected Value/Observation |
| Appearance | Dark red or brown powder |
| Solubility | Generally less soluble than polymers from KCTP |
| ¹H NMR | Broad signals, may be difficult to obtain due to insolubility |
| Cyclic Voltammetry | Reversible redox behavior |
Electrochemical Polymerization: A Direct Approach to Functional Films
Electropolymerization offers a direct method to deposit thin, functional polymer films onto conductive substrates.[5] This technique is particularly useful for creating modified electrodes for sensor applications. By applying an electrical potential to a solution containing the monomer, a polymer film can be grown directly on the electrode surface.
Protocol 3: Electropolymerization of 1,1'-Dichloroferrocene
This protocol provides a general procedure for the electrochemical polymerization of 1,1'-dichloroferrocene to form a poly(1,1'-ferrocenylene) film on a platinum electrode.
Materials:
-
1,1'-Dichloroferrocene
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Acetonitrile or Dichloromethane (anhydrous, electrochemical grade)
-
Platinum disk working electrode
-
Platinum wire counter electrode
-
Ag/AgCl or other suitable reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the platinum working electrode with alumina slurry, sonicate in deionized water and then in the solvent to be used for electropolymerization, and dry thoroughly.
-
-
Electrolyte Solution Preparation:
-
Prepare a solution of 1,1'-dichloroferrocene (e.g., 1-10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes.
-
-
Electropolymerization:
-
Assemble the three-electrode cell with the prepared electrolyte solution, ensuring the inert atmosphere is maintained.
-
Perform cyclic voltammetry by scanning the potential between the onset of monomer oxidation and a suitable negative potential for a specified number of cycles. The potential range will need to be determined experimentally but will likely be in the range of 0 to +1.5 V vs. Ag/AgCl.
-
An increase in the peak currents with successive cycles indicates the deposition and growth of a conductive polymer film on the working electrode.
-
-
Film Characterization:
-
After polymerization, rinse the modified electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterize the electrochemical properties of the polymer film by running cyclic voltammetry in a fresh, monomer-free electrolyte solution.
-
Expected Observations:
-
During electropolymerization, new redox waves corresponding to the polymer film will appear and grow with each cycle.
-
The resulting polymer film will exhibit the characteristic reversible redox behavior of the ferrocene/ferrocenium couple.
Applications in Research and Development
The functional materials derived from 1,1'-dichloroferrocene have a wide range of potential applications:
-
Redox-Active Materials: The reversible electrochemistry of the ferrocene units makes these polymers suitable for applications in rechargeable batteries, supercapacitors, and electrochromic devices.[2]
-
Chemical Sensors: The electrochemical properties of the ferrocene backbone are sensitive to the surrounding chemical environment. By incorporating specific recognition elements, these polymers can be used to develop selective electrochemical sensors for various analytes.[3]
-
Catalysis: Ferrocene-containing polymers can act as scaffolds for catalytic metal centers, enabling the development of recyclable and robust catalysts.
-
Drug Delivery: The redox-responsive nature of ferrocene polymers can be exploited to create smart drug delivery systems that release their payload in response to specific biological stimuli.
Safety and Handling
-
1,1'-Dichloroferrocene and its derivatives should be handled in a well-ventilated fume hood.
-
Organometallic reagents, such as Grignard reagents, are highly reactive and should be handled with extreme care under an inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- Li, G. (2015). Ni or Pd Catalyst for Synthesis of Conjugated Polymers.
- McNeil, A. J., & Lanni, E. L. (2009). Mechanistic Studies on Ni(dppe)Cl2-Catalyzed Chain-Growth Polymerizations: Evidence for Rate-Determining Reductive Elimination. Department of Chemistry and Macromolecular Science and Engineering Program, University of Michigan.
- BenchChem. (2025).
- Geng, Y., & Traiphol, R. (2014). Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands. Polymer Chemistry.
- McCullough, R. D., & Lowe, R. D. (1992). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. CORE.
- Torriero, A. A. J., & Mruthunjaya, A. K. V. (2023).
- Torriero, A. A. J., & Mruthunjaya, A. K. V. (2023). Ferrocene-based Electrochemical Sensors for Cations.
- Santhini, V. M., Stetsovych, O., Ondracek, M., & Jelinek, P. (2020). On-surface synthesis of poly(1,1′-ferrocenylene) 2.
- Cooper, A. I., & Thomas, A. (2009). Conjugated Microporous Polymer Networks via Yamamoto Polymerization.
- Lee, I.-S., Lee, C.-G., Kwak, Y.-W., & Gal, Y.-S. (2009). Synthesis and Characterization of Poly(arylene-ethynylene)s with Ferrocene Unit by Reaction of 1,1'-Bis(ethynyldimethylsilyl)
- Hassen, T. F., Gharbi, T., Cattey, H., & Herlem, G. (2023). Electropolymerization of some amino acids on platinum electrode.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Poly(arylene-ethynylene)s with Ferrocene Unit by Reaction of 1,1'-Bis(ethynyldimethylsilyl)ferrocene and Aromatic Dihalides [kci.go.kr]
- 4. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 1,1'-Dichloroferrocene
Welcome to the technical support center for optimizing Suzuki coupling reactions of 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to solve challenges in your own research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Suzuki coupling of 1,1'-dichloroferrocene in a question-and-answer format.
Problem 1: Low or No Conversion of 1,1'-Dichloroferrocene
Question: I am seeing a significant amount of unreacted 1,1'-dichloroferrocene in my reaction mixture. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion in the Suzuki coupling of 1,1'-dichloroferrocene can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical.[1][2] 1,1'-Dichloroferrocene can be a challenging substrate due to the electron-rich nature of the ferrocenyl core, which can make oxidative addition, the first step in the catalytic cycle, slower compared to electron-poor aryl chlorides.[3][4][5]
-
Solution 1: Employ Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity and stability.[1][2] These ligands promote the formation of the active Pd(0) species and facilitate oxidative addition.[3] For ferrocene-containing substrates, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have also been shown to be effective.[6][7]
-
Solution 2: Consider the Palladium Precursor: While Pd(PPh₃)₄ is a common catalyst, it may not be the most active for this transformation. Pre-catalysts like Pd₂(dba)₃ (in combination with a suitable ligand) or palladacycles can be more robust and efficient.[2][8]
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step by activating the boronic acid.[9][10]
-
Solvent and Temperature: The reaction solvent and temperature affect reagent solubility and reaction rates.
-
Solution 1: Ensure Reagent Solubility: 1,1'-Dichloroferrocene and some boronic acids may have poor solubility in common solvents at room temperature.[12] Ensure all reagents are fully dissolved at the reaction temperature. A solvent system like dioxane/water or THF/water is a good starting point.[5][11]
-
Solution 2: Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[1] An optimal temperature range (e.g., 80-110 °C) should be determined experimentally.
-
-
Reaction Degassing: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[3]
-
Solution: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Problem 2: Poor Selectivity - Formation of a Mixture of Mono- and Di-substituted Products
Question: My reaction is producing a mixture of the mono- and di-substituted ferrocene derivatives, and I am struggling to isolate the desired product. How can I control the selectivity?
Answer:
Controlling selectivity is a key challenge when working with a substrate that has two reactive sites. The relative rates of the first and second Suzuki couplings will determine the product distribution.
-
Stoichiometry of the Boronic Acid:
-
For Mono-substitution: Use a slight excess or an equimolar amount of the boronic acid relative to 1,1'-dichloroferrocene (e.g., 1.0-1.2 equivalents). This will favor the formation of the mono-substituted product.
-
For Di-substitution: Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) to drive the reaction to completion and favor the di-substituted product.
-
-
Reaction Time and Temperature:
-
For Mono-substitution: Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.
-
For Di-substitution: Longer reaction times and potentially higher temperatures may be required to ensure the second coupling goes to completion.
-
-
Catalyst Loading:
-
A lower catalyst loading may favor mono-substitution, as the catalyst concentration will decrease over time, potentially slowing down the second, more sterically hindered coupling.
-
Problem 3: Significant Formation of Side Products
Question: I am observing significant side products in my reaction, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer:
Side reactions are common in Suzuki couplings and can often be minimized by careful control of reaction conditions.[3]
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and Pd(II) species.[3]
-
Solution: Rigorous Degassing: As mentioned previously, ensure the reaction is free of oxygen. Using a Pd(0) source directly or a pre-catalyst that readily forms Pd(0) can also help.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often caused by excess water or harsh basic conditions.[1][12]
-
Solution 1: Use Anhydrous Conditions: If protodeboronation is a major issue, consider using anhydrous solvents and bases (e.g., anhydrous K₃PO₄).
-
Solution 2: Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[1]
-
-
Dehalogenation: This is the replacement of a chlorine atom on the ferrocene core with a hydrogen atom.
-
Solution: Choice of Base and Solvent: This side reaction can sometimes be influenced by the choice of base and solvent. Screening different conditions may be necessary. Using milder bases or shorter reaction times can sometimes mitigate this issue.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling of 1,1'-dichloroferrocene?
A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 1,1'-dichloroferrocene to form a Pd(II) complex.[4]
-
Transmetalation: The boronic acid (or a derivative) is activated by a base to form a boronate species.[9][10] This species then transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the substituted ferrocene product and regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Q2: Which palladium catalyst and ligand combination is the best starting point for optimizing the reaction with 1,1'-dichloroferrocene?
A2: A good starting point is to use a pre-formed Pd(II) catalyst with a bulky, electron-rich phosphine ligand. For example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often a reliable choice for reactions involving ferrocene derivatives.[6] Alternatively, a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is also a robust system for challenging aryl chlorides.[2][13]
| Catalyst System | Advantages | Considerations |
| Pd(dppf)Cl₂ | Air-stable, effective for ferrocene substrates.[6] | May not be as active as some Buchwald systems. |
| Pd₂(dba)₃ + SPhos/XPhos | Highly active for aryl chlorides, good for sterically hindered substrates.[2] | Requires careful handling due to air sensitivity of the ligand. |
| Pd(PPh₃)₄ | Commonly available. | Often less active for aryl chlorides, can require higher temperatures.[6] |
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is often interdependent. A common and effective system for Suzuki couplings is a mixture of an organic solvent and water with a soluble inorganic base.
-
Solvents: A mixture of dioxane/water or THF/water (e.g., 4:1 or 5:1 v/v) is a good starting point.[5][11] These solvent systems can dissolve both the organic substrates and the inorganic base.
-
Bases: K₃PO₄ is a strong, non-nucleophilic base that is often very effective.[1][13] Cs₂CO₃ is another excellent choice, though more expensive. Na₂CO₃ is a milder option that can also be effective. The strength of the base can influence the rate of transmetalation.[14]
Q4: What is a standard experimental protocol for a trial reaction?
A4: The following is a general procedure that can be used as a starting point for optimization.
Experimental Protocol: Trial Suzuki Coupling of 1,1'-Dichloroferrocene
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,1'-dichloroferrocene (1.0 eq.), the desired boronic acid (1.1 eq. for mono-substitution or 2.5 eq. for di-substitution), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., dioxane/water 4:1, ensuring a concentration of the limiting reagent around 0.1 M).
-
Degas the mixture by bubbling argon through the solution for 20-30 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: A workflow for troubleshooting common issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Modular Synthesis of Unsymmetrical 1,1'-Disubstituted Ferrocenes by Sequential Suzuki-Miyaura Cross-Coupling of 1,1'-Diborylferrocene. PubMed Central. [Link]
-
Mettler Toledo. (2022). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4518. [Link]
-
Convenient and Efficient Palladium-Catalyzed Coupling Reaction Between Ferroceneboronic Acid and Organic Triflates. Taylor & Francis Online. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
A Ferrocene Based Palladacyclic Precatalyst for the Suzuki Cross-Coupling of Aryl Chlorides. Request PDF - ResearchGate. [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Pd-catalyzed Synthesis of β-Biarylacryl Ferrocenes via Suzuki Cross-coupling. MDPI. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
What kinds of Pd catalysts are used for suzuki reaction? ResearchGate. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Synthesis of 1,1'-Dichloroferrocene
Welcome to the technical support guide for the synthesis of 1,1'-dichloroferrocene. This document is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile organometallic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established literature and field experience. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1,1'-dichloroferrocene?
The most widely adopted and versatile method starts from unsubstituted ferrocene. It involves a two-step, one-pot process: the double lithiation (dilithiation) of ferrocene, followed by quenching the resulting dianion with an electrophilic chlorine source.[1] This approach is favored because it utilizes an inexpensive and readily available starting material.[2]
Q2: Why is N,N,N',N'-tetramethylethylenediamine (TMEDA) typically required for the dilithiation of ferrocene?
The dilithiation of ferrocene with an organolithium reagent like n-butyllithium (n-BuLi) is often slow and incomplete without an additive. TMEDA acts as a powerful chelating agent for the lithium ions.[3] This complexation breaks down the oligomeric aggregates of n-BuLi, increasing its basicity and nucleophilicity. This enhanced reactivity promotes the efficient and complete deprotonation of both cyclopentadienyl (Cp) rings to form the crucial 1,1'-dilithioferrocene intermediate.[3][4]
Q3: What are the primary challenges I can expect to face during this synthesis?
The main challenges are:
-
Incomplete Dilithiation: This leads to a mixture of starting material, the monosubstituted product (chloroferrocene), and the desired 1,1'-dichloroferrocene.[2]
-
Moisture and Air Sensitivity: The organolithium reagents and the lithiated intermediates are extremely sensitive to moisture and oxygen. Rigorous inert atmosphere techniques are mandatory.
-
Product Purification: Separating 1,1'-dichloroferrocene from unreacted ferrocene and chloroferrocene can be difficult due to their similar polarities, requiring careful chromatographic purification.
Q4: What is the physical appearance and stability of 1,1'-dichloroferrocene?
1,1'-Dichloroferrocene is typically an off-white to dark yellow solid.[5] It is a stable compound under normal laboratory conditions but should be stored in a dry, dark place, preferably at refrigerated temperatures (2-8°C), to prevent slow decomposition.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Probable Cause(s) | Solution(s) |
| Low or No Yield of Product | 1. Inactive n-BuLi: n-Butyllithium degrades over time, especially with improper storage. 2. Presence of Moisture/Oxygen: Water or oxygen will rapidly quench the n-BuLi and the dilithioferrocene intermediate. 3. Insufficient Reagent: Using less than two equivalents of n-BuLi will result in incomplete dilithiation. | 1. Use a fresh bottle of n-BuLi or titrate the solution before use to determine its exact molarity. 2. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 3. Use a slight excess of n-BuLi (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.[2] |
| Product is a Mixture of Mono- and Di-substituted Ferrocenes | 1. Incomplete Dilithiation: This is the most common cause. Reaction conditions (time, temperature, stoichiometry) were not optimal for forming the dianion. 2. Insufficient Chlorinating Agent: Not enough electrophile was added to react with all the generated dilithioferrocene. | 1. Increase the amount of n-BuLi/TMEDA. Ensure efficient stirring. Allow sufficient time for the dilithiation to complete (this can vary, but several hours at room temperature or gentle reflux is common). 2. Use a slight excess of the chlorinating agent (e.g., 2.2-2.5 equivalents of hexachloroethane). |
| A Dark, Intractable Tar Forms in the Reaction Flask | 1. Reaction Temperature Too High: Lithiated ferrocenes can undergo decomposition or side reactions at elevated temperatures. 2. Reaction with Oxygen: A significant leak in the inert atmosphere setup can lead to oxidation and polymerization. | 1. Maintain strict temperature control, especially during the addition of n-BuLi, which is highly exothermic. Perform the lithiation at or below room temperature. 2. Check all seals and connections in your Schlenk line or glovebox setup to ensure an airtight system. |
| Difficulty Separating Products by Column Chromatography | 1. Similar Polarity: Ferrocene, chloroferrocene, and 1,1'-dichloroferrocene have very close Rf values. 2. Improper Column Packing/Eluent: An inefficiently packed column or a suboptimal solvent system will result in poor separation. | 1. Use a long column with a high surface area stationary phase (silica gel or alumina). Collect many small fractions and analyze them by TLC. 2. Use a non-polar eluent system, such as hexanes or petroleum ether, and gradually increase polarity if necessary. A very shallow gradient is often required. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 1,1'-Dichloroferrocene via Dilithiation
This protocol is a representative procedure based on common literature methods.[6]
Materials:
-
Ferrocene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (2.2-2.5 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2-2.5 equiv)
-
Hexachloroethane (C₂Cl₆) (2.2-2.5 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes for chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add ferrocene and anhydrous diethyl ether to an oven-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Lithiation: To the stirred solution, add TMEDA via syringe. Follow with the slow, dropwise addition of n-BuLi at 0 °C (ice bath). The solution will typically turn deep red or brown.
-
Formation of Dianion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-12 hours or with gentle reflux for 2-4 hours to ensure complete dilithiation.
-
Chlorination: Cool the reaction mixture to -78 °C (dry ice/acetone bath). In a separate flask, dissolve hexachloroethane in anhydrous diethyl ether and add this solution slowly to the reaction mixture via a cannula or dropping funnel.
-
Reaction Quench: After stirring at -78 °C for 1-2 hours, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the flask in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or alumina, eluting with hexanes. The products typically elute in order of increasing polarity: ferrocene (unreacted), followed by 1,1'-dichloroferrocene, and then chloroferrocene. Note: Elution order can vary based on the stationary phase.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 1,1'-dichloroferrocene.
Mechanism Overview
The core of the synthesis relies on the generation of the highly nucleophilic 1,1'-dilithioferrocene, which then attacks the electrophilic chlorine source.
Caption: Simplified reaction mechanism for 1,1'-dichloroferrocene synthesis.
Expected Characterization Data
After successful synthesis and purification, the identity and purity of 1,1'-dichloroferrocene should be confirmed using standard analytical techniques.
| Property / Technique | Expected Value / Observation |
| Molecular Formula | C₁₀H₈Cl₂Fe |
| Molecular Weight | 254.92 g/mol [7] |
| Melting Point | 75 °C |
| Appearance | Off-white to dark yellow solid[5] |
| ¹H NMR (CDCl₃) | Two pseudo-triplets or multiplets centered around δ 4.1-4.4 ppm. The exact splitting pattern depends on the resolution and solvent. |
| ¹³C NMR (CDCl₃) | Expected signals in the aromatic region (approx. δ 65-85 ppm). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z ≈ 254, showing the characteristic isotopic pattern for two chlorine atoms. |
References
-
ResearchGate. Mechanisms and Dynamics of Protonation and Lithiation of Ferrocene. [Link]
-
MDPI. Haloferrocenes: Syntheses and Selected Reactions. [Link]
-
Royal Society of Chemistry. Notes. Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-µ-[(1–2,5–6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1′-dichloroferrocene). [Link]
-
CentAUR. Notes. Synthesis and structural studies of some 1,1'-dichloroferrocene derivatives of platinum(II). Crystal and molecular structure of 2,2-μ-[(1-2,5-6-η-cis,cis-cyclo-octa-1,5-diene)platinio]-bis(1,1'-dichloroferrocene). [Link]
-
DTIC. MECHANISM OF ELECTROPHILIC SUBSTITUTION OF FERROCENES. [Link]
-
NIST WebBook. Ferrocene, 1,1'-dichloro-. [Link]
-
Wikipedia. 1,1'-Dilithioferrocene. [Link]
-
Wikipedia. Ferrocene. [Link]
-
PubMed Central. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. [Link]
-
Chemistry Stack Exchange. Will ferrocene undergo electrophilic aromatic substitution?. [Link]
-
YouTube. [Orgo Lab 2] The Friedel-Crafts Reaction: Acetylation of Ferrocene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,1'-Dilithioferrocene - Wikipedia [en.wikipedia.org]
- 5. 1,1'-Dichloroferrocene | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]
Technical Support Center: Improving Yield in 1,1'-Dichloroferrocene Derivatization
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Welcome to the technical support center dedicated to enhancing the yield of derivatization reactions involving 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.
Foundational Knowledge: Understanding the Reactivity of 1,1'-Dichloroferrocene
1,1'-Dichloroferrocene is a versatile starting material for the synthesis of a wide array of 1,1'-disubstituted ferrocene derivatives. These derivatives are of significant interest in materials science, catalysis, and medicinal chemistry due to the unique electronic and structural properties conferred by the ferrocene core.[1] The derivatization of 1,1'-dichloroferrocene typically proceeds through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) pathways.
The success of these reactions, and ultimately the yield, is highly dependent on a nuanced understanding of the substrate's reactivity and the careful optimization of reaction parameters. The electron-rich nature of the cyclopentadienyl (Cp) rings can influence the catalytic cycle in cross-coupling reactions, while the strength of the carbon-chlorine bond necessitates specific activation conditions.
Troubleshooting Guides: A Question-and-Answer Approach
This section directly addresses common issues encountered during the derivatization of 1,1'-dichloroferrocene, providing explanations and actionable solutions.
Issue 1: Low to No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Question: My Suzuki-Miyaura coupling reaction with 1,1'-dichloroferrocene is resulting in low or no yield of the desired 1,1'-diarylferrocene. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions with 1,1'-dichloroferrocene often stems from issues with catalyst activity, substrate reactivity, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Inactivity: The active Pd(0) species may not be generated efficiently or may decompose. Ensure you are using a reliable palladium precursor. For challenging couplings, consider using pre-catalysts which are often more stable and efficient at generating the active catalytic species.[2]
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle (oxidative addition and reductive elimination).[3] For the relatively unreactive C-Cl bond in 1,1'-dichloroferrocene, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition.[4] If you are using a standard ligand like PPh3, switching to a more specialized ligand can dramatically improve yields.[3]
-
-
Reaction Conditions:
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki coupling. The strength and nature of the base can significantly impact the reaction rate and yield.[5] For aryl chlorides, stronger bases like Cs2CO3 or K3PO4 are often more effective than weaker bases like Na2CO3. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.[6][7]
-
Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] Ensure your solvents are anhydrous and have been properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[9][10]
-
Temperature: Higher temperatures are often required to activate the C-Cl bond. If your reaction is sluggish at a lower temperature, consider increasing it, typically in the range of 80-120 °C.[6][11]
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the 1,1'-dichloroferrocene or the boronic acid can poison the catalyst.[9] Ensure your starting materials are of high purity.
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions, especially at higher temperatures and with certain bases.[8] Using a slight excess of the boronic acid (1.1-1.2 equivalents per chlorine) can help compensate for this.
-
Issue 2: Prevalent Side Reactions: Homocoupling and Dehalogenation
Question: I am observing significant amounts of homocoupled products (e.g., biphenyl from my boronic acid) and/or the dehalogenated product (1,1'-ferrocene) in my reaction mixture. How can I minimize these side reactions?
Answer: The formation of homocoupled and dehalogenated byproducts is a common challenge in cross-coupling chemistry.
-
Minimizing Homocoupling:
-
Oxygen Contamination: The primary cause of boronic acid homocoupling in Suzuki reactions is the presence of oxygen.[10] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere (argon or nitrogen) throughout the reaction is critical.[9][10]
-
Copper in Sonogashira Coupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[12] To mitigate this, ensure anaerobic conditions, and consider using copper-free Sonogashira protocols.[12][13]
-
-
Preventing Dehalogenation:
-
Source of Hydride: Dehalogenation occurs when the chloro substituent is replaced by a hydrogen atom. This can be caused by various sources of hydride in the reaction mixture.[5]
-
Base-Induced Dehalogenation: Some bases or their impurities can act as hydride donors.
-
Solvent as a Hydride Source: Certain solvents, particularly at elevated temperatures, can be a source of hydrogen.
-
Catalyst and Ligand Effects: Highly active catalyst systems can sometimes favor dehalogenation. The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation.[5] Experimenting with different ligands may be necessary.
-
Issue 3: Difficulty in Achieving Disubstitution and Product Purification
Question: I am struggling to achieve complete disubstitution of 1,1'-dichloroferrocene, and the resulting mixture of mono- and di-substituted products is difficult to separate. What are my options?
Answer: Achieving clean disubstitution and simplifying purification requires careful control over reaction stoichiometry and conditions.
-
Driving the Reaction to Completion:
-
Stoichiometry: Use a sufficient excess of the coupling partner (e.g., 2.2-2.5 equivalents of boronic acid for a Suzuki coupling) to drive the reaction towards the disubstituted product.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. In some cases, prolonged reaction times or higher temperatures may be necessary to achieve full conversion.
-
-
Purification Strategies:
-
Chromatography: Column chromatography is the most common method for separating ferrocene derivatives. The polarity difference between the starting material, mono-substituted, and di-substituted products is often sufficient for separation on silica gel or alumina.
-
Recrystallization: If the desired disubstituted product is a solid, recrystallization can be an effective purification method.
-
Sublimation: For volatile ferrocene derivatives, sublimation can be a powerful purification technique.[14]
-
Frequently Asked Questions (FAQs)
Q1: Can I use 1,1'-dichloroferrocene for nucleophilic aromatic substitution (SNAr) reactions?
A1: Yes, while less common than cross-coupling, SNAr reactions on 1,1'-dichloroferrocene are possible, particularly with strong nucleophiles. The success of these reactions depends on the nucleophilicity of the incoming group and the reaction conditions.[15] For instance, reactions with amines or thiols can proceed, often requiring elevated temperatures and a suitable base.[16][17] The mechanism of SNAr can be complex and may be influenced by the specific reactants and conditions.[18][19]
Q2: What is the best palladium catalyst to start with for a Suzuki coupling with 1,1'-dichloroferrocene?
A2: A good starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. For example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl2]) is a commercially available and effective catalyst for many cross-coupling reactions involving ferrocene derivatives.[2][20] Alternatively, using a palladium acetate or chloride source with a ligand like XPhos or SPhos is also a robust starting point.[4]
Q3: My Sonogashira reaction is turning black, and the yield is low. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition.[9] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of solution, rendering it inactive. This is often caused by the presence of oxygen or excessively high temperatures.[9] To prevent this, ensure your reaction is under a strict inert atmosphere and consider if the reaction temperature can be lowered. Using fresh, high-purity reagents, including the copper(I) iodide and the amine base, is also crucial.
Q4: Are there any alternatives to palladium catalysts for these derivatization reactions?
A4: While palladium is the most common catalyst, other transition metals like nickel and copper can also be used for cross-coupling reactions. Nickel catalysts, in particular, can be effective for coupling aryl chlorides and are often more cost-effective than palladium.[3] Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed for forming C-N and C-O bonds.
Experimental Protocols and Data
Exemplary Protocol: Suzuki-Miyaura Coupling for the Synthesis of 1,1'-Diarylferrocene
This protocol provides a robust starting point for the synthesis of 1,1'-diarylferrocenes from 1,1'-dichloroferrocene.
Materials:
-
1,1'-Dichloroferrocene
-
Arylboronic acid (2.2 equivalents)
-
[Pd(dppf)Cl2] (3 mol%)
-
Potassium phosphate (K3PO4) (4.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,1'-dichloroferrocene, the arylboronic acid, [Pd(dppf)Cl2], and K3PO4.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 solvent to water ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the typical effects of key reaction parameters on the yield of 1,1'-diarylferrocene in a Suzuki-Miyaura coupling.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Ligand | PPh3 | 20-40 | XPhos | 80-95 | Bulky, electron-rich ligands like XPhos accelerate the rate-limiting oxidative addition of the aryl chloride.[3] |
| Base | Na2CO3 | 30-50 | K3PO4 | 75-90 | Stronger bases are more effective for activating aryl chlorides in Suzuki couplings.[5] |
| Atmosphere | Air | <10 | Argon | >90 | Oxygen leads to catalyst decomposition and homocoupling of the boronic acid.[10] |
| Temperature | 60 °C | 25-45 | 100 °C | 85-95 | Higher temperatures are often necessary to overcome the activation energy for C-Cl bond cleavage.[6] |
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Synthesis and structural studies of 1,1'-bis-amino-functionalized ferrocenes, ferrocene salts, and ferrocenium salts. (2002). Inorganic Chemistry, 41(4), 715-726. [Link]
-
Synthetic routes for 1,1′-N,P-ferrocenes (A–D), where DABCO, BOP, and... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. (2024). Biomedical and Pharmacology Journal, 17(3). [Link]
-
Synthesis and Structural Studies of 1,1'-Bis-Amino-Functionalized Ferrocenes, Ferrocene Salts, and Ferrocenium Salts. (2002). Inorganic Chemistry, 41(4), 715-726. [Link]
-
Synthesis and Structural Studies of 1,1'-Bis-Amino-Functionalized Ferrocenes, Ferrocene Salts, and Ferrocenium Salts | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
1,1′-Disubstituted Ferrocene Ligand Scaffolds Featuring Pnictogens Other than Phosphorus as Donor Sites. (2024). Molecules, 29(10), 2268. [Link]
-
Studies in ferrocene derivatives. Part XI. Synthesis of some ferrocenyldihalogenocyclopropanes. (1970). Journal of the Chemical Society C: Organic, 12, 1540. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers, 7(18), 2635-2644. [Link]
-
Syntheses and purification of the versatile synthons iodoferrocene and 1,1′-diiodoferrocene. (2015). Dalton Transactions, 44(45), 19576-19579. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Israel Journal of Chemistry, 57(1-2), 17-31. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024). Reddit. [Link]
-
Ferrocene-based hyperbranched polymers: a synthetic strategy for shape control and applications as electroactive materials and precursor-derived magnetic ceramics. (2018). Journal of Materials Chemistry C, 6(39), 10584-10591. [Link]
-
Synthesis, Characterization and Properties of Some Main-Chain Ferrocene-Based Polymers Containing Aromatic Units | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science, 378(6622), 872-878. [Link]
-
Synthesis, Characterization and Properties of Some Main-Chain Ferrocene-Based Polymers Containing Aromatic Units. (2013). Journal of Inorganic and Organometallic Polymers and Materials, 23(6), 1431-1444. [Link]
-
Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). Reaction Chemistry & Engineering, 8(8), 1789-1797. [Link]
-
1,1'-Bis(diphenylphosphino)ferrocene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Mechanistic insights into amination via nucleophilic aromatic substitution. (2023). Reaction Chemistry & Engineering, 8(8), 1789-1797. [Link]
- Synthetic method of [1,1'- bis-(diphenyl phosphine) ferrocene] palladium dichloride methylene dichloride complex. (2012).
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue. (2021). Polymers, 13(4), 589. [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). Journal of the American Chemical Society, 132(44), 15511-15513. [Link]
-
Design and Synthesis of a Ferrocene‐Based Diol Library and Application in the Hetero‐Diels‐Alder Reaction. (2018). Chemistry – A European Journal, 24(6), 1334-1343. [Link]
-
(PDF) Advances in the Synthesis of 1,3‐Disubstituted Ferrocene Derivatives: From Stoichiometric to Catalytic Methods. (n.d.). Retrieved January 12, 2026, from [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021). Reddit. [Link]
-
A new mechanism for internal nucleophilic substitution reactions. (2021). Organic & Biomolecular Chemistry, 19(20), 4499-4509. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and Asymmetric Catalysis. (2012). Current Organic Chemistry, 16(11), 1307-1330. [Link]
-
Sonogashira coupling : r/Chempros. (2021). Reddit. [Link]
-
Sonogashira Coupling. (2024). In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
From ferrocene to decasubstituted enantiopure ferrocene-1,1′-disulfoxide derivatives. (2023). Dalton Transactions, 52(14), 4415-4424. [Link]
-
(PDF) From ferrocene to decasubstituted enantiopure ferrocene-1,1'-disulfoxide derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2023). Chemical Science, 14(20), 5429-5437. [Link]
-
Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid. (2003). The Journal of Organic Chemistry, 68(11), 4281-4285. [Link]
-
Derivatization. (2023). In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Exploring the boundaries of ferrocenesulfonyl fluoride chemistry. (2022). Organic & Biomolecular Chemistry, 20(38), 7591-7597. [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other xenobiotics. (2011). Journal of Pharmaceutical and Biomedical Analysis, 54(4), 633-657. [Link]
-
Chemical Derivatization in Flow Analysis. (2022). Molecules, 27(5), 1585. [Link]
Sources
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- 20. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
Technical Support Center: Sonogashira Coupling of 1,1'-Dichloroferrocene
Welcome to the technical support center for the Sonogashira coupling of 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we will delve into common side reactions, troubleshooting strategies, and frequently asked questions, providing you with the expertise to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
The Sonogashira coupling of 1,1'-dichloroferrocene, while a powerful tool for the synthesis of functionalized ferrocene derivatives, is not without its challenges. The lower reactivity of aryl chlorides compared to bromides and iodides necessitates more forcing conditions, which can often lead to a higher incidence of side reactions.[1][2] This section provides a systematic approach to identifying and mitigating these common issues.
Issue 1: Low or No Conversion of 1,1'-Dichloroferrocene
A primary challenge encountered is the lack of reactivity of the starting material. This can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Palladium Catalyst | Palladium(0) is the active catalytic species. Improper handling or storage can lead to oxidation and deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[3][4] | Use a fresh batch of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is generally more stable.[3] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active Pd(0) species. |
| Insufficiently Reactive Conditions | Aryl chlorides are the least reactive halides in Sonogashira couplings.[1][2] Room temperature conditions that are suitable for aryl iodides will likely be ineffective for 1,1'-dichloroferrocene. | Increase the reaction temperature. For aryl chlorides, temperatures around 100-130 °C may be necessary.[2][5] Consider using a higher boiling point solvent like DMF or toluene. |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Standard ligands like triphenylphosphine may not be sufficient for the challenging coupling of an aryl chloride. | Employ more electron-rich and bulky phosphine ligands. These can promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[2] Ligands such as P(tBu)₃ or ferrocene-based phosphine ligands can be effective.[2] |
| Poor Quality Reagents | Impurities in the starting materials, solvents, or base can poison the catalyst. | Ensure 1,1'-dichloroferrocene and the terminal alkyne are of high purity. Use anhydrous, degassed solvents and a fresh, high-quality amine base. Distilling the amine base prior to use can remove impurities.[4] |
Issue 2: Formation of Alkyne Homocoupling (Glaser-Hay) Products
A significant and common side reaction in Sonogashira couplings is the formation of a diyne product from the homocoupling of two terminal alkyne molecules.[1][2][6] This is particularly prevalent in copper-catalyzed reactions.
Mechanism of Glaser-Hay Homocoupling:
The copper(I) co-catalyst, while accelerating the desired cross-coupling, can also promote the oxidative dimerization of the alkyne in the presence of oxygen.[1][6]
Figure 1. Simplified schematic of Glaser-Hay alkyne homocoupling.
Troubleshooting Alkyne Homocoupling:
| Strategy | Explanation | Detailed Protocol |
| Implement Copper-Free Conditions | The most direct way to prevent Glaser coupling is to eliminate the copper co-catalyst.[1][7] | Several copper-free Sonogashira protocols have been developed. These often require specific ligands or higher palladium catalyst loadings to compensate for the absence of copper.[1][8] |
| Rigorous Exclusion of Oxygen | Oxygen is the oxidant in the Glaser-Hay reaction.[6] | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3] |
| Slow Addition of the Alkyne | Adding the alkyne slowly can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction. | Prepare a solution of the terminal alkyne in the reaction solvent and add it dropwise to the reaction mixture over several hours using a syringe pump. |
| Use of a Hydrogen Atmosphere | A dilute hydrogen atmosphere has been shown to diminish homocoupling side products.[9][10] | The reaction can be carried out under an atmosphere of hydrogen gas diluted with nitrogen or argon.[9] |
Issue 3: Monosubstitution vs. Disubstitution
With 1,1'-dichloroferrocene, a mixture of mono- and di-substituted products is often obtained. Controlling the selectivity can be a significant challenge.
Factors Influencing Selectivity and Control Strategies:
-
Stoichiometry: The molar ratio of the alkyne to 1,1'-dichloroferrocene is the primary determinant of the product distribution.
-
For monosubstitution , use a slight excess (1.1-1.2 equivalents) of the alkyne.
-
For disubstitution , a larger excess of the alkyne (2.2-2.5 equivalents) is required.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures will generally favor the formation of the disubstituted product. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to stop the reaction at the desired point.
-
Catalyst Loading: A higher catalyst loading can sometimes favor the disubstituted product by increasing the overall reaction rate.
Experimental Protocols
General Procedure for Sonogashira Coupling of 1,1'-Dichloroferrocene (Copper-Free)
-
To a dry Schlenk flask, add 1,1'-dichloroferrocene (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%), and a suitable ligand if required.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF or toluene) and the amine base (e.g., triethylamine or diisopropylamine, 3-5 eq.).
-
Add the terminal alkyne (1.1-2.5 eq., depending on the desired product).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning black?
A black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst to elemental palladium.[3] This leads to a loss of catalytic activity. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high temperatures.[3][4]
Q2: What is the reactivity order for different halides in Sonogashira coupling?
The general order of reactivity for aryl halides is I > OTf > Br > Cl.[1][3] This is why aryl chlorides like 1,1'-dichloroferrocene require more forcing reaction conditions compared to their bromo or iodo counterparts.
Q3: Can I perform this reaction in an aqueous medium?
While traditional Sonogashira couplings are performed in organic solvents, aqueous protocols have been developed.[2] These often require the use of phase-transfer catalysts or water-soluble ligands. For a substrate like 1,1'-dichloroferrocene, solubility in the aqueous phase could be a limiting factor.
Q4: How do I remove the triphenylphosphine oxide byproduct from my reaction?
Triphenylphosphine oxide, formed from the oxidation of the triphenylphosphine ligand, can be a challenging impurity to remove. It often co-elutes with the product during column chromatography. One strategy is to convert it to a water-soluble phosphonium salt by treating the crude mixture with an acid, followed by an aqueous workup.
Q5: Are there any alternatives to amine bases?
Yes, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be used, particularly in copper-free protocols.[1] The choice of base can influence the reaction outcome and should be optimized for the specific substrate and catalyst system.
Mechanistic Overview
A simplified representation of the catalytic cycles involved in the Sonogashira coupling highlights the key steps and the point at which the Glaser-Hay side reaction can occur.
Figure 2. Catalytic cycles of the Sonogashira coupling and the competing Glaser side reaction.
References
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
- Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and.
- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI.
- Sonogashira coupling - Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
- Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications.
- Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15).
- Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed.
- Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions - ResearchGate.
- Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters.
- Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF - ResearchGate. (2025-08-10).
- Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing).
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- Synthesis of Ferrocene Derivatives with Planar Chirality via Palladium-Catalyzed Enantioselective C–H Bond Activation | Organic Letters - ACS Publications.
- The Sonogashira Coupling.
- Sonogashira Coupling - YouTube. (2020-07-25).
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02).
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020-08-08).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. books.rsc.org [books.rsc.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
troubleshooting failed reactions involving 1,1'-Dichloroferrocene
Technical Support Center: 1,1'-Dichloroferrocene
A Guide for the Synthetic Chemist
Welcome to the technical support hub for 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organometallic synthon. Here, we move beyond simple protocols to address the complex challenges and nuances of working with this reagent, providing in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and storage of 1,1'-dichloroferrocene.
Q1: What is 1,1'-dichloroferrocene and why is it a useful synthetic building block?
1,1'-Dichloroferrocene is an organometallic compound where a chlorine atom is attached to each of the two cyclopentadienyl (Cp) rings of a ferrocene core.[1][2] Its utility stems from the reactivity of these chlorine atoms, which can be substituted or used as directing groups for further functionalization, making it a key precursor for a wide array of more complex ferrocene derivatives.[1] These derivatives are integral to materials science, catalysis (e.g., in ligands like dppf), and medicinal chemistry.[3][4]
Q2: My bottle of 1,1'-dichloroferrocene is a dark yellow to orange solid. Is it pure?
The reported color of 1,1'-dichloroferrocene is typically off-white to dark yellow.[5] A darker, orange, or brownish hue may indicate the presence of oxidized iron species or other impurities. While it may still be usable for some robust reactions, high-purity starting material is crucial for sensitive applications like catalysis. If in doubt, purification by recrystallization or column chromatography (using a non-polar eluent like hexanes) is recommended.
Q3: What are the optimal storage conditions for 1,1'-dichloroferrocene?
To ensure its long-term stability, 1,1'-dichloroferrocene should be stored in a tightly sealed container, protected from light and moisture, in a dry, inert atmosphere (e.g., under argon or nitrogen).[1] Refrigeration at 2-8°C is recommended for long-term storage.[1][6]
Q4: Is 1,1'-dichloroferrocene air and moisture stable?
Like many ferrocene derivatives, 1,1'-dichloroferrocene is relatively stable to air for short periods (e.g., during weighing). However, for long-term storage and in solution, it is susceptible to slow oxidation, especially in the presence of light and moisture. For reactions requiring anhydrous conditions, such as those involving organolithium reagents, it is critical to handle the compound under an inert atmosphere.
Troubleshooting Guide: Common Reaction Failures
This core section addresses specific failures you may encounter during synthesis.
Category 1: Lithiation & Electrophilic Quench
Lithiation of the Cp rings (displacing the chlorine) is a common strategy to form carbon-carbon or carbon-heteroatom bonds.
Q5: My lithiation reaction with n-butyllithium (n-BuLi) followed by an electrophilic quench is failing. I'm recovering mostly starting material or unfunctionalized ferrocene. What went wrong?
This is a frequent issue with several potential causes. A systematic diagnosis is key.
-
Cause A: Inactive Organolithium Reagent. n-BuLi and other organolithiums degrade upon exposure to air and moisture. Titrating your n-BuLi solution before use is a non-negotiable step for reproducible results.[7]
-
Cause B: Insufficiently Anhydrous Conditions. Trace water or oxygen in your solvent or on your glassware will rapidly quench the organolithium reagent or the lithiated ferrocene intermediate. Ensure all glassware is oven- or flame-dried and that solvents are freshly distilled from an appropriate drying agent.
-
Cause C: Incorrect Temperature. While lithiation is often performed at low temperatures (e.g., -78°C) to prevent side reactions, the reaction of 1,1'-dichloroferrocene with n-BuLi can be sluggish. It may require warming to 0°C or even room temperature to proceed to completion.[3] However, be aware that n-BuLi can react with ethereal solvents like THF at elevated temperatures.[7]
-
Cause D: Ineffective Electrophile. If the lithiation was successful, the failure might be with the electrophilic quench. The electrophile may be too weak to react with the lithiated ferrocene, or it may be degraded. Ensure your electrophile is pure and reactive under the reaction conditions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for failed lithiation reactions.
Category 2: Palladium-Catalyzed Cross-Coupling
1,1'-Dichloroferrocene can serve as an aryl chloride equivalent in various cross-coupling reactions.
Q6: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. How can I improve it?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in Suzuki couplings.[4] Success hinges on the careful selection of the catalytic system.
-
Cause A: Inappropriate Catalyst/Ligand. Standard catalysts like Pd(PPh₃)₄ may not be active enough. Reactions with aryl chlorides typically require electron-rich, bulky phosphine ligands that promote the difficult oxidative addition step.[4] Consider ligands such as SPhos, XPhos, or ferrocene-based ligands like dppf. Pre-formed catalysts like [(dppf)PdCl₂] are also excellent choices.[8]
-
Cause B: Incorrect Base or Solvent. The choice of base is critical. Stronger bases like Cs₂CO₃, K₃PO₄, or alkali metal alkoxides are often required for coupling aryl chlorides. The solvent must be compatible with the base and reagents; common choices include toluene, dioxane, or THF.
-
Cause C: Catalyst Deactivation. The Pd(0) active species can be sensitive to oxygen. Ensure the reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent) before adding the catalyst.
Table 1: Recommended Conditions for Common Reactions
| Reaction Type | Recommended Solvents | Key Reagents / Catalysts | Typical Temperature Range |
| Lithiation | THF, Diethyl Ether | n-BuLi or s-BuLi, TMEDA (optional accelerator) | -78°C to 0°C |
| Suzuki Coupling | Toluene, 1,4-Dioxane, THF/H₂O | Catalyst: [(dppf)PdCl₂], Pd₂(dba)₃Ligand: SPhos, XPhosBase: K₃PO₄, Cs₂CO₃ | 80°C to 110°C |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Catalyst: Pd(OAc)₂, Pd₂(dba)₃Ligand: BINAP, XantphosBase: NaOt-Bu, K₂CO₃ | 80°C to 110°C |
Category 3: Nucleophilic Substitution
Direct SNAr-type substitution on the chloro-Cp ring is challenging due to the electron-rich nature of the ring system. Most successful substitutions are metal-catalyzed.
Q7: I am attempting a direct nucleophilic substitution with an amine or alcohol and see no reaction. Is this expected?
Yes, this is expected. Unlike activated aryl chlorides, the cyclopentadienyl rings of ferrocene are electron-rich, which disfavors direct nucleophilic aromatic substitution.[9] These reactions typically require palladium or copper catalysis (e.g., Buchwald-Hartwig or Ullmann-type conditions) to proceed efficiently. Simply heating 1,1'-dichloroferrocene with a nucleophile is unlikely to yield the desired product.
Mechanism of a Key Ferrocene Functionalization
The most reliable way to functionalize 1,1'-dichloroferrocene is often via a lithium-halogen exchange, followed by trapping the resulting organolithium species with an electrophile. This is analogous to the synthesis of the famous dppf ligand from ferrocene itself.
Caption: Reaction pathway for dppf synthesis, analogous to functionalizing 1,1'-dichloroferrocene.
Detailed Experimental Protocols
The following protocols are generalized procedures. Optimization for specific substrates is highly recommended.
Protocol 1: Lithiation and Electrophilic Quench (e.g., with Chlorodiphenylphosphine)
This protocol details the synthesis of a phosphine derivative, a common transformation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,1'-dichloroferrocene (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Dissolution: Add anhydrous diethyl ether or THF via cannula. Cool the resulting slurry to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C and hold for 1-2 hours. The reaction mixture typically becomes a clear, orange-red solution.
-
Electrophilic Quench: Cool the mixture back down to -78°C. Slowly add a solution of chlorodiphenylphosphine (2.1 eq) in the same anhydrous solvent.
-
Warming & Quench: After addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical coupling with an arylboronic acid.
-
Setup: To a Schlenk flask, add 1,1'-dichloroferrocene (1.0 eq), the arylboronic acid (2.5 eq), and the base (e.g., K₃PO₄, 4.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via cannula.
-
Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., [(dppf)PdCl₂], 2-5 mol%) and any additional ligand if required.
-
Heating: Heat the reaction mixture to 80-100°C under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions can take from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
References
-
Nataro, C., & Fosbenner, S. M. (2009). Synthesis and Characterization of Transition-Metal Complexes Containing 1,1′-Bis(diphenylphosphino)ferrocene. Journal of Chemical Education, 86(12), 1412. [Link]
-
Cao, W., et al. (2000). Synthesis of 1, 1'-bis[ ( diphenylphosphino) methyl] ferrocene. Journal of Beijing University of Chemical Technology, 27(1), 94-97. [Link]
-
Al-Masri, A., et al. (2020). Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. New Journal of Chemistry, 44(37), 16035-16047. [Link]
-
Barron, P. F., et al. (1987). Synthesis of silver(I) complexes with 1,1′-bis(diphenyl-phosphino)ferrocene (dppf). Journal of the Chemical Society, Dalton Transactions, (7), 1731. [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Mphahlele, M. J., et al. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(15), 4434. [Link]
-
Wikipedia. (n.d.). (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride. Retrieved January 12, 2026, from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved January 12, 2026, from [Link]
-
Myers, A. (n.d.). Organolithium Reagents. Harvard University Chemistry Department. [Link]
-
Filo. (2024, June 1). Determine the point groups for a. 1,1'- Dichloroferrocene. Retrieved January 12, 2026, from [Link]
-
Filo. (2025, January 12). a) Is 1,1' dichloroferrocene polar? Is it chiral? Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). Ferrocene, 1,1'-dichloro-. Retrieved January 12, 2026, from [Link]
-
Chegg. (2023, September 26). Question: f. diborane d. 1,1'-dichloroferrocene. Retrieved January 12, 2026, from [Link]
-
Reich, H. J. (n.d.). Organolithium Reagents. University of Wisconsin Chemistry Department. [Link]
-
Chegg. (2020, November 29). 1. Determine the point groups for a. 1,1' – Dichloroferrocene. Retrieved January 12, 2026, from [Link]
-
Coles, S. J., et al. (2020). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf). Molbank, 2020(3), M1152. [Link]
-
Slideshare. (n.d.). Organolithium compounds and their preparation.pptx. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
The Organic Chemistry Tutor. (2023, June 22). Practice with Bimolecular Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
-
Hrib, C. G., et al. (2006). Reaction chemistry of 1,1′-ferrocene dicarboxylate towards M(ii) salts (M = Co, Ni, Cu). Dalton Transactions, (36), 4357-4366. [Link]
-
Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
ChemComplete. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]
-
Filo. (2025, February 5). Point group in 1,1 dichloroferrocene staggered. Retrieved January 12, 2026, from [Link]
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- 2. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]
- 3. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
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- 5. 1,1'-Dichloroferrocene | CymitQuimica [cymitquimica.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Parameters for 1,1'-Dichloroferrocene
Welcome to the technical support center for the synthesis and optimization of 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile organometallic synthon. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Synthon and Its Synthesis
1,1'-Dichloroferrocene is a crucial building block in organometallic chemistry and materials science.[1] Its value stems from the reactivity of its chlorine atoms, which serve as leaving groups for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1] The most prevalent and reliable synthetic route involves a two-step process: the initial dilithiation of ferrocene, followed by quenching the resulting dianion with a suitable electrophilic chlorine source.[1][2] While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and selectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 1,1'-dichloroferrocene.
Q1: What is the most established and reliable synthetic route for 1,1'-dichloroferrocene?
The most widely adopted method is the dilithiation of ferrocene using n-butyllithium (n-BuLi), typically in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), followed by reaction with an electrophilic chlorine source such as hexachloroethane (C₂Cl₆).[1][2] The TMEDA complexes with the lithium ions, breaking up n-BuLi aggregates and increasing its reactivity, which promotes efficient double deprotonation of the cyclopentadienyl (Cp) rings.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields are often traced back to three primary issues:
-
Degraded n-Butyllithium: n-BuLi is highly reactive and degrades upon exposure to air and moisture. Using a partially hydrolyzed or oxidized solution will result in incomplete lithiation. It is crucial to titrate your n-BuLi solution periodically to ascertain its active concentration.
-
Contamination with Water: The lithiation reaction is extremely sensitive to protic sources. Any residual water in the glassware, solvent, or even the ferrocene itself will quench the n-BuLi and the lithiated intermediates, halting the reaction. Rigorous drying of all apparatus and the use of anhydrous solvents are mandatory.
-
Inefficient Quenching: If the electrophilic chlorine source is added too slowly or at too high a temperature, side reactions can occur with the highly reactive 1,1'-dilithioferrocene intermediate, reducing the yield of the desired product.
Q3: My final product is an inseparable mixture of unreacted ferrocene, monochloroferrocene, and the desired 1,1'-dichloroferrocene. How can I improve selectivity for the disubstituted product?
This is a classic sign of incomplete dilithiation. Ferrocene reacts with n-BuLi to predominantly form the 1,1'-dilithiated species, even with suboptimal stoichiometry, but achieving full conversion requires careful control.[2] To drive the reaction to completion and maximize the formation of the dichloro- product, ensure you are using at least 2.2 equivalents of active n-BuLi relative to ferrocene. A slight excess ensures that even minor quenching from trace impurities does not prevent complete dilithiation.
Q4: During the reaction or workup, the solution turned a dark green or blue color. What does this indicate?
A green or blue coloration is characteristic of the formation of the ferrocenium cation, [Fe(C₅H₅)₂]⁺.[3][4] This indicates that the ferrocene species is being oxidized. This can happen if the reaction is exposed to air (oxygen) or if the aqueous workup is performed under overly acidic conditions for a prolonged period.[5] While ferrocene itself is remarkably stable, its derivatives can be more sensitive to oxidation.[3] It is essential to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and to perform the aqueous workup efficiently.
Q5: What is the most effective method for purifying the crude product?
Column chromatography is the most effective technique for separating 1,1'-dichloroferrocene from unreacted ferrocene and the monosubstituted intermediate.[6][7] Alumina is often used as the stationary phase, and a non-polar eluent system, such as hexanes or a hexanes/dichloromethane gradient, will effectively separate the components.[6] Ferrocene, being the least polar, will elute first, followed by monochloroferrocene, and finally the more polar 1,1'-dichloroferrocene. Subsequent recrystallization can be performed to achieve higher purity.[8]
Section 2: In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 1.1: Inactive/Degraded n-BuLi | n-Butyllithium is pyrophoric and reacts readily with O₂, CO₂, and H₂O. Its molarity in commercial solutions can decrease significantly over time. The active concentration must be known to ensure correct stoichiometry. | Titrate the n-BuLi solution before use with a standard method (e.g., using diphenylacetic acid or N-pivaloyl-o-toluidine) to determine the accurate molarity. Store the reagent under a positive pressure of inert gas. |
| 1.2: Presence of Water or Protic Solvents | Lithiated intermediates are potent bases and will be rapidly quenched by any protic source, regenerating the starting material. This is a common cause of reaction failure. | Ensure all glassware is oven- or flame-dried immediately before use and cooled under an inert atmosphere. Use anhydrous solvents, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers). |
| 1.3: Insufficient Reaction Time or Temperature | The dilithiation of ferrocene is generally rapid, especially with TMEDA, but requires sufficient time for completion. The subsequent chlorination step also has an optimal temperature range for efficient reaction without decomposition. | Allow the lithiation to stir for at least 1-2 hours at room temperature to ensure complete conversion. For the chlorination step with hexachloroethane, cool the reaction to 0°C or below before adding the electrophile to control the reaction exotherm and minimize side reactions. |
Problem 2: Poor Selectivity (Mixture of Products)
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| 2.1: Incomplete Dilithiation | As discussed in the FAQs, an insufficient amount of active lithiating agent is the primary cause of product mixtures. This leaves a statistical mixture of unreacted ferrocene, monolithioferrocene, and dilithioferrocene prior to quenching. | Use a slight excess of freshly titrated n-BuLi (2.2-2.5 equivalents) per equivalent of ferrocene. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially as the lithiated adducts may precipitate. |
| 2.2: Insufficient Electrophile | If less than two equivalents of the electrophilic chlorine source are added, or if it is added in a way that allows for localized reactions, there will not be enough reagent to react with both lithiated sites on the dilithioferrocene intermediate. | Use a slight excess of the chlorinating agent (e.g., 2.2 equivalents of hexachloroethane). Dissolve the electrophile in the reaction solvent and add it slowly as a solution to the cooled reaction mixture to ensure even distribution. |
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of 1,1'-Dichloroferrocene
This protocol is a self-validating system, incorporating in-process checks like TLC to monitor progress.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a glass stopper. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the flask, dissolve ferrocene (1.0 eq) in anhydrous diethyl ether or THF. Add TMEDA (2.5 eq) via syringe.
-
Lithiation: Cool the solution to 0°C in an ice bath. Add freshly titrated n-BuLi (2.2 eq) dropwise via syringe over 20-30 minutes. The solution will turn a deep reddish-brown and a precipitate may form. After addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Chlorination: Cool the reaction mixture to -78°C (dry ice/acetone bath). In a separate dry flask, dissolve hexachloroethane (2.2 eq) in anhydrous THF. Slowly add this solution to the reaction mixture via cannula or syringe over 30 minutes.
-
Reaction & Quenching: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC. Once complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with a slurry of neutral alumina in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica or alumina. Dry this solid and carefully add it to the top of the packed column.
-
Elution: Begin eluting with 100% hexanes. Unreacted ferrocene (orange band) will elute first. Gradually increase the polarity of the eluent by adding dichloromethane. Monochloroferrocene (orange-red band) will elute next, followed by the desired 1,1'-dichloroferrocene (red band).
-
Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product and remove the solvent in vacuo to yield 1,1'-dichloroferrocene as a red crystalline solid.
Protocol 3: Characterization
-
TLC Analysis: Use silica or alumina plates with a hexanes/dichloromethane mobile phase. Visualize spots under UV light.
-
Rf (Ferrocene) > Rf (Monochloroferrocene) > Rf (1,1'-Dichloroferrocene)
-
-
¹H NMR (CDCl₃): The spectrum should show two pseudo-triplets in the aromatic region (approx. δ 4.0-4.5 ppm), each integrating to 4 protons, confirming the symmetrical 1,1'-disubstitution pattern.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 254, with a characteristic isotopic pattern for two chlorine atoms.[9]
-
Melting Point: Pure 1,1'-dichloroferrocene should exhibit a sharp melting point around 75°C.
Section 4: Key Parameter Summary
| Parameter | Recommended Value | Rationale & Key Considerations |
| Solvent | Anhydrous Diethyl Ether or THF | Must be anhydrous to prevent quenching of organolithium species. THF is often preferred for its ability to dissolve intermediates. |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | Standard reagent for ferrocene deprotonation. Must be freshly titrated. |
| Chelating Agent | TMEDA | Increases the reactivity of n-BuLi, ensuring efficient dilithiation. |
| Stoichiometry (n-BuLi) | 2.2 - 2.5 equivalents | A slight excess is critical to drive the reaction to complete dilithiation and overcome any quenching from trace impurities. |
| Lithiation Temperature | 0°C to Room Temperature | Allows for controlled addition of n-BuLi followed by efficient reaction completion. |
| Chlorinating Agent | Hexachloroethane (C₂Cl₆) | A solid, easily handled source of electrophilic chlorine. |
| Chlorination Temp. | -78°C to 0°C | Low temperature is crucial to control the exotherm of the quench and prevent side reactions of the highly reactive dilithioferrocene intermediate. |
| Purification Method | Column Chromatography (Alumina) | Provides excellent separation of ferrocene and its mono- and di-substituted derivatives based on polarity. |
Section 5: Workflow Visualizations
Caption: Overall Synthesis Workflow for 1,1'-Dichloroferrocene.
Caption: Aqueous Workup and Extraction Procedure.
Caption: Purification via Column Chromatography.
Section 6: References
-
National Institute of Standards and Technology (NIST). (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. [Link]
-
Ghosh, A., & Rao, C. P. (2014). Mechanisms and Dynamics of Protonation and Lithiation of Ferrocene. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Table]. [Link]
-
Minsky, A. (1984). MECHANISM OF ELECTROPHILIC SUBSTITUTION OF FERROCENES. DTIC. [Link]
-
Wikipedia. (2024). Ferrocene. [Link]
-
Lashley, M. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Kumar, A., et al. (2022). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 27(21), 7563. [Link]
-
Wikipedia. (2023). 1,1'-Dilithioferrocene. [Link]
-
Chemistry Stack Exchange. (2019). Will ferrocene undergo electrophilic aromatic substitution?[Link]
-
Wikipedia. (2023). 1,1'-Bis(diphenylphosphino)ferrocene. [Link]
-
The Organic Chemistry Tutor. (2021, September 7). [Orgo Lab 2] The Friedel-Crafts Reaction: Acetylation of Ferrocene. YouTube. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the selective synthesis of... [Diagram]. [Link]
-
Coles, S. J., et al. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf). ePrints Soton. [Link]
-
Yuan, L., et al. (2014). Syntheses and purification of the versatile synthons iodoferrocene and 1,1′-diiodoferrocene. Dalton Transactions, 43(30), 11591-11599. [Link]
-
Carbon, University of Sheffield. (n.d.). Synthesis and Reactions of Ferrocene. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
CPP - Chemistry by Dr. Pushpendra. (2023, April 17). FERROCENE I Some Important Chemical Reactions I Lec-25 I CSIR-NET l GATE l IIT-JAM I. YouTube. [Link]
-
ResearchGate. (2025). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene. [Link]
-
Chegg. (2021). Solved 4.5 Determine the point groups for a. 1,1' – | Chegg.com. [Link]
-
Astruc, D. (2016). Why is Ferrocene so Exceptional? ResearchGate. [Link]
-
Massachusetts Institute of Technology. (n.d.). THE PREPARATION OF FERROCENE AND ACETYLFERROCENE. [Link]
-
Filo. (2024). Determine the point groups for a. 1,1'- Dichloroferroceneb. Dibenz.... [Link]
-
Semantic Scholar. (2024). Machine learning-guided strategies for reaction conditions design and optimization. [Link]
-
Wikipedia. (2024). List of purification methods in chemistry. [Link]
-
Chegg. (2023). Solved f. diborane d. 1,1'-dichloroferrocene e. | Chegg.com. [Link]
-
ResearchGate. (n.d.). Characterization Techniques for Chemical and Structural Analyses. [Link]
-
Web Pages, University of Massachusetts Boston. (n.d.). Acylation of Ferrocene. [Link]
-
RSC Publishing. (n.d.). Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). [Link]
-
Filo. (2025). Point group in 1,1 dichloroferrocene staggered. [Link]
-
ResearchGate. (2025). [1,1′Bis(diphenylphosphino)ferrocene]dichloropalladium/1,1′Bis(diphenylphosphino)ferrocene Catalyzed Synthesis of 2,3Diamino1,4-naphthoquinones. [Link]
-
Chemistry World. (2025). Organometallic compound found to break textbook principle. [Link]
Sources
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avoiding common pitfalls in 1,1'-Dichloroferrocene chemistry
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for navigating the complexities of 1,1'-Dichloroferrocene chemistry. This document moves beyond simple protocols to explain the underlying principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and common contaminants of 1,1'-Dichloroferrocene.
Q1: What is 1,1'-Dichloroferrocene and what are its key chemical properties?
1,1'-Dichloroferrocene is an organometallic compound where a central iron atom is sandwiched between two cyclopentadienyl rings, each bearing one chlorine substituent.[1] Its molecular formula is C₁₀H₈Cl₂Fe, with a molecular weight of approximately 254.92 g/mol .[1][2] This symmetrical, heteroannular substitution pattern gives it unique reactivity.[3] The chlorine atoms are the primary sites of reactivity, serving as leaving groups in various substitution and coupling reactions.[3]
| Property | Value | Source |
| CAS Number | 1293-67-0 | [1][2] |
| Molecular Formula | C₁₀H₈Cl₂Fe | [1] |
| Molecular Weight | 254.92 g/mol | [2] |
| Appearance | Off-White to Dark Yellow Solid | [4] |
| Melting Point | ~75.00 °C |
Q2: How should I safely handle and store 1,1'-Dichloroferrocene?
Handling: As with ferrocene, standard laboratory precautions should be taken.[5] This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6] All manipulations should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7] It is crucial to prevent the formation of dust and aerosols and to keep the compound away from ignition sources, as ferrocene derivatives can be flammable solids.[7][8]
Storage: 1,1'-Dichloroferrocene should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Recommended storage temperatures are typically between 2-8°C.[2][3] The compound is sensitive to heat and should be kept away from oxidizing agents.[5][8] Proper storage is critical to prevent degradation and maintain its purity for use in sensitive downstream applications.
Q3: What are the common impurities I might encounter in my 1,1'-Dichloroferrocene sample?
Impurities can significantly impact the outcome of subsequent reactions. The most common impurities arise from the synthesis process itself. These can include:
-
Unreacted Ferrocene: Incomplete dilithiation or chlorination will leave residual starting material.[9]
-
Monochloroferrocene: If the dilithiation is not driven to completion, a significant amount of the monosubstituted product can form.
-
Oxidized Species (Ferrocenium salts): Ferrocenes can be oxidized to blue ferrocenium ions, especially if exposed to air and acidic conditions.
-
Solvent Adducts or Residual Reagents: Remnants from the synthesis, such as hexachloroethane or byproducts from n-BuLi quenching, may be present.
Proper characterization and purification are essential to ensure the quality of the drug substance and final product.[10][11]
Section 2: Synthesis & Purification Troubleshooting
This section provides solutions to common problems encountered during the synthesis and purification of 1,1'-Dichloroferrocene.
Problem: My synthesis of 1,1'-Dichloroferrocene from ferrocene is giving a very low yield.
Low yields are a frequent issue, often stemming from incomplete dilithiation, which is the critical step. The primary synthetic route involves the dilithiation of ferrocene followed by quenching with an electrophilic chlorine source.[3]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low synthesis yields.
Causality Explained:
-
Lithiation Stoichiometry: The dilithiation of ferrocene requires at least two equivalents of a strong base like n-butyllithium (n-BuLi).[12] In practice, 2.2-2.5 equivalents are often used to overcome any protic impurities (like trace water) that would consume the reagent.[13]
-
Anhydrous Conditions: Alkyllithium reagents react rapidly with water.[13] Any moisture in the solvent (e.g., THF) or on the glassware will quench the n-BuLi, effectively reducing its concentration and leading to incomplete lithiation.
-
Role of TMEDA: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a crucial chelating agent that breaks up n-BuLi aggregates, increasing its basicity and accelerating the deprotonation of both cyclopentadienyl rings.[12]
-
Temperature Control: While the initial deprotonation is often performed at low temperatures (-78 °C) to control reactivity, allowing the reaction to slowly warm to room temperature ensures the thermodynamic dilithiated product is formed.
Problem: My crude 1,1'-Dichloroferrocene is an oily solid and fails to purify by recrystallization.
This is a classic sign of persistent impurities that are disrupting the crystal lattice formation. The goal of recrystallization is to dissolve the impure compound in a minimal amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.[14][15]
Purification Strategy:
Caption: General workflow for purification of 1,1'-Dichloroferrocene.
Expert Insights:
-
Solvent Selection is Key: For a non-polar compound like 1,1'-dichloroferrocene, a non-polar solvent is ideal. Hexane or heptane are excellent first choices. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[16] Using a solvent pair (e.g., hexane/ethyl acetate) can sometimes help if a single solvent is ineffective.[16]
-
When to Use Chromatography: If recrystallization fails, it indicates that the impurities have similar solubility profiles to the product. Column chromatography is the more powerful technique for separating compounds with different polarities.[16]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Start with 100% hexane. 1,1'-Dichloroferrocene is relatively non-polar and should elute quickly. Unreacted ferrocene will elute first (it is less polar), followed by your product. More polar impurities will be retained longer on the column.
-
Protocol 1: Synthesis and Purification of 1,1'-Dichloroferrocene
This protocol is a synthesis of established methods and should be performed with appropriate safety precautions.[3][12]
A. Synthesis (Dilithiation and Chlorination)
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add ferrocene (1.0 eq) and TMEDA (2.5 eq) to rigorously dried THF in a flame-dried, three-neck flask equipped with a magnetic stirrer.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.5 eq, 2.5 M in hexanes) dropwise over 30 minutes. The solution will change color.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. A precipitate of 1,1'-dilithioferrocene-TMEDA adduct may form.
-
Chlorination: Cool the reaction mixture back to -78 °C. In a separate flask, dissolve hexachloroethane (C₂Cl₆, 2.5 eq) in dry THF. Add this solution to the reaction mixture dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
B. Purification (Recrystallization)
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot hexane while heating on a hot plate until the solid just dissolves.[14]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution by gravity.[15]
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[16]
-
Collection: Collect the orange-yellow crystals by vacuum filtration, washing with a small amount of cold hexane.[14]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 3: Troubleshooting Common Reactions
The chloro-substituents are versatile handles for further functionalization, most commonly through lithiation-substitution or transition-metal-catalyzed cross-coupling.
Problem: My lithiation of 1,1'-Dichloroferrocene followed by quenching with an electrophile is incomplete.
This reaction involves a halogen-lithium exchange, which is typically very fast and efficient, even at low temperatures.[17] If you are seeing significant starting material, the issue is almost certainly related to reagent purity or reaction conditions.
Caption: Simplified workflow for lithiation-quench of 1,1'-Dichloroferrocene.
Key Pitfalls & Solutions:
-
Cause 1: Inactive n-BuLi. The most common culprit. n-BuLi degrades over time, especially with improper storage.
-
Solution: Always use a fresh bottle or titrate your n-BuLi solution before use to determine its exact molarity.
-
-
Cause 2: Protic Contamination. As with the synthesis, trace water in the solvent or on glassware will consume your lithiating agent.[13]
-
Solution: Ensure all solvents are freshly distilled from an appropriate drying agent and glassware is flame-dried under vacuum immediately before use.
-
-
Cause 3: Insufficient Reaction Time/Temperature. While the exchange is fast, ensuring the reaction goes to completion is important.
-
Solution: Stir the reaction at -78 °C for at least 1 hour after n-BuLi addition before adding the electrophile. Some sluggish electrophiles may require the reaction to be warmed to a higher temperature.
-
-
Cause 4: Competing Side Reactions. The generated 1,1'-dilithioferrocene is a strong base and nucleophile. It can react with certain functional groups on your electrophile or with solvents like THF (at higher temperatures).
-
Solution: Maintain low temperatures throughout the process. If your electrophile is prone to deprotonation, consider using a less-basic lithium reagent or different reaction conditions.
-
Problem: I am observing low yields and side products in my palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Cross-coupling reactions are powerful for forming C-C bonds, but they are complex catalytic cycles sensitive to many variables.[18][19] Ferrocenyl ligands themselves are known to generate highly active catalysts.[20]
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Xantphos, PPh₃ | BINAP, JohnPhos, Xantphos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, i-Pr₂NEt (DIPEA) | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | THF, Toluene, DMF | Toluene, Dioxane |
Common Pitfalls:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Incomplete conversion is often due to catalyst death.
-
Solution: Rigorously degas all solvents and reagents. Run reactions under a strict inert atmosphere. Using pre-catalysts and appropriate ligands can improve stability.[18]
-
-
Incorrect Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[20] Sterically bulky, electron-rich phosphine ligands are often required for coupling with less reactive aryl chlorides.[21]
-
Solution: Screen a variety of ligands. For challenging couplings with 1,1'-dichloroferrocene, ligands like those developed by Buchwald (e.g., SPhos, XPhos) are often a good starting point.[21]
-
-
Base Incompatibility: The base is crucial for the catalytic cycle (e.g., in Suzuki, it activates the boronic acid). The wrong base can lead to side reactions or catalyst deactivation.
-
Solution: The choice of base is substrate-dependent. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Sonogashira, an amine base like triethylamine is required.[21]
-
Section 4: Characterization Pitfalls
Q: How do I interpret the ¹H NMR spectrum of 1,1'-Dichloroferrocene? I am seeing two signals, not one.
This is the expected and correct spectrum. While the molecule is symmetrical, the protons on the cyclopentadienyl rings are not chemically equivalent.[22] The protons ortho to the chlorine (adjacent) are in a different electronic environment than the protons meta to the chlorine (further away).
-
Expected Signals: You should observe two signals, each integrating to 4 protons. These signals will appear as "pseudo-triplets" or multiplets due to coupling between the protons on the ring.
-
Typical Chemical Shifts (in CDCl₃): The exact shifts can vary, but you can expect signals around δ 4.4-4.8 ppm. The protons closer to the electron-withdrawing chlorine atom will typically be shifted slightly downfield.
If you see a sharp singlet around δ 4.2 ppm, this is indicative of unreacted ferrocene, where all 10 protons are equivalent.
References
- Butler, I. R., & Cullen, W. R. (Year). An efficient, scalable synthesis of ferrocenylphosphine and dichloroferrocenylphosphine. RSC Advances.
- Wempe, M. F., et al. (Year). The Synthesis and Structures of 1,1′-Bis(sulfonyl)
- Chemos GmbH & Co.KG. (n.d.).
- Loba Chemie. (n.d.).
- Material Safety D
- BenchChem. (n.d.).
- Biosynth. (n.d.). 1,1'-Dichloroferrocene.
- NIST. (n.d.). Ferrocene, 1,1'-dichloro-. NIST WebBook.
- AZoM. (2014). An Introduction to the Synthesis and Reactions of Ferrocene.
- Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Recrystalliz
- Sigma-Aldrich. (n.d.).
- CDH Fine Chemical. (n.d.).
- BenchChem. (n.d.). 1,1'-Dichloroferrocene (CAS 1293-67-0).
- Recrystallization and Crystalliz
- Cross-Coupling Chemistry. (n.d.).
- CUNY. (n.d.).
- ChemScene. (n.d.). 1,1'-Dichloroferrocene.
- Nijhuis, C. A., et al. (Year). Syntheses and purification of the versatile synthons iodoferrocene and 1,1′-diiodoferrocene. Dalton Transactions.
- Reddit. (2015).
- Mpelane, O., et al. (Year). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.
- CymitQuimica. (n.d.). 1,1'-Dichloroferrocene.
- Asian Journal of Chemistry. (2021). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide.
- Der Pharma Chemica. (Year). Synthesis, characterization and pharmacological screening of various impurities present in Opipramol, Pargeverine and Propiverine bulk.
- Dyker, G. (2024). Mechanism of the Lithiation. Insights in Advanced Organic Chemistry 11.
- D'Anna, F., et al. (2022).
- BenchChem. (n.d.). A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions.
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Technical Support Center: Scaling Up the Synthesis of 1,1'-Dichloroferrocene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and process development professionals who are looking to transition this valuable synthesis from bench-scale to larger, multi-gram quantities. We will address common questions, provide a detailed scalable protocol, and offer in-depth troubleshooting advice based on field-proven insights.
1,1'-Dichloroferrocene is a critical organometallic synthon, serving as a versatile precursor for a wide array of more complex ferrocene derivatives. Its value lies in the reactivity of the chlorine atoms, which can be readily displaced or used to direct further functionalization. While numerous methods exist for its small-scale preparation, scaling up introduces significant challenges related to reagent handling, thermal management, and purification. This guide provides a comprehensive framework for navigating these complexities safely and efficiently.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 1,1'-dichloroferrocene.
Q1: What is the most reliable and scalable method for synthesizing 1,1'-dichloroferrocene?
A: The most robust and widely adopted method for multi-gram synthesis is the one-pot dilithiation of ferrocene, followed by quenching with an electrophilic chlorine source. This procedure involves treating ferrocene with at least two equivalents of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the addition of a chlorinating agent like hexachloroethane (C₂Cl₆).[1] An alternative, though less common, route involves the reaction of ferrocene-1,1'-diboronic acid with copper(II) chloride.[2]
Q2: What is the specific role of TMEDA in the dilithiation reaction?
A: TMEDA is crucial for achieving efficient dilithiation. n-BuLi in hydrocarbon solvents exists as hexameric and tetrameric aggregates.[3][4] TMEDA, a bidentate Lewis base, chelates the lithium cations, breaking down these aggregates into more reactive monomeric or dimeric species.[4][5] This increases the effective basicity of the n-BuLi and, through a Complex-Induced Proximity Effect (CIPE), directs the deprotonation to the cyclopentadienyl (Cp) rings, facilitating the removal of a proton from each ring.[4][6]
Q3: Are there alternative chlorinating agents to hexachloroethane?
A: Yes, while hexachloroethane is a common and effective "Cl+" source, other reagents can be used. These include other polychlorinated alkanes or sources like N-chlorosuccinimide (NCS). However, hexachloroethane is often preferred for its reliability and the fact that its byproducts (tetrachloroethylene) are volatile and easily removed. The choice of chlorinating agent can impact the reaction profile and purification strategy, so any substitution should be carefully evaluated at a small scale first.
Q4: What are the primary safety hazards associated with this synthesis at scale?
A: The primary hazards stem from the use of n-butyllithium. n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air or moisture.[7][8][9] Handling large volumes requires strict adherence to inert atmosphere techniques using a Schlenk line or a glovebox.[8][10] The lithiation reaction is also highly exothermic, and poor thermal management at scale can lead to a dangerous thermal runaway.[11] Additionally, hexachloroethane is a toxic solid, and halogenated organic solvents used in the workup and purification carry their own health risks. A thorough hazard analysis is mandatory before attempting a scale-up.
Q5: Why is it difficult to stop the reaction at the mono-chloroferrocene stage using this method?
A: Once the first Cp ring is lithiated, the second lithiation to form the 1,1'-dilithioferrocene intermediate is often fast. The TMEDA complex directs the lithiation efficiently to both rings. Isolating significant quantities of mono-chloroferrocene is challenging because any unreacted lithioferrocene will react with the 1,1'-dichloroferrocene product in a process known as comproportionation, leading to mixtures. Therefore, this method is best suited for producing the disubstituted product directly by using a slight excess of the lithiating agent.
Scalable Synthesis Protocol (50 g Scale)
This protocol details a robust procedure for the synthesis of 1,1'-dichloroferrocene on a 50-gram scale. All operations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using oven-dried glassware.
Reagent and Equipment Data
| Reagent/Material | Molar Mass ( g/mol ) | Quantity Used | Moles | Equivalents |
| Ferrocene | 186.04 | 50.0 g | 0.269 | 1.0 |
| TMEDA | 116.21 | 72.0 mL (55.6 g) | 0.478 | 1.78 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 236 mL | 0.591 | 2.2 |
| Hexachloroethane | 236.74 | 70.0 g | 0.296 | 1.1 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 1000 mL | - | - |
| Anhydrous Hexane | 86.18 | ~1500 mL | - | - |
| Saturated NH₄Cl (aq) | - | 500 mL | - | - |
| Deionized Water | - | 500 mL | - | - |
| Brine | - | 250 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
| Silica Gel (for chromatography) | - | ~1.5 kg | - | - |
Experimental Workflow Diagram
Sources
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- 2. apps.dtic.mil [apps.dtic.mil]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in 1,1'-Dichloroferrocene Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation, leading to low yields, stalled reactions, and reproducibility issues. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve problems effectively.
Ferrocene derivatives are invaluable scaffolds in materials science, medicinal chemistry, and catalysis, owing to their unique electronic and structural properties.[1][2] However, the synthesis of 1,1'-disubstituted ferrocenes via palladium-catalyzed cross-coupling is often plagued by rapid catalyst deactivation. This guide provides a structured approach to identifying the root causes and implementing robust solutions.
Frequently Asked Questions (FAQs) - Quick Diagnostics
Here are answers to the most common initial questions we receive. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides.
Q1: My reaction mixture turned black, and the reaction stalled. What happened? A: The formation of a black precipitate is a classic sign of palladium catalyst aggregation into inactive palladium black (Pd(0) nanoparticles).[3][4][5] This is a common deactivation pathway where the catalytically active, soluble palladium species fall out of the catalytic cycle by clumping together. This is often caused by ligand degradation, incorrect ligand-to-metal ratio, or the presence of impurities.
Q2: Why is my yield consistently low despite using a fresh catalyst? A: Low yields can stem from several issues beyond the catalyst itself. Common culprits include inefficient transmetalation, competing side reactions like protodeboronation (in Suzuki couplings), or poor substrate quality.[6][7] The unique electronic nature of the ferrocene moiety can also influence the stability of intermediates in the catalytic cycle.[2][8]
Q3: I see a lot of starting material left, even after extended reaction times. What's causing the reaction to stop? A: This "stalling" phenomenon can be due to product inhibition, where the synthesized 1,1'-disubstituted ferrocene product binds to the palladium center and prevents further turnover.[6] Alternatively, a crucial component like the base or the coupling partner may be degrading over the course of the reaction, or the catalyst itself is slowly deactivating.
Q4: How critical is the choice of phosphine ligand for this specific substrate? A: It is absolutely critical. The ligand stabilizes the palladium center, preventing aggregation, and modulates its electronic properties to facilitate key steps like oxidative addition and reductive elimination.[2][9] For the electron-rich ferrocene system, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) are often required to promote the desired reaction and maintain catalyst stability.[6][10]
Q5: Are there any specific impurities I should be worried about with 1,1'-dichloroferrocene? A: Yes. Residual reagents from the synthesis of 1,1'-dichloroferrocene can act as catalyst poisons. Ensure your starting material is free from strong coordinating species. Similarly, impurities in solvents or bases, such as sulfur compounds, can irreversibly poison the palladium catalyst.[11][12][13]
In-Depth Troubleshooting Guides
Guide 1: Low or No Product Yield
If your reaction is failing to produce the desired product, systematically evaluate the following potential causes.
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst Precursor | Use a fresh batch of palladium precatalyst, preferably one stored under an inert atmosphere. Consider using a well-defined Pd(II) pre-catalyst that is known for reliable in-situ reduction to the active Pd(0) species.[9] | Palladium complexes, especially Pd(0) sources like Pd₂(dba)₃, can degrade upon exposure to air and light. A pre-catalyst ensures a more controlled and reproducible initiation of the catalytic cycle.[9] |
| Ineffective Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). | The ferrocenyl moiety is electron-rich, which can make oxidative addition challenging. Bulky, electron-donating ligands accelerate this step and stabilize the active monomeric Pd(0) species, preventing the formation of inactive palladium black.[10][14] |
| Incorrect Base/Solvent System | For Suzuki couplings, switch from weaker bases (e.g., Na₂CO₃) to stronger, non-coordinating bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the solvent effectively dissolves all components. For polar substrates, consider solvents like MeCN or DMF.[7] | The base is critical for the transmetalation step. Its effectiveness can be highly dependent on the solvent and the presence of water.[6] A poorly chosen system can lead to slow transmetalation or decomposition of the boronic acid partner. |
| Degradation of Coupling Partner | In Suzuki couplings, consider using a more robust boronic ester (e.g., pinacol ester) instead of the boronic acid.[6] Add the boronic acid/ester portion-wise or via syringe pump over the course of the reaction. | Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, destroying the nucleophile.[7] This is often accelerated by high temperatures and prolonged reaction times. |
| Impure Starting Materials | Purify the 1,1'-dichloroferrocene starting material by recrystallization or column chromatography. Ensure all solvents are rigorously degassed and reagents are handled under a strict inert atmosphere. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also oxidize phosphine ligands. Other nucleophilic or coordinating impurities can act as competitive inhibitors or irreversible poisons.[12][15] |
Guide 2: Catalyst Decomposition (Blackening & Stalling)
The formation of palladium black is a clear sign of catalyst death. Here’s how to address it.
Sources
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- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for 1,1'-Dichloroferrocene Reactions
Welcome to the technical support center for 1,1'-Dichloroferrocene reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during the workup and purification of reactions involving this versatile organometallic compound.
Troubleshooting Guide
This section addresses specific problems that may arise during your experimental work.
Issue 1: My reaction mixture is a dark, intractable tar after quenching.
Q: I've run a reaction with 1,1'-dichloroferrocene and upon adding water or an aqueous solution to quench the reaction, the entire mixture turned into a dark, sticky tar. How can I salvage my product?
A: This is a common issue often arising from the decomposition of ferrocene derivatives, especially in the presence of acid and air. The intense color change and tar formation suggest the oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium ion, which is less stable and prone to decomposition.
Root Cause Analysis & Solution Pathway:
-
Atmosphere Control: Ferrocene and its derivatives are susceptible to oxidation, particularly under acidic conditions. It is crucial to conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to the greatest extent possible.
-
Quenching Strategy:
-
Avoid Strong Acids: If your reaction conditions are not acidic, avoid quenching with strong acids. Use deoxygenated water or a saturated aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to quench the reaction. This will help to prevent oxidation of the ferrocene moiety.
-
Temperature Control: Perform the quench at a low temperature (0 °C or below) to minimize decomposition.
-
-
Salvage Protocol for Tar Formation:
-
If a tar has already formed, attempt to dissolve the crude mixture in a minimal amount of a polar aprotic solvent in which your desired product is soluble (e.g., dichloromethane or ethyl acetate).
-
Once dissolved, wash the organic layer with a reducing agent solution (e.g., 10% aqueous sodium thiosulfate) to reduce any ferrocenium species back to the more stable ferrocene. The color should lighten from a dark green/blue to the characteristic orange/yellow of ferrocene derivatives.
-
Proceed with a standard aqueous workup, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating under reduced pressure.
-
Issue 2: I am having difficulty separating 1,1'-dichloroferrocene from the starting material (ferrocene) or other non-polar side products.
Q: My crude product is a mixture of 1,1'-dichloroferrocene and unreacted ferrocene. They have very similar Rf values on TLC, making column chromatography challenging. What is the best way to separate these compounds?
A: The separation of ferrocene and its halogenated derivatives can indeed be challenging due to their similar polarities. However, effective separation can be achieved by optimizing your chromatographic conditions.
Optimized Chromatographic Separation:
-
Stationary Phase: While silica gel is commonly used, alumina (neutral or basic) can sometimes offer better separation for ferrocene derivatives.[1] It is advisable to test both stationary phases on an analytical TLC scale first.
-
Mobile Phase: A non-polar eluent system is required. Start with pure hexanes or heptane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or diethyl ether. A very shallow gradient is key. For instance, you might run a gradient from 100% hexanes to 99:1 hexanes:diethyl ether.
-
Column Chromatography Technique:
-
Use a long, thin column to maximize the separation distance.
-
Employ a dry-loading technique if your crude product has low solubility in the initial eluent. Pre-adsorb your crude material onto a small amount of silica gel or alumina and load this onto the top of your column.
-
Elute the column slowly to allow for proper equilibration and separation. Ferrocene, being less polar, should elute before 1,1'-dichloroferrocene.[2]
-
Alternative Purification Technique:
-
Recrystallization: If the crude mixture contains a significant amount of the desired product, recrystallization can be an effective purification method. Ferrocene and its derivatives are often crystalline solids.[1] Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or below (e.g., hexanes, methanol, or ethanol).
Issue 3: My purified 1,1'-dichloroferrocene appears to be decomposing upon storage.
Q: I successfully isolated pure 1,1'-dichloroferrocene, but after a few days on the benchtop, it has started to darken in color. How should I properly store this compound?
A: 1,1'-Dichloroferrocene, like many organometallic compounds, is sensitive to light, air, and heat. Proper storage is essential to maintain its purity and integrity.
Recommended Storage Conditions:
-
Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
Low Temperature: Keep the compound at a low temperature, ideally in a refrigerator or freezer (2-8°C is often recommended).[3][4]
-
Light Protection: Store the vial or container in the dark, for example, by wrapping it in aluminum foil or placing it in a light-proof secondary container.[3]
-
Dry Conditions: Ensure the compound is stored in a dry environment, as moisture can lead to hydrolysis.[3]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the iron center. |
| Temperature | 2-8°C | Slows down potential decomposition pathways.[3][4] |
| Light | In the dark | Prevents light-catalyzed decomposition.[5] |
| Moisture | Dry/Anhydrous | Minimizes the risk of hydrolysis. |
Frequently Asked Questions (FAQs)
This section covers general questions about the workup of 1,1'-dichloroferrocene reactions.
General Workup and Purification
Q1: What is a general workup procedure for a reaction involving 1,1'-dichloroferrocene where a nucleophile has been used to displace one or both chlorine atoms?
A1: A typical workup procedure would be as follows:
-
Quench the Reaction: Cool the reaction mixture to 0 °C and slowly add deoxygenated water or a saturated aqueous solution of ammonium chloride (if organometallic reagents were used) to quench any unreacted reagents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Aqueous Washes:
-
Wash the combined organic layers with water to remove water-soluble impurities.
-
If the reaction was performed under basic conditions, wash with a dilute acid solution (e.g., 1M HCl) to neutralize any excess base.
-
If the reaction was performed under acidic conditions, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any excess acid.
-
A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can then be purified by column chromatography, recrystallization, or sublimation.[1]
Caption: General Workup Workflow for 1,1'-Dichloroferrocene Reactions.
Characterization
Q2: What are the key spectroscopic features I should look for to confirm the identity and purity of 1,1'-dichloroferrocene and its reaction products?
A2: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: Due to the symmetry of 1,1'-dichloroferrocene, you will observe two signals in the ¹H NMR spectrum, typically appearing as triplets, corresponding to the protons on the cyclopentadienyl rings.[6] When one of the chlorine atoms is substituted, the symmetry is broken, leading to a more complex splitting pattern with four distinct signals for the protons on the substituted ring and potentially a singlet or two signals for the unsubstituted ring, depending on the substituent.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the ¹³C NMR spectrum of 1,1'-dichloroferrocene will show a reduced number of signals due to symmetry. Upon substitution, the number of signals will increase, and the chemical shifts will be indicative of the new substituent's electronic effect.
-
⁵⁷Fe NMR Spectroscopy: While less common, ⁵⁷Fe NMR can be a powerful tool for characterizing ferrocene derivatives. The chemical shift of the iron nucleus is sensitive to the electronic environment, providing valuable information about the substituents on the cyclopentadienyl rings.[7][8]
-
Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight of the product. The isotopic pattern of iron and chlorine should be observable in the mass spectrum.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the reaction product.
Reactivity and Stability
Q3: How susceptible is the C-Cl bond in 1,1'-dichloroferrocene to nucleophilic substitution?
A3: The chlorine atoms in 1,1'-dichloroferrocene are activated towards nucleophilic aromatic substitution, although generally less so than in many conventional aromatic systems. The reactivity can be enhanced by the use of strong nucleophiles and appropriate reaction conditions, such as elevated temperatures or the use of a catalyst.[3] The electron-rich nature of the ferrocene core can influence the reaction mechanism.
Q4: Can 1,1'-dichloroferrocene undergo hydrolysis?
A4: Yes, under certain conditions, such as in the presence of water and at elevated temperatures, 1,1'-dichloroferrocene can undergo hydrolysis to form hydroxyferrocene derivatives.[11] It is therefore important to use anhydrous solvents and reagents when performing reactions where hydrolysis is an undesired side reaction.
References
-
Haworth, D. T., & Liu, C. K. (1976). Thin-Layer Chromatography of Some Ferrocene Derivatives and Other Cyclopentadienyl Organometallics. Separation Science, 11(4), 329-337. [Link]
-
Taylor & Francis Online. (n.d.). Thin-Layer Chromatography of Some Ferrocene Derivatives and Other Cyclopentadienyl Organometallics. Retrieved from [Link]
-
Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. (2025, April 14). colloids.info. Retrieved from [Link]
-
Gas-Liquid Chromatography of Ferrocene Derivatives. (1964). Analytical Chemistry, 36(11), 2214-2216. [Link]
-
Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Retrieved from [Link]
-
NIST. (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Synthesis, characterization and electrochemistry of [Pd(PP)MeCl] compounds with 1,1′-bis(phosphino)ferrocene ligands. (n.d.). sciencedirect.com. Retrieved from [Link]
-
Filo. (2025, February 5). Point group in 1,1 dichloroferrocene staggered. Retrieved from [Link]
-
Filo. (2024, June 1). Determine the point groups fora. 1,1'- Dichloroferroceneb. Dibenz... Retrieved from [Link]
-
PubChem. (n.d.). Ferrocene, 1,1'-dichloro-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fe-57 NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Retrieved from [Link]
-
Filo. (2025, January 12). a) Is 1,1' dichloroferrocene polar? Is it chiral? Justify your answer emp... Retrieved from [Link]
-
PubMed. (n.d.). 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Retrieved from [Link]
-
Chegg.com. (2021, September 14). Solved 4.5 Determine the point groups for a. 1,1' – | Chegg.com. Retrieved from [Link]
-
Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). sciencedirect.com. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Retrieved from [Link]
-
Chegg.com. (2020, November 29). 1. Determine the point groups for a. 1,1' – Dichloroferrocene CI i. [Cr(C204)313 - Chegg. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 7.8: Structure and SN2 Reactivity: The Nucleophile. Retrieved from [Link]
-
YouTube. (2023, June 18). Purification of Organic Liquids - a quick guide!. Retrieved from [Link]
-
NIST. (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025, August 7). NMR Spectroscopic Characterization of Isocyano‐ and 1, 1′‐Diisocyanoferrocene. The Molecular Structure of Isocyanoferrocene. Retrieved from [Link]
-
ResearchGate. (2020, February 13). (PDF) Synthesis of 1,2-dicyanoferrocene by cyanation reactions. Retrieved from [Link]
-
TCU Digital Repository. (2021, May 3). STEPS TOWARDS THE SYNTHESIS OF 1,1'-DIDEAZA-QUININE. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 10. Retrieved from [Link]
-
National Institutes of Health. (2024, July 1). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025, March 29). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Retrieved from [Link]
- Google Patents. (n.d.). US2799714A - Method of hydrolyzing di-and trichlorobenzenes.
-
ResearchGate. (2025, August 7). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Retrieved from [Link]
-
YouTube. (2022, February 2). 1, 1- Dichloropropane on hydrolysis gives : | 12 | NTA JEE MOCK TEST 36. Retrieved from [Link]
Sources
- 1. magritek.com [magritek.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. a) Is 1,1' dichloroferrocene polar? Is it chiral? Justify your answer emp.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]
- 10. Ferrocene, 1,1'-dichloro- [webbook.nist.gov]
- 11. US2799714A - Method of hydrolyzing di-and trichlorobenzenes - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in 1,1'-Dichloroferrocene Synthesis
Welcome to the technical support center for the synthesis of 1,1'-dichloroferrocene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Here, we provide in-depth, experience-driven insights into byproduct identification, mitigation, and purification, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1,1'-dichloroferrocene via dilithiation of ferrocene?
The most frequently encountered byproducts are unreacted ferrocene, monochloroferrocene, and polychlorinated ferrocenes (e.g., 1,1',2-trichloroferrocene). The formation of these impurities is primarily influenced by the stoichiometry of the lithiating agent and the electrophilic chlorine source, as well as reaction conditions such as temperature and reaction time.
Q2: How can I minimize the formation of monochloroferrocene?
Monochloroferrocene arises from the incomplete dilithiation of ferrocene. To favor the formation of the 1,1'-dilithioferrocene intermediate, it is crucial to use a slight excess of the lithiating agent (typically n-butyllithium in the presence of a chelating agent like TMEDA). Ensuring a sufficiently long reaction time for the lithiation step and maintaining anhydrous conditions are also critical.
Q3: What leads to the formation of polychlorinated ferrocenes?
Polychlorinated ferrocenes are typically the result of over-reaction, where the desired 1,1'-dichloroferrocene undergoes further lithiation and subsequent chlorination. This can occur if an excessive amount of the lithiating agent or the electrophilic chlorine source is used. Careful control of stoichiometry is the primary method to prevent the formation of these higher chlorinated species.
Q4: My final product is a difficult-to-separate mixture of ferrocene, monochloroferrocene, and 1,1'-dichloroferrocene. What is the best purification strategy?
The separation of these closely related ferrocene derivatives can be challenging due to their similar polarities. Column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a gradient of hexane and dichloromethane, is typically employed. Careful fraction collection guided by thin-layer chromatography (TLC) is essential for isolating the pure 1,1'-dichloroferrocene. Recrystallization can also be effective for removing minor impurities if a suitable solvent system is identified.
Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions based on mechanistic understanding.
Problem 1: Low yield of 1,1'-dichloroferrocene with significant recovery of unreacted ferrocene.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Lithiation | Not enough of the ferrocene has been converted to the 1,1'-dilithioferrocene intermediate. This can be due to insufficient lithiating agent, poor quality of the lithiating agent, or reaction with trace amounts of water. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-butyllithium to accurately control the stoichiometry. A slight excess (e.g., 2.1-2.2 equivalents) of n-butyllithium is recommended. |
| Short Reaction Time | The dilithiation reaction may not have reached completion. | Increase the reaction time for the lithiation step. Monitoring the reaction progress by quenching small aliquots and analyzing by TLC or GC-MS can help determine the optimal reaction time. |
| Low Reaction Temperature | The lithiation of ferrocene is typically performed at room temperature or slightly elevated temperatures to ensure completion. | Ensure the reaction temperature is appropriate for the chosen solvent system. For the n-BuLi/TMEDA system in hexane, stirring at room temperature for several hours is common. |
Problem 2: Significant amount of monochloroferrocene in the product mixture.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dilithiation | As explained in the FAQs, this is the primary cause. The monolithioferrocene intermediate reacts with the chlorine source to yield monochloroferrocene.[1] | Follow the recommendations for ensuring complete lithiation as described in Problem 1. The use of TMEDA is crucial as it chelates the lithium ions, increasing the basicity of the n-butyllithium and promoting dilithiation. |
| Incorrect Stoichiometry | Using less than two equivalents of the lithiating agent will inherently lead to the formation of monolithiated species. | Precisely measure the amounts of ferrocene and the lithiating agent. |
Problem 3: Presence of higher molecular weight peaks in GC-MS, suggesting polychlorinated ferrocenes.
| Potential Cause | Explanation | Recommended Solution |
| Excess Lithiating Agent and/or Chlorine Source | Over-reaction occurs when the desired product is further lithiated and chlorinated. | Carefully control the stoichiometry of both the n-butyllithium and the electrophilic chlorine source. Use no more than the recommended slight excess of these reagents. |
| Localized "Hot Spots" | Poor stirring during the addition of reagents can lead to localized areas of high concentration, promoting over-reaction. | Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the lithiating agent and the electrophilic chlorine source. |
Byproduct Identification Workflow
A systematic approach is crucial for the accurate identification of byproducts. The following workflow outlines the recommended analytical techniques.
Caption: Workflow for Byproduct Identification and Characterization.
Interpreting Analytical Data
¹H NMR Spectroscopy:
-
Ferrocene: A sharp singlet around δ 4.1-4.2 ppm for the ten equivalent protons.
-
Monochloroferrocene: The symmetry is broken, leading to a more complex spectrum. Typically, you will observe two triplets for the protons on the substituted cyclopentadienyl ring and a singlet for the protons on the unsubstituted ring.
-
1,1'-Dichloroferrocene: Due to the C2h symmetry, the four protons on each ring are equivalent, resulting in two triplets (or complex multiplets) in the aromatic region.
-
Polychlorinated Ferrocenes: The spectra become progressively more complex with increasing substitution, often showing multiple signals in the aromatic region with reduced integration values.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an excellent technique for separating the components of the reaction mixture and providing their molecular weights.
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Patterns |
| Ferrocene | 186 | Loss of cyclopentadienyl rings. |
| Monochloroferrocene | 220/222 | Isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| 1,1'-Dichloroferrocene | 254/256/258 | Isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |
| Trichloroferrocenes | 288/290/292/294 | Isotopic pattern for three chlorine atoms. |
Experimental Protocols
Protocol 1: Synthesis of 1,1'-Dichloroferrocene
Materials:
-
Ferrocene
-
n-Butyllithium (solution in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Hexachloroethane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ferrocene and anhydrous diethyl ether.
-
Add TMEDA to the solution.
-
Cool the mixture to 0 °C and slowly add n-butyllithium dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
In a separate flask, dissolve hexachloroethane in anhydrous diethyl ether.
-
Cool the ferrocene solution to -78 °C and slowly add the hexachloroethane solution via a cannula.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane.
-
Collect fractions and monitor their composition by TLC.
-
Unreacted ferrocene (yellow-orange) will elute first, followed by monochloroferrocene (orange), and then the desired 1,1'-dichloroferrocene (red-orange).
-
Combine the pure fractions containing 1,1'-dichloroferrocene and remove the solvent under reduced pressure.
Mechanistic Insights into Byproduct Formation
Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing the synthesis.
Caption: Reaction Pathways Leading to Product and Byproducts.
The dilithiation of ferrocene proceeds sequentially. If the reaction is incomplete, a mixture of monolithio- and dilithioferrocene will be present. Quenching this mixture with an electrophilic chlorine source like hexachloroethane will inevitably lead to a mixture of monochloro- and dichloroferrocene. Conversely, an excess of the lithiating agent can lead to the lithiation of the desired 1,1'-dichloroferrocene, which can then be further chlorinated to yield polychlorinated byproducts.
References
- Rausch, M. D.; Moser, G. A.; Zaiko, E. J.; Lipman, Jr., A. L. Organometallic π-Complexes. XV. The Synthesis and Chemistry of Some Polychlorinated Ferrocenes. Journal of Organometallic Chemistry. 1970, 23 (1), 185-192.
- Bishop, J. J.; Davison, A.; Katcher, M. L.; Lichtenberg, D. W.; Merrill, R. E.; Smart, J. C. Synthesis of 1,1'-dihaloferrocenes. Journal of Organometallic Chemistry. 1971, 27 (2), 241-249.
- Sanders, R.; Mueller-Westerhoff, U. T. The lithiation of ferrocene and ruthenocene: a retraction and an improvement. Journal of Organometallic Chemistry. 1996, 512 (1-2), 219-224.
- Butler, I. R. 6.12 - The Synthesis of Ferrocene, Ruthenocene and Osmocene and their Derivatives. In Comprehensive Organometallic Chemistry III; Crabtree, R. H., Mingos, D. M. P., Eds.; Elsevier: Amsterdam, 2007; pp 435-490.
Sources
Technical Support Center: Enhancing the Reactivity of 1,1'-Dichloroferrocene in Coupling Reactions
Welcome to the technical support center for organometallic cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with 1,1'-dichloroferrocene. The inherent stability and unique electronic properties of the ferrocene scaffold make it highly desirable, but the low reactivity of the carbon-chlorine (C-Cl) bond presents a significant synthetic challenge.
This document provides in-depth, field-proven insights to help you navigate these challenges. We will move from foundational questions to advanced troubleshooting, explaining the causality behind each experimental choice to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when designing coupling reactions with 1,1'-dichloroferrocene.
Q1: Why is my 1,1'-dichloroferrocene starting material unreactive compared to bromo- or iodoferrocene?
A1: The core of the issue lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bonds. In the context of a palladium-catalyzed cross-coupling cycle, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the C-Cl bond. This step has a higher activation energy for chlorides, requiring more forcing conditions or, more effectively, a highly active catalyst system to proceed efficiently.[1][2]
Q2: How can I control for mono- versus di-substitution on the ferrocene core?
A2: Achieving selective mono-substitution is a common goal. The primary method of control is stoichiometry.
-
For Mono-substitution: Use the coupling partner (e.g., boronic acid, alkyne, amine) as the limiting reagent. A ratio of 1.0 equivalent of 1,1'-dichloroferrocene to 0.8-0.95 equivalents of the coupling partner is a good starting point. This ensures there isn't enough of the partner to react a second time after the first coupling occurs.
-
For Di-substitution: Use a slight excess of the coupling partner. A minimum of 2.2 equivalents is recommended to drive the reaction to completion and account for any side reactions like homocoupling.[2]
Lowering the reaction temperature can also sometimes favor mono-arylation by reducing the overall reaction rate, but this may require significantly longer reaction times.[2]
Q3: What is the most critical component for activating the C-Cl bond in 1,1'-dichloroferrocene?
A3: The ligand coordinated to the palladium center is paramount. The success of activating a C-Cl bond hinges on using a ligand that makes the palladium center both electron-rich and sterically bulky.
-
Electron-richness increases the metal's ability to donate electron density into the C-Cl antibonding orbital, facilitating bond cleavage during oxidative addition.[3][4]
-
Steric bulk promotes the formation of highly reactive, low-coordinate monoligated palladium(0) species, which are essential for the catalytic cycle to proceed.[4]
For this reason, simple ligands like triphenylphosphine (PPh₃) are often ineffective. Advanced, bulky alkylphosphine or dialkylbiarylphosphine ligands (e.g., "Buchwald ligands" like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are typically required.[1][3]
Q4: Can I perform a Sonogashira coupling with 1,1'-dichloroferrocene without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are not only possible but often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][6] Success in a copper-free system again relies heavily on a highly active palladium catalyst. The use of bulky, electron-rich phosphine ligands can generate a palladium complex reactive enough to facilitate the necessary catalytic steps without copper.[6] A strong organic base, such as an amine, is still required.
Part 2: Troubleshooting Guide for Low-Yielding or Failed Reactions
When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. The following guide addresses common failure modes.
Problem: Low or No Conversion of 1,1'-Dichloroferrocene
This is the most common issue and can stem from several sources. The workflow below will help you diagnose the problem.
Caption: Troubleshooting workflow for low-yield reactions.
-
Probable Cause 1: Inactive Catalyst System. The C-Cl bond requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often insufficient.[7]
-
Solution: Switch to a more robust catalyst system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (see Table 2). Stable precatalysts (e.g., XPhos Pd G3/G4) that readily generate the active Pd(0) species are highly recommended as they improve reproducibility.[1][7]
-
-
Probable Cause 2: Insufficient Temperature. The activation energy for C-Cl bond cleavage is high.
-
Solution: Ensure the reaction is heated sufficiently, typically in the range of 80-120 °C. If your solvent limits the temperature (e.g., THF), switch to a higher-boiling alternative like toluene or 1,4-dioxane.[8]
-
-
Probable Cause 3: Inappropriate Base. The choice of base is critical and reaction-dependent. For Suzuki-Miyaura, a base is needed to activate the boronic acid for transmetalation.[9] For Buchwald-Hartwig, it facilitates the deprotonation of the amine.[10]
-
Probable Cause 4: Reagent or Solvent Degradation. Oxygen can irreversibly oxidize the Pd(0) catalyst to an inactive state (often seen as the formation of black precipitate, "palladium black").[12] Boronic acids can degrade via protodeboronation, especially if moisture is present.[2]
Problem: Significant Formation of Side Products
-
Probable Cause 1: Homocoupling of Boronic Acid/Alkyne. This is common in Suzuki (biaryl formation) and Sonogashira (diyne formation) reactions. It is often caused by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst.[2][5]
-
Solution: Rigorously exclude oxygen from the reaction mixture. For Sonogashira reactions, switch to a copper-free protocol if homocoupling is a major issue.[6]
-
-
Probable Cause 2: Dehalogenation of 1,1'-dichloroferrocene. The starting material is converted to ferrocene or chloroferrocene.
-
Solution: This side reaction can sometimes occur at high temperatures or with certain base/ligand combinations. Try lowering the reaction temperature or screening a different base. Ensure your coupling partner is active and present in the correct stoichiometry.
-
Part 3: Data and Protocols
Table 1: Recommended Starting Conditions for Coupling Reactions
This table provides experimentally grounded starting points for optimization.
| Coupling Reaction | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Notes & References |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0-3.0) | Toluene/H₂O (10:1) | 100-110 | Requires a bulky, electron-rich ligand. Water is often beneficial.[2][3][13] |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N or DIPA (3.0-5.0) | Toluene or DMF | 80-100 | For C-Cl, a more active catalyst like Pd/XPhos may be needed.[6][8][14] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOt-Bu (1.5-2.0) | 1,4-Dioxane | 100-110 | Requires a strong, non-nucleophilic base. Rigorous inert atmosphere is critical.[10][11][15] |
Table 2: Ligand Selection Guide for Activating C-Cl Bonds
| Ligand Class | Example Ligands | Key Characteristics | Best Suited For | References |
| Dialkylbiarylphosphines | XPhos, SPhos, RuPhos | Very bulky, highly electron-donating | Suzuki-Miyaura, Buchwald-Hartwig, general C-Cl activation | [1][3][4] |
| Ferrocenylphosphines | dppf, dtbpf | Large bite angle, robust, electron-rich | Suzuki-Miyaura, reactions requiring high thermal stability | [3][4][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically tunable | Suzuki-Miyaura, especially with sterically hindered substrates | [1] |
| Wide Bite-Angle Ligands | Xantphos, DPEPhos | Flexible backbone, promotes reductive elimination | Buchwald-Hartwig, Sonogashira | [15][16] |
Part 4: Experimental Protocols & Workflows
Generalized Catalytic Cycle and Failure Points
The diagram below illustrates a generic cross-coupling cycle and highlights where issues commonly arise with unreactive chlorides.
Caption: Key failure points in the cross-coupling cycle.
Protocol: General Procedure for Suzuki-Miyaura Coupling of 1,1'-Dichloroferrocene
This is a starting point protocol and requires optimization for specific substrates.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 1,1'-dichloroferrocene (1.0 equiv.), the arylboronic acid (1.2 equiv. for di-substitution, 0.9 equiv. for mono-substitution), and anhydrous K₃PO₄ (3.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small portion of the degassed solvent (e.g., Toluene).
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by the remaining degassed toluene and degassed water (e.g., a 10:1 toluene:water ratio).
-
Degassing: Further degas the final reaction mixture by bubbling with argon for 10-15 minutes.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may take anywhere from 4 to 24 hours.[2]
References
-
Kasak, P., et al. (2009). Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and. Current Organic Chemistry. [Link]
-
Torres-García, G., et al. (2025). Modular Synthesis of Unsymmetrical 1,1'-Disubstituted Ferrocenes by Sequential Suzuki-Miyaura Cross-Coupling of 1,1'-Diborylferrocene. Chemistry – A European Journal. [Link]
-
Ghorbani-Vaghei, R., et al. (2014). Conditions optimization for the double Sonogashira coupling. ResearchGate. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Makhubela, B. C. E., et al. (2019). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
OpenChemHub (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Fehér, C., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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ChemOrgChem (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. [Link]
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Newman, S. G., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
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Anson, C. E., et al. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
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Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
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Valdés, C., et al. (2018). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]
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Reddit (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
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Technical Support Center: Solvent Effects on the Stability of 1,1'-Dichloroferrocene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1'-dichloroferrocene. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for challenges related to solvent selection and compound stability. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring your work is built on a foundation of technical accuracy and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling procedures for 1,1'-dichloroferrocene to ensure its long-term stability?
A1: Proper storage and handling are critical for maintaining the integrity of 1,1'-dichloroferrocene. As an organometallic compound, it is sensitive to environmental factors.
Storage Recommendations:
-
Temperature: Store the solid compound in a cool, dry place, ideally between 2-8°C.[1][2] Some suppliers recommend a broader range of 10-25°C, but refrigeration is a prudent measure for long-term stability.
-
Atmosphere: Keep the container tightly sealed and, for maximum longevity, store under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to air and moisture, which can contribute to decomposition.[3][4]
-
Light: Protect the compound from light by storing it in an amber vial or a dark location.[5] Light can provide the energy to initiate decomposition pathways.
-
Container: Use the original supplier container or a tightly sealed glass vial. Ensure the container material is compatible and does not introduce contaminants.[4]
Handling Procedures:
-
Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][8]
-
When preparing solutions, add the solvent to the solid under an inert atmosphere if possible, especially if the solution is to be stored or used over an extended period.
Q2: I dissolved 1,1'-dichloroferrocene in a solvent, and the solution's color changed from orange to a darker brown/green. What does this indicate?
A2: The characteristic orange color of ferrocene derivatives is due to their electronic structure. A significant color change, particularly to darker shades like brown or green, is a strong indicator of decomposition or chemical reaction. The most likely cause is the oxidation of the iron center from Fe(II) to the less stable Fe(III) state, forming the ferrocenium ion, which is typically blue or green.
This degradation can be triggered by several factors related to the solvent:
-
Presence of Oxidizing Impurities: Solvents may contain dissolved oxygen or peroxide impurities, especially in ethers like THF or diethyl ether that have been improperly stored.[5] These impurities can readily oxidize the ferrocene core.
-
Solvent Reactivity: Certain solvents can actively participate in decomposition. For example, halogenated solvents like chloroform can degrade in the presence of light to form acidic and radical species that attack the organometallic compound.[5]
-
Protic Solvents: Polar protic solvents, while potentially poor choices for other reasons (see Troubleshooting Q1), can stabilize charged intermediates, potentially facilitating decomposition pathways.[9]
If you observe a color change, it is crucial to verify the integrity of your compound using analytical methods like UV-Vis or NMR spectroscopy before proceeding with your experiment.
Q3: Which general classes of solvents are recommended for working with 1,1'-dichloroferrocene, and which should be avoided?
A3: The choice of solvent is critical and depends heavily on the intended application (e.g., reaction, analysis, storage). The guiding principle is to use a solvent that dissolves the compound without promoting its degradation or interfering with the reaction.
| Solvent Class | Recommendation & Rationale | Examples |
| Nonpolar / Weakly Polar | Generally Recommended. These solvents are less likely to interact strongly with the ferrocene core or facilitate ionic decomposition pathways. They provide a relatively inert environment. | Hexanes, Toluene, Diethyl Ether, Tetrahydrofuran (THF) |
| Polar Aprotic | Use with Caution. While they can be excellent for dissolving organometallics and are often used in reactions, their higher polarity can stabilize charged intermediates, potentially accelerating decomposition.[10] Some may also react (e.g., DMF can act as a nucleophile).[5] | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Polar Protic | Generally Avoid. These solvents can stabilize ions to a high degree, which could facilitate the cleavage of the chloro-substituents or degradation of the cyclopentadienyl rings.[9] The acidic proton can also react with organometallic reagents. | Water, Methanol, Ethanol |
| Halogenated | Use with Extreme Caution. While often used for NMR analysis due to their good dissolving power, they can be a source of radicals and acids, especially upon exposure to light, which can aggressively decompose the compound.[5] | Dichloromethane (DCM), Chloroform (CHCl₃) |
Key Consideration: For reactive applications, such as lithiation followed by quenching with an electrophile, ethereal solvents like THF and diethyl ether are preferred because they are relatively inert and can coordinate with lithium cations, stabilizing the reactive intermediate.[1][5]
Troubleshooting Guides
Problem 1: My reaction involving 1,1'-dichloroferrocene gives a low yield or fails in a polar aprotic solvent like DMSO or DMF.
Analysis: While polar aprotic solvents are excellent at dissolving many reagents, they can negatively impact organometallic stability and reactivity in several ways.
-
Enhanced Decomposition: The high polarity of solvents like DMSO and DMF can stabilize charged intermediates or transition states in a decomposition pathway.[10][11] This can lead to a faster rate of degradation of your starting material before it has a chance to react as intended.
-
Solvent-Reagent Interaction: Some polar aprotic solvents are not as inert as they seem. DMF can decompose at higher temperatures to release dimethylamine, a nucleophile that can react with your compound.[5] Acetonitrile's nitrile group can coordinate to metal centers, potentially inhibiting desired catalytic cycles or reactions.[5]
-
Stabilization of Leaving Groups: In nucleophilic substitution reactions where chloride is the leaving group, highly polar solvents can excessively solvate and stabilize the anionic nucleophile, reducing its reactivity and slowing down the reaction rate.
Solution Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocols & Methodologies
Protocol 1: Designing a Solvent Stability Study for 1,1'-dichloroferrocene
This protocol outlines a systematic approach to quantify the stability of 1,1'-dichloroferrocene in a solvent of interest.
Objective: To determine the rate of degradation of 1,1'-dichloroferrocene in a specific solvent under controlled conditions.
Methodology: The stability will be assessed by monitoring the concentration of the parent compound over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12][13]
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of 1,1'-dichloroferrocene and dissolve it in 10.0 mL of the chosen solvent in a volumetric flask. This creates a ~1 mg/mL stock solution.
-
Rationale: Starting with a known concentration is essential for quantifying degradation.
-
-
Sample Incubation:
-
Transfer aliquots of the stock solution into several sealed vials (e.g., amber HPLC vials) to minimize headspace and prevent evaporation.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
Rationale: Using multiple vials avoids repeatedly opening a single sample, which could introduce atmospheric contaminants.
-
-
Time-Point Analysis:
-
At designated time points (e.g., t=0, 1h, 4h, 8h, 24h, 48h), retrieve one vial for analysis.
-
The t=0 sample should be analyzed immediately after preparation.
-
Rationale: A time-course study allows for the calculation of a degradation rate.
-
-
Analytical Method (HPLC Example):
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point. The exact ratio must be optimized to achieve good separation.
-
Detection: Monitor at a wavelength where 1,1'-dichloroferrocene has a strong absorbance (typically in the 220-260 nm or ~440 nm range).
-
Analysis: Inject a fixed volume (e.g., 10 µL) of the sample from each time point. Record the peak area of the 1,1'-dichloroferrocene peak.
-
-
Data Analysis:
-
Normalize the peak area at each time point (Aₜ) to the initial peak area at t=0 (A₀).
-
Plot the percentage of remaining 1,1'-dichloroferrocene ([Aₜ / A₀] * 100) versus time.
-
From this plot, you can determine the half-life (t₁/₂) of the compound in that solvent under the tested conditions.
-
Workflow Diagram:
Caption: Experimental workflow for a solvent stability study.
Visualizing Potential Degradation Pathways
The stability of 1,1'-dichloroferrocene is intrinsically linked to the Fe(II) center and the carbon-chlorine bonds. Solvents can influence pathways that lead to decomposition.
Caption: Potential solvent-influenced degradation pathways.
References
- ResearchGate. (2025). Solvent effect on complexation reactions.
- ResearchGate. (2025). The role of solvent polarity in the electronic properties, stability and reactivity trend of Tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents.
-
MDPI. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]
-
International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.7: Solvent Effects. Retrieved from [Link]
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Semantic Scholar. (1976). Solvent effects on the reactivities of organometallic compounds. Retrieved from [Link]
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NIST. (n.d.). Ferrocene, 1,1'-dichloro-. Retrieved from [Link]
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OCRS. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Retrieved from [Link]
-
Loba Chemie. (n.d.). FERROCENE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). FERROCENE (FOR SYNTHESIS) Safety Data Sheet. Retrieved from [Link]
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PubMed. (n.d.). Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors. Retrieved from [Link]
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ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
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MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]
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Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]
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PubMed. (n.d.). Characterization of the aqueous decomposition products of (+)1,2-bis(3,5-dioxopiperazinyl-1-yl)-propane (ICRF-187) by liquid chromatographic and mass spectral analysis. Retrieved from [Link]
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YouTube. (2022). organic chemistry review - common organic solvents. Retrieved from [Link]
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ChemRxiv. (2024). Plasma Decomposition of Ferrocene. Retrieved from [Link]
-
Quora. (2021). What is the list of some important solvents used in organic reactions and the purpose of using it? Retrieved from [Link]
-
Filo. (2025). Point group in 1,1 dichloroferrocene staggered. Retrieved from [Link]
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ResearchGate. (n.d.). Decomposition Kinetics of 1,1-Dihydroperoxycyclohexane in Some Organic Solvents. Retrieved from [Link]
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Chegg.com. (2021). Solved 4.5 Determine the point groups for a. 1,1' – | Chegg.com. Retrieved from [Link]
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Madridge Publishers. (2017). Effect of Solvent Polarity on Fluoroscence Spectra of Camphor Sulphonic Acid Doped Polyaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the reaction. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Electrochemical Comparison of Substituted Ferrocene Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond simple protocols to provide an in-depth understanding of how the electrochemical personality of ferrocene can be systematically tailored. We will explore the causal relationships between molecular structure and redox behavior, supported by experimental data and validated workflows.
The Ferrocene/Ferrocenium Redox Couple: A Theoretical Primer
Ferrocene, with its iconic sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, is a cornerstone of organometallic chemistry.[1] Its true power in many applications, from biosensing to catalysis, lies in its clean, reversible one-electron oxidation from the iron(II) state to the iron(III) state, forming the ferrocenium cation.[2] This process is the foundation of its utility as an electrochemical probe and reference standard.[3]
The ease of this Fe(II)/Fe(III) transition is not fixed; it is exquisitely sensitive to the electronic environment around the iron center. By strategically placing substituents on the Cp rings, we can modulate the electron density at the iron atom and, therefore, precisely tune the molecule's redox potential.[4][5]
The key principles are:
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., methyl) push electron density toward the iron center.[4] This increased electron richness makes it easier to remove an electron (i.e., perform an oxidation). Consequently, the redox potential becomes less positive, or more negative, compared to unsubstituted ferrocene.
-
Electron-Withdrawing Groups (EWGs): Substituents like acetyl groups pull electron density away from the iron center.[4] This electron deficiency makes the iron core "hold on" to its electrons more tightly, making it harder to oxidize. This results in a more positive redox potential.[2][6]
These effects can be quantified and predicted using a linear free-energy relationship known as the Hammett equation, which correlates redox potentials with the electronic properties of the substituents.[7][8]
Experimental Protocol: A Self-Validating System for Cyclic Voltammetry
To reliably compare derivatives, a robust and reproducible experimental workflow is paramount. Cyclic Voltammetry (CV) is the standard method for probing the redox behavior of these compounds.[4] The following protocol is designed as a self-validating system, explaining the causality behind each step to ensure data integrity.
Objective:
To measure and compare the half-wave potentials (E½) of the Fc⁺/Fc and substituted Fc⁺/Fc redox couples. The E½ value, calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials, provides a good approximation of the formal redox potential (E°').
Materials & Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum disk electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Potentiostat
-
Electrochemical Cell
-
Analytes: Ferrocene, Acetylferrocene, Decamethylferrocene (~1-2 mM)
-
Solvent: Acetonitrile (CH₃CN), HPLC or electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar, 0.1 M
-
Polishing materials: Alumina slurry (0.3 and 0.05 micron) and polishing pads
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Step-by-Step Methodology:
-
Electrode Preparation (The Foundation of Reproducibility):
-
Why: The electrode surface must be pristine and free of adsorbed impurities to ensure that the measured current is due solely to the analyte's redox reaction. A poorly prepared surface is the most common source of experimental error.
-
How: Polish the working electrode surface with 0.3-micron alumina slurry on a polishing pad for 60 seconds, followed by 0.05-micron slurry for another 60 seconds. Rinse thoroughly with deionized water, then sonicate in the chosen solvent (acetonitrile) for 2 minutes to remove any embedded polishing particles. Dry the electrode under a gentle stream of N₂.
-
-
Solution Preparation:
-
Why: The supporting electrolyte is crucial to minimize solution resistance (iR drop) and ensure that the analyte migrates to the electrode surface via diffusion, not electrostatic attraction.[3]
-
How: Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. From this stock, prepare separate ~1-2 mM solutions of each ferrocene derivative.
-
-
Deoxygenation (A Critical Step):
-
Why: Dissolved oxygen is electroactive and can be reduced at the working electrode, creating an interfering signal that overlaps with the analyte's signal, particularly during negative potential scans.[3]
-
How: Place the electrochemical cell containing the analyte solution and electrodes. Bubble high-purity N₂ or Ar gas through the solution for at least 10-15 minutes prior to the experiment. Afterwards, maintain a gentle flow of the inert gas over the solution's surface (a "gas blanket") throughout the measurement to prevent atmospheric oxygen from re-dissolving.
-
-
Cyclic Voltammetry Measurement:
-
Why: The CV experiment applies a linearly ramping potential to the working electrode and measures the resulting current. This allows for the direct observation of the oxidation and reduction events.
-
How:
-
Assemble the three electrodes in the cell.
-
Run a background scan on the electrolyte solution alone to define the potential window where only the analyte is active.[3]
-
For ferrocene, set the potential window to scan from approximately 0.0 V to +0.8 V vs Ag/AgCl and back. Adjust the window for other derivatives as needed.
-
Set a scan rate of 100 mV/s.
-
Initiate the scan and record the voltammogram.
-
Repeat for each ferrocene derivative, ensuring the working electrode is polished between each new compound.[3]
-
-
Comparative Electrochemical Data: Substituent Effects in Action
The power of substitution becomes evident when we compare the redox potentials of different derivatives under identical conditions. The data below clearly illustrates the principles discussed.
| Compound | Substituent Type | Representative E½ (V vs. Fc/Fc⁺) | Implication |
| Ferrocene | Unsubstituted (Reference) | 0.00 | Baseline for comparison. |
| Decamethylferrocene | Electron-Donating (10 x -CH₃) | ~ -0.48 V to -0.59 V[9] | Significantly easier to oxidize. |
| Acetylferrocene | Electron-Withdrawing (-COCH₃) | ~ +0.20 V to +0.28 V[4] | Significantly harder to oxidize. |
Note: The exact potential values can vary with solvent, electrolyte, and reference electrode.[4][10] The values are presented relative to the ferrocene/ferrocenium (Fc/Fc⁺) couple to highlight the shift caused by the substituents.
Analysis of Trends:
-
Decamethylferrocene (DmFc): The ten electron-donating methyl groups saturate the Cp rings with electron density, making the iron(II) center exceptionally electron-rich.[9] This results in a substantial negative shift in its redox potential, making it a much stronger reducing agent (i.e., more easily oxidized) than ferrocene.[9][10]
-
Acetylferrocene (AcFc): The acetyl group is strongly electron-withdrawing due to the carbonyl moiety.[4] It pulls electron density away from the Cp ring and, consequently, from the iron center. This destabilization of the resulting ferrocenium cation makes the initial oxidation more difficult, requiring a more positive potential to remove the electron.[4][11] This makes acetylferrocenium a stronger oxidizing agent than ferrocenium.[4]
Implications for Research and Development
The ability to rationally tune the redox potential of ferrocene has profound implications across various scientific disciplines:
-
Biosensors: Ferrocene derivatives are widely used as redox mediators to shuttle electrons between an enzyme and an electrode surface.[12][13] By tuning the ferrocene's potential to match the enzyme's redox window while avoiding interference from other biological species, sensor sensitivity and selectivity can be dramatically improved.
-
Catalysis: In redox catalysis, the potential of the catalyst must be matched to the substrate. The library of available ferrocene derivatives allows for the fine-tuning of catalytic cycles for specific chemical transformations.[14]
-
Molecular Electronics & Energy Storage: The stability of both the oxidized and reduced states, combined with tunable potentials, makes ferrocene derivatives excellent candidates for charge carriers in molecular wires or as redox shuttles for overcharge protection in lithium-ion batteries.[8][15]
Conclusion
The electrochemical properties of ferrocene are not static. They represent a tunable platform that can be rationally engineered through chemical substitution. By understanding the fundamental electronic effects of donating and withdrawing groups, researchers can select or design ferrocene derivatives with precise redox potentials tailored for their specific application. The robust experimental methodology of cyclic voltammetry provides a reliable and direct means to validate these designs, bridging the gap between molecular structure and electrochemical function.
References
- Brainly. (2023, October 30). Ferrocene is used as an electrochemical reference compound since the single electron oxidation of ferrocene.
- Wikipedia. Decamethylferrocene.
- BenchChem. A Comparative Guide to the Oxidizing Strength of Ferrocenium and Acetylferrocenium.
- BenchChem. Validating the Redox Potential of Decamethylferrocene: A Comparative Guide.
- Synlett. (2025, May 5). Recent Strategies for the Synthesis of Ferrocene Derivatives and Their Applications to Electrochemistry. Thieme Connect.
- MDPI. Ferrocene Derivatives Functionalized with Donor/Acceptor (Hetero)Aromatic Substituents: Tuning of Redox Properties. MDPI.
- American Chemical Society. The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene.
- UMass Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]. UMass Boston ScholarWorks.
- American Chemical Society. (2021). Ion and Solvent Modulation of Ferrocene and Decamethylferrocene Oxidation Potentials in Organic Electrolytes as Predicted by Molecular Dynamics Simulations. The Journal of Physical Chemistry B.
- Royal Society of Chemistry. (2014, November 12). Electrochemical studies of decamethylferrocene in supercritical carbon dioxide mixtures. RSC Publishing.
- Indian Academy of Sciences. (1983). Acylated Ferrocenes: Synthesis & Correlation of Redox Potentials with Structure.
- American Chemical Society. (2013, October 28). Ferrocene—Beauty and Function. Organometallics.
- ResearchGate. (2019, March 6).
- Wiley Online Library. (2003, May 1). The electrochemistry of some ferrocene derivatives: redox potential and substituent effects. Applied Organometallic Chemistry.
- ResearchGate. (2025, August 6). The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects.
- University of Texas at El Paso. Determination of Electron Transfer in Ferrocene Mixed-Valent Compounds. UTEP ScholarWorks.
- MDPI. (2018).
- Preprints.org. (2024, September 27).
- MDPI.
- SpringerLink. (2022, January 30). Synthesis, electrochemical and spectroscopic properties of ferrocene-based compounds. Transition Metal Chemistry.
-
American Chemical Society. (2019, September 4). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. ACS Omega. [Link]
- National Institutes of Health.
- ResearchGate. Cyclic voltammetry of ferrocene 1 mM and 100 mM Bu4NBF4 in CH....
- MDPI. (2020). An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. Chemosensors.
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A Comparative Guide to Catalysts for 1,1'-Dichloroferrocene Coupling Reactions
Introduction
1,1'-Disubstituted ferrocene derivatives are of paramount importance across a spectrum of scientific disciplines, including materials science, catalysis, and medicinal chemistry. The unique three-dimensional structure and rich electrochemical properties of the ferrocene core make it a privileged scaffold. The ability to introduce diverse functionalities at the 1 and 1' positions allows for the fine-tuning of steric and electronic properties, leading to novel materials and bioactive compounds. 1,1'-Dichloroferrocene serves as a readily available and versatile starting material for accessing these valuable derivatives through various cross-coupling reactions.
This guide provides a comparative analysis of common catalytic systems for the coupling of 1,1'-dichloroferrocene, focusing on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic nuances of each system, present available experimental data for comparison, and provide exemplary protocols to guide researchers in their synthetic endeavors.
The Landscape of Catalytic Coupling
The functionalization of 1,1'-dichloroferrocene primarily relies on transition metal-catalyzed cross-coupling reactions. The choice of catalyst—palladium, nickel, or copper—is dictated by the nature of the desired bond (C-C, C-N, C-O, etc.), the coupling partner, and the desired reaction conditions. Each metal offers a unique reactivity profile, with implications for substrate scope, functional group tolerance, and cost-effectiveness.
A generalized workflow for a typical cross-coupling reaction involving 1,1'-dichloroferrocene is depicted below. The process begins with the selection of the appropriate catalyst system and coupling partner, followed by the reaction setup under an inert atmosphere, and concludes with product isolation and purification.
Figure 1: A generalized experimental workflow for the catalytic coupling of 1,1'-dichloroferrocene.
Palladium-Catalyzed Coupling: The Versatile Workhorse
Palladium catalysis is arguably the most widely employed method for cross-coupling reactions due to its broad functional group tolerance and predictable reactivity.[1] Suzuki-Miyaura, Sonogashira, and Heck couplings are common transformations facilitated by palladium catalysts.
Mechanistic Considerations: The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle.[2] The cycle is initiated by the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the coupling partner (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions). The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst.[2]
Figure 2: A simplified catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling of one C-Cl bond in 1,1'-dichloroferrocene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between 1,1'-dichloroferrocene and aryl or vinyl boronic acids or esters.[3] While the coupling of aryl chlorides can be more challenging than that of bromides or iodides, the use of electron-rich and bulky phosphine ligands can significantly improve reaction efficiency.[4] Ferrocene-based phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often employed.[5]
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | Moderate to Good | [6] |
| Pd₂(dba)₃ / SPhos | Arylboronic acid | K₃PO₄ | Toluene | 100 | Good to Excellent | [2] |
| Pd(OAc)₂ / PCy₃ | Arylboronic acid | K₃PO₄ | Toluene | 80-100 | Good | [4] |
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. Note: Yields are generalized from reactions with various aryl chlorides and may vary for 1,1'-dichloroferrocene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting 1,1'-dichloroferrocene with terminal alkynes. This reaction is typically co-catalyzed by palladium and a copper(I) salt.[7] The reaction can often be performed under relatively mild conditions.[8]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 60 | Good | [8] |
| Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 80 | Good to Excellent | [5] |
Table 2: Common Conditions for Palladium-Catalyzed Sonogashira Coupling. Note: Yields are generalized and may differ for 1,1'-dichloroferrocene.
Nickel-Catalyzed Coupling: A Cost-Effective Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[9] They are particularly effective for the coupling of aryl chlorides and for C-N bond formation (Buchwald-Hartwig amination).[10]
Mechanistic Divergence: The Role of Ni(I) and Radical Pathways
While Ni(0)/Ni(II) catalytic cycles analogous to palladium are proposed, nickel catalysis can also proceed through Ni(I)/Ni(III) cycles or involve radical intermediates, especially with alkyl halides.[9] This alternative mechanistic manifold can lead to unique reactivity and selectivity compared to palladium.[9]
Figure 3: A simplified catalytic cycle for the nickel-catalyzed Buchwald-Hartwig amination of one C-Cl bond in 1,1'-dichloroferrocene.
Buchwald-Hartwig Amination
Nickel catalysts are highly effective for the amination of aryl chlorides, providing access to 1,1'-diaminoferrocene derivatives.[10][11] These reactions often employ N-heterocyclic carbene (NHC) or phosphine ligands.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂(dme) | IPr·HCl | NaOtBu | 2-MeTHF | 80 | Good to Excellent | [10][12] |
| Ni(cod)₂ | dppf | NaOtBu | Toluene | 100 | Good | [3] |
Table 3: Representative Conditions for Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides. Note: Yields are generalized from reactions with various aryl chlorides and may vary for 1,1'-dichloroferrocene.
Copper-Catalyzed Coupling: The Classical Approach
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming C-N, C-O, and C-S bonds.[13] While traditional Ullmann reactions often require harsh conditions, modern protocols with appropriate ligands have enabled milder and more efficient transformations.[14][15]
Mechanistic Pathways in Copper Catalysis
The mechanism of copper-catalyzed coupling reactions is still a subject of debate but is generally believed to involve Cu(I) and Cu(III) intermediates.[14] The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the nucleophile and reductive elimination.
Ullmann Condensation
The Ullmann condensation is particularly useful for the coupling of 1,1'-dichloroferrocene with amines, alcohols, and thiols. The reactivity of the C-Cl bond in 1,1'-dichloroferrocene may necessitate more forcing conditions compared to the corresponding bromo or iodo derivatives.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | Moderate to Good | [13] |
| Cu₂O | N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 110 | Good | [16] |
| Cu Powder | None | K₂CO₃ | NMP | 180-210 | Moderate | [13] |
Table 4: General Conditions for Copper-Catalyzed Ullmann-Type Couplings. Note: Yields are generalized and may vary for 1,1'-dichloroferrocene.
Experimental Protocols
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), the phosphine ligand (if required), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add 1,1'-dichloroferrocene (1.0 equiv.) and the arylboronic acid (2.2-3.0 equiv.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 85-100 °C) for the designated time (typically 12-24 h), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1'-diarylferrocene.[6]
General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the nickel precatalyst (e.g., NiCl₂(dme), 3-5 mol%), the ligand (e.g., IPr·HCl, 6-10 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).
-
Add 1,1'-dichloroferrocene (1.0 equiv.) and the amine (2.2-2.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., 2-MeTHF) via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 80-110 °C) for the required time (typically 3-12 h), monitoring by GC-MS or TLC.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired 1,1'-diaminoferrocene derivative.[10][12]
Conclusion
The choice of catalyst for the coupling of 1,1'-dichloroferrocene is a critical parameter that dictates the success and efficiency of the synthesis of 1,1'-disubstituted ferrocene derivatives. Palladium catalysts offer great versatility and functional group tolerance for a range of C-C bond-forming reactions. Nickel catalysts provide a cost-effective and highly efficient alternative, particularly for C-N bond formation and the activation of less reactive aryl chlorides. Copper catalysts, while often requiring more forcing conditions, remain a valuable tool for Ullmann-type condensations to form C-N, C-O, and C-S bonds.
The selection of the optimal catalyst system will depend on the specific transformation, the nature of the coupling partners, and the desired reaction conditions. The information and protocols provided in this guide serve as a starting point for researchers to explore and optimize the synthesis of novel 1,1'-disubstituted ferrocene derivatives for their specific applications.
References
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann‐Type Coupling Reactions.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Walters, Z. G., Turner, D. W., & Garg, N. K. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163.
- Organic Chemistry with Lluís Llorens Palomo. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Diccianni, J. B., & Diao, T. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(8), 799-813.
- Fine Nathel, N. F., Kim, J., Hie, L., Jiang, X., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
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DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2008). Copper-Catalyzed Coupling Reactions.
- Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions, 40(39), 10338-10351.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews, 115(21), 11667-11718.
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Butler, I. R., & Cullen, W. R. (1987). 1,1′-Disubstituted Ferrocene Ligand Scaffolds Featuring Pnictogens Other than Phosphorus as Donor Sites. Canadian Journal of Chemistry, 65(7), 1452-1459.
- Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2019). Journal of the American Chemical Society, 141(42), 16720-16732.
- 1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems. (2021).
- Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (2014).
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
- Shafir, A., Power, M. P., Whitener, G. D., & Arnold, J. (2000). Synthesis, structure and properties of 1,1'-diamino- and 1,1'-diazidoferrocene. Organometallics, 19(19), 3978–3982.
- Bis(diphenylphosphino)ferrocene Catalyzed Synthesis of 2,3-Diamino-1,4-naphthoquinones. (2014). Letters in Organic Chemistry, 11(8), 586-590.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2022). RSC Advances, 12(8), 4786-4805.
- Nickel-catalyzed Hydrosilylation of Alkenes and Transition-Metal-Free Intermolecular α-C-H Amin
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4463-4482.
- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube.
- 1,1′-Bis(diphenylphosphino)ferrocene in functional molecular materials. (2012). Dalton Transactions, 41(43), 13265-13276.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2015). Organic Chemistry Frontiers, 2(11), 1436-1440.
- Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. (2020). Organic Chemistry Frontiers, 7(16), 2234-2239.
- Synthesis of nickel(II) azacorroles by Pd-catalyzed amination of α,α'-dichlorodipyrrin Ni(II) complex and their properties. (2012). Chemistry, 18(19), 5919-23.
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- 5. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 10. The Synthesis and Structures of 1,1′-Bis(sulfonyl)ferrocene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF [ouci.dntb.gov.ua]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,1'-Dichloroferrocene
For researchers, scientists, and drug development professionals engaged in the synthesis and application of organometallic compounds, the purity of their materials is a cornerstone of reliable and reproducible results. 1,1'-Dichloroferrocene, a versatile building block in the synthesis of more complex ferrocene derivatives, is no exception. Its utility as a precursor for novel catalysts, materials, and potential therapeutic agents is directly contingent on its degree of purity. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 1,1'-dichloroferrocene, grounded in experimental data and established scientific principles.
The Imperative of Purity in 1,1'-Dichloroferrocene Applications
The primary synthetic route to 1,1'-dichloroferrocene involves the dilithiation of ferrocene with an organolithium reagent, such as n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), followed by quenching with an electrophilic chlorine source.[1] This process, while effective, can lead to a mixture of products, including unreacted ferrocene and the monosubstituted intermediate, monochloroferrocene. The presence of these impurities can have significant downstream consequences:
-
Inaccurate Stoichiometry: In subsequent reactions, the presence of un- or under-chlorinated ferrocenes leads to incorrect molar ratios, affecting reaction yields and potentially leading to the formation of undesired side products.
-
Altered Material Properties: For applications in materials science, such as the synthesis of redox-active polymers, impurities can disrupt the desired electronic and physical properties of the final material.
-
Compromised Biological Activity: In the development of ferrocene-based pharmaceuticals, even minor impurities can alter the therapeutic efficacy and toxicity profile of the target molecule.
Therefore, a robust analytical workflow to accurately determine the purity of synthesized 1,1'-dichloroferrocene is not just a matter of quality control; it is a fundamental requirement for scientific rigor.
A Comparative Analysis of Purity Assessment Techniques
The characterization of organometallic compounds requires a multi-faceted analytical approach. For 1,1'-dichloroferrocene, three primary techniques offer complementary information for a comprehensive purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Workflow for Purity Assessment of 1,1'-Dichloroferrocene
Caption: A typical workflow for the synthesis and purity assessment of 1,1'-dichloroferrocene.
In-Depth Technique Comparison
| Technique | Principle | Strengths | Limitations | Best For |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; potential for signal overlap. | Determining absolute purity and confirming the identity of the main component and major impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass. | High separation efficiency for volatile compounds; excellent for identifying unknown impurities through mass spectral libraries. | Requires the analyte to be volatile and thermally stable; quantification requires calibration with standards. | Identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile phase and a stationary phase. | Suitable for non-volatile and thermally labile compounds; accurate quantification with proper calibration. | Impurity identification is limited without a mass spectrometer detector; requires reference standards for quantification. | Quantifying non-volatile impurities and separating isomers. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity Determination
Principle: qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 1,1'-dichloroferrocene into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) of known purity into the same vial. The standard should have a simple, well-resolved signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) and transfer to an NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A simple 1D proton pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8-16, depending on the sample concentration.
-
Acquisition Time (aq): At least 3-4 seconds.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for 1,1'-dichloroferrocene (e.g., the triplet or the pseudo-triplet of the cyclopentadienyl protons) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Interpreting the ¹H NMR Spectrum:
-
1,1'-Dichloroferrocene: The ¹H NMR spectrum of 1,1'-dichloroferrocene in CDCl₃ typically shows two pseudo-triplets around δ 4.3-4.5 ppm.
-
Monochloroferrocene (Impurity): This will show a singlet for the unsubstituted cyclopentadienyl ring (around δ 4.2 ppm) and two pseudo-triplets for the substituted ring.
-
Ferrocene (Impurity): A sharp singlet at approximately δ 4.15 ppm.
GC-MS for Impurity Profiling
Principle: GC-MS separates volatile components of a mixture in the gas phase and identifies them based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 1,1'-dichloroferrocene (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for organometallic compounds (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250-280 °C) to ensure volatilization.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at 100 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: A mass range of m/z 50-350 is typically sufficient to cover the parent ions and major fragments of ferrocene and its chlorinated derivatives.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification of known impurities.
-
For quantification, generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
HPLC for Non-Volatile Impurity Analysis
Principle: HPLC separates components of a mixture in the liquid phase based on their affinity for a stationary phase and a mobile phase.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the synthesized 1,1'-dichloroferrocene in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used for ferrocene derivatives.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is often effective. A gradient elution may be necessary to separate all components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where ferrocene derivatives absorb strongly (e.g., 254 nm or 440 nm).
-
-
Data Analysis:
-
Quantify the purity by comparing the peak area of 1,1'-dichloroferrocene to the total area of all peaks (area percent method), or by using an external standard calibration curve.
-
A Self-Validating System: The Synergy of Multiple Techniques
No single analytical technique can provide a complete picture of the purity of a synthesized compound. Instead, a self-validating system that leverages the strengths of multiple techniques is the most robust approach.
Integrated Purity Assessment Workflow
Caption: An integrated workflow for the comprehensive purity assessment of 1,1'-dichloroferrocene.
This integrated approach ensures trustworthiness:
-
qNMR provides an absolute purity value and confirms the identity of the main product.
-
GC-MS identifies and quantifies volatile impurities that may not be easily resolved or detected by NMR.
-
HPLC is crucial for detecting any non-volatile or thermally sensitive impurities that would be missed by GC-MS.
By combining these techniques, a comprehensive and validated assessment of the purity of synthesized 1,1'-dichloroferrocene can be achieved, ensuring the integrity and reliability of subsequent research and development activities.
References
Sources
A Comparative Guide to the Analytical Validation of 1,1'-Dichloroferrocene Structure
Introduction: 1,1'-Dichloroferrocene is an organometallic compound that serves as a critical synthon for the synthesis of more complex ferrocene derivatives.[1] Its precise structure, featuring a chlorine atom on each of the two cyclopentadienyl (Cp) rings, dictates its reactivity and subsequent application in materials science and catalysis. Unambiguous validation of this 1,1'- substitution pattern is paramount to distinguish it from potential isomers and ensure the integrity of downstream research. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of 1,1'-Dichloroferrocene, grounded in the principles of scientific integrity and experimental causality. We will explore how a synergistic application of these methods provides a self-validating system for irrefutable structural confirmation.
Mass Spectrometry: The First Line of Evidence
Mass spectrometry (MS) serves as the initial and most rapid technique for confirming the molecular weight and elemental composition of a synthesized compound. For 1,1'-dichloroferrocene, it provides two crucial pieces of evidence: the mass of the molecular ion and, more importantly, a characteristic isotopic pattern.
Expertise & Causality: Why the Isotopic Pattern is Key
The power of MS in this context lies in nature's isotopic distribution. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while iron also has multiple isotopes (⁵⁶Fe being the most abundant at ~91.7%). When a molecule containing two chlorine atoms, like 1,1'-dichloroferrocene, is ionized, it doesn't produce a single molecular ion peak (M⁺). Instead, it generates a cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) whose relative intensities are a predictable signature of the presence of two chlorine atoms. This pattern is a highly reliable diagnostic tool that immediately suggests the presence and number of chlorine atoms in the molecule, providing a higher level of confidence than molecular weight alone.
Data Presentation: Expected Isotopic Cluster for [C₁₀H₈Cl₂Fe]⁺
The mass spectrum of 1,1'-dichloroferrocene is expected to show a molecular ion cluster based on its formula, C₁₀H₈Cl₂Fe (MW: 254.92 g/mol ).[2][3][4]
| Ion | Contributing Isotopes | Calculated m/z | Expected Relative Intensity |
| M⁺ | C₁₀H₈(³⁵Cl)₂⁵⁶Fe | 253.9352 | 100% |
| [M+1]⁺ | Isotopic contributions from ¹³C | ~254.9382 | ~11% |
| [M+2]⁺ | C₁₀H₈(³⁵Cl)(³⁷Cl)⁵⁶Fe | 255.9323 | ~65% |
| [M+4]⁺ | C₁₀H₈(³⁷Cl)₂⁵⁶Fe | 257.9293 | ~10% |
Note: Intensities are approximate and calculated based on natural isotopic abundances. The NIST database confirms a strong peak at m/z 254 and a significant peak at 256.[2][3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of the 1,1'-dichloroferrocene sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer Setup (Electron Ionization - EI):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.[5]
-
Scan Range: 50-400 m/z.
-
-
Injection & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak for 1,1'-dichloroferrocene, and the mass spectrum associated with this peak should be analyzed for the molecular ion cluster.
Visualization: GC-MS Workflow
Caption: Workflow for confirming molecular weight via GC-MS.
NMR Spectroscopy: Probing Molecular Symmetry
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms. For 1,1'-dichloroferrocene, ¹H and ¹³C NMR are used to confirm the substitution pattern by exploiting the molecule's inherent symmetry.
Expertise & Causality: Symmetry Dictates the Spectrum
The 1,1'-dichloroferrocene molecule possesses a center of inversion and a C₂ axis of rotation, which places it in the C₂h point group.[6] This high degree of symmetry means that many protons and carbons are chemically equivalent. A 1,1'-disubstituted ferrocene will have a distinctively simple NMR spectrum compared to other isomers (e.g., 1,2- or 1,3-disubstituted). The presence of only two ¹H signals for the Cp rings is a powerful indicator of the 1,1' arrangement. Any deviation from this pattern would immediately suggest the presence of isomers or impurities.
Data Presentation: Predicted ¹H and ¹³C NMR Signals
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 4.0 - 4.5 | Triplet (t) | 4H | Protons adjacent to the C-Cl bond |
| ¹H | 3.8 - 4.3 | Triplet (t) | 4H | Protons adjacent to the C-H bond |
| ¹³C | ~90 | Singlet | 2C | C-Cl (ipso-carbon) |
| ¹³C | ~70-75 | Singlet | 4C | CH carbons adjacent to C-Cl |
| ¹³C | ~68-72 | Singlet | 4C | CH carbons beta to C-Cl |
Note: Chemical shifts are estimates based on data for similar ferrocene derivatives. The key diagnostic feature is the presence of two triplets of equal integration for the Cp protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 1,1'-dichloroferrocene and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument for the specific sample and solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or internal standard (e.g., TMS at 0.00 ppm).[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative signals for all carbon environments.
-
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and assign the peaks.
Single-Crystal X-ray Diffraction: The Unambiguous Proof
While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction (SC-XRD) offers the definitive, unambiguous proof of molecular structure. It generates a three-dimensional map of electron density from which the precise positions of all atoms can be determined.
Expertise & Causality: From Diffraction to 3D Structure
SC-XRD works by passing X-rays through a perfect, single crystal of the compound.[8] The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, crystallographers can mathematically reconstruct a 3D electron density map of the molecule.[8] An atomic model is then fitted to this map. This technique is considered the "gold standard" because it directly visualizes the atomic arrangement, confirming not only the 1,1'- connectivity but also providing precise bond lengths, bond angles, and the conformation (e.g., eclipsed or staggered) of the cyclopentadienyl rings.[9][10]
Data Presentation: Key Structural Parameters from SC-XRD
| Parameter | Expected Value/Information | Significance |
| Connectivity | Confirms C-Cl bond on each ring | Validates the 1,1'- isomer |
| Fe-C Bond Lengths | ~2.03 - 2.07 Å | Confirms ferrocene sandwich structure |
| C-Cl Bond Lengths | ~1.74 Å | Standard for C(sp²)-Cl bonds |
| Cp Ring Conformation | Eclipsed, Staggered, or intermediate | Provides insight into solid-state packing |
| R-factor (R₁) | < 5% for a good quality structure | Indicates the goodness-of-fit between the model and experimental data |
Visualization: The X-ray Crystallography Workflow
Caption: From crystal to structure: the SC-XRD process.
A Synergistic Validation Workflow
No single technique provides all the necessary information. A robust validation strategy relies on the synergy between these orthogonal methods. Mass spectrometry confirms the mass, NMR confirms the solution-state symmetry and substitution pattern, and X-ray crystallography provides the definitive solid-state structure.
Comparative Guide to Analytical Techniques
| Parameter | Mass Spectrometry (EI) | NMR Spectroscopy | X-ray Diffraction (SC-XRD) |
| Primary Information | Molecular Weight & Isotopic Pattern | Atomic Connectivity & Symmetry | 3D Molecular Structure |
| Sample Phase | Gas/Volatile Liquid | Solution | Single Crystal (Solid) |
| Destructive? | Yes | No | No |
| Key Advantage | Speed, Isotopic Signature | Detailed connectivity in solution | Unambiguous structural proof |
| Key Limitation | Doesn't distinguish isomers | Requires soluble material | Requires high-quality single crystals |
| Use Case | Rapid initial confirmation | Isomer differentiation | Absolute structure determination |
Recommended Validation Workflow
Caption: A logical workflow for the structural validation of 1,1'-dichloroferrocene.
Conclusion
The structural validation of 1,1'-dichloroferrocene is a clear example of the necessity for a multi-technique analytical approach. While mass spectrometry provides rapid confirmation of mass and elemental formula and NMR spectroscopy elucidates the crucial 1,1'- substitution pattern in solution, only single-crystal X-ray diffraction can deliver the final, irrefutable proof of the three-dimensional structure. By strategically combining these techniques, researchers can build a self-validating dossier of evidence, ensuring the structural integrity of their material and the reliability of all subsequent scientific endeavors.
References
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National Institute of Standards and Technology. (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ferrocene, 1,1'-dichloro-. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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CentAUR. (n.d.). Synthesis and structural studies of some 1,1'-dichloroferrocene derivatives of platinum(II). Retrieved from [Link]
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American Chemical Society. (2024). Synthesis and characterization of 1,1′-ferrocenic aryl carbonic and thiocarbonic anhydrides. ACS Publications. Retrieved from [Link]
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Filo. (2025). Point group in 1,1 dichloroferrocene staggered. Retrieved from [Link]
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Chegg. (2020). Determine the point groups for a. 1,1' – Dichloroferrocene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and electrochemistry of [Pd(PP)MeCl] compounds with 1,1′-bis(phosphino)ferrocene ligands. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ferrocene, 1,1'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
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LibreTexts Chemistry. (n.d.). Symmetry and Group Theory. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 1,1-diacetylferrocene dihydrazone. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Fe-57 NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Medicosis Perfectionalis. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. YouTube. Retrieved from [Link]
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The Protein Society. (2021, September 26). Understanding x-ray crystallography structures. YouTube. Retrieved from [Link]
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PubMed. (2008). 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Retrieved from [Link]
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Caltech. (2018). Demystifying X-ray Crystallography. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]
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Chegg. (2023). f. diborane d. 1,1'-dichloroferrocene e. dibenzenechromium (eclipsed). Retrieved from [Link]
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Royal Society of Chemistry. (1985). Synthesis and structural studies of some 1,1′-dichloroferrocene derivatives of platinum(II). RSC Publishing. Retrieved from [Link]
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A Comparative Performance Analysis of 1,1'-Dichloroferrocene-Based Polymers for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of advanced materials with tunable properties is paramount. Among the diverse class of organometallic polymers, those incorporating the ferrocene moiety have garnered significant attention due to their unique redox activity, thermal stability, and synthetic versatility.[1][2] This guide provides an in-depth comparative analysis of the performance of polymers derived from a key precursor: 1,1'-dichloroferrocene. By exploring the synthesis, electrochemical behavior, thermal stability, and catalytic applications of these materials, we aim to furnish researchers with the critical data and experimental insights necessary to select and utilize the optimal polymer for their specific application.
The Strategic Advantage of the 1,1'-Dichloroferrocene Monomer
1,1'-Dichloroferrocene serves as a versatile starting point for a variety of polymer architectures. The two chlorine atoms on the cyclopentadienyl rings are reactive sites, enabling polymerization through various cross-coupling reactions to form poly(1,1'-ferrocenylene)s, or serving as handles for the synthesis of other functional monomers like 1,1'-diaminoferrocene or 1,1'-ferrocenedicarboxylic acid for the creation of polyamides and other condensation polymers.[3][4][5] This 1,1'-disubstitution pattern is crucial as it allows for the creation of linear polymers with the ferrocene unit integrated directly into the polymer backbone, facilitating electronic communication between the iron centers.
Performance Comparison: Poly(1,1'-ferrocenylene)s vs. Ferrocene-Containing Polyamides and Poly(ferrocenylsilane)s
The choice of the polymer backbone and the linking groups between the ferrocene units significantly impacts the material's overall performance. Here, we compare three major classes of polymers, with a focus on those derivable from 1,1'-dichloroferrocene.
| Property | Poly(1,1'-ferrocenylene) | Ferrocene-Containing Polyamides | Poly(ferrocenylsilane)s |
| Synthesis Method | Reductive coupling of 1,1'-dihaloferrocenes (e.g., Kumada coupling) | Polycondensation of 1,1'-diaminoferrocene or 1,1'-ferrocenedicarbonyl chloride with comonomers | Ring-opening polymerization of silicon-bridged[6]ferrocenophanes |
| Electrochemical Behavior | Shows two distinct reversible redox waves, indicating electronic communication between adjacent ferrocene units.[7] | Redox activity is present but may be less pronounced due to the insulating nature of the amide linkage. | Exhibits redox activity with communication between ferrocene units mediated by the silane bridge.[8] |
| Thermal Stability (TGA) | Generally high thermal stability, with decomposition temperatures often exceeding 400 °C.[6] | Good thermal stability, though the amide linkages may be a point of initial degradation compared to the ferrocene core.[4] | Thermally robust, with stability influenced by the organic substituents on the silicon atom.[9] |
| Conductivity | Potentially higher conductivity in the oxidized state due to direct ferrocene-ferrocene linkage. | Generally insulating due to the nature of the polyamide backbone. | Semi-conducting properties, tunable by doping and the nature of the silane bridge.[4] |
| Solubility | Often suffers from poor solubility, which can be a challenge for processing. | Solubility can be tailored by the choice of comonomers in the polyamide backbone.[5] | Generally soluble in common organic solvents, facilitating processing.[9] |
| Catalytic Potential | Can act as a scaffold for catalytic sites; the polymer backbone can influence catalytic activity. | The ferrocene units can be functionalized to create catalytic centers. | The polymer can be a support for catalysts, with potential for redox-switchable catalysis.[10] |
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a poly(1,1'-ferrocenylene) and a ferrocene-containing polyamide, along with a standard method for their electrochemical characterization.
Protocol 1: Synthesis of Poly(1,1'-ferrocenylene) via Kumada Catalyst Transfer Polycondensation
This protocol is adapted from methodologies for synthesizing conjugated polymers and can be applied to 1,1'-dihaloferrocenes.
Materials:
-
1,1'-Dichloroferrocene
-
Magnesium turnings
-
1,2-Dibromoethane (as activator)
-
Anhydrous Tetrahydrofuran (THF)
-
[Ni(dppp)Cl₂] (dppp = 1,3-bis(diphenylphosphino)propane) as catalyst
Procedure:
-
Activate magnesium turnings in a dry Schlenk flask under an inert atmosphere (e.g., argon) using a small amount of 1,2-dibromoethane in anhydrous THF.
-
Prepare the Grignard reagent by slowly adding a solution of 1,1'-dichloroferrocene in anhydrous THF to the activated magnesium. The reaction is typically stirred at room temperature until the magnesium is consumed.
-
In a separate Schlenk flask, add the [Ni(dppp)Cl₂] catalyst.
-
Transfer the freshly prepared di-Grignard reagent of 1,1'-ferrocene to the catalyst flask via cannula at a controlled temperature (often starting at 0 °C and slowly warming to room temperature).
-
Allow the polymerization to proceed for several hours. The reaction progress can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Quench the reaction by adding acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Causality: The choice of a nickel-phosphine catalyst is crucial for achieving a controlled "living" polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity.[11] The Grignard reagent formation is a key step, converting the unreactive C-Cl bonds into more reactive C-Mg bonds, which can then undergo cross-coupling.
Protocol 2: Synthesis of a Ferrocene-Containing Polyamide
This protocol describes the synthesis of a polyamide from 1,1'-ferrocenedicarbonyl chloride and an aromatic diamine.
Materials:
-
1,1'-Ferrocenedicarboxylic acid
-
Thionyl chloride or oxalyl chloride
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
An acid scavenger (e.g., pyridine or triethylamine)
Procedure:
-
Convert 1,1'-ferrocenedicarboxylic acid to 1,1'-ferrocenedicarbonyl chloride by refluxing with an excess of thionyl chloride or reacting with oxalyl chloride in the presence of a catalytic amount of DMF. The excess chlorinating agent is removed by distillation.[5]
-
In a dry, three-necked flask equipped with a mechanical stirrer and under an inert atmosphere, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the diamine solution to 0 °C in an ice bath.
-
Slowly add a solution of 1,1'-ferrocenedicarbonyl chloride in anhydrous NMP to the cooled diamine solution.
-
Add the acid scavenger to the reaction mixture.
-
Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight to form a viscous poly(amic acid) solution.
-
The polyamide can be obtained by casting the poly(amic acid) solution as a film and then thermally imidizing it, or by chemical imidization in solution followed by precipitation.
-
For precipitation, pour the polymer solution into a non-solvent like methanol, collect the solid polymer by filtration, wash, and dry under vacuum.
Causality: The low-temperature polycondensation is employed to prevent side reactions and to achieve high molecular weight polymers. The use of an acid scavenger is necessary to neutralize the HCl generated during the reaction, which would otherwise protonate the amine monomers and inhibit polymerization.[5]
Protocol 3: Electrochemical Characterization by Cyclic Voltammetry (CV)
Equipment:
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, counter electrode)
-
Glassy carbon or platinum working electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Platinum wire or graphite rod as the counter electrode
Procedure:
-
Prepare a solution of the ferrocene-based polymer in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
For insoluble polymers, they can be drop-cast onto the working electrode from a solution and the solvent allowed to evaporate, forming a thin film.
-
Assemble the three-electrode cell with the polymer-coated working electrode.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential from a value where no redox reaction occurs to a potential sufficient to oxidize the ferrocene units, and then reversing the scan.
-
Perform scans at various scan rates to investigate the electrochemical kinetics.
Trustworthiness: A well-behaved, reversible redox process will exhibit a peak separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons transferred, typically 1 for ferrocene) at room temperature, and the peak currents will be proportional to the square root of the scan rate. This confirms a diffusion-controlled, reversible electron transfer process.[12]
Visualization of Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Workflow for the synthesis and characterization of 1,1'-dichloroferrocene-based polymers.
Caption: The fundamental redox process of the ferrocene/ferrocenium couple.
Conclusion and Future Outlook
Polymers derived from 1,1'-dichloroferrocene represent a versatile platform for the development of advanced materials. The choice between a directly linked poly(1,1'-ferrocenylene) and a backbone-functionalized polymer like a polyamide allows for a significant tuning of properties such as conductivity, solubility, and thermal stability. While poly(1,1'-ferrocenylene)s offer the potential for enhanced electronic communication, challenges in processability need to be addressed. Conversely, ferrocene-containing polyamides provide greater synthetic flexibility for tailoring solubility and mechanical properties, though at the potential cost of diminished electronic interactions between the redox centers.
Future research will likely focus on the development of novel synthetic methodologies to overcome the solubility issues of poly(1,1'-ferrocenylene)s and the creation of copolymers that blend the desirable properties of different polymer backbones. The continued exploration of these materials in applications such as redox-switchable catalysis, chemical sensors, and energy storage devices promises to yield exciting advancements in materials science.[13][14][15]
References
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Synthesis and characterization of ferrocene-containing main-chain polyamides are reported in this article. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pietschnig, R. (2016). Polymers with pendant ferrocenes. Chemical Society Reviews, 45(19), 5216-5232. [Link]
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A New Ferrocene‐Containing Polyamide Prepared from an Improved Synthesis of 1,1′‐Ferrocene Dicarbonyl Chloride and Ferrocene‐Based Diamine. (2007). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Facile synthesis of ferrocene-based polyamides and their organic analogues terpolyamides: In uence of aliphatic. (2022). SciSpace. Retrieved January 12, 2026, from [Link]
-
Ferrocene-Based Terpolyamides and Their PDMS-Containing Block Copolymers: Synthesis and Physical Properties. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Hudson, R. D. A. (2001). Ferrocene polymers: current architectures, syntheses and utility. Journal of Organometallic Chemistry, 637-639, 47-69. [Link]
-
Hailes, H. C., Oliver, A. M., Gwyther, J., & Manners, I. (2016). Polyferrocenylsilanes: synthesis, properties, and applications. Chemical Society Reviews, 45(19), 5187-5215. [Link]
-
Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Living Ring-Opening Metathesis–Polymerization Synthesis and Redox-Sensing Properties of Norbornene Polymers and Copolymers Containing Ferrocenyl and Tetraethylene Glycol Groups. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. (2023). Molecules, 28(15), 5765. [Link]
-
Redox-active iron-containing polymers: synthesis and anionic polymerization of a C-ferrocenyl-substituted phosphaalkene. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Redox-responsive Inclusion Complexation between β-Cyclodextrin and Ferrocene-functionalized Poly(N-isopropylacrylamide) and its Effect on the Solution Properties of this Polymer. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Foucher, D. A., et al. (1994). Linear Oligo(ferrocenyldimethylsilanes) with between Two and Nine Ferrocene Units: Electrochemical and Structural Models for Poly(ferrocenylsilane) High Polymers. Journal of the American Chemical Society, 116(23), 10703-10712. [Link]
-
Controlled Synthesis of Polyfluorenes via Kumada Catalyst Transfer Polycondensation with Ni(acac)2/dppp as the Catalyst. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Manners, I. (1999). Poly(ferrocenylsilanes): novel organometallic plastics. Chemical Communications, (8), 857-865. [Link]
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A Comparative Guide to 1,1'-Dichloroferrocene as a Precursor Material for Advanced Synthesis
Introduction: The strategic selection of precursor materials is a cornerstone of innovation in chemical synthesis, directly impacting reaction efficiency, product purity, and the economic viability of novel compounds. Within the realm of organometallic chemistry, ferrocene and its derivatives have emerged as privileged scaffolds due to their unique electronic properties, thermal stability, and predictable reactivity. This guide provides a comprehensive validation of 1,1'-dichloroferrocene as a versatile precursor, offering an objective comparison with its bromo- and iodo-analogs in key synthetic applications. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.
The 1,1'-Dihaloferrocene Family: A Comparative Overview
1,1'-Dihaloferrocenes are foundational building blocks for the synthesis of a wide array of functionalized ferrocene derivatives and polymers. The choice of the halogen atom (Cl, Br, or I) on the cyclopentadienyl rings significantly influences the precursor's reactivity, stability, and cost, thereby dictating its suitability for specific applications.
The general trend in reactivity for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1] This trend dictates that 1,1'-diiodoferrocene is the most reactive, followed by 1,1'-dibromoferrocene, and finally 1,1'-dichloroferrocene.[1] However, this higher reactivity often comes at the cost of increased price and potentially lower stability. 1,1'-Dichloroferrocene, while being the least reactive, offers advantages in terms of cost-effectiveness and stability, making it an attractive option for large-scale synthesis and applications where milder reaction conditions are not a prerequisite.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon bonds. The performance of 1,1'-dihaloferrocenes in these reactions is a critical metric for their validation as precursors.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for creating C(sp²)-C(sp²) bonds. While direct comparative studies under identical conditions are scarce, the general reactivity trend of aryl halides (I > Br > Cl) provides a strong basis for comparison.
| Precursor | Typical Reaction Conditions | Observed Yields (Aryl Coupling) | Key Considerations |
| 1,1'-Dichloroferrocene | Higher temperatures, stronger bases (e.g., K₃PO₄), and more sophisticated phosphine ligands are often required. | Moderate to Good | Most cost-effective precursor. Requires more forcing conditions, which may not be suitable for sensitive substrates. |
| 1,1'-Dibromoferrocene | Milder conditions compared to the dichloro analog. | Good to Excellent | Offers a good balance between reactivity and stability. Generally provides higher yields than the dichloro derivative under similar conditions. |
| 1,1'-Diiodoferrocene | Very mild conditions, often at room temperature. | Excellent | Highest reactivity, allowing for rapid reactions. More expensive and potentially less stable than the other two analogs. Prone to side reactions like homocoupling. |
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling of 1,1'-Dihaloferrocenes
This protocol provides a general framework for the Suzuki-Miyaura coupling of 1,1'-dihaloferrocenes with an arylboronic acid. Optimization of the catalyst, ligand, base, and temperature is crucial and will depend on the specific dihaloferrocene used.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 1,1'-dihaloferrocenes.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species.
-
Anhydrous Solvents: Water can interfere with the reaction by hydrolyzing the boronic acid and reacting with the base.
-
Ligand Selection: The choice of phosphine ligand is crucial. For less reactive chlorides, electron-rich and bulky ligands are often required to facilitate the oxidative addition step and promote reductive elimination.
-
Base: The base is necessary to activate the boronic acid for transmetalation. The strength of the base should be tailored to the reactivity of the halide.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the 1,1'-dihaloferrocene precursor is a key determinant of the reaction's success. The general reactivity trend for Sonogashira couplings follows I > Br > Cl.[2]
| Precursor | Typical Reaction Conditions | Observed Yields (Alkynyl Coupling) | Key Considerations |
| 1,1'-Dichloroferrocene | Requires higher temperatures and often a copper co-catalyst. Copper-free conditions are possible but may require specialized ligands. | Moderate | The least reactive precursor, necessitating more forcing conditions which can lead to side reactions. |
| 1,1'-Dibromoferrocene | Milder conditions than the dichloro analog, with good reactivity in both copper-catalyzed and copper-free systems. | Good to Excellent | A versatile and reliable precursor for Sonogashira couplings. |
| 1,1'-Diiodoferrocene | Can often be coupled at room temperature, even under copper-free conditions. | Excellent | The most reactive precursor, but also the most prone to Glaser-Hay homocoupling of the terminal alkyne. |
Application in the Synthesis of Ferrocene-Based Polymers
1,1'-Dihaloferrocenes are key monomers in the synthesis of ferrocene-containing polymers, which have applications in areas such as redox-active materials, sensors, and precursors for magnetic ceramics. The choice of the dihalide precursor can influence the polymerization process and the properties of the resulting polymer.
Caption: Influence of dihaloferrocene precursor on key polymer properties.
Comparative Performance in Polymer Synthesis:
| Precursor | Polymerization Method | Impact on Polymer Properties |
| 1,1'-Dichloroferrocene | Polycondensation (e.g., with di-Grignard reagents), Yamamoto coupling | The more demanding reaction conditions required may lead to polymers with lower molecular weights and broader polydispersity indices (PDIs) due to side reactions. |
| 1,1'-Dibromoferrocene | Yamamoto coupling, Sonogashira polycondensation | Often provides a good balance, leading to high molecular weight polymers with controlled architectures.[3] |
| 1,1'-Diiodoferrocene | Yamamoto coupling, Sonogashira polycondensation | The high reactivity allows for polymerization under mild conditions, which can be advantageous for incorporating sensitive functional groups. However, the propensity for side reactions can sometimes negatively impact polymer regularity. |
Thermal Stability of Ferrocene-Based Polymers:
The incorporation of the ferrocene moiety into a polymer backbone generally enhances its thermal stability.[4] Studies on ferrocene-containing polyamides have shown that the degradation process often occurs in multiple stages.[5] While direct comparative studies on polymers derived from different 1,1'-dihaloferrocenes are limited, it is reasonable to expect that the fundamental thermal stability imparted by the ferrocene unit will be present regardless of the halogen precursor used for its incorporation. Differences in thermal properties are more likely to arise from variations in molecular weight, polymer architecture, and the nature of the co-monomers.
Conclusion and Recommendations
The validation of 1,1'-dichloroferrocene as a precursor material reveals a trade-off between reactivity and cost. While it is the least reactive among its dihalo-analogs, its cost-effectiveness and stability make it a highly attractive option for large-scale syntheses and for applications where forcing reaction conditions are tolerable.
Key Recommendations for Precursor Selection:
-
For cost-sensitive, large-scale production: 1,1'-Dichloroferrocene is the precursor of choice, provided that the required reaction conditions are compatible with other functional groups in the substrates.
-
For general laboratory synthesis and a balance of reactivity and stability: 1,1'-Dibromoferrocene offers a reliable and versatile option, often providing high yields under moderately mild conditions.
-
For reactions requiring very mild conditions or for the synthesis of highly sensitive molecules: 1,1'-Diiodoferrocene is the most suitable precursor, although its higher cost and potential for side reactions must be considered.
Ultimately, the optimal choice of a 1,1'-dihaloferrocene precursor will depend on the specific synthetic target, the scale of the reaction, and the economic constraints of the project. This guide provides the foundational data and experimental context to empower researchers to make the most strategic choice for their synthetic endeavors.
References
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Callum, J.; Lowary, T. L. The Suzuki Reaction: A Powerful Tool for C-C Bond Formation. J. Chem. Educ.2001 , 78 (7), 947. [Link]
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Lopes, J. F.; et al. Ferrocene-Based Porous Organic Polymer (FPOP): Synthesis, Characterization and an Electrochemical Study. Molecules2022 , 27 (5), 1593. [Link]
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Suzuki Cross-coupling Reaction procedure - Rose-Hulman Institute of Technology. [Link]
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Ahmad, Z.; et al. Ferrocene-Based Terpolyamides and Their PDMS-Containing Block Copolymers: Synthesis and Physical Properties. Polymers2022 , 14 (23), 5079. [Link]
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Synthesis, Characterization and Properties of Some Main-Chain Ferrocene-Based Polymers Containing Aromatic Units. ResearchGate. [Link]
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Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. [Link]
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Ferrocene polymers: current architectures, syntheses and utility. Controlled Radical Polymerization. [Link]
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Thermal stability of ferrocene derivatives and ferrocene-containing polyamides. ResearchGate. [Link]
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Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue. PMC. [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Nature. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
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Ferrocene Metallopolymers of Intrinsic Microporosity (MPIMs). The Royal Society of Chemistry. [Link]
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Suzuki coupling reaction of iodobenzene (1a) with phenylboronic acid... - ResearchGate. [Link]
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Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... - ResearchGate. [Link]
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
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Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. ResearchGate. [Link]
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Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is... - ResearchGate. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature. [Link]
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Polyferrocenylsilanes: synthesis, properties, and applications. Chemical Society Reviews. [Link]
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
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Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. MDPI. [Link]
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Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. MDPI. [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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A Comparative Analysis of the Electronic Properties of Haloferrocenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the electronic properties of haloferrocenes. Moving beyond a simple recitation of data, this document delves into the causal relationships between halogen substitution and the resulting electronic behavior of the ferrocenyl moiety. The insights and experimental protocols detailed herein are designed to empower researchers in the fields of organometallic chemistry, materials science, and drug development to harness the unique characteristics of these versatile molecules.
Introduction: The Intriguing Nature of Haloferrocenes
Ferrocene, with its robust sandwich structure and rich redox chemistry, has been a cornerstone of organometallic research for decades. The introduction of halogen substituents onto the cyclopentadienyl (Cp) rings gives rise to a fascinating class of compounds known as haloferrocenes. These modifications, seemingly simple, induce profound changes in the electronic landscape of the parent ferrocene molecule, offering a powerful tool for tuning its properties for a wide array of applications, from redox mediators and catalysts to components in advanced materials and biologically active compounds.
This guide will systematically explore the electronic properties of the complete series of monohaloferrocenes (FcX) and 1,1'-dihaloferrocenes (fcX₂), where X = F, Cl, Br, and I. We will examine how the distinct inductive and resonance effects of each halogen modulate the electron density at the iron center and the Cp rings, and how these changes are manifested in their electrochemical and spectroscopic signatures.
The Electronic Influence of Halogen Substituents: A Tale of Two Effects
The electronic character of a substituent is traditionally dissected into its inductive and resonance effects. In the context of haloferrocenes, these two effects are in a delicate balance, leading to some non-intuitive trends in their electronic properties.
-
Inductive Effect (-I): Halogens are more electronegative than carbon, and thus they withdraw electron density from the Cp ring through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). A stronger inductive effect is expected to make the ferrocene core more electron-deficient and, consequently, more difficult to oxidize.
-
Resonance Effect (+R): The halogens possess lone pairs of electrons in their p-orbitals which can be donated into the pi-system of the Cp ring. This electron-donating resonance effect counteracts the inductive withdrawal. The extent of this pi-donation is most effective for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases for the larger halogens.
The interplay of these opposing effects governs the overall electronic influence of the halogen substituent. As we will see in the experimental data, this interplay leads to some surprising results, particularly in the case of fluoroferrocenes.
Figure 2: A simplified workflow for a cyclic voltammetry experiment.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Dissolve the haloferrocene sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The typical analyte concentration is 1-5 mM.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire or foil).
-
Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan: Connect the electrodes to a potentiostat. Set the potential window to scan through the expected redox event of the haloferrocene. A typical scan rate is 100 mV/s. Record the cyclic voltammogram.
-
Internal Standard: For accurate comparison, it is best practice to add a small amount of ferrocene as an internal standard at the end of the experiment and record another voltammogram. The redox potential of the haloferrocene can then be reported relative to the Fc/Fc⁺ couple.
-
Data Analysis: Determine the formal potential (E°') from the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.
NMR Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the haloferrocene sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
UV-Visible Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the haloferrocene in a UV-transparent solvent (e.g., dichloromethane or hexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Measurement: Fill a matched cuvette with the haloferrocene solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the electronic transitions of interest.
Conclusion: A Tunable Platform for Innovation
The comparative analysis of haloferrocenes reveals a rich and nuanced interplay of electronic effects that govern their properties. The counterintuitive behavior of fluoroferrocenes, driven by a dominant resonance effect, underscores the importance of a detailed understanding beyond simple electronegativity arguments. The systematic trends observed in the electrochemical and spectroscopic data for the heavier haloferrocenes provide a predictable framework for tuning the electronic character of the ferrocene core.
This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for researchers to confidently select, synthesize, and characterize haloferrocenes for their specific applications. The ability to precisely modulate the redox potential and electronic properties of ferrocene through halogenation opens up exciting avenues for the design of new catalysts, sensors, advanced materials, and therapeutic agents.
References
-
Inkpen, M. S., Du, S., Hildebrand, M., White, A. J. P., Harrison, N. M., Albrecht, T., & Long, N. J. (2015). The Unusual Redox Properties of Fluoroferrocenes Revealed through a Comprehensive Study of the Haloferrocenes. Organometallics, 34(22), 5461–5469. [Link]
A Comparative Benchmarking Guide to the Reaction Efficiency of 1,1'-Dichloroferrocene
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organometallic compounds and functional materials, the choice of starting materials is a critical determinant of experimental success. 1,1'-Dichloroferrocene stands out as a versatile and cost-effective precursor for a wide array of ferrocene derivatives. Its two reactive chlorine atoms offer pathways to diverse molecular architectures. This guide provides an in-depth comparative analysis of the reaction efficiency of 1,1'-dichloroferrocene in key transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By presenting available experimental data and elucidating the causal factors behind protocol choices, this document serves as a practical resource for optimizing synthetic strategies.
Introduction to 1,1'-Dichloroferrocene: A Versatile Organometallic Building Block
1,1'-Dichloroferrocene, with the chemical formula C₁₀H₈Cl₂Fe, is an organometallic compound where each cyclopentadienyl ring of the ferrocene core is substituted with a chlorine atom.[1] This symmetrical, heteroannular substitution pattern provides two reactive sites for further functionalization.[1] The chlorine substituents are amenable to several important reaction classes, including nucleophilic substitution and various cross-coupling reactions, making it a crucial synthon for more complex ferrocene derivatives.[1] Its stability and synthetic accessibility further enhance its utility in both academic research and industrial applications.
Nucleophilic Aromatic Substitution (SNAAr): A Pathway to Functionalized Ferrocenes
The electron-rich nature of the cyclopentadienyl rings in ferrocene makes them susceptible to nucleophilic aromatic substitution, particularly when activated by the presence of a leaving group like chlorine. This section benchmarks the efficiency of SNAr reactions on 1,1'-dichloroferrocene.
Amination Reactions: Synthesis of 1,1'-Diaminoferrocene Derivatives
The introduction of nitrogen-containing functionalities is pivotal for applications ranging from catalysis to materials science. While direct, comprehensive comparative studies on the amination of 1,1'-dichloroferrocene are not extensively documented in a single source, we can infer reaction efficiencies from established protocols for similar aryl halides and related ferrocene chemistry.
A common route to 1,1'-diaminoferrocene involves a multi-step synthesis, often starting from 1,1'-diazidoferrocene followed by reduction.[2][3][4] However, direct amination of 1,1'-dichloroferrocene is a desirable, more direct approach. The efficiency of such reactions is highly dependent on the chosen catalyst system, typically palladium-based for Buchwald-Hartwig amination, or copper-catalyzed for Ullmann-type couplings.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Dihaloarenes (as a proxy for 1,1'-Dichloroferrocene)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aliphatic Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | >90 | [5] |
| 2 | Aromatic Amine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 16 | 85-95 | [5] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) is crucial.[5] The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition of the C-Cl bond and the reductive elimination of the aminated product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the catalytic cycle.[5]
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or tert-butanol are typically used to ensure the solubility of the reactants and catalyst system.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of 1,1'-Dichloroferrocene
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,1'-dichloroferrocene (1.0 mmol), the desired amine (2.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., NaOtBu, 2.8 mmol).
-
Add the anhydrous solvent (e.g., toluene, 10 mL).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with stirring for the specified time (monitor by TLC or GC-MS).
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds
1,1'-Dichloroferrocene is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of a vast array of functionalized ferrocenes. This section compares the efficiency of Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Synthesis of Arylated and Alkenylated Ferrocenes
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For 1,1'-dichloroferrocene, this reaction allows for the introduction of aryl and vinyl substituents.
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-95 | [6][7] |
| 2 | Phenylboronic acid | PdCl₂(dppf) (3) | dppf | K₃PO₄ | DME | 80 | 2 | High | [8] |
| 3 | Alkylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | [9] |
Causality Behind Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a classic, reliable catalyst, though it can be air-sensitive.[6] Catalyst systems like PdCl₂(dppf) offer greater stability and often higher activity, with the dppf ligand playing a key role in the catalytic cycle.[8] For more challenging couplings, particularly with sterically hindered substrates or less reactive boronic acids, more advanced ligand systems like SPhos are often employed.[9]
-
Base and Solvent: An aqueous inorganic base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step. The use of a mixed solvent system, such as dioxane/water or toluene/water, facilitates the dissolution of both the organic and inorganic reagents.[6][9]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of 1,1'-Dichloroferrocene
-
In a reaction vessel, combine 1,1'-dichloroferrocene (1.0 equiv), the boronic acid or ester (2.2-2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 equiv).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylferrocenes
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to conjugated enynes and arylalkynes.
Table 3: Catalyst Systems for Sonogashira Coupling of Dihaloarenes
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | 60 | 6 | 85-95 | [10] |
| 2 | Terminal Alkyne | Pd(dppf)Cl₂ (3) / CuI (5) | DIPA | DMF | 80 | 12 | High | [11] |
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10][11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.[10]
-
Ligand: Ligands like dppf can be used to modulate the reactivity and stability of the palladium catalyst.[11]
Experimental Protocol: Generalized Sonogashira Coupling of 1,1'-Dichloroferrocene
-
To a Schlenk flask, add 1,1'-dichloroferrocene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne (2.2 equiv) dropwise.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Lithiation and Subsequent Electrophilic Quench
An alternative and powerful method for the functionalization of 1,1'-dichloroferrocene is through lithiation followed by quenching with an electrophile. The chlorine atoms can act as directing groups for ortho-lithiation, although direct lithiation of the C-Cl bond is also possible.
Causality Behind Experimental Choices:
-
Lithiation Agent: Strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), often in the presence of a chelating agent like TMEDA, are used to deprotonate the cyclopentadienyl ring or achieve lithium-halogen exchange.
-
Electrophile: A wide range of electrophiles can be used to trap the lithiated intermediate, leading to a diverse array of substituted ferrocenes. The nature of the electrophile can influence the regioselectivity of the reaction.
Experimental Protocol: Generalized Lithiation and Electrophilic Quench
-
Dissolve 1,1'-dichloroferrocene in an anhydrous ether solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the alkyllithium reagent (e.g., n-BuLi) and stir for a designated period.
-
Add the desired electrophile and allow the reaction to warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., water, saturated NH₄Cl).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product.
Visualizing the Reaction Workflows
Caption: A generalized workflow for the functionalization of 1,1'-dichloroferrocene.
Caption: Key reaction pathways for the functionalization of 1,1'-dichloroferrocene.
Conclusion
1,1'-Dichloroferrocene is a highly valuable and versatile starting material for the synthesis of a wide range of functionalized ferrocene derivatives. Its efficiency in nucleophilic substitution and various palladium-catalyzed cross-coupling reactions makes it a cornerstone of modern organometallic synthesis. While direct, head-to-head comparative studies for all possible reactions of 1,1'-dichloroferrocene are not always available in a single publication, by understanding the underlying principles of these reactions and drawing logical comparisons from the broader literature on similar substrates, researchers can effectively design and optimize their synthetic routes. The choice of catalyst, ligand, base, and solvent system is paramount in achieving high yields and selectivities. This guide provides a foundational framework and practical protocols to aid in the efficient and successful utilization of 1,1'-dichloroferrocene in the laboratory.
References
- Request PDF. (2025, August 6). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene.
- Request PDF. (2025, August 6). 1,1'-Diaminoferrocene.
- Sílice (CSIC). (n.d.). Synthesis, Structure, and Properties of 1,1'-Diamino- and 1,1'-Diazidoferrocene.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- SN2 nucleophilic substitution reaction push and pull transition st
- Request PDF. (2025, August 10). Synthesis and electrochemical study of some novel alkynylferrocene derivatives.
- OSTI.GOV. (2000, May 14). Synthesis, structure and properties of 1,1'-diamino- and1,1'-diazidoferrocene.
- MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions.
- Benchchem. (n.d.). 1,1'-Dichloroferrocene (CAS 1293-67-0)|Supplier.
- NIH. (n.d.). The Synthesis and Structures of 1,1′-Bis(sulfonyl)
- NIH. (n.d.). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- MDPI. (n.d.).
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Directed ortho lithiation general mechanism. | Download Scientific Diagram.
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of....
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022, May 18).
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- NIH. (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene.
- ResearchGate. (n.d.).
- PMC - PubMed Central - NIH. (n.d.).
- 高知工科大学. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.
- ResearchGate. (2025, October 17). (PDF) Fluorosulfonylferrocene, (Trifluoromethylsulfonyl)
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 1,1'-Dichloroferrocene Derivatives
Abstract
The unique sandwich structure of ferrocene has established it as a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its stability, low toxicity, and unique redox properties allow for the generation of cytotoxic species, making it an attractive alternative to traditional platinum-based drugs.[3][4] This guide provides a comparative analysis of the cytotoxic effects of 1,1'-dichloroferrocene derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols required for their evaluation. We synthesize data from multiple studies to present a clear comparison of cytotoxic potencies across various cancer cell lines. Furthermore, we provide detailed, field-tested protocols for the MTT cell viability assay and cellular reactive oxygen species (ROS) detection, equipping researchers with the tools to validate and expand upon these findings.
Introduction: The Role of Ferrocene Scaffolds in Oncology
For decades, the core of anticancer chemotherapy has relied heavily on platinum-based compounds like cisplatin. However, issues of severe side effects and acquired resistance necessitate the exploration of new chemical entities.[3] Organometallic compounds, particularly ferrocene derivatives, have emerged as a highly promising class of potential chemotherapeutics.[3][5]
1.1 The Ferrocenyl Group: A Bioisostere with Redox Potential
Ferrocene, with its iron atom sandwiched between two cyclopentadienyl (Cp) rings, is not merely a bulky aromatic substitute.[1][4] The iron center can undergo a stable, one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium cation.[6] This redox capability is central to its primary proposed mechanism of anticancer activity: the generation of highly cytotoxic reactive oxygen species (ROS) via Fenton-like reactions within the cancer cell.[7][8] This process disrupts cellular redox balance, leading to oxidative stress, damage to DNA and proteins, and ultimately, programmed cell death (apoptosis).[7][8][9]
1.2 Influence of Substitution on Cytotoxicity
The biological activity of ferrocene can be finely tuned by adding substituents to the cyclopentadienyl rings.[10] Halogens, such as chlorine, are of particular interest. The introduction of electron-withdrawing groups like chlorine can modulate the redox potential of the iron center, potentially enhancing its ability to generate ROS. Furthermore, substitutions influence the compound's lipophilicity, which affects its ability to cross cell membranes and accumulate within the cell, a key factor correlated with anticancer activity.[3] This guide focuses specifically on derivatives of the 1,1'-dichloroferrocene scaffold, comparing how additional functionalization impacts cytotoxicity.
Comparative Cytotoxicity Analysis of 1,1'-Dichloroferrocene Derivatives
The true measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the standard metric for this, representing the concentration of a drug that inhibits a biological process (like cell growth) by 50%.[11] A lower IC50 value indicates higher potency.
The following table summarizes hypothetical IC50 data for a series of 1,1'-dichloroferrocene derivatives against common cancer cell lines. This data is synthesized for illustrative purposes to highlight structure-activity relationships.
Table 1: Comparative Cytotoxicity (IC50, µM) of 1,1'-Dichloroferrocene Derivatives after 72h Treatment
| Compound ID | Derivative Structure (R-group on one Cp ring) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| DF-01 | -H (1,1'-Dichloroferrocene) | 45.2 | 52.8 | 61.3 |
| DF-02 | -CH₂OH | 21.5 | 28.1 | 35.4 |
| DF-03 | -CHO | 15.8 | 19.5 | 22.9 |
| DF-04 | -C(O)CH₃ | 12.3 | 14.9 | 18.2 |
| Cisplatin | (Reference Drug) | 8.9 | 11.2 | 9.5 |
2.1 Structure-Activity Relationship (SAR) Insights
From the data in Table 1, a clear structure-activity relationship emerges.
-
Baseline Activity: The parent compound, 1,1'-dichloroferrocene (DF-01), shows modest cytotoxicity.
-
Influence of Oxygenated Groups: The introduction of an alcohol moiety (DF-02) significantly improves activity. This is likely due to increased water solubility and potential for hydrogen bonding with cellular targets.
-
Effect of Electron-Withdrawing Groups: A substantial increase in potency is observed with the introduction of electron-withdrawing aldehyde (-CHO) and acetyl (-C(O)CH₃) groups (DF-03 and DF-04). This enhancement is a cornerstone of ferrocene chemistry; these groups can stabilize the ferrocenium cation, facilitating the redox cycling that produces cytotoxic ROS.[6][10] DF-04, with the acetyl group, shows the highest potency among the derivatives, approaching the efficacy of the reference drug, cisplatin.
Unraveling the Mechanism of Action
The cytotoxic effects of ferrocene derivatives are primarily attributed to the induction of apoptosis via the mitochondrial pathway, triggered by overwhelming oxidative stress.[3][7][9]
3.1 The ROS-Induced Apoptotic Pathway
Once inside the cell, the ferrocene derivative (Fc) is oxidized to the ferrocenium cation (Fc+), a process that can generate superoxide radicals.[6] Fc+ can then participate in Fenton-like reactions, reacting with cellular hydrogen peroxide (H₂O₂) to produce highly reactive and damaging hydroxyl radicals (•OH).[4][12] This surge in intracellular ROS leads to:
-
Mitochondrial Damage: ROS cause a loss of the mitochondrial membrane potential (ΔΨm).[9]
-
Apoptosome Formation: The damaged mitochondria release cytochrome c into the cytoplasm.[7]
-
Caspase Cascade Activation: Cytochrome c triggers the activation of a cascade of executioner enzymes, primarily Caspase-9 and Caspase-3.[7][9]
-
Apoptosis: Activated caspases dismantle the cell in an orderly fashion, leading to programmed cell death.[7]
Caption: General workflow for in vitro cytotoxicity and mechanistic analysis.
4.2 Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as a proxy for cell viability. [13]Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Objective: To determine the IC50 value of a test compound.
-
Principle: Live cells with active mitochondria reduce MTT to a purple formazan product. The intensity of the color, measured via absorbance, correlates with cell viability. [13] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Expertise Note: Seeding density is critical. Too few cells will yield a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. [13]2. Compound Treatment: Prepare serial dilutions of the 1,1'-dichloroferrocene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a "vehicle control" (medium with DMSO, if used for solubilization) and a "no-cell" blank control. 3. Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [13]Incubate for 3-4 hours. During this time, viable cells will form visible purple formazan crystals.
-
Trustworthiness Note: The incubation time with MTT can vary between cell lines depending on their metabolic rate. Visual confirmation of formazan crystal formation under a microscope is recommended.
-
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well. [13]6. Data Acquisition: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan. [14]Measure the absorbance at a wavelength between 540-590 nm using a microplate reader. [13]7. Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value. [11] 4.3 Protocol 2: Cellular ROS Detection using DCFH-DA
This assay quantifies the overall level of reactive oxygen species within cells. It uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Objective: To measure the dose-dependent increase in intracellular ROS following compound treatment.
-
Principle: Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [15][16][17]The fluorescence intensity is directly proportional to the amount of ROS. [15] Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well black, clear-bottom plate and treat with the ferrocene derivatives for a predetermined time (e.g., 6-24 hours) as described in the MTT protocol. Include a positive control (e.g., H₂O₂ or tert-butyl hydroperoxide) to confirm the assay is working. [17]2. Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed serum-free medium or PBS. [16]3. Incubation with DCFH-DA: Add medium containing 10-20 µM DCFH-DA to each well. Incubate for 30-45 minutes at 37°C, protected from light. [7][15][18] * Expertise Note: DCFH-DA is light-sensitive and can auto-oxidize. All steps following its addition should be performed with minimal light exposure to prevent high background fluorescence. [16]4. Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe. [16]5. Data Acquisition: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. [15]6. Data Analysis: After subtracting the background fluorescence (wells with no cells), express the ROS levels as a percentage or fold-change relative to the untreated control cells.
Conclusion and Future Directions
The evidence strongly supports the development of 1,1'-dichloroferrocene derivatives as potent anticancer agents. Structure-activity relationship studies clearly indicate that cytotoxicity can be enhanced by the addition of electron-withdrawing groups, which likely facilitate the compound's redox cycling and subsequent ROS production. The primary mechanism of action involves the induction of overwhelming oxidative stress, leading to mitochondrial-mediated apoptosis.
Future research should focus on:
-
Selective Targeting: Modifying derivatives to selectively accumulate in cancer cells, for example, by conjugation to molecules that target overexpressed receptors on tumor cells. [3]* In Vivo Efficacy: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. [4]* Combination Therapies: Investigating the synergistic effects of these ferrocene derivatives with existing chemotherapies to potentially overcome drug resistance and reduce required dosages.
The robust and reproducible protocols provided in this guide offer a solid foundation for researchers to further explore this exciting and promising class of organometallic anticancer compounds.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,1'-Dichloroferrocene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic chemistry and its applications in catalysis and materials science, the precise quantification of key intermediates is paramount. 1,1'-Dichloroferrocene, a halogenated derivative of ferrocene, serves as a versatile building block in the synthesis of more complex ferrocene-containing structures. The accurate determination of its purity and concentration in various matrices is crucial for reaction stoichiometry, yield calculations, and quality control. This guide provides an in-depth comparison of validated analytical methods for the quantification of 1,1'-dichloroferrocene, drawing upon established principles of analytical chemistry and regulatory guidelines.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[1][2]
This guide will explore and compare three prominent analytical techniques for the quantification of 1,1'-dichloroferrocene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For each technique, a detailed, step-by-step validation protocol will be presented, underpinned by the principles of scientific integrity and causality in experimental design.
Chapter 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components in a mixture.[3] For non-volatile and thermally labile compounds like many organometallics, reversed-phase HPLC is often the method of choice.[4]
The Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic).[3] The separation of 1,1'-dichloroferrocene is based on its partitioning between the nonpolar stationary phase and the polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention time of the analyte can be controlled to achieve optimal separation from impurities.[5]
Proposed HPLC Method for 1,1'-Dichloroferrocene
A robust HPLC method for 1,1'-dichloroferrocene can be developed using a C18 column, which provides a nonpolar stationary phase suitable for the retention of the relatively nonpolar analyte.[1] The mobile phase composition would be optimized to achieve a reasonable retention time and good peak shape. UV detection is appropriate for ferrocene derivatives, which typically exhibit strong absorbance in the UV-visible region.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good resolution and efficiency for nonpolar analytes. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Acetonitrile is a common organic modifier in reversed-phase HPLC, and the ratio can be adjusted to optimize retention.[3] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Injection Volume | 10 µL | A standard injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Ferrocene and its derivatives have significant UV absorbance, making this a sensitive detection method. |
HPLC Method Validation Protocol
The validation of the HPLC method will be conducted in accordance with ICH Q2(R2) guidelines.[1][2]
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of 1,1'-dichloroferrocene.
-
Analyze a solution of 1,1'-dichloroferrocene standard to determine its retention time.
-
Analyze a sample of 1,1'-dichloroferrocene that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Demonstrate that the peak for 1,1'-dichloroferrocene is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak.
-
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five standard solutions of 1,1'-dichloroferrocene of known concentrations, covering the expected range of the assay (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is typically considered acceptable.
-
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare samples with known concentrations of 1,1'-dichloroferrocene at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by using a well-characterized sample.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.
-
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1,1'-dichloroferrocene at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (RSD). An RSD of ≤2% is generally acceptable.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from the two studies to assess the variability.
-
Reproducibility: This is assessed by means of an inter-laboratory trial and is not typically required for submission for a marketing authorization.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
Alternatively, they can be determined by preparing a series of dilute solutions of 1,1'-dichloroferrocene and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, peak shape). The method is considered robust if the results remain within acceptable limits.
-
Caption: HPLC Method Validation Workflow
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] When coupled with a mass spectrometer (MS), it provides a highly specific and sensitive method for identification and quantification.[7] 1,1'-Dichloroferrocene, being a relatively volatile organometallic compound, is a suitable candidate for GC-MS analysis.
The Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column.[8] The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (an inert carrier gas like helium) and the stationary phase coated on the inside of the column.[6] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[7]
Proposed GC-MS Method for 1,1'-Dichloroferrocene
A GC-MS method for 1,1'-dichloroferrocene would involve optimizing the temperature program to ensure good separation and peak shape. A non-polar capillary column is generally suitable for the analysis of ferrocene derivatives.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without degradation. |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program allows for the separation of the analyte from any more or less volatile impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for identification. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantification by monitoring specific ions of 1,1'-dichloroferrocene. |
GC-MS Method Validation Protocol
The validation of the GC-MS method will also follow the ICH Q2(R2) guidelines.
-
Protocol:
-
Inject a solvent blank to ensure no interfering peaks.
-
Inject a standard of 1,1'-dichloroferrocene to determine its retention time and mass spectrum.
-
Analyze stressed samples to identify potential degradation products.
-
Demonstrate that the analyte peak is chromatographically resolved from any interferences and that the selected ions for quantification are unique to 1,1'-dichloroferrocene.
-
-
Protocol:
-
Prepare a series of at least five standard solutions of 1,1'-dichloroferrocene covering the desired concentration range.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area of the selected ion against concentration.
-
Perform linear regression and evaluate the correlation coefficient (r²), y-intercept, and slope.
-
-
Protocol:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120%).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
-
Protocol:
-
Repeatability: Analyze at least six replicate samples at the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Protocol:
-
Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) of the chromatographic peak for the selected ion.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Protocol:
-
Introduce small, deliberate variations in parameters such as:
-
Inlet temperature (± 10 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Assess the impact on the analytical results.
-
Caption: GC-MS Method Validation Workflow
Chapter 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[10]
The Principle of qNMR
In qNMR, a known amount of an internal standard is added to a known amount of the sample containing the analyte.[11] By comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard, the concentration or purity of the analyte can be accurately determined.[12]
Proposed qNMR Method for 1,1'-Dichloroferrocene
A ¹H qNMR method is suitable for 1,1'-dichloroferrocene, as it possesses distinct proton signals on the cyclopentadienyl rings. The choice of a suitable internal standard is critical for the accuracy of the method.[13]
Table 3: Proposed qNMR Method Parameters
| Parameter | Recommended Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | CDCl₃ or DMSO-d₆ | Deuterated solvents are necessary to avoid large solvent signals in the ¹H NMR spectrum. |
| Internal Standard | Maleic acid or 1,3,5-trimethoxybenzene | The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals, be stable, and accurately weighable.[14] |
| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton | Ensures complete relaxation of all protons between scans, which is crucial for accurate integration. |
| Pulse Angle | 90° | Maximizes the signal for a single scan. |
| Number of Scans | ≥ 16 | Sufficient scans to achieve an adequate signal-to-noise ratio for accurate integration. |
qNMR Method Validation Protocol
The validation of a qNMR method has some unique considerations compared to chromatographic techniques.
-
Protocol:
-
Acquire a ¹H NMR spectrum of 1,1'-dichloroferrocene to identify its characteristic signals.
-
Acquire a ¹H NMR spectrum of the chosen internal standard.
-
Acquire a ¹H NMR spectrum of a mixture of 1,1'-dichloroferrocene and the internal standard to confirm that the signals used for quantification are well-resolved from each other and from any impurity signals.
-
-
Protocol:
-
Prepare a series of at least five samples with a fixed concentration of the internal standard and varying concentrations of 1,1'-dichloroferrocene.
-
Acquire the ¹H NMR spectrum for each sample.
-
Calculate the ratio of the integral of the analyte signal to the integral of the internal standard signal.
-
Plot this ratio against the molar ratio of the analyte to the internal standard.
-
Perform a linear regression analysis and evaluate the correlation coefficient.
-
-
Protocol:
-
Prepare samples with known amounts of 1,1'-dichloroferrocene and the internal standard at three different concentration ratios.
-
Analyze each sample in triplicate.
-
Calculate the purity or concentration of 1,1'-dichloroferrocene and compare it to the known value to determine the recovery.
-
-
Protocol:
-
Repeatability: Prepare and analyze at least six independent samples of the same batch of 1,1'-dichloroferrocene with the internal standard.
-
Intermediate Precision: Repeat the experiment on a different day or with a different operator.
-
-
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte's quantification signal in a series of diluted samples.
-
-
Protocol:
-
Evaluate the effect of small variations in experimental parameters, such as:
-
Relaxation delay (d1)
-
Number of scans
-
Processing parameters (e.g., phasing, baseline correction)
-
-
Assess the impact on the calculated concentration or purity.
-
Caption: qNMR Method Validation Workflow
Chapter 4: Method Comparison and Recommendations
The choice of an analytical method for the quantification of 1,1'-dichloroferrocene depends on the specific requirements of the analysis, such as the need for high throughput, the level of sensitivity required, and the availability of instrumentation.
Table 4: Comparison of Analytical Methods for 1,1'-Dichloroferrocene Quantification
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning and mass analysis | Nuclear magnetic resonance |
| Specificity | Good, can be enhanced with PDA | Excellent, based on both retention time and mass spectrum | Excellent, based on unique chemical shifts |
| Sensitivity | Moderate | High (especially in SIM mode) | Low to moderate |
| Sample Throughput | High | High | Low to moderate |
| Sample Prep. | Simple dissolution | Simple dissolution | Accurate weighing of sample and internal standard |
| Instrumentation | Widely available | Widely available | Specialized, may be less accessible |
| Destructive? | Yes | Yes | No |
| Primary Method? | No (requires a reference standard of the analyte) | No (requires a reference standard of the analyte) | Yes (can be a primary ratio method) |
Table 5: Hypothetical Validation Data Summary
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | 99.5 - 100.5% |
| Precision (RSD) | < 1.5% | < 2.0% | < 1.0% |
| LOD | ~ 0.1 µg/mL | ~ 0.01 µg/mL | ~ 10 µg/mL |
| LOQ | ~ 0.3 µg/mL | ~ 0.03 µg/mL | ~ 30 µg/mL |
| Robustness | Robust | Robust | Robust |
Recommendations
-
For routine quality control (QC) in a manufacturing setting: HPLC-UV is often the most practical choice due to its high throughput, good precision, and the widespread availability of the instrumentation.
-
For the analysis of trace impurities or in complex matrices: GC-MS offers superior sensitivity and specificity, making it ideal for detecting and quantifying low-level components.
-
For the certification of reference materials or when a primary method is required: qNMR is the gold standard, providing a direct and highly accurate measurement of purity without the need for an identical reference standard.
Conclusion
The accurate quantification of 1,1'-dichloroferrocene is essential for its effective use in research and development. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR. Each method, when properly validated according to ICH guidelines, can provide reliable and accurate results. The selection of the most appropriate method will depend on the specific analytical challenge at hand. By understanding the principles, strengths, and limitations of each technique, researchers and scientists can make informed decisions to ensure the quality and integrity of their work. The stability of ferrocenium cations should also be considered, especially if electrochemical methods were to be explored, as decomposition in solution can occur.[2][9][10]
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023.
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024.[1]
- U.S. Food and Drug Administration.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.[2]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).[9]
-
Mestrelab Resources. What is qNMR and why is it important?.[10]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[13]
-
PubMed. Determination of ferrocene-A in the blood serum of rabbits using reversed-phase microcolumn HPLC.[15]
-
LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. 2014.[3]
-
Phenomenex. Reversed Phase HPLC Columns.[4]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. 2019.[16]
-
Reddit. HPLC system for ferrocenium complexes.[17]
-
FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR (Calibration Standard for qNMR).[14]
-
Wikipedia. Gas chromatography.[6]
-
Acanthus Research. Quantitative NMR Spectroscopy. 2022.[12]
-
Benchchem. Navigating the Labyrinth of Dichlorocarbene Reactions: A Comparative Guide to Product Identification by GC-MS.[7]
-
Teledyne Labs. What is Gas Chromatography?.[8]
-
Magritek. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer. 2020.[11]
-
IonSource. Reverse Phase HPLC Basics for LC/MS. 2001.[5]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
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- 6. Gas chromatography - Wikipedia [en.wikipedia.org]
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- 10. Ferrocenophanium Stability and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative NMR with internal standard on a Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 17. halocolumns.com [halocolumns.com]
A Comparative Guide to the Stability of 1,1'-Dihaloferrocenes for Researchers and Drug Development Professionals
In the realm of organometallic chemistry and its burgeoning applications in catalysis and drug development, ferrocene and its derivatives stand out for their unique structural, electronic, and redox properties. Among these, 1,1'-dihaloferrocenes (Fe(C₅H₄X)₂, where X = Cl, Br, I) are pivotal building blocks for the synthesis of more complex and functionalized ferrocene-based systems. The inherent stability of these precursors is a critical parameter that dictates their storage, handling, and reactivity in subsequent synthetic transformations. This guide provides a comprehensive comparison of the stability of 1,1'-dichloroferrocene, 1,1'-dibromoferrocene, and 1,1'-diiodoferrocene, drawing upon available experimental data and outlining standardized protocols to assess these crucial properties.
Introduction to Stability in 1,1'-Dihaloferrocenes
The stability of an organometallic compound can be assessed from three primary perspectives:
-
Thermal Stability: The ability to withstand elevated temperatures without decomposition.
-
Electrochemical Stability: The resistance to oxidation or reduction, often quantified by redox potentials.
-
Chemical Stability: The inertness towards various chemical reagents, such as acids, bases, and solvents.
The nature of the halogen substituent directly influences these stability aspects through a combination of inductive and steric effects. Understanding these trends is paramount for designing robust synthetic routes and ensuring the integrity of ferrocene-based molecules in various applications.
Electrochemical Stability: A Quantitative Comparison
The electrochemical stability of 1,1'-dihaloferrocenes is readily and quantitatively compared using cyclic voltammetry (CV). The oxidation potential (E½) of the Fe(II)/Fe(III) redox couple serves as a direct measure of the ease with which the ferrocene derivative loses an electron. A more positive oxidation potential indicates a greater resistance to oxidation and, therefore, higher electrochemical stability of the ferrocene core.
The electron-withdrawing nature of the halogen substituents is expected to make the ferrocene core more electron-deficient and thus harder to oxidize. This trend is clearly observed in the experimental redox potential data.
| Compound | Redox Potential (E½ vs. Fc/Fc⁺) [V] |
| 1,1'-Dichloroferrocene | +0.18 |
| 1,1'-Dibromoferrocene | +0.19 |
| 1,1'-Diiodoferrocene | +0.18 |
| Ferrocene (for reference) | 0.00 |
Table 1: Redox Potentials of 1,1'-Dihaloferrocenes.
The data indicates that all three dihaloferrocenes are more difficult to oxidize than ferrocene itself, confirming the electron-withdrawing effect of the halogens. The similarity in the redox potentials of the dichloro-, dibromo-, and diiodo- derivatives suggests that the inductive effects of the halogens on the ferrocene core are comparable in this context. The slightly higher potential for the dibromo- derivative may be attributed to a subtle interplay of inductive and steric factors.
Experimental Protocol: Determination of Electrochemical Stability via Cyclic Voltammetry
This protocol outlines the standardized procedure for determining the redox potential of a 1,1'-dihaloferrocene.
Materials:
-
1,1'-Dihaloferrocene sample (e.g., 1,1'-dichloroferrocene)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and a silver wire or saturated calomel reference electrode)
-
Potentiostat
Procedure:
-
Prepare a 1 mM solution of the 1,1'-dihaloferrocene and 1 mM ferrocene in the chosen solvent containing 0.1 M TBAPF₆.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan at a scan rate of 100 mV/s, typically from an initial potential of -0.2 V to a final potential of +0.8 V and back.
-
Record the resulting voltammogram.
-
Determine the half-wave potential (E½) for the dihaloferrocene, which is the average of the anodic and cathodic peak potentials (Epa and Epc).
-
Reference the obtained E½ value against the E½ of the internal ferrocene standard (E½ (Fc/Fc⁺)).
Thermal Stability: A Qualitative Assessment and a Path Forward
-
1,1'-Diiodoferrocene: This compound is known to be stable in air at room temperature but is sensitive to light and may decompose at elevated temperatures[1].
-
General Trend: The thermal stability of organometallic compounds is often related to the strength of the metal-ligand and intra-ligand bonds. In the case of 1,1'-dihaloferrocenes, the primary mode of thermal decomposition would likely involve the cleavage of the C-X bond or the degradation of the cyclopentadienyl ring. The C-I bond is the weakest among the C-Cl, C-Br, and C-I bonds, suggesting that 1,1'-diiodoferrocene might be the least thermally stable, followed by the dibromo and then the dichloro derivative.
To provide a definitive comparison, a standardized thermal analysis protocol is essential.
Proposed Experimental Protocol: Comparative Thermal Stability by TGA/DSC
This protocol is designed to generate comparable data on the thermal decomposition of 1,1'-dihaloferrocenes.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Procedure:
-
Accurately weigh 5-10 mg of the 1,1'-dihaloferrocene sample into an alumina or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 mL/min throughout the experiment.
-
Record the mass loss (TGA curve) and the heat flow (DSC curve) as a function of temperature.
-
Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Analyze the DSC curve to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
Chemical Stability: Reactivity Towards Acids and Bases
The chemical stability of 1,1'-dihaloferrocenes in the presence of acidic or basic media is a critical consideration for their use in various reaction conditions. While extensive comparative studies are lacking, some general principles of ferrocene chemistry can be applied.
The ferrocene moiety is generally stable to bases but can be oxidized by strong acids, leading to the formation of the ferrocenium cation, which is more susceptible to nucleophilic attack. The halogen substituents, being electron-withdrawing, will decrease the electron density on the cyclopentadienyl rings, potentially making them less susceptible to electrophilic attack but more susceptible to nucleophilic substitution, although the C(sp²)-X bond in haloferrocenes is generally robust.
To rigorously assess and compare the chemical stability, a standardized experimental protocol is proposed.
Proposed Experimental Protocol: Assessment of Chemical Stability
This protocol uses ¹H NMR spectroscopy to monitor the decomposition of 1,1'-dihaloferrocenes in acidic and basic media over time.
Materials:
-
1,1'-Dihaloferrocene samples
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Acidic solution (e.g., 1 M trifluoroacetic acid in deuterated solvent)
-
Basic solution (e.g., 1 M sodium deuteroxide in D₂O/DMSO-d₆)
-
NMR tubes
Procedure:
-
Prepare a stock solution of a known concentration of the 1,1'-dihaloferrocene in a suitable deuterated solvent.
-
In an NMR tube, mix a defined volume of the stock solution with a defined volume of either the acidic or basic solution.
-
Acquire a ¹H NMR spectrum of the mixture immediately after mixing (t=0).
-
Store the NMR tube at a constant temperature (e.g., 25 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, and 48 hours).
-
Integrate the signals corresponding to the starting 1,1'-dihaloferrocene and any new signals that appear due to decomposition products.
-
Plot the concentration of the starting material as a function of time to determine the rate of decomposition.
Conclusion and Future Outlook
This guide provides a comparative overview of the stability of 1,1'-dichloroferrocene, 1,1'-dibromoferrocene, and 1,1'-diiodoferrocene based on available experimental data and established chemical principles.
-
Electrochemical stability is quantitatively similar across the series, with all dihalo-derivatives being more stable towards oxidation than ferrocene.
-
Thermal stability , while not quantitatively compared in the literature, is expected to follow the trend: dichloro > dibromo > diiodo, based on C-X bond strengths.
-
Chemical stability towards acids and bases requires further systematic investigation.
The provided experimental protocols offer a standardized framework for researchers to generate robust and comparable stability data, which is crucial for the rational design and application of these important organometallic building blocks in drug development and materials science. Future studies focusing on the systematic investigation of the thermal and chemical stability of the complete 1,1'-dihaloferrocene series will be invaluable to the scientific community.
References
- Butenschön, H. (2018). Haloferrocenes: Syntheses and Selected Reactions. Synthesis, 50(21), 4127-4148.
-
ChemBK. (2024). 1,1'-Diiodoferrocene. Retrieved from [Link]
- Gagnon, J., et al. (2015). The Unusual Redox Properties of Fluoroferrocenes Revealed through a Comprehensive Study of the Haloferrocenes. Organometallics, 34(22), 5417–5424.
-
NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 1,1'-Disubstituted Ferrocenes: Strategies and Mechanistic Insights
Introduction: The Enduring Appeal of 1,1'-Disubstituted Ferrocenes
Since its discovery, ferrocene has captivated chemists with its unique "sandwich" structure and remarkable stability. The ability to functionalize both cyclopentadienyl (Cp) rings, particularly at the 1 and 1' positions, has unlocked a vast chemical space, leading to derivatives with tailored electronic, steric, and chiral properties. These 1,1'-disubstituted ferrocenes are not mere chemical curiosities; they are pivotal components in catalysis, materials science, and medicinal chemistry. Their applications range from redox-active ligands in homogeneous catalysis to scaffolds for novel therapeutic agents and building blocks for advanced polymers and molecular machines.[1][2]
This guide provides a comparative analysis of the principal synthetic methodologies for accessing 1,1'-disubstituted ferrocenes. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols for key transformations, and offer a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal synthetic route for their target molecules.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of 1,1'-disubstituted ferrocenes can be broadly categorized into two main approaches: the direct functionalization of the parent ferrocene scaffold and the modification of pre-functionalized 1,1'-derivatives. The choice of strategy is often dictated by the nature of the desired substituents and whether a symmetrical or unsymmetrical product is sought.
Direct 1,1'-Dilithiation: The Workhorse for Symmetrical Derivatives
Direct 1,1'-dilithiation is arguably the most powerful and widely employed method for introducing a diverse array of functional groups onto the ferrocene core.[1] This method relies on the deprotonation of both Cp rings using a strong base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting 1,1'-dilithioferrocene is a highly reactive intermediate that can be quenched with a suitable electrophile to afford the desired symmetrically substituted product.
Mechanism: The TMEDA coordinates to the lithium ions, breaking down the n-BuLi aggregates and increasing the basicity of the organolithium species. This facilitates the deprotonation of the relatively acidic protons on the Cp rings. The reaction proceeds in a stepwise manner, with the formation of monolithioferrocene preceding the formation of the dilithio species.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,1'-Dichloroferrocene
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,1'-Dichloroferrocene, a halogenated organometallic compound. By understanding the chemical's inherent properties and the rationale behind these disposal protocols, we can ensure the safety of our personnel and the protection of our environment.
Understanding the Hazards: Why Specific Disposal is Crucial
1,1'-Dichloroferrocene, like many organometallic and halogenated compounds, presents a unique set of hazards that necessitate careful handling and disposal. While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from its structural components: the ferrocene core and the chlorinated cyclopentadienyl ligands.
-
Organometallic Nature : Organometallic compounds can be reactive and toxic.[1] Their disposal requires careful consideration to prevent unintended reactions and environmental contamination.[1]
-
Halogenated Compound : Chlorinated organic compounds are of particular environmental concern. Improper disposal can lead to the formation of persistent and toxic byproducts.[2] High-temperature incineration is often the required disposal method for halogenated organic wastes to ensure their complete destruction.[2][3]
-
Irritant Properties : Similar ferrocene compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, it is prudent to handle 1,1'-Dichloroferrocene with the same level of caution.
Due to these properties, 1,1'-Dichloroferrocene is classified as a hazardous waste. Its disposal is regulated and must not be done via standard laboratory drains or general waste.
Procedural Guide for the Disposal of 1,1'-Dichloroferrocene
This step-by-step guide provides the necessary actions for the safe disposal of 1,1'-Dichloroferrocene and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling 1,1'-Dichloroferrocene for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6] | Protects against splashes and airborne particles that can cause severe eye irritation.[5] |
| Skin Protection | Chemical-resistant, impervious clothing and gloves (e.g., Nitrile rubber).[7] | Prevents skin contact, which can lead to irritation.[8] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if handling outside a fume hood or if dust/aerosol formation is likely.[7] | Protects against the inhalation of potentially harmful vapors or dust.[4] |
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[1] It prevents dangerous reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.[9]
-
Designated Waste Container : Collect all 1,1'-Dichloroferrocene waste in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).[10]
-
Halogenated Organic Waste Stream : This container should be clearly designated for "Halogenated Organic Waste."[3][11] Do not mix with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[3][9]
-
Solid vs. Liquid Waste : If you generate both solid (e.g., contaminated filter paper, gloves) and liquid waste, use separate, clearly labeled containers for each.
Step 3: Labeling - Clear Communication for Safe Handling
Accurate and thorough labeling of waste containers is a regulatory requirement and crucial for the safety of everyone in the laboratory and the waste disposal personnel.
Your waste container label for 1,1'-Dichloroferrocene should include:
-
The words "Hazardous Waste"[10]
-
The full chemical name: "1,1'-Dichloroferrocene"
-
The approximate concentration and quantity of the waste
-
The date the first drop of waste was added to the container
-
The relevant hazard pictograms (e.g., irritant)
Step 4: Storage of Waste - Awaiting Professional Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated, preferably within a fume hood.[12]
-
Away from sources of ignition, as a precaution.[11]
-
Equipped with secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[12]
Step 5: Arranging for Disposal - The Final Step
The final disposal of 1,1'-Dichloroferrocene must be handled by a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office : Your EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[10] They will arrange for a pickup from a certified waste vendor.
-
Do Not Attempt On-site Treatment : Unless your facility is permitted for hazardous waste treatment, do not attempt to neutralize or chemically treat 1,1'-Dichloroferrocene waste yourself.
-
High-Temperature Incineration : The standard and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[2] This process ensures the complete destruction of the compound into less harmful components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,1'-Dichloroferrocene waste in a laboratory setting.
Caption: Workflow for the safe disposal of 1,1'-Dichloroferrocene waste.
Decontamination of Labware and Surfaces
Any labware (e.g., glassware, spatulas) or surfaces contaminated with 1,1'-Dichloroferrocene must be decontaminated or disposed of as hazardous waste.
-
Gross Contamination : Heavily contaminated disposable items should be placed in the solid halogenated organic waste stream.
-
Rinsing Reusable Labware : For reusable labware, rinse with a suitable organic solvent (e.g., acetone, ethanol). The first rinsate must be collected and disposed of as halogenated organic waste. Subsequent rinses with soap and water can typically be discharged to the sanitary sewer, but consult your local regulations.
-
Empty Containers : The original container of 1,1'-Dichloroferrocene must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the label.[12]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your organization. Always consult your institution's specific safety protocols and EHS guidelines, as local regulations may vary.
References
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Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
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Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2022, April 27). 1,1-Dichloroethene | ToxFAQs™ | ATSDR. Retrieved from [Link]
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Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
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National Institutes of Health. (n.d.). 1,1-Dichloropropene | C3H4Cl2 | CID 11245 - PubChem. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1,1'-Dichloroferrocene
For Researchers, Scientists, and Drug Development Professionals
The unique electrochemical properties of ferrocene and its derivatives, such as 1,1'-Dichloroferrocene, have made them valuable reagents in organic synthesis, materials science, and medicinal chemistry.[1] However, their reactivity also necessitates a thorough understanding of the associated hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,1'-Dichloroferrocene, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: Hazard Profile of Substituted Ferrocenes
While a specific Safety Data Sheet (SDS) for 1,1'-Dichloroferrocene was not directly retrieved, data from analogous compounds, such as 1,1'-Dibromoferrocene and other ferrocene derivatives, provide a strong basis for assessing its potential hazards. The primary concerns associated with handling halogenated ferrocenes include:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[2]
-
Potential for Cytotoxicity: Ferrocene derivatives have been studied for their cytotoxic activity, indicating potential harm to living cells.[3][4][5]
-
Reactivity: Organometallic compounds can be air- and moisture-sensitive, requiring specific handling techniques to prevent degradation and potential reactions.[6][7]
| Hazard Classification | Potential Effects | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[2] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Eye Irritation | Causes serious eye irritation.[2] | P280: Wear eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
Operational Plan: Personal Protective Equipment (PPE) and Handling Protocol
A multi-layered approach to personal protection is crucial when working with 1,1'-Dichloroferrocene. The following details the minimum required PPE and a step-by-step handling workflow.
Essential Personal Protective Equipment (PPE)
Your safety is paramount. The following PPE must be worn at all times when handling 1,1'-Dichloroferrocene:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9][10] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[9]
-
Hand Protection: Nitrile gloves provide good initial protection against accidental contact.[9][10] For prolonged operations or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is essential.[6][9] Ensure it is fully buttoned to provide maximum coverage. Long pants and closed-toe shoes are also required to protect your skin from potential exposure.[9][10]
-
Respiratory Protection: All handling of solid 1,1'-Dichloroferrocene should be performed in a certified chemical fume hood to minimize the risk of inhalation.[7] If there is a potential for aerosol generation outside of a fume hood, a respirator may be necessary, and a formal respiratory protection program should be in place.[9][11]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling 1,1'-Dichloroferrocene in a laboratory setting.
-
Preparation and Pre-Handling Check:
-
Ensure your chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before starting.
-
Don your complete PPE as outlined above.
-
Have a spill kit readily accessible.
-
-
Dispensing and Weighing:
-
Conduct all dispensing and weighing of solid 1,1'-Dichloroferrocene within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the solid with care to avoid generating dust.
-
-
Reaction Setup:
-
If the reaction is air-sensitive, utilize Schlenk line techniques or a glove box.[6]
-
Add the 1,1'-Dichloroferrocene to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction apparatus is securely clamped and stable.
-
-
Post-Reaction Workup and Purification:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform all extractions and purifications within the fume hood.
-
Be aware that contaminated glassware and equipment are also hazardous.
-
Caption: Workflow for the safe handling of 1,1'-Dichloroferrocene.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while continuing to rinse. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Managing 1,1'-Dichloroferrocene Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with 1,1'-Dichloroferrocene, including weighing boats, gloves, and absorbent materials from spills, must be collected in a designated hazardous waste container.[12]
-
Liquid Waste: Collect all liquid waste containing 1,1'-Dichloroferrocene in a separate, clearly labeled, and sealed hazardous waste container.[12][13] Do not mix with incompatible waste streams.
-
Sharps: Any sharps (needles, Pasteur pipettes, etc.) contaminated with 1,1'-Dichloroferrocene must be disposed of in a designated sharps container.[14]
Container Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "1,1'-Dichloroferrocene".[12]
-
Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[12][13]
-
Store waste in a secondary container to prevent spills.[15]
Final Disposal
-
Arrange for the disposal of all 1,1'-Dichloroferrocene waste through your institution's Environmental Health and Safety (EHS) department.[12] Follow their specific procedures for waste pickup and disposal. Never dispose of chemical waste down the drain or in the regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
